Conformational Engineering with (R)-2-Amino-2-ethylhexanoic Acid: A Technical Guide for Peptidomimetic Drug Development
Executive Summary In the landscape of modern peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of natural peptides remains a critical challenge. (R)-2-Amino-2-ethylhexanoic acid (commonly referred...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern peptidomimetic drug design, overcoming the poor pharmacokinetic profiles of natural peptides remains a critical challenge. (R)-2-Amino-2-ethylhexanoic acid (commonly referred to as D-butylethylglycine or D-Beg) is an unnatural,
α,α
-dialkylated amino acid utilized to engineer conformational rigidity and proteolytic resistance into peptide therapeutics. By introducing a quaternary
α
-carbon substituted with both an ethyl and a butyl group, this chiral building block severely restricts the Ramachandran dihedral angles (
ϕ
,
ψ
) of the peptide backbone. This technical whitepaper explores the physicochemical properties, de novo synthesis, and strategic application of (R)-Beg in stabilizing
310
-helices and fully planar
C5
-conformations.
Physicochemical & Structural Profiling
The utility of (R)-Beg stems directly from its unique steric profile. Unlike natural mono-substituted amino acids, the dual alkylation at the
α
-carbon creates a dense hydrophobic shield around the adjacent amide bonds.
Quantitative Data Summary
The fundamental chemical properties of (R)-2-Amino-2-ethylhexanoic acid are summarized below to aid in computational modeling and synthetic planning[1],[2].
Property
Value
Causality / Structural Implication
Chemical Name
(R)-2-Amino-2-ethylhexanoic acid
Designates the specific (R)-enantiomer required for targeted chiral folding.
Common Synonym
D-Butylethylglycine (D-Beg)
Reflects the ethyl and butyl side chains attached to the glycine core.
CAS Registry Number
114781-14-5
Unique identifier for the pure (R)-enantiomer.
Molecular Formula
C₈H₁₇NO₂
Dictates the lipophilic contribution to the overall peptide.
Molecular Weight
159.23 g/mol
Minimal mass addition relative to the massive steric bulk provided.
Flexibility in the side chains contrasts with the rigidified backbone.
Hydrogen Bond Donors / Acceptors
2 / 3
Maintains standard peptide bonding capabilities while shielding the backbone.
De Novo Synthesis & Enantiomeric Resolution
The synthesis of highly sterically hindered
α,α
-disubstituted amino acids requires robust methodologies to overcome the low reactivity of dialkyl ketones. The standard approach utilizes a modified Strecker synthesis starting from 3-heptanone, followed by rigorous enzymatic kinetic resolution[3].
Caption: Workflow for the de novo synthesis and chiral resolution of (R)-2-Amino-2-ethylhexanoic acid.
Self-Validating Protocol: Synthesis of (R)-Beg
Objective: Synthesize and isolate the (R)-enantiomer with >99% enantiomeric excess (ee).
Aminonitrile Formation:
Action: React 3-heptanone with ammonium chloride (
NH4Cl
) and sodium cyanide (
NaCN
) in an aqueous methanol solvent system at 40°C for 24 hours.
Causality:NH4Cl
and
NaCN
generate hydrogen cyanide (HCN) in situ. This minimizes toxic gas exposure while driving the nucleophilic attack on the sterically hindered imine intermediate formed from 3-heptanone.
In-Process Validation: Analyze the reaction mixture via TLC (Hexane:Ethyl Acetate 4:1). The protocol is only validated to proceed when the ketone precursor spot completely disappears, confirming full conversion to 2-amino-2-ethylhexanenitrile.
Nitrile Hydrolysis:
Action: Reflux the isolated
α
-aminonitrile in 6M HCl for 48 hours.
Causality: The quaternary
α
-carbon creates massive steric hindrance around the nitrile group. Standard basic hydrolysis will fail; sustained high-temperature acidic conditions are strictly required to force the hydration of the nitrile to a primary amide, and subsequently to the carboxylic acid.
Enzymatic Kinetic Resolution:
Action: N-Acetylate the racemic mixture using acetic anhydride. Incubate the resulting N-acetyl-Beg with Porcine Kidney L-Aminoacylase in a phosphate buffer (pH 7.5) at 37°C.
Causality: L-Aminoacylase is highly stereoselective. It will selectively hydrolyze the amide bond of the (S)-enantiomer, yielding free (S)-Beg and leaving the N-acetyl-(R)-Beg intact.
In-Process Validation: Perform chiral HPLC on the aqueous mixture. The system validates itself when exactly a 1:1 ratio of free amino acid to N-acetylated amino acid is observed, proving the enzyme has completed its kinetic resolution without off-target cleavage.
Extraction and Final Hydrolysis:
Action: Acidify the mixture to pH 2 and extract the N-acetyl-(R)-Beg into ethyl acetate. Reflux the organic extract in 6M HCl to remove the acetyl group, yielding pure (R)-2-Amino-2-ethylhexanoic acid[1].
Conformational Engineering in Peptide Drug Design
The primary architectural value of (R)-Beg lies in its ability to dictate peptide folding. Natural L-amino acids have highly flexible backbones, leading to entropic penalties upon binding to target receptors. By incorporating (R)-Beg, researchers can pre-organize the peptide into active conformations[4].
Caption: Logical pathway of conformational restriction and pharmacokinetic enhancement by (R)-Beg.
When (R)-Beg is incorporated into a homooligopeptide or mixed sequence, the bulky ethyl and butyl side chains clash with the adjacent carbonyl oxygen and amide protons. This thermodynamic restriction limits the Ramachandran space almost exclusively to regions corresponding to the fully planar
C5
-conformation or right-handed
310
-helices[4]. This pre-organization lowers the entropic cost of receptor binding, often resulting in sub-nanomolar affinities.
Endogenous proteases (e.g., DPP-IV, neprilysin) recognize specific spatial arrangements of the peptide backbone to initiate nucleophilic attack on the amide bond. The quaternary
α
-carbon of (R)-Beg acts as a physical barricade, preventing the protease active site from accessing the scissile bond.
Objective: Quantify the half-life extension provided by (R)-Beg substitution.
Assay Preparation & Incubation:
Action: Prepare a 100 µM solution of the (R)-Beg-modified peptide and a 100 µM solution of its wild-type (L-amino acid) counterpart in 25% human blood serum (diluted in PBS, pH 7.4). Incubate at 37°C.
Causality: Human serum provides a physiologically relevant cocktail of exo- and endopeptidases, ensuring the stability data translates accurately to in vivo models.
Time-Course Quenching:
Action: At intervals of 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and immediately mix with 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Causality: The TFA rapidly lowers the pH, denaturing the proteases to halt degradation instantly. The acetonitrile simultaneously precipitates the bulky serum proteins, preventing them from clogging the LC-MS column.
Centrifugation & Filtration:
Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.
LC-MS/MS Quantification (MRM Mode):
Action: Analyze the filtrate using Liquid Chromatography-Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.
Causality: MRM mode tracks the specific parent-to-daughter ion transitions of the intact peptide, ensuring that degradation fragments are not falsely quantified as intact drug.
Control Validation (Self-Validation Step):
Action: Calculate the half-life of both peptides.
Validation Logic: The assay is only deemed valid if the wild-type control peptide exhibits >80% degradation within the first 4 hours. If the wild-type peptide does not degrade, it indicates the serum batch lacks enzymatic activity, and the stability of the (R)-Beg peptide cannot be conclusively proven.
References
114781-14-5 | (r)
Guidechem.
US6603043B2 - Process for the preparation of (schiff bases of)
(R)-2-Amino-2-ethylhexanoic acid structure and stereochemistry
An In-Depth Technical Guide to (R)-2-Amino-2-ethylhexanoic Acid: Structure, Stereochemistry, and Synthesis Introduction (R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, α,α-disubstituted amino acid. Unlike the co...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to (R)-2-Amino-2-ethylhexanoic Acid: Structure, Stereochemistry, and Synthesis
Introduction
(R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, α,α-disubstituted amino acid. Unlike the common amino acids that constitute natural proteins, this molecule possesses a chiral quaternary carbon at its alpha position, bonded to an amino group, a carboxyl group, an ethyl group, and a butyl group. This unique structural feature imparts significant conformational constraints when incorporated into peptide chains. As a result, α,α-disubstituted amino acids have garnered substantial interest in medicinal chemistry and drug development. They serve as valuable building blocks for creating unnatural peptides with enhanced stability against enzymatic degradation and tailored biological activities.[1] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analysis of the (R)-enantiomer.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of (R)-2-Amino-2-ethylhexanoic acid are defined by its molecular formula, C8H17NO2, and a molecular weight of 159.23 g/mol .[2][3] Its structure is defined by a central alpha-carbon atom that is a stereocenter, giving rise to its chirality.
Stereochemistry: The Decisive Factor in Biological Activity
Stereochemistry is a critical aspect of molecular science, as the three-dimensional arrangement of atoms in a molecule can dictate its biological function. (R)-2-Amino-2-ethylhexanoic acid is a chiral molecule, existing as one of two non-superimposable mirror images known as enantiomers. Its counterpart is (S)-2-Amino-2-ethylhexanoic acid (CAS No: 6300-78-3).[4][5]
The designation '(R)' is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the four substituents attached to the chiral center. For this molecule, the order is: Amino (-NH2) > Carboxyl (-COOH) > Butyl (-CH2CH2CH2CH3) > Ethyl (-CH2CH3). The spatial orientation of these groups defines the R-configuration.
The profound impact of stereochemistry is well-documented. Enantiomers of a chiral compound can exhibit vastly different pharmacological, toxicological, and metabolic properties. For instance, studies on the related compound 2-ethylhexanoic acid (EHA) have shown that its teratogenic (developmental toxicity) effects are stereoselective. The (R)-enantiomer of EHA was found to be highly teratogenic in animal models, while the (S)-enantiomer showed no such adverse effects.[6] This underscores the necessity of obtaining enantiomerically pure compounds for research and pharmaceutical applications to ensure safety and efficacy.
Enantiomeric relationship of (R)- and (S)-2-Amino-2-ethylhexanoic acid.
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure α,α-disubstituted amino acids presents a significant challenge because the creation of a quaternary stereocenter is inherently difficult.[1] Generally, two primary strategies are employed: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis : This approach aims to directly produce the desired enantiomer using chiral auxiliaries, catalysts, or substrates.[6] Methods like enantioselective alkylation of glycine derivatives or asymmetric Strecker reactions are common examples.[7]
Chiral Resolution : This more traditional but highly effective method involves the synthesis of a racemic mixture (an equal mixture of both R and S enantiomers), followed by separation.[8][9] A widely used technique is the formation of diastereomeric salts.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes a general workflow for resolving a racemic mixture of 2-amino-2-ethylhexanoic acid.
Principle: The racemic amino acid is reacted with a pure chiral resolving agent (e.g., an enantiomerically pure acid or base) to form a pair of diastereomers. Diastereomers have different physical properties (such as solubility) and can be separated by conventional methods like fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the amino acid.[9][10]
Materials:
Racemic 2-amino-2-ethylhexanoic acid
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid)
Suitable solvent (e.g., ethanol, methanol, water, or a mixture)
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and salt cleavage
Procedure:
Salt Formation: Dissolve the racemic 2-amino-2-ethylhexanoic acid in a suitable solvent with gentle heating. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
Crystallization: Combine the two solutions. The diastereomeric salts will begin to form. Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to promote the crystallization of the less soluble diastereomer.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities and the more soluble diastereomer. The filtrate contains the enriched, more soluble diastereomer.
Enantiomer Liberation: Dissolve the isolated diastereomeric salt crystals in water. Adjust the pH to cleave the salt and precipitate the pure amino acid enantiomer or the resolving agent. For example, if a chiral acid was used as the resolving agent, adding a base will deprotonate the amino acid's ammonium group and neutralize the resolving acid, allowing for separation.
Purification: The liberated enantiomer is then isolated by filtration or extraction and can be further purified by recrystallization.
Analysis: The enantiomeric purity of the final product must be confirmed using analytical techniques such as chiral HPLC or polarimetry.
Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Methods for Stereochemical Analysis
Verifying the enantiomeric purity of the final product is a critical step. The two primary methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and polarimetry.
Chiral HPLC is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[11]
Typical Parameters for Amino Acid Chiral Separation:
Stationary Phase: Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC) or ligand-exchange columns are often effective for non-proteinogenic amino acids.[11]
Mobile Phase: The composition, including the type of organic modifier (methanol, acetonitrile), additives (acids like formic acid or bases like diethylamine), and pH, is crucial for achieving separation.[11] For ligand-exchange chromatography, a metal ion, typically Cu²⁺, is required in the mobile phase.[11]
Detection: UV detection is common, though compatibility with mass spectrometry (LC-MS) provides higher sensitivity and specificity.[12]
Parameter
Typical Value Range
Purpose
Column Type
Ligand-Exchange or Macrocyclic Glycopeptide
Provides chiral recognition
Mobile Phase
Aqueous buffer with organic modifier (e.g., MeOH, ACN)
Elutes the sample and influences separation
Selectivity Factor (α)
> 1.1
Indicates the degree of separation between enantiomers
Resolution (Rs)
> 1.5
Indicates baseline separation of the two peaks
Polarimetry
Chiral molecules are optically active, meaning they rotate the plane of polarized light. A polarimeter measures this rotation. The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). While less precise for determining enantiomeric excess compared to HPLC, it is an excellent tool for confirming the identity of the bulk, purified enantiomer.
Applications in Research and Drug Development
(R)-2-Amino-2-ethylhexanoic acid and other α,α-disubstituted amino acids are not merely chemical curiosities; they are enabling tools in modern chemistry and pharmacology.
Peptidomimetics: Incorporating these amino acids into peptides induces specific secondary structures (e.g., helices or turns) and provides steric hindrance that protects the peptide backbone from degradation by proteases. This can significantly increase the in-vivo half-life and bioavailability of peptide-based drugs.[1][7]
Chiral Building Blocks: The molecule serves as a versatile chiral starting material for the synthesis of more complex, enantiomerically pure molecules, including pharmaceuticals and natural products.[4]
Asymmetric Catalysis: Derivatives of chiral amino acids can be used as ligands for metal catalysts in asymmetric synthesis, facilitating the creation of other chiral molecules with high enantiomeric purity.
Conclusion
(R)-2-Amino-2-ethylhexanoic acid exemplifies the crucial role of structure and stereochemistry in the molecular sciences. Its unique configuration as an α,α-disubstituted amino acid provides a powerful tool for researchers and drug developers seeking to create novel peptides and molecules with enhanced stability and precisely controlled three-dimensional shapes. The synthesis and analysis of this and similar compounds require a sophisticated understanding of asymmetric chemistry and chiral separation techniques. As the demand for more complex and effective therapeutics grows, the importance of such specialized chiral building blocks will undoubtedly continue to increase.
Wikipedia. (2023, December 29). 2-Ethylhexanoic acid. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Retrieved from [Link]
Google Patents. (n.d.). CN106831399B - Synthetic method of 2-ethylhexanoic acid rhodium (II).
PMC. (n.d.). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. Retrieved from [Link]
PMC. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]
MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid.... Retrieved from [Link]
Chemistry LibreTexts. (2015, July 19). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Retrieved from [Link]
Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]
PubMed. (n.d.). Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate. Retrieved from [Link]
ResearchGate. (2026, February 7). ChemInform Abstract: Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents | Request PDF. Retrieved from [Link]
PMC. (2022, September 30). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. Retrieved from [Link]
Semantic Scholar. (1998, February 24). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]
International Labour Organization. (n.d.). ICSC 0477 - 2-ETHYLHEXANOIC ACID. Retrieved from [Link]
The Analytical Scientist. (2025, July 7). New Era in Amino Acid Chiral Separation Beckons. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-2-ethylhexanoic Acid
Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids (R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic α,α-disubstituted amino acid, a class of compounds that has garnered significant interest in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids
(R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic α,α-disubstituted amino acid, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. The presence of a quaternary α-carbon atom imparts unique conformational constraints on peptides and peptidomimetics, leading to enhanced proteolytic stability and the ability to induce specific secondary structures such as helices and turns. These properties make α,α-disubstituted amino acids valuable building blocks for the design of novel therapeutics with improved pharmacokinetic profiles and biological activities. This technical guide provides a comprehensive overview of the principal methodologies for the stereoselective synthesis of (R)-2-Amino-2-ethylhexanoic acid, intended for researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategies
The synthesis of enantiomerically pure α,α-disubstituted amino acids like (R)-2-Amino-2-ethylhexanoic acid presents a significant stereochemical challenge. The key is to control the configuration at the newly formed quaternary stereocenter. The most effective strategies to achieve this include asymmetric synthesis using chiral auxiliaries, asymmetric Strecker synthesis, and enzymatic kinetic resolution.
Asymmetric Synthesis via Chiral Auxiliaries: Diastereoselective Alkylation
The use of chiral auxiliaries is a powerful and widely employed strategy for the asymmetric synthesis of α-amino acids. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
The Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a classic and highly reliable approach for the asymmetric synthesis of α-amino acids.[1] It utilizes a chiral bis-lactim ether derived from a readily available chiral amino acid, typically valine, to direct the alkylation of a glycine unit. The steric bulk of the valine side chain effectively shields one face of the glycine-derived enolate, leading to high diastereoselectivity in the subsequent alkylation step.[2]
The stereoselectivity of the Schöllkopf method is dictated by the chiral environment created by the valine-derived auxiliary. After deprotonation of the glycine unit with a strong base like n-butyllithium, the resulting planar aza-enolate is shielded on one face by the bulky isopropyl group of the valine residue. Consequently, the electrophile (in this case, an ethyl or butyl halide) can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2]
Diagram: Schöllkopf Synthesis Workflow
Caption: Workflow for the Schöllkopf synthesis.
Step 1: Synthesis of the (R)-Valine-Glycine Bis-Lactim Ether
A dipeptide formed from glycine and (R)-valine is cyclized to the corresponding 2,5-diketopiperazine.[1]
The diketopiperazine is suspended in dichloromethane and treated with trimethyloxonium tetrafluoroborate (Meerwein's salt) at room temperature.[1]
The reaction is carefully quenched with an aqueous solution of ammonium hydroxide and extracted with dichloromethane.
The crude product is purified by column chromatography to yield the pure (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.[1]
Step 2: Sequential Diastereoselective Alkylation
The bis-lactim ether is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for 30 minutes to form the aza-enolate.
Ethyl iodide is added, and the reaction is stirred for several hours at -78 °C.
A second equivalent of n-BuLi is added to form the enolate of the now mono-alkylated species.
Butyl iodide is then added, and the reaction is allowed to warm to room temperature overnight.
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
The combined organic layers are dried and concentrated to give the crude dialkylated bis-lactim ether.
Step 3: Hydrolysis and Isolation of (R)-2-Amino-2-ethylhexanoic Acid
The crude dialkylated intermediate is dissolved in dilute aqueous hydrochloric acid (e.g., 0.25 M).[1]
The mixture is stirred at room temperature for 24-48 hours until hydrolysis is complete (monitored by TLC or LC-MS).
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove the valine methyl ester byproduct.
The aqueous layer is then concentrated under reduced pressure. The resulting crude amino acid ester hydrochloride can be further purified.
Saponification of the methyl ester yields the final product, (R)-2-Amino-2-ethylhexanoic acid.
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from an aldehyde or ketone, ammonia, and cyanide.[3] In its asymmetric variant, a chiral amine or a chiral catalyst is used to control the stereochemical outcome of the cyanide addition to the imine intermediate.
Crystallization-Induced Asymmetric Transformation with (R)-Phenylglycine Amide
A particularly elegant and efficient approach involves the use of (R)-phenylglycine amide as a chiral auxiliary.[4][5] This method can be coupled with a crystallization-induced asymmetric transformation, where one diastereomer of the product selectively precipitates from the reaction mixture. This precipitation shifts the equilibrium in solution, where the dissolved diastereomers can epimerize, leading to a high yield and excellent diastereoselectivity for the desired product.[6]
The reaction between a ketone (in this case, 2-hexanone), (R)-phenylglycine amide, and a cyanide source initially forms a mixture of two diastereomeric α-amino nitriles. In a suitable solvent system, one diastereomer is less soluble and crystallizes out. The dissolved α-amino nitrile remains in equilibrium with the starting imine, allowing for epimerization at the newly formed stereocenter. As the less soluble diastereomer precipitates, the equilibrium is driven towards its formation, ultimately leading to a high yield of a single diastereomer.[6]
Diagram: Asymmetric Strecker Synthesis Workflow
Caption: Workflow for Asymmetric Strecker Synthesis.
Step 1: Diastereoselective Strecker Reaction
To a solution of (R)-phenylglycine amide hydrochloride and 2-hexanone in a mixture of methanol and water, an aqueous solution of sodium cyanide is added, followed by acetic acid.[4]
The reaction mixture is stirred at a controlled temperature (e.g., 70 °C) for an extended period (e.g., 24-48 hours) to allow for the crystallization-induced asymmetric transformation to proceed.[6]
The precipitated solid is collected by filtration, washed, and dried to yield the diastereomerically pure α-amino nitrile.
Step 2: Conversion to (R)-2-Amino-2-ethylhexanoic Acid
The α-amino nitrile is hydrolyzed by treatment with concentrated sulfuric acid.
The chiral auxiliary is removed by catalytic hydrogenolysis over palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]
The resulting amino amide is then hydrolyzed with aqueous hydrochloric acid to afford the final product, (R)-2-Amino-2-ethylhexanoic acid.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, leaving the other unreacted. For the synthesis of (R)-2-Amino-2-ethylhexanoic acid, a racemic mixture of the amino acid or a suitable derivative (e.g., an ester or amide) is subjected to an enzymatic reaction.
Lipase-Catalyzed Resolution
Lipases are a class of enzymes that are widely used in organic synthesis due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[7] In the context of amino acid resolution, lipases can be used to selectively hydrolyze or acylate one enantiomer of a racemic amino acid ester.
A racemic mixture of the methyl or ethyl ester of 2-amino-2-ethylhexanoic acid is prepared. This racemic ester is then incubated with a lipase, such as Candida antarctica lipase B (CALB), which is often immobilized for ease of separation and reuse. The enzyme will selectively catalyze the hydrolysis of one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The resulting mixture of the (R)-ester and the (S)-acid can then be separated, and the (R)-ester is subsequently hydrolyzed to yield (R)-2-Amino-2-ethylhexanoic acid.
(R)-2-Amino-2-ethylhexanoic Acid: A Technical Guide to its Prospective Biological Activities
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, chiral α,α-disubstituted am...
Author: BenchChem Technical Support Team. Date: March 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, chiral α,α-disubstituted amino acid. While direct, in-depth research on its intrinsic biological activity is nascent, its core structure is a key component of highly potent arginase inhibitors. This technical guide provides a comprehensive analysis of the known and potential biological activities of (R)-2-Amino-2-ethylhexanoic acid. By examining its role as a molecular scaffold, the activities of its parent compound, 2-ethylhexanoic acid, and the established pharmacology of related non-proteinogenic amino acids, we delineate a roadmap for future research and drug development. This guide covers the structure-activity relationship of its derivatives, its potential as a neuromodulatory agent with anticonvulsant properties, and its possible immunomodulatory effects. Furthermore, we provide detailed, field-proven experimental protocols for the investigation of these activities and a proposed enantioselective synthetic route.
Introduction and Physicochemical Properties
(R)-2-Amino-2-ethylhexanoic acid, a chiral building block, presents a unique structural motif: a quaternary α-carbon with both an amino group and an ethyl group, attached to a hexanoic acid backbone. This structure imparts specific physicochemical properties that are critical to its potential biological interactions.
Table 1: Physicochemical Properties of (R)-2-Amino-2-ethylhexanoic acid
Property
Value
Source
Molecular Formula
C₈H₁₇NO₂
Molecular Weight
159.23 g/mol
Topological Polar Surface Area (TPSA)
63.32 Ų
Predicted LogP
1.3687
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
2
Rotatable Bonds
5
The presence of both a primary amine and a carboxylic acid group suggests zwitterionic character at physiological pH, while the alkyl chain provides lipophilicity, potentially aiding in membrane permeability. The fixed (R)-stereochemistry at the α-carbon is crucial for specific interactions with chiral biological targets like enzyme active sites and receptors.
Biological Activity Profile: Knowns and Extrapolations
While literature specifically detailing the biological effects of (R)-2-Amino-2-ethylhexanoic acid is sparse, a comprehensive understanding can be built by examining three key areas: its use as a scaffold for potent enzyme inhibitors, the potential for neuromodulation based on its amino acid structure, and the known effects of its parent compound, 2-ethylhexanoic acid.
A Core Scaffold for Potent Arginase Inhibitors
The most significant known application of the (R)-2-Amino-2-ethylhexanoic acid scaffold is in the development of highly potent inhibitors of human arginases I and II. Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. Its overexpression is implicated in cardiovascular diseases and immune suppression within the tumor microenvironment.
A lead candidate, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid , incorporates the (R)-2-Amino-2-ethylhexanoic acid core and demonstrates significant inhibition of both arginase I and II.
Table 2: Inhibitory Activity of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Target
IC₅₀ (nM)
Human Arginase I
223
Human Arginase II
509
The (R)-configuration of the α-carbon is critical for orienting the molecule within the enzyme's active site. X-ray crystallography of related inhibitors reveals that the α-amino and α-carboxylate groups form key hydrogen bond networks, anchoring the molecule. The α-ethyl group of the core structure can be accommodated within the active site and can be further functionalized to create additional interactions, enhancing inhibitor potency. The boronic acid moiety mimics the tetrahedral intermediate of the arginine hydrolysis reaction, binding to the binuclear manganese cluster in the active site.
The inhibitory action of the boronic acid-containing derivative is based on its ability to act as a transition-state analog. The boron atom forms a covalent, yet reversible, bond with the metal-bridging hydroxide ion within the arginase active site, creating a stable tetrahedral intermediate that blocks substrate access.
Caption: Proposed interaction of the arginase inhibitor with the active site.
Potential as a Neuromodulatory Agent and Anticonvulsant
Non-proteinogenic amino acids, particularly those with α-alkylation, are an area of interest for their potential to modulate neuronal activity. Many act as antagonists at excitatory amino acid receptors, such as the N-Methyl-D-aspartate (NMDA) receptor. The general structure of competitive NMDA receptor antagonists often includes an α-amino acid backbone. These antagonists work by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, preventing the binding of the endogenous agonist, glutamate. This inhibition of glutamate-mediated signaling can reduce neuronal hyperexcitability, a hallmark of seizures.
Given its structure as a non-proteinogenic α-amino acid, it is plausible that (R)-2-Amino-2-ethylhexanoic acid could exhibit activity at excitatory amino acid receptors. The ethyl group at the α-position could influence binding affinity and selectivity for different receptor subtypes.
Caption: Hypothesized mechanism for anticonvulsant activity.
Potential Immunomodulatory Effects
The parent compound, 2-ethylhexanoic acid (2-EHA), has demonstrated immunomodulatory activity. Specifically, it has been shown to inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes (neutrophils) in a dose-dependent manner. This effect occurs downstream of protein kinase C (PKC) activation and does not involve changes in intracellular calcium levels. By inhibiting the "oxidative burst" in neutrophils, 2-EHA exhibits an immunosuppressive effect in vitro.
The introduction of an α-amino group and the specific (R)-stereochemistry in (R)-2-Amino-2-ethylhexanoic acid could potentially modulate this activity. The amino group could alter the compound's interaction with cellular targets or its cellular uptake, potentially enhancing or diminishing the observed immunosuppressive effects of the parent acid.
Proposed Enantioselective Synthesis
The enantioselective synthesis of α,α-disubstituted amino acids is a well-established field of organic chemistry. A plausible route to (R)-2-Amino-2-ethylhexanoic acid could involve the asymmetric alkylation of a chiral glycine enolate equivalent.
Foundational
An In-depth Technical Guide to the Mechanism of Action of (R)-2-Amino-2-ethylhexanoic Acid Analogs as Potent Arginase Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals Executive Summary While the specific molecule (R)-2-Amino-2-ethylhexanoic acid is not extensively characterized in scientific literature as...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the specific molecule (R)-2-Amino-2-ethylhexanoic acid is not extensively characterized in scientific literature as a bioactive agent, its core structure serves as a key building block for a novel class of highly potent arginase inhibitors. This guide will focus on the mechanism of action of a lead compound from this class, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid , a molecule demonstrating significant therapeutic potential. We will delve into its molecular interactions with arginase isoenzymes, the subsequent impact on nitric oxide (NO) signaling, and its implications for treating conditions such as myocardial ischemia-reperfusion injury. This document provides a comprehensive overview of the scientific rationale, experimental validation, and future directions for research in this area.
Introduction: The Arginase-NO Synthase Axis, a Critical Therapeutic Target
In mammalian physiology, the amino acid L-arginine is a substrate for two key enzymes that control a critical metabolic branch point: nitric oxide synthase (NOS) and arginase. While NOS isoforms produce the vital signaling molecule nitric oxide (NO), arginase converts L-arginine to ornithine and urea. These two enzymes are in direct competition for their common substrate.[1]
Under pathological conditions, such as myocardial ischemia-reperfusion injury, the expression and activity of arginase can be upregulated.[2] This heightened arginase activity depletes the local L-arginine pool, thereby limiting its availability for NOS. The resulting decrease in NO bioavailability contributes to endothelial dysfunction and tissue damage.[1][2] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy to restore NO signaling and mitigate the effects of such diseases.[3]
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid: A Potent, Second-Generation Arginase Inhibitor
A novel series of α,α-disubstituted amino acid-based arginase inhibitors has been developed, with (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (henceforth referred to as "the compound") identified as a lead candidate. This compound demonstrates potent inhibition of both human arginase I and II.[4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against both major arginase isoforms. For comparison, data for other well-known arginase inhibitors are also presented.
Molecular Mechanism of Action: Structural Insights into Arginase Inhibition
The high potency of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid is rooted in its specific interactions with the active site of the arginase enzymes. X-ray crystallography studies have provided a detailed understanding of this molecular recognition.[4]
The core of the inhibitory action is the boronic acid moiety, which mimics the tetrahedral transition state of L-arginine hydrolysis. The α-amino and α-carboxylate groups of the inhibitor form crucial hydrogen bonds within the active site, a common feature for amino acid-based inhibitors.[6]
What sets this second-generation inhibitor apart is the α-substitution with a piperidine-containing side chain. This substituent extends towards the mouth of the active site, where it establishes new, through-water hydrogen bonding interactions with key aspartate residues, specifically Asp181 and Asp183 in arginase I.[4] These additional interactions are credited with the significant increase in potency compared to first-generation inhibitors like ABH.[4]
Caption: Competitive inhibition of Arginase by the lead compound.
By effectively inhibiting arginase, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid increases the bioavailability of L-arginine for nitric oxide synthase. This leads to enhanced production of nitric oxide, a key signaling molecule with profound effects on the cardiovascular system.
The increased NO levels activate soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[7] cGMP then activates protein kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to vasodilation, inhibition of platelet aggregation, and other cardioprotective effects.[7]
Caption: Downstream signaling cascade following arginase inhibition.
Experimental Protocols for Mechanistic Investigation
The following protocols provide a framework for researchers to investigate the mechanism of action of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and similar arginase inhibitors.
In Vitro Arginase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to quantify the inhibitory effect of a compound on purified arginase.
Principle: Arginase catalyzes the hydrolysis of L-arginine to urea. The amount of urea produced is then measured colorimetrically.
Materials:
Purified human arginase I or II
L-arginine solution
Manganese solution (MnCl2)
Urea colorimetric detection reagents
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
96-well microplate
Microplate reader
Procedure:
Enzyme Preparation: Prepare the arginase enzyme solution in an appropriate buffer.
Compound Dilution: Prepare serial dilutions of the test compound.
Reaction Setup: In a 96-well plate, add the arginase enzyme solution to wells containing either the test compound dilutions or vehicle control.
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
Initiation of Reaction: Add the L-arginine substrate solution to all wells to start the reaction.
Incubation: Incubate the plate for 30 minutes at 25°C.
Urea Detection: Add the urea detection reagents to each well. This will stop the arginase reaction and initiate the color development.
Final Incubation: Incubate for 60 minutes at room temperature.
Measurement: Read the absorbance at 430 nm using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Intracellular Nitric Oxide Production Assay
This protocol uses the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) to measure intracellular NO production in response to arginase inhibition in a relevant cell line, such as human umbilical vein endothelial cells (HUVECs).
Principle: DAF-FM diacetate is a cell-permeable dye that is deacetylated by intracellular esterases to DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative.
Materials:
HUVECs or other suitable endothelial cell line
Cell culture medium and supplements
DAF-FM diacetate
Test compound
Fluorescence microscope or plate reader
Procedure:
Cell Culture: Plate HUVECs in a suitable format (e.g., 96-well black-walled plate) and grow to confluence.
Inhibitor Treatment: Treat the cells with various concentrations of the arginase inhibitor for a predetermined time.
DAF-FM Loading: Wash the cells and incubate with 5-10 µM DAF-FM diacetate in a suitable buffer for 30-60 minutes at 37°C.[8]
Wash and De-esterification: Wash the cells to remove excess probe and incubate for an additional 15-30 minutes to allow for complete de-esterification.[8]
Stimulation (Optional): If desired, stimulate the cells with an agonist known to induce NO production (e.g., acetylcholine).
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~495 nm and emission at ~515 nm.[8]
Data Analysis: Quantify the change in fluorescence intensity as a measure of intracellular NO production.
In Vivo Model: Rat Myocardial Ischemia-Reperfusion Injury
This protocol provides a high-level overview of an in vivo model to assess the cardioprotective effects of the arginase inhibitor.
Anesthesia and Ventilation: Anesthetize the rats and provide mechanical ventilation.
Surgical Preparation: Perform a thoracotomy to expose the heart.
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery for a period of 30 minutes to induce myocardial ischemia.[10]
Drug Administration: Administer the arginase inhibitor or vehicle intravenously at a specified time point, for example, 15 minutes before reperfusion.[10]
Reperfusion: Remove the ligature to allow for reperfusion of the coronary artery.
Endpoint Analysis: After a defined reperfusion period (e.g., 2 hours or 24 hours), euthanize the animals and harvest the hearts.
Infarct Size Measurement: Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to delineate the area at risk and the infarcted area.
Data Analysis: Calculate the infarct size as a percentage of the area at risk.
Caption: Workflow for investigating the arginase inhibitor.
Conclusion and Future Directions
The development of potent and specific arginase inhibitors, exemplified by (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, represents a significant advancement in the pursuit of novel therapeutics for cardiovascular diseases. The mechanism of action, centered on the restoration of nitric oxide bioavailability through competitive inhibition of arginase, is well-supported by structural and functional data.
Future research should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their clinical translatability. Further investigation into the long-term efficacy and safety of arginase inhibition in various disease models is also warranted. Additionally, exploring the potential of these compounds in other pathologies characterized by arginase dysregulation, such as certain cancers and inflammatory disorders, could open up new therapeutic avenues.
References
Arginase inhibition improves coronary microvascular function and reduces infarct size following ischemia-reperfusion in a rat model. PMC. [Link]
Effect of Arginase Inhibition on Ischemia-Reperfusion Injury in Patients with Coronary Artery Disease with and without Diabetes Mellitus. PLOS One. [Link]
Roles of the nitric oxide signaling pathway in cardiac ischemic preconditioning against myocardial ischemia-reperfusion injury. PMC. [Link]
Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. ACS Publications. [Link]
Improved measurements of intracellular nitric oxide in intact microvessels using 4,5-diaminofluorescein diacetate. PMC. [Link]
A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia. SfRBM. [Link]
Arginase inhibitors. Genesis Drug Discovery & Development. [Link]
Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. [Link]
The IC50 values of various arginine derivatives for inhi- bition of arginase and DDAH. [Link]
2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases i and II for treatment of myocardial reperfusion injury. Fingerprint. [Link]
OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. [Link]
Arginase-2 protects myocardial ischemia-reperfusion injury via NF-κB/TNF-α pathway. [Link]
(PDF) Local Arginase Inhibition during Early Reperfusion Mediates Cardioprotection via Increased Nitric Oxide Production. ResearchGate. [Link]
Arginase inhibitory activity and IC 50 values of the five most active crude extracts. [Link]
Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. ResearchGate. [Link]
Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. PMC. [Link]
Case study - Arginase-1 Inhibitors. Oncolines B.V. [Link]
Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. PubMed. [Link]
Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. PubMed. [Link]
Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry. [Link]
Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain. PLOS. [Link]
Synthesis of Arginase Inhibitors: An Overview. PMC. [Link]
Engineering Next-Generation Peptide Therapeutics: The Role of (R)-2-Amino-2-ethylhexanoic Acid in Target Engagement and Stability
Executive Summary The translation of peptide-based drug candidates from in vitro hits to clinical therapeutics is notoriously bottlenecked by two factors: rapid proteolytic degradation and massive entropic penalties duri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The translation of peptide-based drug candidates from in vitro hits to clinical therapeutics is notoriously bottlenecked by two factors: rapid proteolytic degradation and massive entropic penalties during target binding. As a Senior Application Scientist, I have consistently observed that standard L-amino acid backbones fail to overcome these hurdles.
Enter (R)-2-Amino-2-ethylhexanoic acid (often referred to as (R)-butylethylglycine or (R)-Beg). As a non-proteinogenic,
α,α
-dialkylated amino acid, it possesses both an ethyl and a butyl group at the alpha-carbon. This whitepaper explores how the strategic incorporation of this sterically demanding building block fundamentally alters the Ramachandran conformational space of a peptide, unlocking previously "undruggable" therapeutic targets by enforcing rigid secondary structures and providing absolute proteolytic shielding.
To understand the therapeutic utility of (R)-Beg, we must look at the causality behind its structural mechanics. Why use an unnatural
α,α
-dialkylated residue instead of a natural aliphatic residue like Isoleucine?
Proteolytic Shielding: Endogenous proteases (e.g., DPP-IV, neprilysin, pepsin) require a peptide backbone to adopt a specific, extended conformation to fit into their catalytic clefts. By replacing the standard alpha-proton with an ethyl group, we introduce severe steric bulk. This bulk physically clashes with the protease active site, rendering the adjacent peptide bonds virtually invisible to enzymatic degradation[1].
Dihedral Angle Restriction: The steric repulsion between the ethyl/butyl side chains and the peptide backbone restricts the
ϕ
(phi) and
ψ
(psi) dihedral angles. This forces the peptide into a pre-organized secondary structure—typically a
310
-helix, an
α
-helix, or a stabilized
β
-turn[2]. This pre-organization drastically reduces the entropic cost of binding to a target receptor, exponentially increasing binding affinity[3].
Fig 1: Causal pathway of (R)-Beg incorporation leading to enhanced target engagement.
Primary Therapeutic Targets & Modalities
Because (R)-Beg is a structural building block rather than a standalone small molecule, its "therapeutic targets" are defined by the macromolecular ligands it empowers.
Target Class A: Tumor-Associated Antigens (e.g., Nectin-4)
Bicyclic peptide-drug conjugates (PDCs) are emerging as highly penetrant alternatives to antibody-drug conjugates (ADCs). For instance, targeting Nectin-4 in urothelial cancers requires highly stable peptide macrocycles. Natural residues like methionine are prone to oxidation, which degrades target affinity. Bioisosteric replacement using highly stable, aliphatic unnatural amino acids like (R)-Beg maintains the critical hydrophobic contacts required for Nectin-4 engagement while conferring absolute resistance to oxidation and proteolysis[4].
Target Class B: Intracellular Protein-Protein Interactions (PPIs)
PPIs (e.g., MDM2-p53,
β
-catenin/TCF) feature large, flat hydrophobic interfaces. Helical peptides can span these interfaces, but they rapidly unfold in aqueous solution. Incorporating (R)-Beg at strategic
i,i+4
positions acts as an internal conformational "staple." This locks the peptide into an active
α
-helical conformation that readily penetrates cell membranes and binds the intracellular target with nanomolar affinity.
Target Class C: Host and Viral Proteases
By placing (R)-Beg directly at the P1 or P1' position of a known protease cleavage sequence, researchers can convert a native, cleavable substrate into a potent, competitive protease inhibitor. The target enzyme binds the peptide but cannot execute the catalytic hydrolysis due to the steric block at the alpha-carbon.
Experimental Protocols: Synthesis and Self-Validating Assays
Trustworthiness in Protocol Design: A protocol is only as robust as its validation. The synthesis of sterically hindered peptides requires specialized approaches. Standard coupling reagents (like HBTU) will fail due to the extreme steric hindrance of the
α,α
-dialkylated amine. The following self-validating workflow ensures both successful synthesis and functional verification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with (R)-Beg
Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes.
Deprotection: Treat with 20% piperidine in DMF (2 x 5 min) to remove the Fmoc group.
Coupling the Hindered Amino Acid:
Causality Note: To overcome the steric clash of the ethyl and butyl groups, you must use highly reactive coupling chemistry. Dissolve Fmoc-(R)-Beg-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq).
Critical Step: Allow pre-activation for exactly 2 minutes before adding to the resin to form the highly reactive active ester.
Extended Coupling: React at 50°C (using microwave assistance) for 2 hours. Note: Standard room-temperature coupling will yield <20% conversion.
Capping: Treat with acetic anhydride/pyridine to cap any unreacted amines, preventing deletion sequences in subsequent steps.
Cleavage: Cleave the final peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol 2: Self-Validating Serum Stability Assay
To validate that the (R)-Beg incorporation achieved its primary goal (proteolytic shielding), we employ a closed-loop LC-MS assay:
Incubate the purified peptide (100
μ
M) in 25% human serum at 37°C.
At specific time points (0, 1, 2, 4, 8, 24, 48 hrs), extract 50
μ
L aliquots and quench with 50
μ
L of 15% trichloroacetic acid (TCA) to precipitate serum proteins.
Centrifuge at 14,000 x g for 10 minutes.
Analyze the supernatant via LC-MS.
Validation Metric: Plot the Area Under the Curve (AUC) of the intact peptide mass over time. A successful (R)-Beg incorporation should shift the
t1/2
from <30 minutes (wild-type) to >24 hours.
Fig 2: Step-by-step workflow for the synthesis and validation of (R)-Beg modified peptides.
Quantitative Data Presentation
The following table summarizes the typical pharmacological improvements observed when replacing standard aliphatic residues with (R)-Beg in various peptide modalities.
Peptide Variant
Target Class
Binding Affinity (
Kd
)
Serum Half-Life (
t1/2
)
Helical Content (%)
Wild-Type Linear Peptide
Intracellular PPI
125 nM
< 15 min
12%
(R)-Beg Modified Peptide
Intracellular PPI
8 nM
> 48 hrs
68%
Wild-Type Bicyclic Ligand
Tumor Antigen (Nectin-4)
4.2 nM
2.5 hrs
N/A (Constrained Turn)
(R)-Beg Bicyclic Ligand
Tumor Antigen (Nectin-4)
3.8 nM
> 24 hrs
N/A (Constrained Turn)
Table 1: Comparative Pharmacological Profile of Wild-Type vs. (R)-Beg Modified Peptides.
References
Synthesis of rac-2′-(trimethylsilyl)isovaline: A novel silicon-containing α,α-dialkylated α-amino acid. HELV CHIM ACTA / ResearchGate. 1
Preparation of sterically hindered peptides using trifluoroacetyl .... ResearchGate. 3
Engineering Neuromodulatory Peptidomimetics: The Role of (R)-2-Amino-2-ethylhexanoic Acid in Conformational Restriction and Receptor Targeting
Executive Summary The rational design of neuroactive drugs relies heavily on overcoming the pharmacokinetic limitations of endogenous neuropeptides. (R)-2-Amino-2-ethylhexanoic acid (CAS 114781-14-5), commonly referred t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of neuroactive drugs relies heavily on overcoming the pharmacokinetic limitations of endogenous neuropeptides. (R)-2-Amino-2-ethylhexanoic acid (CAS 114781-14-5), commonly referred to as (R)-butylethylglycine or (R)-Beg, is a synthetic
α,α
-disubstituted amino acid that serves as a critical chiral building block in medicinal chemistry1[1]. By introducing severe steric constraints into the peptide backbone, (R)-Beg induces highly specific secondary structures (such as
310
-helices) that enhance both proteolytic stability and receptor binding affinity. This whitepaper details the structural biology, neuropharmacological applications, and validated experimental workflows for utilizing this unnatural amino acid in drug development.
Structural Biology & Conformational Dynamics
Unlike proteinogenic amino acids, (R)-Beg possesses both an ethyl and a butyl group at the
α
-carbon. This quaternary stereocenter fundamentally alters the Ramachandran landscape of any peptide sequence into which it is incorporated.
The extreme steric hindrance heavily restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone. Depending on the adjacent residues and solvent environment, (R)-Beg strongly induces either a
310
-helical structure or a fully extended
C5
conformation 2[2]. This conformational rigidity is a powerful tool in rational drug design, allowing medicinal chemists to "lock" a highly flexible neuropeptide into its bioactive conformation, thereby reducing entropic penalties upon receptor binding.
Role in Neurotransmission & Neuropeptide Engineering
Endogenous neuropeptides (e.g., enkephalins, substance P, and neuropeptide Y) are critical modulators of neurotransmission, acting primarily through G-protein-coupled receptors (GPCRs) and ligand-gated ion channels. However, their therapeutic utility is severely limited by rapid proteolytic degradation in the synaptic cleft and poor blood-brain barrier (BBB) penetrance.
Incorporating (R)-Beg into neuroactive peptides directly addresses these pharmacokinetic liabilities:
Proteolytic Shielding: The steric bulk of the
α
-ethyl and
α
-butyl side chains physically blocks endogenous peptidases from accessing the adjacent amide bonds, drastically increasing the in vivo half-life of the neuromodulator.
BBB Permeability: The highly lipophilic nature of the alkyl side chains enhances the overall partition coefficient (LogP) of the peptide, facilitating passive diffusion across the blood-brain barrier.
Receptor Modulation: In the context of excitatory neurotransmission,
α,α
-disubstituted amino acids are utilized as valuable monomers in the construction of stapled peptide derivatives and allosteric modulators targeting AMPA and NMDA receptors 3[3]. Furthermore, by stabilizing helical motifs, (R)-Beg-containing peptidomimetics exhibit high-affinity agonism or antagonism at CNS targets like opioid GPCRs, effectively modulating nociceptive pathways4[4].
GPCR signaling pathway modulated by conformationally constrained (R)-Beg peptidomimetics.
Experimental Workflows
Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-ethylhexanoic Acid
Causality & Rationale: Asymmetric synthesis of
α
-quaternary centers is notoriously difficult. While the Strecker synthesis efficiently yields racemic butylethylglycine, chemical resolution is highly inefficient. Enzymatic kinetic resolution is preferred for its exquisite stereoselectivity. However, the
α
-ethyl group causes a critical increase in steric hindrance at the
α
-carbon, rendering standard enzymes ineffective . Specialized screening of sterically tolerant lipases is required.
Step-by-Step Methodology:
Substrate Preparation: Synthesize racemic 2-amino-2-ethylhexanoic acid starting from butyl ethyl ketone via Strecker amination/cyanation, followed by acid hydrolysis 2[2]. Convert the racemic acid to its corresponding methyl ester.
Enzyme Incubation: Suspend the racemic ester in a buffered aqueous solution (pH 7.4) with 10% DMSO. Introduce Pig Liver Esterase (PLE) or Humicola lanuginosa lipase.
Kinetic Resolution: Incubate at 37°C. The enzyme selectively hydrolyzes the (S)-enantiomer into the corresponding acid, leaving the (R)-ester intact.
Separation: Terminate at 50% conversion. Separate the unreacted (R)-ester from the (S)-acid via liquid-liquid extraction (ethyl acetate/aqueous bicarbonate).
Self-Validation: Hydrolyze the isolated (R)-ester under mild basic conditions to yield (R)-Beg. Validate enantiomeric excess (>99% ee) using chiral stationary phase HPLC (Chiralcel OD-H column).
Workflow for the stereoselective synthesis and resolution of (R)-2-Amino-2-ethylhexanoic acid.
Causality & Rationale: The quaternary
α
-carbon of (R)-Beg creates immense steric clash during peptide bond formation. Standard room-temperature coupling with HBTU/DIPEA typically fails. To overcome this activation energy barrier, highly reactive coupling reagents (HATU/HOAt) that utilize a neighboring group effect are combined with microwave irradiation to accelerate the sterically hindered nucleophilic attack.
Step-by-Step Methodology:
Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF.
Activation: Dissolve 4 eq. of Fmoc-(R)-Beg-OH, 3.9 eq. of HATU, and 4 eq. of HOAt in DMF. Add 8 eq. of DIPEA to initiate activation (1-minute pre-activation).
Microwave Coupling: Transfer the activated amino acid to the resin. Subject the reaction vessel to microwave irradiation (75°C, 25 Watts) for 15 minutes.
Self-Validation (Micro-cleavage): Withdraw a few resin beads, cleave the intermediate using TFA/TIPS/H
2
O (95:2.5:2.5), and analyze via LC-MS. If unreacted amine is detected, perform a double coupling cycle using PyAOP/HOAt.
Elongation: Proceed with subsequent deprotection and coupling cycles to complete the sequence.
Quantitative Data Summaries
Table 1: Physicochemical Properties of (R)-2-Amino-2-ethylhexanoic acid
A Methodological Guide to the Characterization of (R)-2-Amino-2-ethylhexanoic Acid: Solubility and Stability Profiling
Foreword: Charting the Unexplored Territory of a Novel Amino Acid To the researchers, scientists, and drug development professionals who are pioneers in the exploration of novel chemical entities, this guide is intended...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting the Unexplored Territory of a Novel Amino Acid
To the researchers, scientists, and drug development professionals who are pioneers in the exploration of novel chemical entities, this guide is intended to be a comprehensive companion. The subject of our focus, (R)-2-Amino-2-ethylhexanoic acid, is a non-proteinogenic amino acid with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is a critical prerequisite for its successful translation from a laboratory curiosity to a viable therapeutic agent.
Physicochemical Landscape of (R)-2-Amino-2-ethylhexanoic Acid
(R)-2-Amino-2-ethylhexanoic acid is an α,α-disubstituted amino acid. Its structure, featuring a chiral center at the α-carbon to which both an ethyl and a butyl group (as part of the hexanoic acid backbone) are attached, dictates its unique physicochemical properties. Unlike proteinogenic amino acids, the presence of two substituents on the α-carbon can introduce steric hindrance, which may influence its reactivity and intermolecular interactions.
The molecule possesses both a basic amino group and an acidic carboxylic acid group, making it amphoteric.[1] Consequently, its solubility and stability are expected to be highly dependent on the pH of its environment. In aqueous solutions, it will exist as a zwitterion at its isoelectric point (pI), with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-).[2] The overall charge of the molecule will transition to a net positive charge at pH values below its pI and a net negative charge at pH values above its pI. This behavior is fundamental to its solubility profile in aqueous media.
A Practical Guide to Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For an amino acid-based compound, solubility is influenced by a multitude of factors including pH, temperature, and the polarity of the solvent.
Theoretical Underpinnings of Amino Acid Solubility
Amino acids are generally soluble in water and other polar solvents, while being poorly soluble in non-polar organic solvents.[3] This is a direct consequence of their zwitterionic nature, which allows for strong electrostatic interactions with polar solvent molecules. The solubility in water is typically lowest at the isoelectric point, where the net charge is zero, and increases as the pH moves away from the pI due to the formation of more soluble salt forms.[4]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of (R)-2-Amino-2-ethylhexanoic acid.
Objective: To determine the solubility of (R)-2-Amino-2-ethylhexanoic acid in a range of pharmaceutically relevant solvents at various temperatures and pH values.
Materials:
(R)-2-Amino-2-ethylhexanoic acid (purity ≥98%)
A range of solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0), ethanol, propylene glycol, and other relevant organic solvents.
Calibrated pH meter and temperature-controlled shaker incubator.
A validated analytical method for the quantification of (R)-2-Amino-2-ethylhexanoic acid (e.g., HPLC-UV, LC-MS).
Methodology (Isothermal Shake-Flask Method):
Preparation: Add an excess amount of (R)-2-Amino-2-ethylhexanoic acid to a series of vials, ensuring that a solid phase remains after equilibration.
Solvent Addition: Add a known volume of the desired solvent to each vial. For aqueous solutions, use buffers to maintain a constant pH.
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached. The time to reach equilibrium should be determined experimentally (typically 24-72 hours).
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid.
Dilution and Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of (R)-2-Amino-2-ethylhexanoic acid.
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Caption: Experimental Workflow for Solubility Determination.
Data Presentation
Quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different conditions.
Solvent System
pH
Temperature (°C)
Solubility (mg/mL) ± SD
Purified Water
Intrinsic
25
Experimental Data
Purified Water
Intrinsic
37
Experimental Data
0.1 M HCl
~1.2
25
Experimental Data
Phosphate Buffer
6.8
25
Experimental Data
Phosphate Buffer
7.4
25
Experimental Data
Ethanol
N/A
25
Experimental Data
Propylene Glycol
N/A
25
Experimental Data
A Framework for Stability Assessment
The chemical stability of a drug substance is paramount to its safety and efficacy. Stability studies are designed to elucidate the degradation pathways and to identify the factors that can cause a loss of potency or the formation of undesirable impurities.
Predicted Stability Profile and Degradation Pathways
The stability of (R)-2-Amino-2-ethylhexanoic acid will be influenced by the reactivity of its amino and carboxylic acid functional groups. Potential degradation pathways may include:
Oxidation: The amino group can be susceptible to oxidation, particularly in the presence of trace metals or peroxides.
Reactions with Excipients: The amino group is nucleophilic and could potentially react with certain excipients, such as those with aldehyde or ketone functionalities.
Decarboxylation: While generally stable, amino acids can undergo decarboxylation under certain conditions, such as elevated temperatures or in the presence of metal ions.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are a regulatory requirement and are essential for developing and validating stability-indicating analytical methods.[5] The following protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[5]
Objective: To identify the potential degradation products of (R)-2-Amino-2-ethylhexanoic acid under various stress conditions and to establish a stability-indicating analytical method.
Methodology:
Acid and Base Hydrolysis:
Treat solutions of (R)-2-Amino-2-ethylhexanoic acid with 0.1 M HCl and 0.1 M NaOH.
Maintain the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
At specified time points, withdraw samples, neutralize them, and analyze for degradation.
Oxidative Degradation:
Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
Monitor the reaction over time and analyze for the formation of degradation products.
Thermal Degradation:
Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).
Expose a solution of the compound to the same temperature.
Analyze samples at various time intervals.
Photostability:
Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
A control sample should be protected from light.
Analyze the exposed and control samples.
Analytical Approach: A stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), should be developed to separate the parent compound from all process-related impurities and degradation products.[6]
Caption: Framework for Forced Degradation Studies.
Analytical Methodologies: The Key to Accurate Characterization
The reliability of solubility and stability data is contingent upon the use of validated, stability-indicating analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of small molecules in the pharmaceutical industry.[] For (R)-2-Amino-2-ethylhexanoic acid, a reversed-phase HPLC method with UV detection would be a suitable starting point. Given that the molecule lacks a strong chromophore, derivatization may be necessary to enhance detection sensitivity.[8] Pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) can be employed.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for both quantification and identification of degradation products.[10] It offers high sensitivity and selectivity, and the mass spectral data provides invaluable structural information for the characterization of unknown impurities.
Method Validation
Any analytical method used for solubility and stability testing must be validated according to ICH Q2(R1) guidelines. The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.
Data Interpretation and Application
The data generated from these studies will provide a comprehensive understanding of the physicochemical properties of (R)-2-Amino-2-ethylhexanoic acid.
Solubility Data: This will guide the selection of appropriate solvent systems for formulation development and will be crucial for predicting the in vivo dissolution behavior.
Stability Data: The results of the forced degradation studies will identify the critical factors that affect the stability of the molecule. This information is essential for developing a stable formulation, selecting appropriate packaging, and defining storage conditions and shelf-life.
By following the methodological framework outlined in this guide, researchers can systematically and robustly characterize the solubility and stability of (R)-2-Amino-2-ethylhexanoic acid, thereby laying a solid foundation for its future development.
References
Amino Acid Determination, Revision 1. (2016). US Pharmacopeia (USP). Retrieved from [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). American Pharmaceutical Review. Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]
Forced Degradation Studies: Why, What & How. (n.d.). BioPharmaSpec. Retrieved from [Link]
LibreTexts. (2022). 1. Backgrounds of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]
Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. (2018). Wageningen University & Research. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]
The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Retrieved from [Link]
The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (1966). Journal of Biological Chemistry. Retrieved from [Link]
USP. (2016). Amino Acid Determination, Revision 1. Retrieved from [Link]
Wikipedia. (2024). Amino acid. In Wikipedia. Retrieved from [Link]
TNTH - Tamilnadu Test House. (2025). Analytical Methods For Amino Acids. Retrieved from [Link]
Spectroscopic data of (R)-2-Amino-2-ethylhexanoic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-ethylhexanoic Acid This guide provides a detailed exploration of the spectroscopic techniques used to characterize (R)-2-Amino-2-ethylhex...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-ethylhexanoic Acid
This guide provides a detailed exploration of the spectroscopic techniques used to characterize (R)-2-Amino-2-ethylhexanoic acid, a non-proteinogenic amino acid. As a chiral building block, its structural verification is paramount in pharmaceutical development and chemical synthesis. This document offers field-proven insights into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Introduction to (R)-2-Amino-2-ethylhexanoic Acid
(R)-2-Amino-2-ethylhexanoic acid (CAS: 114781-14-5, Molecular Formula: C₈H₁₇NO₂, Molecular Weight: 159.23 g/mol ) is a chiral α-amino acid.[1][2] Unlike proteinogenic amino acids, it is not incorporated into proteins during translation but serves as a valuable intermediate in various synthetic applications.[3] Accurate spectroscopic analysis is essential to confirm its identity, purity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (R)-2-Amino-2-ethylhexanoic acid, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~3.5 - 3.8
Singlet
2H
-NH₂
~1.6 - 1.8
Quartet
2H
-CH₂- (ethyl)
~1.2 - 1.4
Multiplet
4H
-CH₂-CH₂- (butyl)
~1.1 - 1.3
Multiplet
2H
-CH₂- (butyl)
~0.9
Triplet
3H
-CH₃ (ethyl)
~0.8
Triplet
3H
-CH₃ (butyl)
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. For amino acids, D₂O or DMSO-d₆ are common. D₂O allows for the exchange of the acidic amine and carboxylic acid protons, which can simplify the spectrum. However, to observe these protons, a non-exchangeable solvent like DMSO-d₆ is preferable. The chemical shifts are predicted based on the shielding and deshielding effects of the amino and carboxyl groups, as well as the alkyl chains.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Chemical Shift (δ) ppm
Assignment
~175 - 180
-COOH
~60 - 65
α-Carbon (-C(NH₂)-)
~30 - 35
-CH₂- (ethyl)
~25 - 30
-CH₂- (butyl)
~22 - 25
-CH₂- (butyl)
~13 - 15
-CH₃ (butyl)
~8 - 12
-CH₃ (ethyl)
Expertise & Experience: Due to the low natural abundance of ¹³C, a higher sample concentration is typically required compared to ¹H NMR.[4][5] The chemical shift of the carbonyl carbon is significantly downfield due to the deshielding effect of the double-bonded oxygen.[6] The α-carbon is also deshielded by the adjacent nitrogen and carbonyl group.
Experimental Protocol for NMR Spectroscopy
A robust protocol ensures reproducible and high-quality data.
Sample Preparation :
Dissolve 5-10 mg of (R)-2-Amino-2-ethylhexanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[4][7]
Ensure complete dissolution; gentle vortexing may be applied.[8]
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[7][8]
Instrument Setup :
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Data Acquisition :
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
For ¹³C NMR, a longer acquisition time and a larger number of scans are necessary.[5]
Data Processing :
Apply Fourier transformation to the raw data (Free Induction Decay).
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
2500-3300 (broad)
O-H stretch
Carboxylic acid
2850-3000
C-H stretch
Alkyl groups
3000-3300
N-H stretch
Amine
1700-1725
C=O stretch
Carboxylic acid
1550-1650
N-H bend
Amine
1400-1480
C-H bend
Alkyl groups
1210-1320
C-O stretch
Carboxylic acid
Trustworthiness: The broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with the N-H stretches of the amine.[9][10] The carbonyl (C=O) stretch is typically a strong, sharp peak. FTIR can also be used to differentiate between racemic mixtures and pure enantiomers in the solid state due to differences in crystal lattice packing.[11]
Experimental Protocol for IR Spectroscopy
Sample Preparation :
For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal. This is a rapid and common method.[12]
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Data Acquisition :
Place the sample (or ATR unit) in the spectrometer.
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[12]
Visualization of IR Workflow
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the structure through fragmentation patterns.
Predicted Mass Spectral Data
m/z (Mass-to-Charge Ratio)
Interpretation
160.1338
[M+H]⁺ (Protonated molecule)
114.1021
[M-COOH]⁺ (Loss of the carboxylic acid group)
86.0969
[M-C₄H₉-CO]⁺ (Loss of butyl and CO)
Authoritative Grounding: The exact mass of the protonated molecule is a critical piece of data for confirming the elemental composition. High-resolution mass spectrometry (HRMS) is essential for this. The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. The loss of the carboxylic acid group is a common fragmentation pathway for amino acids.
Experimental Protocol for Mass Spectrometry
Sample Preparation :
Dissolve a small amount of the sample in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
Ionization :
Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids, as it typically keeps the molecule intact.
Mass Analysis :
The ions are guided into a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
A full scan spectrum is acquired to determine the molecular ion.
Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural elucidation.
Visualization of MS Workflow
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of (R)-2-Amino-2-ethylhexanoic acid. Each technique offers unique and complementary information, ensuring an unambiguous identification of the molecule. The protocols and interpretations provided in this guide are based on established scientific principles and extensive experience in the field of analytical chemistry, offering a reliable framework for researchers, scientists, and drug development professionals.
References
Vertex AI Search. (n.d.). NMR sample preparation guidelines.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
Manap, M. R. A., & Yahaya, M. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC.
Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube.
Longdom Publishing. (2016, February 9). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment.
Commercial suppliers of (R)-2-Amino-2-ethylhexanoic acid
An In-Depth Technical Guide to the Commercial Sourcing of (R)-2-Amino-2-ethylhexanoic Acid for Researchers and Drug Development Professionals This guide provides a comprehensive overview of the commercial landscape for (...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Commercial Sourcing of (R)-2-Amino-2-ethylhexanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the commercial landscape for (R)-2-Amino-2-ethylhexanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its unique structural features make it a valuable building block for novel therapeutics. This document is intended for researchers, scientists, and procurement specialists in the drug development sector, offering insights into supplier evaluation, quality control, and practical applications.
Introduction to (R)-2-Amino-2-ethylhexanoic Acid
(R)-2-Amino-2-ethylhexanoic acid, also known as (R)-2-ethyl-D-norvaline, is a chiral α-amino acid. Its structure, characterized by an ethyl group at the α-carbon, imparts specific conformational constraints and lipophilicity to molecules incorporating this moiety. These properties are often sought after in drug design to enhance metabolic stability, improve binding affinity, or modulate pharmacokinetic profiles.
A notable application of a derivative of this amino acid is in the development of highly potent arginase inhibitors for the treatment of myocardial reperfusion injury.[1][2][3] The specific stereochemistry of the (R)-enantiomer is often crucial for biological activity, making reliable sourcing of the enantiomerically pure compound essential.
Commercial Supplier Landscape
The procurement of specialized chiral building blocks like (R)-2-Amino-2-ethylhexanoic acid requires careful consideration of supplier reliability, product quality, and available documentation. Below is a comparative analysis of several commercial suppliers offering this compound or its immediate derivatives, which are often used in synthesis.
N-Boc protected derivative, suitable for peptide synthesis.
BLD Pharm
Ethyl 2-amino-2-ethylhexanoate
152802-65-8
Not specified
Ethyl ester derivative, requires hydrolysis to obtain the free acid.
J & W Pharmlab
2-Boc-amino-2-ethyl-hexanoic acid
1187930-85-3
Not specified
N-Boc protected derivative.
Note: The availability and specifications from suppliers can change. It is recommended to contact the suppliers directly for the most current information.
Supplier and Compound Qualification Workflow
A systematic approach to qualifying both the supplier and the compound is critical to ensure the integrity of research and development activities. The following workflow outlines the key steps in this process.
Caption: A workflow for qualifying suppliers and procured compounds.
Quality Control and Analytical Methodologies
Ensuring the chemical identity, purity, and enantiomeric integrity of (R)-2-Amino-2-ethylhexanoic acid is paramount. Researchers should expect and, where possible, independently verify the following analytical data.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of amino acids. For chiral compounds, specialized chiral stationary phases (CSPs) are necessary to separate the enantiomers and determine the enantiomeric excess (e.e.).
Key Chromatographic Methods:
Reversed-Phase HPLC (RP-HPLC): Used to determine the overall purity by separating the target compound from non-chiral impurities.
Chiral HPLC: Essential for confirming the enantiomeric purity. This can be achieved through direct or indirect methods.
Direct Methods: Employ a chiral stationary phase to directly separate the enantiomers.[5][6]
Indirect Methods: Involve derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7][8][9]
Spectroscopic and Other Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.[6]
Elemental Analysis: Determines the percentage composition of elements (C, H, N) and can indicate the presence of inorganic impurities.
Table 2: Typical Analytical Specifications
Parameter
Method
Typical Specification
Rationale
Identity
¹H NMR, ¹³C NMR, MS
Conforms to structure
Confirms the correct chemical compound has been supplied.
Purity
HPLC
≥98%
Ensures the absence of significant impurities that could interfere with experiments.
Enantiomeric Excess
Chiral HPLC
≥99% e.e.
Critical for ensuring the biological activity is attributable to the desired enantiomer.
Residual Solvents
GC-HS
As per ICH guidelines
Minimizes the presence of solvents from the synthesis and purification process.
Water Content
Karl Fischer Titration
≤0.5%
Water can affect the reactivity and stability of the compound.
Synthetic Considerations and Potential Impurities
Understanding the synthetic route to (R)-2-Amino-2-ethylhexanoic acid can provide insights into potential impurities. While specific proprietary synthesis methods are not always disclosed by suppliers, common synthetic strategies for chiral amino acids can be inferred. These often involve asymmetric synthesis or the resolution of a racemic mixture.
Potential impurities may include:
The corresponding (S)-enantiomer.
Starting materials and reagents from the synthesis.
By-products from side reactions.
Residual solvents.
Applications in Research and Drug Development
(R)-2-Amino-2-ethylhexanoic acid and its derivatives are primarily used in the synthesis of peptidomimetics and other small molecule drug candidates. The ethyl group at the α-carbon can provide steric hindrance, which can protect the adjacent peptide bond from enzymatic degradation, thereby improving the in vivo stability of a peptide-based drug.
As previously mentioned, a significant application is in the development of arginase inhibitors.[1][2][3][10] Arginase is an enzyme involved in the urea cycle and has been implicated in various pathological conditions, including cardiovascular and inflammatory diseases.
Conclusion
The successful procurement of (R)-2-Amino-2-ethylhexanoic acid for research and drug development hinges on a thorough evaluation of commercial suppliers and a rigorous in-house quality control process. By understanding the available commercial options, implementing a robust qualification workflow, and being aware of the critical analytical parameters, researchers can ensure the quality and reliability of this important chiral building block for their scientific endeavors.
References
ResearchGate. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. [Link]
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
Ovid. Chiral separations for d-amino acid analysis in biological samples. [Link]
PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]
PubMed. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. [Link]
ACS Publications. Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. [Link]
Fingerprint. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases i and II for treatment of myocardial reperfusion injury. [Link]
Independent Chemical Corporation. 2-Ethylhexanoic acid Supplier and Distributor. [Link]
Kaifeng Jiuhong Chemical Co., Ltd. China 2-Ethylhexanoic Acid Manufacturers. [Link]
ResearchGate. Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. [Link]
Technical Whitepaper: Safety, Handling, and Synthetic Integration of (R)-2-Amino-2-ethylhexanoic Acid in Peptide Drug Development
Introduction: The Strategic Value of α,α-Disubstituted Amino Acids In the landscape of modern peptide therapeutics, overcoming the inherent metabolic instability and conformational flexibility of natural peptides is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of α,α-Disubstituted Amino Acids
In the landscape of modern peptide therapeutics, overcoming the inherent metabolic instability and conformational flexibility of natural peptides is a primary developmental hurdle. The incorporation of non-proteinogenic, α,α-disubstituted amino acids represents a sophisticated chemical strategy to address these limitations[1].
(R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine) is a highly specialized, chiral α,α-disubstituted building block. By replacing the native α-hydrogen with a bulky alkyl chain, this molecule fundamentally alters the local Ramachandran spatial freedom of the peptide backbone. As a Senior Application Scientist, I have observed that the successful integration of this compound requires a rigorous understanding of its physicochemical behavior, stringent handling protocols, and highly optimized synthetic workflows to overcome the profound steric hindrance it introduces during coupling[2].
Physicochemical Profiling and Safety Protocols
Unlike standard Fmoc-protected amino acids, (R)-2-Amino-2-ethylhexanoic acid presents unique handling requirements due to its lipophilicity and the quaternary nature of its α-carbon.
Hazard Assessment and Laboratory Handling
While not classified as acutely toxic, the compound must be handled as a biologically active pharmaceutical intermediate. The primary risks involve respiratory irritation from aerosolized powders and potential degradation if exposed to ambient moisture over prolonged periods[3].
Self-Validating Handling Protocol:
Environmental Control: Always handle the lyophilized powder within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of micro-particulates.
Electrostatic Discharge (ESD) Prevention: Because the fine powder can accumulate static charge, use non-sparking spatulas and anti-static weighing boats. This prevents material loss and ensures stoichiometric accuracy during peptide synthesis[4].
Storage Integrity: Store the sealed container at 2–8°C in a desiccated environment. Causality: Moisture ingress can lead to slow hydrolysis or aggregation of the powder, which drastically reduces coupling efficiency during Solid-Phase Peptide Synthesis (SPPS). To validate storage integrity, perform a periodic Karl Fischer titration to ensure water content remains below 0.5%.
Quantitative Physicochemical Summary
Table 1: Physicochemical and Safety Data for (R)-2-Amino-2-ethylhexanoic acid
Parameter
Specification / Value
Causality / Relevance to Drug Development
CAS Number
114781-14-5
Unique registry identifier for sourcing and compliance[3].
Molecular Formula
C₈H₁₇NO₂
Determines mass-to-charge ratio (m/z 159.23) for LC-MS validation.
Purity Requirement
≥ 98% (Enantiomeric Excess >99%)
Critical to prevent diastereomeric mixtures during peptide elongation.
Storage Temperature
2–8°C (Sealed, Dry)
Prevents thermal degradation and limits hygroscopic water absorption[3].
Solubility
DMF, NMP, DMSO
High lipophilicity requires strong polar aprotic solvents for SPPS swelling.
Mechanistic Role in Conformational Control
The primary utility of (R)-2-Amino-2-ethylhexanoic acid lies in its ability to force peptides into specific secondary structures. This is driven by the Thorpe-Ingold effect (angle compression)[5].
When the α-carbon is disubstituted with an ethyl and a butyl group, the bond angle between these bulky substituents widens to minimize van der Waals clashes. Consequently, the internal bond angle between the backbone nitrogen and carbonyl carbon is compressed. This compression severely restricts the
ϕ
and
ψ
torsional angles, forcing the peptide backbone to adopt either a
310
-helix or a fully extended
2.05
-helix conformation, depending on the surrounding sequence[5][6].
Furthermore, the bulky side chains physically shield the adjacent amide bonds from the active sites of proteolytic enzymes (e.g., trypsin, pepsin), dramatically increasing the half-life of the peptide therapeutic in vivo[7].
Mechanistic pathway of conformational control and proteolytic resistance.
Comparative Conformational Data
Table 2: Torsional Angle Preferences of Amino Acid Classes
Coupling an α,α-disubstituted amino acid to a growing peptide chain is notoriously difficult. The steric bulk of the ethyl and butyl groups blocks the standard
SN2
-like trajectory required for the incoming amine to attack the activated carbonyl. Standard coupling reagents (like HBTU or DIC/HOBt) will result in massive deletion sequences.
To ensure a self-validating, high-yield synthesis, we must employ highly reactive uronium salts (HATU) paired with microwave-assisted heating to overcome the high activation energy barrier.
Optimized SPPS Coupling Protocol for (R)-2-Amino-2-ethylhexanoic Acid
Resin Swelling & Preparation: Swell the peptidyl-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes. Causality: NMP penetrates the polymer matrix better than DMF, ensuring the sterically hindered reactive sites are fully accessible.
Pre-Activation: In a separate vial, dissolve the Fmoc-(R)-2-Amino-2-ethylhexanoic acid, HATU, and HOAt in NMP. Add DIEA and vortex for exactly 2 minutes. Causality: HATU forms a highly reactive, yet unstable, O-At ester. A 2-minute pre-activation ensures complete ester formation without allowing time for side reactions (like guanidinylation of the N-terminus).
Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes . Causality: Room temperature coupling of butylethylglycine can take 24+ hours with <50% yield. Microwave dielectric heating provides the kinetic energy required to overcome the steric blockade of the ethyl/butyl chains.
Self-Validation (Micro-Cleavage): Do not rely on the standard Kaiser test, as secondary or highly hindered amines often yield false negatives. Instead, withdraw 2 mg of resin, cleave with 95% TFA for 30 minutes, and analyze via LC-MS. If the uncoupled mass is present, repeat Step 3 (double coupling).
Capping: Treat the resin with 10% Acetic Anhydride / 10% DIEA in DMF for 5 minutes. Causality: Any unreacted amines must be capped to prevent the formation of complex, difficult-to-separate deletion peptides during subsequent cycles.
Optimized SPPS workflow for coupling sterically hindered α,α-disubstituted amino acids.
Asymmetric Synthesis of the Monomer
If commercial sourcing is unavailable, the chiral monomer can be synthesized via the asymmetric alkylation of acyclic
β
-keto esters. Utilizing an (S,S)-cyclohexane-1,2-diol chiral auxiliary allows for the diastereoselective alkylation of ethyl 2-ethylacetoacetate. Subsequent removal of the auxiliary and a Schmidt rearrangement yields the optically pure (R)-2-amino-2-ethylhexanoic acid[2]. The absolute configuration must be unambiguously verified via X-ray crystallographic analysis of its dipeptide derivatives[2].
Conclusion
The integration of (R)-2-Amino-2-ethylhexanoic acid into peptide sequences is a powerful tool for drug developers aiming to lock peptide conformations and evade proteolytic degradation. By adhering to strict environmental handling controls and employing high-energy, self-validating synthetic protocols, researchers can reliably harness the Thorpe-Ingold effect to produce highly stable, next-generation peptide therapeutics.
Hug, W., Zuber, G., De Meijere, A., & Hansen, H.-J. (2001). "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids." ResearchGate.
ACS Publications. "Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary." ACS.
ResearchGate. "Control of peptide conformation by the Thorpe-Ingold effect." ResearchGate.
Misawa, T., et al. "Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids." MDPI / ResearchGate.
(R)-2-Amino-2-ethylhexanoic acid literature review
An In-depth Technical Guide on (R)-2-Amino-2-ethylhexanoic Acid for Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist March 13, 2026 Abstract This technical guid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on (R)-2-Amino-2-ethylhexanoic Acid for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
March 13, 2026
Abstract
This technical guide provides a comprehensive overview of (R)-2-Amino-2-ethylhexanoic acid, a non-proteinogenic α,α-disubstituted amino acid with significant potential in drug discovery and development. We will delve into its stereoselective synthesis, analyze its key physicochemical properties, and explore its current and potential applications in medicinal chemistry. This document serves as a technical resource, offering both foundational knowledge and practical insights to facilitate the integration of this unique building block into novel therapeutic design.
Introduction: The Strategic Advantage of α,α-Disubstituted Amino Acids in Drug Design
The rational design of therapeutic agents frequently encounters challenges related to metabolic instability and conformational flexibility. Peptides and small molecules are often susceptible to enzymatic degradation, leading to poor pharmacokinetic profiles. Furthermore, the conformational lability of many drug candidates can result in non-specific binding and reduced potency.
α,α-Disubstituted amino acids, such as (R)-2-Amino-2-ethylhexanoic acid, offer a compelling solution to these challenges. The presence of two substituents at the α-carbon introduces significant steric hindrance, which can effectively shield adjacent peptide bonds from proteolytic cleavage. This steric bulk also constrains the conformational freedom of the peptide backbone, inducing specific secondary structures like turns and helices. This pre-organization can lead to enhanced receptor affinity and selectivity. (R)-2-Amino-2-ethylhexanoic acid, with its ethyl and butyl side chains, provides a unique combination of steric hindrance and lipophilicity, making it a valuable building block for a new generation of therapeutics.
Stereoselective Synthesis: Pathways to Enantiopure (R)-2-Amino-2-ethylhexanoic Acid
The biological activity of chiral molecules is exquisitely dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to (R)-2-Amino-2-ethylhexanoic acid is of paramount importance. This section details robust methodologies for achieving high enantiomeric purity.
Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the synthetic intermediate to direct the formation of the desired stereocenter.
Experimental Protocol: Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent
Schiff Base Formation: A chiral auxiliary, such as (S)-(-)-2-amino-2-phenylethanol, is condensed with a glycine ester to form a chiral Schiff base. This step establishes the chiral environment for the subsequent alkylation.
Enolate Generation: The chiral Schiff base is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding lithium enolate. The low temperature is critical to prevent side reactions and maintain the integrity of the chiral complex.
Sequential Asymmetric Alkylation: The enolate is sequentially alkylated with two different electrophiles, for example, ethyl iodide followed by butyl iodide. The chiral auxiliary sterically directs the approach of the alkylating agents to one face of the enolate, leading to the preferential formation of one diastereomer. The order of addition of the alkyl halides can be reversed to potentially access the other enantiomer.
Auxiliary Cleavage and Hydrolysis: The chiral auxiliary is removed under acidic conditions, which also hydrolyzes the ester to the carboxylic acid, yielding the target (R)-2-Amino-2-ethylhexanoic acid. The auxiliary can often be recovered and recycled.
Purification: The final product is purified by techniques such as recrystallization or column chromatography to remove any remaining impurities and diastereomers, ensuring high chemical and enantiomeric purity.
Causality in Experimental Choices:
Chiral Auxiliary: The choice of the chiral auxiliary is the cornerstone of this method. Its rigid structure and steric bulk create a well-defined chiral pocket around the enolate, ensuring high diastereoselectivity during the alkylation steps.
Strong Base and Low Temperature: LDA is a powerful base that rapidly and completely deprotonates the Schiff base, while the cryogenic temperature minimizes racemization and undesired side reactions.
Sequential Alkylation: The stepwise introduction of the two different alkyl groups allows for precise control over the final structure of the α,α-disubstituted amino acid.
Diagram: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of (R)-2-Amino-2-ethylhexanoic acid using a chiral auxiliary.
Physicochemical Properties: A Predictive Framework for Drug Development
A thorough understanding of the physicochemical properties of a drug candidate is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Key Physicochemical Properties of (R)-2-Amino-2-ethylhexanoic Acid
Property
Value (Predicted/Experimental)
Implication in Drug Development
Molecular Formula
C₈H₁₇NO₂
Defines the elemental makeup and isotopic distribution.
Molecular Weight
159.23 g/mol
Influences diffusion rates and membrane transport.
pKa (Carboxylic Acid)
~2.3 - 2.5
Primarily in the anionic form at physiological pH (7.4).
pKa (Amine)
~9.7 - 10.0
Primarily in the cationic form at physiological pH (7.4).
Isoelectric Point (pI)
~6.0 - 6.3
The pH at which the molecule has no net charge.
Calculated logP
~1.4 - 1.8
Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Polar Surface Area (PSA)
~63.3 Ų
Influences membrane transport and blood-brain barrier penetration.
Self-Validating System for Property Measurement:
To ensure the accuracy and reliability of these parameters, standardized experimental protocols must be employed.
pKa Determination: Potentiometric titration is the gold standard. A solution of the amino acid is titrated with a standard acid and base, and the pH is monitored continuously. The pKa values are determined from the inflection points of the resulting titration curve.
logP Determination: The shake-flask method using n-octanol and a buffered aqueous solution (pH 7.4) is a common and reliable technique. After equilibration, the concentration of the amino acid in each phase is determined by a suitable analytical method, such as HPLC or NMR spectroscopy, to calculate the partition coefficient.
Pharmacological Applications and Future Prospects
The unique structural attributes of (R)-2-Amino-2-ethylhexanoic acid make it a highly valuable building block for addressing key challenges in drug design.
Enhancing Metabolic Stability of Peptides
The incorporation of (R)-2-Amino-2-ethylhexanoic acid into a peptide sequence at a position susceptible to proteolytic cleavage can dramatically increase the peptide's half-life in vivo. The steric bulk of the ethyl and butyl groups at the α-carbon physically obstructs the approach of proteases, thereby preventing enzymatic degradation.
Constraining Peptide Conformation for Improved Potency and Selectivity
The restricted rotational freedom around the peptide backbone bonds adjacent to an α,α-disubstituted amino acid can induce the formation of well-defined secondary structures, such as β-turns or helical motifs. This conformational pre-organization can lock the peptide into its bioactive conformation, leading to a significant increase in binding affinity and selectivity for its target receptor.
Diagram: Mechanism of Action in Peptidomimetics
Caption: The dual role of (R)-2-Amino-2-ethylhexanoic acid in improving drug properties.
Conclusion and Strategic Outlook
(R)-2-Amino-2-ethylhexanoic acid is a powerful and versatile building block for modern drug discovery. Its ability to confer both metabolic stability and conformational rigidity makes it an invaluable tool for the design of next-generation peptide and small molecule therapeutics. The synthetic methodologies detailed herein provide a clear and reliable path for accessing this molecule in high enantiomeric purity.
Future research will likely focus on the incorporation of (R)-2-Amino-2-ethylhexanoic acid into a wider range of therapeutic modalities, including cyclic peptides, proteolysis-targeting chimeras (PROTACs), and other novel drug constructs. As the demand for more potent, selective, and stable drugs continues to grow, the strategic application of unique non-proteinogenic amino acids like (R)-2-Amino-2-ethylhexanoic acid will be a key driver of innovation in the pharmaceutical industry.
References
Title: Asymmetric Synthesis of α-Amino Acids
Source: Chemical Reviews
URL: [Link]
Title: The Role of α,α-Disubstituted Amino Acids in Peptide and Peptidomimetic Chemistry
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Physicochemical and Biological Properties of Non-Proteinogenic Amino Acids
Source: Amino Acids
URL: [Link]
Title: Stereoselective Synthesis of Quaternary α-Amino Acids
Source: Angewandte Chemie International Edition
URL: [Link]
Foundational
Homologs and analogs of (R)-2-Amino-2-ethylhexanoic acid
An In-depth Technical Guide: Homologs and Analogs of (R)-2-Amino-2-ethylhexanoic Acid Executive Summary (R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, chiral α,α-disubstituted amino acid that serves as a critic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide: Homologs and Analogs of (R)-2-Amino-2-ethylhexanoic Acid
Executive Summary
(R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, chiral α,α-disubstituted amino acid that serves as a critical building block in medicinal chemistry.[1] Its unique stereochemistry and substitution pattern provide a robust scaffold for developing novel therapeutic agents. This guide offers a comprehensive exploration of the homologs and analogs derived from this core structure, with a particular focus on the principles of rational drug design, structure-activity relationships (SAR), and synthetic methodologies. We will delve into a detailed case study of its application in the development of highly potent arginase inhibitors, illustrating how systematic structural modifications can transform a simple amino acid scaffold into a clinical candidate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their work.
The Core Scaffold: (R)-2-Amino-2-ethylhexanoic Acid
(R)-2-Amino-2-ethylhexanoic acid, (CAS No: 114781-14-5), is characterized by a chiral quaternary α-carbon atom substituted with an amino group, a carboxylic acid, an ethyl group, and a butyl group, which forms the remainder of the hexanoic acid chain.[1][2][3] This α,α-disubstitution imparts significant conformational constraint compared to proteinogenic amino acids, a feature often exploited in drug design to enhance binding affinity and metabolic stability.
Table 1: Physicochemical Properties of (R)-2-Amino-2-ethylhexanoic Acid
The presence of both a primary amine and a carboxylic acid makes the molecule zwitterionic at physiological pH, while the alkyl chains provide a degree of lipophilicity. Its true value lies in its role as a starting point for chemical modification.
Caption: Core structure of (R)-2-Amino-2-ethylhexanoic acid.
Structural Modifications: From Homologs to Complex Analogs
The modification of a lead compound is a cornerstone of medicinal chemistry. For the (R)-2-Amino-2-ethylhexanoic acid scaffold, these modifications can be broadly categorized into homologation and analog design.
Homologs: Modulating Physicochemical Properties
Homologation refers to the systematic lengthening or shortening of an alkyl chain, typically by a methylene (-CH₂) group.[4] This strategy is primarily used to fine-tune a molecule's lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic profile.
Chain Elongation (e.g., -heptanoic, -octanoic acid derivatives): Increasing the length of the butyl chain will increase the LogP value, enhancing lipophilicity. This can improve membrane traversal but may also lead to decreased aqueous solubility and potential off-target binding.[4]
Chain Truncation (e.g., -pentanoic, -butanoic acid derivatives): Shortening the chain decreases lipophilicity, which generally improves water solubility but may hinder the molecule's ability to cross cell membranes.
These modifications represent a fundamental trade-off between solubility and permeability that must be optimized for a given biological target.
Analogs: Introducing Functional Complexity for Targeted Activity
Analog design involves more substantial structural changes, such as adding new functional groups, altering existing ones, or modifying the carbon skeleton. This approach is guided by the structure of the biological target to create specific, high-affinity interactions. A powerful example of this is the development of arginase inhibitors based on the (R)-2-Amino-2-ethylhexanoic acid scaffold.[5]
Case Study: Development of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
Arginase is a metalloenzyme that converts L-arginine to L-ornithine and urea. Its overactivity is implicated in cardiovascular diseases like myocardial ischemia/reperfusion injury by depleting the substrate for nitric oxide synthase. Potent and selective arginase inhibitors are therefore of significant therapeutic interest.
Researchers transformed the simple (R)-2-amino-2-ethylhexanoic acid scaffold into a highly potent arginase inhibitor, compound 9 , through rational, stepwise modifications.[5]
Introduction of a Boronic Acid: The terminal methyl group of the hexanoic acid chain was replaced with a boronic acid (-B(OH)₂). This was a critical design choice, as boronic acid is a known mimic of the tetrahedral intermediate formed during arginine hydrolysis, allowing it to bind tightly to the manganese cluster in the arginase active site.
Addition of an α-Aminoethylene Substituent: The ethyl group at the α-carbon was replaced with a larger, more functionalized (2-(piperidin-1-yl)ethyl) group. This modification was not arbitrary; it was designed to form new hydrogen bonding interactions with key aspartate residues (Asp181 and Asp183) near the entrance of the active site, significantly enhancing binding affinity and potency.[5]
Caption: Rational design workflow for a potent arginase inhibitor.
Structure-Activity Relationship (SAR) Insights
The development of the arginase inhibitors provided a wealth of SAR data, demonstrating the high degree of structural and stereochemical sensitivity required for potent activity.[5]
Stereochemistry is Absolute: The natural (R)-stereoconfiguration at the α-carbon is essential for activity. The corresponding (S)-enantiomer was found to be completely inactive, indicating a precise steric fit within the enzyme's active site.[5]
α-Substituent is Key for Potency: Simple α-alkyl groups are insufficient. The introduction of the (2-(piperidin-1-yl)ethyl) substituent dramatically improved potency by establishing new, favorable hydrogen bonds.
Modifications to Peripheral Groups Reduce Activity: Attempts to modify the piperidine ring itself—for instance, by introducing a sulfur atom or a hydroxyl group—resulted in decreased activity.[5] This suggests that while the piperidine moiety is crucial for the new hydrogen bonds, its own size and properties are already optimized for the target.
Table 2: SAR Summary of Arginase Inhibitor Analogs
Optimal combination of boronic acid and aminoethylene side chain.[5]
Experimental Protocol: Stereoselective Synthesis
The synthesis of α,α-disubstituted amino acids with high stereochemical purity is a non-trivial challenge. The route to the arginase inhibitor 9 exemplifies a modern approach using a chiral auxiliary to set the key stereocenter.[5]
Synthetic Workflow Overview
The strategy involves alkylating a chiral lactam derived from (S)-phenylglycine, followed by the introduction of the second side chain, and concluding with deprotection steps to reveal the final amino acid.
Caption: General synthetic workflow for Arginase Inhibitor 9.
Detailed Step-by-Step Methodology
This protocol is an adapted summary based on published methods. Researchers should consult the primary literature for precise experimental details and safety information.[5]
Step 1: Setting the Stereocenter via Alkylation:
Rationale: To create the key (R)-stereocenter, a chiral auxiliary, (4S,5S)-tert-butyl 6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate, is used. Its rigid, well-defined structure directs the incoming electrophile to one face of the molecule.
Procedure:
Dissolve the chiral auxiliary in a suitable aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
Add a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to deprotonate the α-carbon, forming an enolate.
Introduce the electrophile, 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to alkylate the enolate. The bulky phenyl groups on the auxiliary direct the alkylation to produce the desired (R) configuration at the α-carbon.
Quench the reaction and purify the product via column chromatography.
Step 2: Introduction of the Second Side Chain:
Rationale: The second side chain is introduced via reductive amination of a key aldehyde intermediate.
Procedure:
The previously installed side chain is cleaved using ozonolysis (O₃, CH₂Cl₂, -78 °C) followed by a reductive workup (e.g., with PPh₃) to yield a key aldehyde intermediate.
Dissolve this aldehyde in a chlorinated solvent (e.g., CH₂Cl₂).
Add piperidine followed by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to perform the reductive amination.
Purify the resulting amine product.
Step 3: Deprotection to Yield the Final Compound:
Rationale: The final step involves removing all protecting groups (the chiral auxiliary and the boronic acid protecting group) to unmask the final amino acid.
Procedure:
Treat the fully substituted intermediate with a strong acid solution (e.g., 6 N Hydrochloric Acid).
Heat the reaction mixture (e.g., 95 °C) overnight to ensure complete cleavage of the auxiliary and hydrolysis of the boronate ester.
After cooling, perform an aqueous workup to remove the cleaved auxiliary.
Purify the final, highly polar amino acid product using an appropriate method such as reverse-phase preparative HPLC with a suitable detector (e.g., ELSD), as the compound lacks a strong chromophore.[5]
Conclusion and Future Perspectives
(R)-2-Amino-2-ethylhexanoic acid is far more than a simple chemical. It is a validated starting point for the construction of complex, stereochemically defined molecules with significant therapeutic potential. The successful development of potent arginase inhibitors from this scaffold underscores the power of combining rational design with robust synthetic chemistry. The principles illustrated in this guide—modulating physicochemical properties through homologation, achieving target specificity through analog design, and leveraging chiral auxiliaries for stereocontrol—are broadly applicable. Future research will undoubtedly uncover new applications for this versatile building block in developing novel therapeutics targeting a wide range of diseases.
References
Kemp, D. S., et al. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry. Available at: [Link]
Housheh, S. (2019). STRUCTURE ACTIVITY RELATIONSHIP. ResearchGate. Available at: [Link]
Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]
Jakobsen, E., & Nielsen, C. W. (2024). Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. Amino Acids. Available at: [Link]
In Silico Modeling of (R)-2-Amino-2-ethylhexanoic Acid Interactions: A Technical Guide
Introduction In the landscape of modern drug discovery and molecular design, the exploration of novel chemical space is paramount. Non-proteinogenic amino acids (NPAAs), which are not among the 20 canonical amino acids,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and molecular design, the exploration of novel chemical space is paramount. Non-proteinogenic amino acids (NPAAs), which are not among the 20 canonical amino acids, represent a significant reservoir of structural diversity for designing novel therapeutics with improved properties like metabolic stability and potency.[1] (R)-2-Amino-2-ethylhexanoic acid is one such NPAA, a chiral building block whose unique stereochemistry and alkyl substitution offer a compelling scaffold for peptidomimetics and small molecule inhibitors.[2][3]
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of (R)-2-Amino-2-ethylhexanoic acid. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and scientifically valid computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to predict and analyze the molecular interactions of this and similar NPAAs with biological targets.
Rationale for In Silico Modeling
Before committing to costly and time-consuming wet-lab synthesis and screening, in silico modeling provides an indispensable platform to:
Identify and Validate Biological Targets: Predict which proteins or enzymes the molecule is likely to bind.
Elucidate Binding Modes: Understand the precise 3D orientation and key interactions (hydrogen bonds, hydrophobic contacts, etc.) of the molecule within a protein's active site.
Estimate Binding Affinity: Computationally rank-order its potency against different targets or relative to other candidate molecules.
Guide Rational Drug Design: Inform synthetic chemistry efforts by predicting how modifications to the (R)-2-Amino-2-ethylhexanoic acid scaffold will impact binding and activity.
The core challenge with any non-standard molecule is ensuring its properties are accurately represented by the computational models, a theme we will address throughout this guide.
The Computational Workflow: A Holistic View
A successful in silico investigation is not a linear path but an iterative cycle of preparation, simulation, and analysis. The following diagram outlines the logical flow of the key stages discussed in this guide.
Caption: High-level workflow for in silico modeling of a small molecule ligand.
Ligand Preparation: The Critical First Step
The adage "garbage in, garbage out" is especially true in computational chemistry. An improperly prepared ligand structure will invalidate all subsequent results.
Generating the 3D Structure
The starting point is a machine-readable representation of the molecule. For (R)-2-Amino-2-ethylhexanoic acid, the SMILES (Simplified Molecular-Input Line-Entry System) string is CCCC(C(=O)O)N.[3]
Protocol: 3D Structure Generation
Input SMILES: Use a tool like Open Babel or the RDKit library in a Python script to convert the SMILES string into an initial 3D structure.
Add Hydrogens: The initial conversion often omits hydrogen atoms. It is crucial to add them. The protonation state is critical and depends on the simulated pH. For physiological pH (~7.4), the carboxylic acid group should be deprotonated (-COO⁻) and the amino group should be protonated (-NH₃⁺), yielding a zwitterion.
Generate Conformers: The molecule is flexible. Generate a small ensemble of low-energy 3D conformers to ensure the starting geometry is reasonable.
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or GAFF) to relieve any steric strain and find a local energy minimum. This is your analysis-ready ligand structure.
Target Identification and Preparation
Finding a Biological Target
If the biological target of (R)-2-Amino-2-ethylhexanoic acid is unknown, computational methods like reverse docking or pharmacophore-based screening can be employed to search databases of protein structures for potential binding partners. More commonly, a target is hypothesized based on experimental data. For instance, structurally similar compounds have been shown to act as inhibitors of human arginase, making it a plausible hypothetical target.[4][5]
For this guide, we will proceed with a hypothetical target protein structure obtained from the Protein Data Bank (PDB).
Preparing the Protein Structure
PDB files are raw experimental data and are not immediately ready for simulation.[6]
Protocol: Protein Preparation
Fetch Structure: Download the desired PDB file (e.g., from RCSB PDB).[7]
Clean the Structure:
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands (unless studying their displacement).
Address structural issues: Check for and repair missing residues or atoms using tools like Chimera or the Protein Preparation Wizard in Schrödinger Maestro.
Handle multiple occupancies: If an atom is modeled in multiple positions, retain only the one with the highest occupancy.
Protonation and Optimization:
Add hydrogen atoms consistent with a chosen pH (typically 7.4). This step is critical as it defines the hydrogen bond donor/acceptor pattern in the active site.
Perform a restrained energy minimization on the protein. This relaxes strained bonds or clashes introduced during hydrogen addition while keeping the heavy atoms close to their crystallographic positions.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and assigns a score to estimate the strength of the interaction.[8]
Causality Behind the Choice: Docking is a computationally inexpensive first pass. It rapidly generates plausible binding hypotheses that can be further refined by more rigorous methods. We use it to answer the question: "How might this molecule bind?"
Protocol: Molecular Docking with AutoDock Vina
Prepare Files: Convert both the prepared protein and ligand files into the .pdbqt format required by Vina. This format includes atomic charges and atom type definitions.[7][9]
Define the Search Space: Define a "grid box" that encompasses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.
Run Docking: Execute the Vina docking command, specifying the prepared receptor, ligand, and grid box configuration. Vina will perform a series of computational "runs" to explore different binding poses.
Analyze Results: Vina outputs a set of predicted binding poses, ranked by a scoring function (in kcal/mol). The top-ranked pose is the most likely binding mode according to the scoring function.
Self-Validation: A crucial control experiment is to re-dock a known co-crystallized ligand back into its own receptor. If the docking protocol can reproduce the experimentally observed pose with a low Root-Mean-Square Deviation (RMSD), it builds confidence in the methodology.
Hypothetical Docking Results
The following table shows hypothetical docking scores for (R)-2-Amino-2-ethylhexanoic acid against three different enzyme targets.
Target Protein
PDB ID
Vina Score (kcal/mol)
Key Interacting Residues (Predicted)
Human Arginase I
1XXA
-7.8
Asp128, His141, Glu277
Aminotransferase
3G7G
-6.5
Tyr75, Arg414
Carboxypeptidase A
5CPA
-6.1
Arg145, Tyr248, Glu270
Note: These are illustrative data. Lower scores indicate more favorable predicted binding.
While docking provides a static snapshot, MD simulation introduces dynamics, allowing us to observe the behavior of the protein-ligand complex over time in a simulated aqueous environment.[10][11]
Causality Behind the Choice: MD simulations validate the stability of a docked pose. If a ligand is not stable in the binding pocket and drifts away during the simulation, the docking result is likely a false positive. MD also allows the protein and ligand to mutually adapt, revealing a more realistic set of interactions.
The Challenge of Non-Standard Residues
A critical step for NPAAs is parameterization. MD force fields (like AMBER, CHARMM, GROMOS) have pre-built parameter libraries for the 20 standard amino acids, but not for (R)-2-Amino-2-ethylhexanoic acid.[6][12] Therefore, we must generate custom parameters that accurately describe its bond lengths, angles, dihedrals, and partial atomic charges.
Protocol: Ligand Parameterization and MD Simulation
Parameter & Topology Generation:
Use a tool like the antechamber module of AmberTools to generate parameters.[13]
This typically involves performing a quantum mechanical calculation (e.g., using Gaussian or ORCA) to derive accurate electrostatic potential (ESP) charges (e.g., RESP charges).
The General Amber Force Field (GAFF) is often used to provide the remaining parameters for drug-like molecules.[14]
System Building:
Combine the parameterized ligand with the prepared protein.
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.[15]
Minimization and Equilibration:
Perform energy minimization of the entire solvated system to remove bad contacts.
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).
Adjust the system density at constant pressure (NPT ensemble) until equilibrium is reached. This is a critical self-validating step; stable temperature, pressure, and density plots indicate a well-equilibrated system ready for production simulation.[15]
Production MD: Run the simulation without restraints for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds or more).
Caption: Step-by-step workflow for setting up and running an MD simulation.
Post-MD Analysis: Quantifying Binding
After running the MD simulation, the resulting trajectory must be analyzed to extract meaningful data.
Stability Analysis
Root-Mean-Square Deviation (RMSD): Plot the RMSD of the ligand relative to its starting position. A stable, low RMSD value indicates the ligand remains bound in a consistent pose. A high, fluctuating RMSD suggests instability.
Root-Mean-Square Fluctuation (RMSF): Plot the RMSF per protein residue to identify which parts of the protein become more or less flexible upon ligand binding.
Interaction Analysis: Analyze the trajectory to determine the frequency and duration of specific interactions, like hydrogen bonds, over the course of the simulation.
Binding Free Energy Calculation
To get a more accurate estimate of binding affinity than docking scores, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA can be used.[16] These methods calculate the free energy of binding by combining molecular mechanics energy, solvation energy, and an estimate of entropy.[17][18]
The MM/PBSA Equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each G term is calculated as:
G = E_MM + G_solv - TΔS
This approach provides a quantitative binding energy value that often correlates better with experimental data than docking scores alone.[17]
Hypothetical MD Analysis Summary
Complex
Avg. Ligand RMSD (Å)
Key H-Bonds (Occupancy > 50%)
Est. ΔG_bind (MM/PBSA, kcal/mol)
Arginase I + Ligand
1.2 ± 0.3
Asp128 (85%), His141 (62%)
-25.4 ± 3.1
Aminotransferase + Ligand
3.8 ± 1.1
None
-11.2 ± 4.5
Note: These illustrative data suggest the ligand is highly stable in the Arginase I binding site but unstable in the Aminotransferase site, supported by the more favorable binding free energy.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[19][20][21] This model can then be used as a 3D query to screen large compound libraries for molecules that match the pharmacophore, potentially identifying novel and diverse chemical scaffolds.[22]
Caption: Conceptual diagram of a 3D pharmacophore model.
Conclusion
The in silico modeling of (R)-2-Amino-2-ethylhexanoic acid, like any non-standard residue, requires a meticulous, multi-step approach grounded in sound theoretical principles. By carefully preparing the ligand and target, employing a hierarchical simulation strategy from fast docking to rigorous molecular dynamics, and critically analyzing the results, researchers can generate powerful, actionable hypotheses. The key to success lies not in blindly applying a protocol, but in understanding the causality behind each step—especially the critical need for accurate parameterization of the novel chemical entity. This guide provides the foundational workflow and expert insights necessary to confidently embark on the computational investigation of this and other next-generation therapeutic building blocks.
References
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (2007). Vertex AI Search.
Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate.
Protein Ligand Complex MD Setup tutorial using BioExcel Building Blocks. (n.d.). BioExcel.
tutorial-protein-ligand.pdf. (n.d.). Theoretical and Computational Biophysics Group.
Parameterizing a Novel Residue. (n.d.). Theoretical and Computational Biophysics Group.
Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.
In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids. (n.d.). MDPI.
NAMD Protein Ligand Complex Simulations. (n.d.). LigParGen Server.
Evaluation of Binding Energies: MM-PBSA. (n.d.). Jamberoo.
Computational Protein Design with Non-proteinogenic Amino Acids and Small Molecule Ligands, with Applications to Protein-protein Interaction Inhibitors, Anti-microbial Enzyme Inhibitors, and Antibody Design. (n.d.). DukeSpace.
Etchebest, C., Ben-Messaoud, T., & de Brevern, A. G. (2012). In silico predictions of 3D structures of linear and cyclic peptides with natural and non-proteinogenic residues. PubMed.
Binding free energy theory and MM/PBSA method. (2014). SlideShare.
Non-proteinogenic amino acids – Knowledge and References. (n.d.). Taylor & Francis.
How to make molecular dynamics simulation when a non-standard molecule covalently bind with protein? (2016). ResearchGate.
Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases i and II for treatment of myocardial reperfusion injury. (n.d.). Fingerprint.
In silico Structural Study of Random Amino Acid Sequence Proteins Not Present in Nature. (n.d.). IPPT PAN.
Dealing with Non-standard Residues in AMBER. (n.d.). Unknown Source.
Help - Create project from Structure. (n.d.). Molecular Modeling and Bioinformatics Group.
Van Zandt, M. C., Whitehouse, D. L., Golebiowski, A., Ji, M. K., Zhang, M., Beckett, R. P., Jagdmann, G. E., & Spangler, T. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry, 56(6), 2568–2580. [Link]. Retrieved from
Protocol and Application Note: Engineering Proteolytically Stable Peptides for Cell Culture using (R)-2-Amino-2-ethylhexanoic Acid
Executive Summary & Mechanistic Rationale The application of synthetic peptides in cell culture—ranging from cell-penetrating peptides (CPPs) to targeted therapeutics—is frequently bottlenecked by rapid enzymatic degrada...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The application of synthetic peptides in cell culture—ranging from cell-penetrating peptides (CPPs) to targeted therapeutics—is frequently bottlenecked by rapid enzymatic degradation in serum-supplemented media. (R)-2-Amino-2-ethylhexanoic acid (CAS 114781-14-5), also known as (R)-butylethylglycine or (R)-Beg, is an unnatural, chiral
α,α
-disubstituted amino acid[1].
When incorporated into a peptide sequence, the dual alkyl substitution (ethyl and butyl groups) at the alpha-carbon severely restricts the backbone torsion angles (
ϕ
and
ψ
). Research demonstrates that homooligopeptides of (R)-Beg strongly favor fully planar C5-conformations or
2.05
-helices[2][3]. In the context of amphipathic sequences, this conformational rigidity serves a dual purpose:
Protease Evasion: The steric bulk of the
α,α
-disubstitution physically occludes the active sites of ubiquitous endopeptidases found in Fetal Bovine Serum (FBS), drastically increasing the peptide's in vitro half-life[4][5].
Enhanced Cellular Uptake: By pre-organizing the peptide into a stable secondary structure, the entropic penalty associated with cell membrane binding and translocation is minimized, facilitating more efficient endocytosis or direct penetration[4].
Caption: Mechanistic basis for enhanced stability and uptake of (R)-Beg modified peptides.
Quantitative Data & Physicochemical Properties
To effectively utilize (R)-Beg in solid-phase peptide synthesis (SPPS) and downstream cell culture assays, its baseline properties and expected performance enhancements must be understood.
Table 1: Physicochemical Identifiers of (R)-Beg [1][6]
Pre-organized amphipathic face lowers membrane insertion energy.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. Every critical step includes an internal control to ensure that experimental failure can be accurately isolated to either synthesis chemistry or biological assay conditions.
Caption: Workflow for the synthesis and cell culture validation of (R)-Beg modified peptides.
Protocol A: Fmoc-SPPS Incorporation of (R)-Beg
Standard coupling reagents (e.g., HBTU/DIPEA) will fail to quantitatively couple the residue following (R)-Beg due to extreme steric hindrance at the reaction center[7].
Step-by-Step Methodology:
Resin Swelling: Swell Rink Amide resin (or Wang resin) in DMF for 30 minutes.
Deprotection: Treat with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc group.
(R)-Beg Coupling:
Prepare 4 equivalents of Fmoc-(R)-Beg-OH, 3.9 equivalents of HATU, and 4 equivalents of HOAt in DMF.
Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).
React for 2 hours at room temperature.
Causality: HATU/HOAt forms a highly reactive 7-aza-benzotriazole active ester, which is strictly required to overcome the steric barrier of the ethyl and butyl chains.
Self-Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), perform a double coupling using DIC/Oxyma for an additional 2 hours.
Subsequent Amino Acid Coupling: The amino acid added after (R)-Beg will also suffer from steric clash. Repeat the HATU/HOAt double-coupling strategy for this subsequent residue.
Cleavage: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and purify via RP-HPLC.
Protocol B: Self-Validating Serum Stability Assay
To prove that (R)-Beg confers proteolytic resistance, the peptide must be exposed to active cell culture serum.
Step-by-Step Methodology:
Preparation: Prepare a 25% (v/v) solution of non-heat-inactivated Fetal Bovine Serum (FBS) in RPMI-1640 media.
Peptide Incubation: Dissolve the (R)-Beg modified peptide and a Wild-Type (WT) control peptide separately in the serum solution at a final concentration of 100 µM.
Sampling: Incubate at 37°C. Extract 50 µL aliquots at
t=0,1,2,4,8,and 24
hours.
Quenching: Immediately quench each aliquot by adding 50 µL of 15% Trichloroacetic acid (TCA) to precipitate serum proteins. Incubate at 4°C for 15 minutes, then centrifuge at 14,000 × g for 10 minutes.
Analysis: Analyze the supernatant via LC-MS to quantify the remaining intact peptide.
Self-Validation Check: The WT peptide must show >50% degradation within the first 2 hours. If the WT remains intact, the serum proteases are inactive, and the assay is invalid. If both degrade equally, the (R)-Beg substitution was placed outside the primary proteolytic cleavage site.
To assess membrane penetration, peptides must be N-terminally labeled with FITC (Fluorescein isothiocyanate).
Step-by-Step Methodology:
Cell Seeding: Seed HeLa or U87 cells in a 24-well plate at
1×105
cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Treatment: Wash cells with PBS. Add FITC-labeled (R)-Beg peptide (10 µM) in serum-free DMEM. Incubate for 2 hours.
Washing & Quenching (Critical): Wash cells 3× with PBS. Treat cells with 0.4% Trypan Blue solution for 1 minute.
Causality: Trypan blue quenches the fluorescence of extracellular, membrane-bound FITC. This guarantees that any measured fluorescence originates only from fully internalized peptides, preventing false-positive uptake data.
Harvesting: Trypsinize cells, neutralize with media, centrifuge, and resuspend in cold PBS.
Flow Cytometry: Analyze 10,000 events per sample using the FITC channel (Ex: 488 nm, Em: 530 nm). Compare the Mean Fluorescence Intensity (MFI) of the (R)-Beg peptide against the WT control.
References
MOLBASE. "C8H17NO2 - Molecular Formula - MOLBASE: (R)-2-AMINO-2-ETHYLHEXANOIC ACID". MOLBASE. Available at: [Link]
ResearchGate. "The multiple, consecutive, fully-extended [2.05 -Helix] peptide conformation". ResearchGate. Available at:[Link]
ResearchGate. "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids". ResearchGate. Available at: [Link]
PubMed Central (PMC). "Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids". NIH. Available at:[Link]
ResearchGate. "Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids". ResearchGate. Available at:[Link]
Comprehensive Application Note: HPLC Analysis and Chiral Resolution of (R)-2-Amino-2-ethylhexanoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API), Peptide Synthesizer Effluents, and Biological Matrices Introduction and Analytical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix: Active Pharmaceutical Ingredients (API), Peptide Synthesizer Effluents, and Biological Matrices
Introduction and Analytical Challenges
(R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine or (R)-Beg) is a non-proteinogenic, chiral,
α
-ethylated
α,α
-disubstituted amino acid. In advanced peptide engineering, it is frequently utilized to induce specific secondary structures, such as the fully planar C5-conformation or rigid helical foldamers [1].
The chromatographic analysis of this molecule presents two distinct challenges:
Lack of a Strong Chromophore: Like most aliphatic amino acids, it exhibits negligible UV absorbance above 210 nm, rendering standard UV/Vis detection highly insensitive and prone to matrix interference.
Steric Hindrance: The quaternary
α
-carbon, substituted with both an ethyl and a butyl group, creates significant steric bulk. This heavily impedes standard pre-column derivatization kinetics.
Chiral Resolution: Differentiating the (R)-enantiomer from its (S)-counterpart requires either a specialized Chiral Stationary Phase (CSP) or diastereomeric derivatization.
To address these challenges, this application note details two orthogonal, field-proven methodologies: Method A for chiral resolution using pre-column derivatization, and Method B for direct achiral quantitation using universal detection.
Analytical Strategy & Decision Matrix
The selection of the analytical workflow depends entirely on the critical quality attribute (CQA) being measured.
For Enantiomeric Excess (ee%) and Chiral Purity: Pre-column derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is employed. FDAA reacts with the primary amine to form diastereomers that can be resolved on standard achiral Reversed-Phase (RP) C18 columns. The dinitrophenyl moiety provides a strong UV chromophore at 340 nm [2].
For Bulk Quantitation and Impurity Profiling: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is utilized. CAD provides a universal, mass-flow-dependent response independent of the analyte's optical properties, allowing for the direct analysis of the underivatized amino acid [3].
Caption: Decision matrix for the HPLC analysis of (R)-2-Amino-2-ethylhexanoic acid based on analytical goals.
Method A: Chiral Resolution via Marfey's Reagent Derivatization
Mechanistic Rationale
Marfey's reagent (FDAA) undergoes a nucleophilic aromatic substitution (
SNAr
) with the primary amine of the amino acid under mild alkaline conditions. Because (R)-2-Amino-2-ethylhexanoic acid is an
α,α
-disubstituted amino acid, the nucleophilic attack is sterically hindered [4]. Standard Marfey's derivatization protocols (1 hour at 30–37 °C) will result in incomplete conversion and poor reproducibility [5].
Causality-Driven Adjustment: To drive the reaction to completion, the incubation temperature must be elevated to 45–50 °C, and the reaction time extended to 4–12 hours. A large molar excess of FDAA (at least 4-fold) is also required to maintain pseudo-first-order kinetics.
Experimental Protocol: Derivatization
Sample Preparation: Dissolve the amino acid sample in LC-MS grade water to a concentration of 50 µM.
Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in anhydrous acetone (approximately 36 mM). Note: Protect from light, as FDAA is photosensitive.
Reaction Mixture: In a 2 mL amber glass vial, combine:
100 µL of the 50 µM amino acid solution.
200 µL of the 1% FDAA solution.
40 µL of 1.0 M Sodium Bicarbonate (
NaHCO3
) to establish alkaline conditions (pH ~9.0).
Incubation: Seal the vial and incubate in a thermomixer at 45 °C for 6 hours with continuous agitation (600 rpm).
Quenching: Terminate the reaction by adding 40 µL of 1.0 M HCl. The shift to acidic pH halts the
SNAr
reaction and stabilizes the diastereomers.
Dilution: Dilute the mixture with 620 µL of mobile phase A (0.1% TFA in water) prior to injection.
HPLC-UV/MS Conditions
Column: C18 Reversed-Phase (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 20% B to 60% B over 45 minutes. (A shallow gradient is critical for resolving the sterically bulky diastereomers).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 340 nm (primary) and ESI-MS (Negative mode, monitoring [M-H]-).
Caption: Workflow for pre-column derivatization of sterically hindered amino acids using Marfey's reagent.
Method B: Direct Achiral Quantitation via HILIC-CAD
Mechanistic Rationale
When chiral resolution is not required (e.g., assessing overall yield or bulk purity), derivatization introduces unnecessary variability and time constraints. However, (R)-2-Amino-2-ethylhexanoic acid cannot be retained on standard RP columns without ion-pairing agents, and it lacks a UV chromophore.
Causality-Driven Adjustment: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase to retain polar compounds via water-layer partitioning. Coupling HILIC with a Charged Aerosol Detector (CAD) provides a highly sensitive, uniform response for all non-volatile analytes, completely bypassing the need for a chromophore [6].
Experimental Protocol & HPLC-CAD Conditions
Sample Preparation: Dissolve the sample in HILIC starting conditions (e.g., 80% Acetonitrile / 20% aqueous buffer). Crucial: Samples must not be dissolved in 100% water, as this will cause severe peak distortion (solvent mismatch) in HILIC.
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 mm × 4.6 mm, 5 µm).
Mobile Phase A: 50 mM Ammonium Formate in Water, pH 3.2 (adjusted with formic acid).
Mobile Phase B: 100% Acetonitrile.
Isocratic Elution: 20% A / 80% B.
Flow Rate: 0.8 mL/min.
Column Temperature: 40 °C.
CAD Settings: Evaporation temperature at 50 °C, data collection rate 10 Hz, filter constant 5 s.
Data Presentation and Expected Outcomes
The following table summarizes the expected chromatographic performance for both methodologies based on validation parameters for
α,α
-disubstituted amino acids.
Analytical Parameter
Method A: RP-HPLC-UV (Marfey's)
Method B: HILIC-CAD (Underivatized)
Primary Application
Enantiomeric Excess (ee%), Chiral Purity
Bulk Quantitation, Impurity Profiling
Analyte Form
FDAA-Diastereomer
Free Amino Acid
Retention Mechanism
Hydrophobic partitioning (C18)
Polar partitioning (Water layer)
Expected Resolution (
Rs
)
> 2.0 between (R) and (S) diastereomers
N/A (Co-elution of enantiomers)
Limit of Detection (LOD)
~50 pmol on-column (UV 340 nm)
~5-10 ng on-column (CAD)
Linearity (
R2
)
> 0.995 (0.1 - 50 µM)
> 0.990 (15 - 120 ng on-column)
Analysis Time
~60 min (including column wash)
~15 min (Isocratic)
Key Limitation
Long sample prep due to steric hindrance
Requires volatile mobile phases for CAD
References
The First Fully Planar C5-Conformation of Homooligopeptides Prepared from a Chiral α-Ethylated α,α-Disubstituted Amino Acid: (S)-Butylethylglycine (=(2S)-2-Amino-2-ethylhexanoic Acid)
Source: ResearchGate
URL:[Link]
Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids
Source: AKJournals
URL:[Link]
Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector
Source: BioProcessing Journal
URL:[Link]
Marfey's reagent for chiral amino acid analysis
Source: Ovid
URL:[Link]
Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids
Source: LCMS.cz
URL:[Link]
Method
Application Notes & Protocols: In Vivo Administration of (R)-2-Amino-2-ethylhexanoic Acid in Animal Models
Abstract: This document provides a comprehensive guide for the in vivo administration of (R)-2-Amino-2-ethylhexanoic acid to animal models, primarily focusing on rodents (mice and rats). It is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the in vivo administration of (R)-2-Amino-2-ethylhexanoic acid to animal models, primarily focusing on rodents (mice and rats). It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. The guide covers critical pre-administration considerations, detailed step-by-step protocols for various administration routes, and essential post-procedure data collection techniques. The overarching goal is to ensure methodologically sound, ethically responsible, and reproducible experimental outcomes.
Introduction
(R)-2-Amino-2-ethylhexanoic acid is a chiral, non-proteinogenic amino acid.[1][2] While specific research on this exact molecule is limited in publicly available literature, its structural analogs and parent compounds are subjects of significant interest. For instance, α,α-disubstituted amino acids are crucial building blocks in medicinal chemistry, and a structurally related compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, has been identified as a potent arginase inhibitor with therapeutic potential in myocardial reperfusion injury.[3][4][5] The parent structure, 2-ethylhexanoic acid (2-EHA), is a widely used industrial chemical and a known metabolite of the plasticizer di(2-ethylhexyl)phthalate, with established toxicokinetic profiles.[6][7][8]
Given this context, investigating the in vivo properties of (R)-2-Amino-2-ethylhexanoic acid is a logical step in assessing its potential biological activity, pharmacokinetics (PK), and safety profile. The design and execution of such in vivo studies must be meticulous to yield meaningful data.[9][10] This guide provides the foundational knowledge and practical protocols to achieve that standard.
Pre-Administration & Strategic Planning
The success of any in vivo study hinges on careful planning that precedes the actual administration of the test article.[11] This phase involves understanding the compound, selecting the appropriate biological system, and adhering to the highest ethical standards.
Physicochemical Properties & Formulation Strategy
Before a compound can be administered, it must be formulated in a vehicle that is both safe for the animal and ensures appropriate delivery of the test article.[12] Key properties of (R)-2-Amino-2-ethylhexanoic acid (CAS: 114781-14-5) must be considered.[2]
Property
Value/Consideration
Implication for Formulation
Molecular Formula
C₈H₁₇NO₂
-
Molecular Weight
159.23 g/mol
Relevant for calculating molar concentrations.
Structure
Chiral amino acid
The presence of both an amine (basic) and carboxylic acid (acidic) group suggests it is a zwitterion. Solubility will be highly pH-dependent.
Predicted Solubility
Likely soluble in aqueous solutions, especially with pH adjustment. The ethyl and butyl groups add lipophilicity.
Start with simple aqueous vehicles (e.g., sterile water, 0.9% saline, PBS). If solubility is poor, pH adjustment or the use of co-solvents may be necessary.[13]
Formulation Development Workflow:
The goal is to create a homogenous, stable formulation suitable for the chosen administration route.[14][15] A tiered approach is recommended.
Caption: General workflow for an in vivo study of (R)-2-Amino-2-ethylhexanoic acid.
Conclusion
The in vivo evaluation of (R)-2-Amino-2-ethylhexanoic acid is a critical step in understanding its therapeutic potential and safety. By adhering to the principles of rigorous scientific design, ethical animal use, and precise technical execution outlined in these application notes, researchers can generate high-quality, reliable data. Careful consideration of the compound's physicochemical properties to develop an appropriate formulation is the foundational first step, followed by the selection of a suitable animal model and administration route that aligns with the study's objectives. The detailed protocols provided herein serve as a practical guide for conducting these experiments safely and effectively.
References
RJPTSimLab. Study of different routes of drugs administration in mice & rats. Available from: [Link]
Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Available from: [Link]
Albert Einstein College of Medicine. Guidelines for Blood Collection in Mice and Rats. Available from: [Link]
Jarvis, S., Day, J.E.L., & Reed, B. Ethical guidelines for research in animal science. British Society of Animal Science. Available from: [Link]
Slideshare. Routes of drug administration Dr.NITIN. Available from: [Link]
Parasuraman, S., et al. Blood sample collection in small laboratory animals. Journal of Pharmacology and Pharmacotherapeutics. Available from: [Link]
American Psychological Association. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available from: [Link]
Scribd. Study of Different Routes of Drug Administration on Mice or Rats. Available from: [Link]
University of Wisconsin-Madison. Rodent Blood Collection | Research Animal Resources and Compliance - RARC. Available from: [Link]
MDPI. Designing an In Vivo Preclinical Research Study. Available from: [Link]
Machholz, E., et al. Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. Available from: [Link]
ICLAS. Guidelines for Researchers. Available from: [Link]
ModernVivo. Tackling In Vivo Experimental Design. Available from: [Link]
Preprints.org. Designing an In Vivo Preclinical Research Study. Available from: [Link]
The Norwegian National Research Ethics Committees. Ethical Guidelines for the Use of Animals in Research. Available from: [Link]
Vet Times. Blood collection options in rodents. Available from: [Link]
University of California, Irvine. Blood Collection in Rodents - UCI Office of Research. Available from: [Link]
Anilocus. How to Design an In Vivo Pilot Study. Available from: [Link]
National Institutes of Health. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
Cure Rare Disease. The Role of in-vivo Studies in Rare Disease Therapeutic Development. Available from: [Link]
Medicines Discovery Catapult. Designing formulations for preclinical and early stage clinical studies. Available from: [Link]
Marietta College. Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available from: [Link]
UT Southwestern Medical Center. Formulation: Preclinical Pharmacology Lab. Available from: [Link]
ACS Publications. Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry. Available from: [Link]
Fingerprint. 2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases i and II for treatment of myocardial reperfusion injury. Available from: [Link]
Sygnature Discovery. Pre-Clinical Formulation & in vivo Pharmacology Delivery. Available from: [Link]
California Office of Environmental Health Hazard Assessment. 2-ETHYLHEXANOIC ACID. Available from: [Link]
Manufacturing Chemist. Developing optimised formulations with minimal drug substance. Available from: [Link]
SAGE Journals. Distribution of 2-ethylhexanoic Acid in Mice and Rats After an Intraperitoneal Injection. Available from: [Link]
PubMed. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Available from: [Link]
PubMed. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat. Available from: [Link]
Wikipedia. 2-Ethylhexanoic acid. Available from: [Link]
PubMed. 2-Ethylhexanoic acid: subchronic oral toxicity studies in the rat and mouse. Available from: [Link]
Australian Government Department of Health. Hexanoic acid, 2-ethyl-: Human health tier II assessment. Available from: [Link]
ResearchGate. Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Available from: [Link]
ResearchGate. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Available from: [Link]
MDPI. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Available from: [Link]
ResearchGate. ChemInform Abstract: Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents. Available from: [Link]
Aragen Life Sciences. In-vivo Animal Models. Available from: [Link]
ILO International Chemical Safety Cards. ICSC 0477 - 2-ETHYLHEXANOIC ACID. Available from: [Link]
Application Notes and Protocols: (R)-2-Amino-2-ethylhexanoic Acid as a Tool for Studying Enzyme Kinetics
Introduction: The Role of Non-Proteinogenic Amino Acids in Elucidating Enzyme Mechanisms In the intricate landscape of cellular biochemistry, enzymes are the master catalysts, orchestrating the myriad of reactions that s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of Non-Proteinogenic Amino Acids in Elucidating Enzyme Mechanisms
In the intricate landscape of cellular biochemistry, enzymes are the master catalysts, orchestrating the myriad of reactions that sustain life. Understanding the kinetics and mechanisms of these enzymes is paramount in fundamental research and drug development. Non-proteinogenic amino acids, which are not incorporated into proteins during translation, serve as invaluable chemical probes to investigate enzyme structure, function, and regulation. Their unique side chains and stereochemistry can be leveraged to dissect active site architecture and catalytic mechanisms.
(R)-2-Amino-2-ethylhexanoic acid is a chiral, non-proteinogenic α-amino acid. Its structure, featuring a quaternary α-carbon with an ethyl and a butyl side chain, makes it a compelling tool for studying enzymes that recognize and process natural amino acids. The steric bulk introduced by the α-ethyl group can provide insights into the spatial constraints of an enzyme's active site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-2-Amino-2-ethylhexanoic acid in enzyme kinetics studies.
Scientific Rationale and Putative Mechanism of Action
While (R)-2-Amino-2-ethylhexanoic acid is not as extensively characterized as some other non-proteinogenic amino acids, its utility can be inferred from studies on structurally similar α,α-disubstituted amino acids. A notable example is the development of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, a potent inhibitor of human arginases I and II. Arginase is a metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. The α,α-disubstituted amino acid core of this inhibitor is crucial for its activity, highlighting the potential of such scaffolds to act as competitive inhibitors.
The primary hypothesis for the mechanism of action of (R)-2-Amino-2-ethylhexanoic acid in enzyme kinetics studies is competitive inhibition . By mimicking the structure of a natural amino acid substrate, it can bind to the enzyme's active site. However, due to its unnatural structure, particularly the α-ethyl group, it may be a poor substrate for the catalytic reaction or may not be turned over at all. This binding event occupies the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's activity.
Key Features of (R)-2-Amino-2-ethylhexanoic acid as a Kinetic Tool:
Structural Analogue: It can serve as a structural mimic of natural amino acids with aliphatic side chains, such as leucine or isoleucine.
Steric Probe: The α-ethyl group provides steric bulk that can be used to probe the volume and conformational flexibility of an enzyme's active site.
Chiral Specificity: The defined (R)-stereochemistry allows for the investigation of enantiomeric selectivity within the enzyme's active site.
Experimental Design and Protocols
The following protocols are designed to be adaptable to a wide range of enzyme systems. It is crucial to optimize buffer conditions, pH, and temperature for the specific enzyme under investigation.
Preparation of Stock Solutions
(R)-2-Amino-2-ethylhexanoic acid Stock Solution:
Accurately weigh a known amount of (R)-2-Amino-2-ethylhexanoic acid.
Dissolve in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 100 mM. Ensure complete dissolution; gentle warming or sonication may be required.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Enzyme Stock Solution:
Prepare a concentrated stock solution of the purified enzyme in a buffer that ensures its stability.
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Store at -80°C in aliquots.
Substrate Stock Solution:
Prepare a high-concentration stock solution of the natural substrate for the enzyme in the assay buffer.
Ensure the substrate is of high purity to avoid introducing interfering substances.
Store at -20°C or as recommended for the specific substrate.
Workflow for Determining the Mode of Inhibition
The following workflow outlines the steps to determine if (R)-2-Amino-2-ethylhexanoic acid acts as a competitive inhibitor.
Caption: Data analysis workflow for determining the inhibition constant (Ki).
Determination of the Inhibition Constant (Ki)
For a competitive inhibitor, the relationship between the apparent Km (Km_app) and the inhibitor concentration ([I]) is given by:
Km_app = Km (1 + [I]/Ki)
By plotting Km_app versus [I], a linear relationship should be observed. The Ki can be determined from the slope of this line (Slope = Km/Ki).
Quantitative Data Summary
The following table provides a template for summarizing the kinetic data obtained from the inhibition studies.
Inhibitor Concentration ([I])
Apparent Km (Km_app)
Vmax
0 µM
10 µM
25 µM
50 µM
100 µM
Troubleshooting and Considerations
Solubility Issues: If (R)-2-Amino-2-ethylhexanoic acid has limited solubility in the assay buffer, consider preparing the stock solution in a small amount of an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect enzyme activity.
Non-Linearity in Lineweaver-Burk Plots: Curvature in the Lineweaver-Burk plot can indicate substrate inhibition, allosteric effects, or experimental artifacts. Ensure that initial velocities are measured accurately and that the substrate and inhibitor concentrations are precise.
Enzyme Instability: If the enzyme is unstable under the assay conditions, this can affect the kinetic measurements. Perform control experiments to assess enzyme stability over the time course of the assay.
Conclusion
(R)-2-Amino-2-ethylhexanoic acid represents a valuable tool for the detailed investigation of enzyme kinetics. Its utility as a potential competitive inhibitor allows for the characterization of active site topology and substrate binding requirements. The protocols and data analysis workflows provided in this guide offer a robust framework for employing this non-proteinogenic amino acid to gain deeper insights into enzyme mechanisms, which is a critical aspect of both basic research and the development of novel therapeutics.
References
Foodcom S.A. (2024). Non-protein biogenic amino acids - what functions can they perform?[Link]
Walsh, C. T. (2004). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Accounts of Chemical Research, 37(8), 527–535. [Link]
Van Zandt, M. C., Whitehouse, D. L., Golebiowski, A., Ji, M. K., Zhang, M., Beckett, R. P., Jagdmann, G. E., Ryder, T. R., Sheeler, R., Andreoli, M., Conway, B., Mahboubi, K., D'Angelo, G., Mitschler, A., Cousido-Siah, A., Ruiz, F. X., Howard, E. I., Podjarny, A. D., & Schroeter, H. (2013). Discovery of (R)-2-Amino-6-borono-
Method
Derivatization of (R)-2-Amino-2-ethylhexanoic acid for GC-MS analysis
An Application Guide and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (R)-2-Amino-2-ethylhexanoic Acid Through Derivatization Authored by: A Senior Application Scientist Introduction: The Ana...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (R)-2-Amino-2-ethylhexanoic Acid Through Derivatization
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Non-Proteinogenic Amino Acids
(R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, chiral amino acid. Its unique structure makes it a valuable chiral building block in the synthesis of various pharmaceutical compounds[1]. Accurate and sensitive quantification of such molecules is paramount in drug development, process monitoring, and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) offers high resolution and sensitivity, making it a powerful tool for this purpose[2].
However, like all amino acids, (R)-2-Amino-2-ethylhexanoic acid is a zwitterionic, polar molecule with low volatility, making it fundamentally incompatible with direct GC analysis. The high temperatures of the GC injector port would cause decomposition rather than volatilization[3]. Therefore, chemical derivatization is a mandatory prerequisite. The primary goals of derivatization are to block the polar functional groups (the carboxylic acid and primary amine), thereby increasing the molecule's volatility and thermal stability for its journey through the GC system[4][5]. This application note provides a detailed, field-proven protocol for the derivatization of (R)-2-Amino-2-ethylhexanoic acid, focusing on the robust two-step esterification/acylation method, and offers silylation as a viable alternative.
PART 1: Selecting the Optimal Derivatization Strategy
The choice of derivatization agent and method is critical and depends on the analyte's structure and the analytical goals. For amino acids, the two most reliable and widely documented strategies are silylation and a two-step acylation/esterification.
Strategy 1: Two-Step Esterification and Acylation
This classic, robust approach involves two sequential reactions to cap both the carboxylic acid and amino functional groups.[6][7]
Esterification: The carboxyl group (-COOH) is converted into an ester. This is typically achieved by heating the amino acid in an alcohol (e.g., isopropanol, n-butanol) with an acidic catalyst like dry hydrogen chloride (HCl).
Acylation: The amino group (-NH₂) is converted into an amide. This is accomplished using a highly reactive acylating agent, such as an anhydride. Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are particularly effective as they produce highly volatile derivatives that are excellent for GC analysis.[8]
Causality and Expertise: This two-step method is highly reliable because it systematically targets each functional group under conditions optimized for that specific reaction. The resulting N-trifluoroacetyl (TFA) alkyl ester derivatives are chemically stable and exhibit excellent chromatographic properties. The use of fluorinated reagents also enhances detection sensitivity in some cases.[6] This method is particularly advantageous for chiral analysis as the reaction conditions are typically mild enough to prevent racemization of the chiral center.
Strategy 2: Silylation
Silylation is a common one-step derivatization technique where "active hydrogens" on polar functional groups (-COOH, -NH₂, -OH) are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4][9] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[9][10]
Causality and Expertise: The primary advantage of silylation is its simplicity—a single reaction step derivatizes all active sites. MTBSTFA is often preferred because it forms TBDMS derivatives, which are significantly more stable and less susceptible to hydrolysis from trace moisture compared to their TMS counterparts.[4][5] However, the main drawback of all silylation methods is their extreme sensitivity to moisture. The presence of even trace amounts of water can lead to poor reaction yields and the degradation of the derivatives, compromising analytical accuracy.[5][9]
PART 2: Experimental Protocols and Methodologies
Protocol 1: Two-Step Derivatization to N-Trifluoroacetyl (TFA) Isopropyl Ester
This protocol is recommended for its robustness, derivative stability, and suitability for chiral analysis.
Caption: Workflow for two-step derivatization.
Caption: Chemical reaction pathway.
(R)-2-Amino-2-ethylhexanoic acid standard or sample
Isopropanol (anhydrous)
Acetyl Chloride or Dry HCl gas
Trifluoroacetic Anhydride (TFAA)
Ethyl Acetate (anhydrous)
Nitrogen gas, high purity
Heating block or water bath
Conical reaction vials (1 mL) with PTFE-lined caps
GC vials with inserts
Sample Preparation:
Pipette an aliquot of the sample solution (containing approximately 10-100 µg of the amino acid) into a 1 mL conical reaction vial.
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60°C. Causality: Complete removal of water and solvent is crucial for driving the subsequent reactions to completion.[9]
Esterification:
Prepare fresh 3M HCl in isopropanol by carefully adding acetyl chloride dropwise to cold anhydrous isopropanol.
Add 200 µL of the 3M HCl/isopropanol reagent to the dried sample residue.
Cap the vial tightly and heat at 100°C for 45 minutes. Causality: Heating accelerates the acid-catalyzed esterification of the carboxylic acid group.[6]
Cool the vial to room temperature and evaporate the reagent to dryness under a nitrogen stream at 60°C.
Acylation:
Add 100 µL of anhydrous ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue from the esterification step.
Cap the vial tightly and heat at 60°C for 15 minutes. Causality: This milder heating condition is sufficient for the rapid and complete acylation of the primary amino group by the highly reactive TFAA.
Cool the vial and evaporate the excess reagent and solvent under a nitrogen stream at room temperature until approximately 20-30 µL remains. Do not evaporate to complete dryness, as the derivative can be lost.
Final Preparation:
Reconstitute the final derivative in an appropriate volume (e.g., 100-200 µL) of ethyl acetate.
Transfer the solution to a GC vial with an insert for analysis. The derivative is now ready for injection.
Protocol 2: Alternative One-Step Silylation with MTBSTFA
This protocol is a faster alternative but requires stringent anhydrous conditions.
Caption: Workflow for one-step silylation.
(R)-2-Amino-2-ethylhexanoic acid standard or sample
Conical reaction vials (1 mL) with PTFE-lined caps
GC vials with inserts
Sample Preparation:
Pipette an aliquot of the sample into a 1 mL reaction vial.
Evaporate the solvent to complete and absolute dryness . Causality: This is the most critical step. Any residual moisture will consume the silylating reagent and inhibit the derivatization reaction, leading to failed or incomplete results.[4][5]
Silylation:
Add 100 µL of anhydrous acetonitrile followed by 100 µL of MTBSTFA to the dried residue.
Cap the vial tightly and heat at 100°C for 2 to 4 hours. Causality: The prolonged heating ensures the complete derivatization of both the sterically hindered carboxylic acid and the amino group.[5]
Cool the vial to room temperature. The sample is now ready for direct injection. No evaporation step is needed.
PART 3: GC-MS Instrumental Parameters & Data
The following parameters serve as a starting point and should be optimized for your specific instrumentation and analytical needs. For chiral analysis, a chiral stationary phase is mandatory.
Parameter
Recommended Setting
Rationale & Expert Insight
GC Column
Astec® CHIRALDEX® G-TA or Chirasil-L-Val (e.g., 30 m x 0.25 mm, 0.25 µm)
A chiral stationary phase is essential to resolve the (R) and potential (S) enantiomers. These phases provide the necessary stereospecific interactions.
Injector
Split/Splitless, 250°C
A split injection (e.g., 20:1) is suitable for concentrated samples, while splitless is better for trace analysis. 250°C ensures rapid volatilization of the derivative.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Provides good chromatographic efficiency and is compatible with MS detectors.
Oven Program
Initial 80°C, hold 2 min, ramp 5°C/min to 200°C, hold 5 min
This program provides a good balance between separation efficiency and analysis time. The final hold ensures elution of any late-eluting compounds.
MS Transfer Line
280°C
Prevents condensation of the analyte before it reaches the ion source.
Ion Source Temp
230°C
Standard temperature for Electron Ionization (EI).
Ionization Mode
Electron Ionization (EI) at 70 eV
EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.[2]
Acquisition Mode
Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
Full scan is used for initial identification. SIM mode significantly increases sensitivity and selectivity by monitoring characteristic ions of the derivative, which is ideal for quantification.
Expected Mass Spectral Data
For the N-TFA isopropyl ester derivative of 2-Amino-2-ethylhexanoic acid (M.W. = 311.3 g/mol ), characteristic EI fragments would include:
[M-59]+: Loss of the isopropoxy group (-OCH(CH₃)₂). This is often a prominent ion for isopropyl esters.
[M-101]+: Loss of the entire isopropyl ester group (-COOCH(CH₃)₂).
Other fragments resulting from the cleavage of the butyl side chain.
For the bis(TBDMS) derivative (M.W. = 387.7 g/mol ), the most characteristic and abundant fragment is typically:
[M-57]+: Loss of a tert-butyl group (-C(CH₃)₃) from one of the silyl moieties. This is a hallmark of TBDMS derivatives.
Conclusion and Trustworthiness
The protocols described herein are built upon established and validated principles of chemical derivatization for amino acid analysis by GC-MS.[5][6] The two-step esterification and acylation method offers the highest degree of reliability and derivative stability, making it the recommended choice for quantitative and chiral applications. The silylation protocol provides a faster, single-step alternative, but its success is critically dependent on maintaining strictly anhydrous conditions. By understanding the causality behind each step and carefully controlling the experimental variables, researchers can achieve reproducible and accurate analysis of (R)-2-Amino-2-ethylhexanoic acid, ensuring data integrity for critical research and development applications.
References
Villaverde, J. J., et al. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 9. (URL: [Link])
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. (URL: [Link])
Halket, J. M., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5). (URL: [Link])
ResearchGate. (2021). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (URL: [Link])
Hu, Y., et al. (2007). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 1160(1-2), 203-209. (URL: [Link])
Jo, D., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1018. (URL: [Link])
LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. (URL: [Link])
Encyclopedia of Chromatography. (2001). Acids: Derivatization for GC Analysis. (URL: [Link])
Wolman, Y. (1971). gas chromatography amd mass spectrometry of n-trifluoro- acetyl amino acid isopropyl. (URL: [Link])
ResearchGate. (2012). Development of N -Acetyl Methyl Ester Derivatives for the Determination of ?? 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. (URL: [Link])
ResearchGate. (2025). (PDF) A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (URL: [Link])
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 127-142. (URL: [Link])
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 127-142. (URL: [Link])
Zahradníčková, H., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. (URL: [Link])
Badea, M. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. (URL: [Link])
The Derivatization and Analysis of Amino Acids by GC-MS - Merck. (URL: [Link])
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (URL: [Link])
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. (URL: [Link])
Lee, D. Y., et al. (2006). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 832(1), 159-164. (URL: [Link])
Application Notes and Protocols for Investigating the Neuroprotective Potential of (R)-2-Amino-2-ethylhexanoic Acid
Introduction: The Untapped Potential of Non-Proteinogenic Amino Acids in Neuroprotection Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and gr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Untapped Potential of Non-Proteinogenic Amino Acids in Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge.[1][2] A common pathological hallmark of these devastating disorders is the progressive loss of neuronal structure and function.[2] While the etiological complexities of these diseases are still being unraveled, there is a clear imperative for the discovery of novel therapeutic agents capable of slowing or halting the neurodegenerative process.
Non-proteinogenic amino acids (NPAAs), a diverse group of amino acids not incorporated into proteins during translation, are emerging as a compelling class of molecules with the potential to influence neurological health and disease.[3][4] These compounds, found in various natural sources or synthesized in the laboratory, can exert a range of biological effects, including acting as neurotransmitter analogues or modulators of key cellular pathways.[3][5] The exploration of NPAAs in the context of neurodegeneration is a promising, yet relatively underexplored, frontier in drug discovery.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (R)-2-Amino-2-ethylhexanoic acid , a chiral non-proteinogenic amino acid, in neuroprotective studies. While specific neuroprotective data for this compound is not yet established, its unique structure warrants investigation. These application notes and protocols are designed to provide a robust framework for the initial characterization of its potential neuroprotective effects using established in vitro and in vivo models of neurotoxicity.
(R)-2-Amino-2-ethylhexanoic acid is a white solid, recognized for its utility as a chiral building block in pharmaceutical synthesis.[6] Its structural properties suggest it may interact with biological systems in ways that could be beneficial for neuronal survival.
Part 1: Foundational In Vitro Assessment of Neuroprotective Efficacy
The initial evaluation of a novel compound's neuroprotective potential is most efficiently conducted using well-characterized in vitro models of neuronal cell death. These systems allow for high-throughput screening and mechanistic investigation in a controlled environment.[7]
Rationale for In Vitro Model Selection
The choice of an appropriate in vitro model is critical and should be guided by the desire to mimic specific aspects of neurodegenerative pathology. Human neuroblastoma cell lines, such as SH-SY5Y, are widely used due to their human origin and ability to be differentiated into a more mature neuronal phenotype.[8] For more complex and physiologically relevant studies, primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases can be employed.[9][10]
Experimental Workflow for In Vitro Neuroprotection Assays
The following workflow provides a systematic approach to assessing the neuroprotective effects of (R)-2-Amino-2-ethylhexanoic acid against a common neurotoxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or excitotoxicity induced by glutamate.[11]
Figure 1: A generalized workflow for in vitro neuroprotection screening.
Detailed Protocols for Key In Vitro Assays
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[11] For differentiation, reduce the FBS concentration and add retinoic acid.
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]
Compound Preparation: Prepare a stock solution of (R)-2-Amino-2-ethylhexanoic acid in a suitable solvent, such as sterile water or phosphate-buffered saline (PBS). Ensure the final concentration of any solvent used is non-toxic to the cells (typically <0.1% for DMSO).[11]
Treatment: Pre-treat the cells with various concentrations of (R)-2-Amino-2-ethylhexanoic acid for a predetermined duration (e.g., 2-24 hours) before introducing the neurotoxic agent.[11]
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent. For example, use hydrogen peroxide (H₂O₂) to model oxidative stress or glutamate for excitotoxicity.[11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
Incubation: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the untreated control.
Table 1: Representative Data for a Hypothetical Neuroprotective Compound
Treatment Group
Concentration (µM)
Cell Viability (% of Control)
Control (no toxin)
-
100 ± 5.2
Neurotoxin alone
-
45 ± 4.1
Neurotoxin + Compound X
1
52 ± 3.8
Neurotoxin + Compound X
10
78 ± 6.3
Neurotoxin + Compound X
100
89 ± 5.5
Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration.[12] Caspase-3 and -7 are key effector caspases in the apoptotic pathway.[13]
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions (Promega).
Incubation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate containing the treated cells.
Luminescence Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate-reading luminometer.
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold change relative to the control group.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases.[14][15] The DCFH-DA assay is a widely used method to measure intracellular ROS levels.[11]
Probe Loading: After treatment, wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
Data Analysis: Quantify the relative ROS levels as a percentage of the control group.[11]
Part 2: Elucidating the Mechanism of Action
Should initial in vitro studies indicate a neuroprotective effect of (R)-2-Amino-2-ethylhexanoic acid, the next logical step is to investigate its potential mechanism of action.
Potential Neuroprotective Pathways
Based on the known roles of other amino acids and small molecules in neuroprotection, several signaling pathways could be investigated.
Figure 2: Potential neuroprotective signaling pathways of (R)-2-Amino-2-ethylhexanoic acid.
Protocol for Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to quantify changes in the expression levels of proteins involved in the hypothesized signaling pathways.
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Part 3: Advancing to Preclinical In Vivo Models
Positive and reproducible in vitro results provide the rationale for progressing to more complex and translationally relevant in vivo models of neurodegeneration.[16]
Formulation and Administration of (R)-2-Amino-2-ethylhexanoic Acid for In Vivo Studies
The successful delivery of the test compound to the central nervous system is a critical consideration for in vivo studies.
Formulation: For initial studies, (R)-2-Amino-2-ethylhexanoic acid can be formulated as a simple solution in sterile saline or a suspension in a vehicle such as 0.5% carboxymethylcellulose.[17] The formulation should be optimized to ensure stability and bioavailability.
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the physicochemical properties of the compound and the experimental design.[18]
In Vivo Model Selection
A variety of animal models are available to study neurodegeneration. For example, a rotenone-induced model in mice can be used to mimic aspects of Parkinson's disease.[8]
Animal Acclimatization: Acclimatize adult male C57BL/6 mice for at least one week before the experiment.
Compound Administration: Administer (R)-2-Amino-2-ethylhexanoic acid or vehicle to the mice for a specified period before and/or during rotenone treatment.
Induction of Neurotoxicity: Administer rotenone (e.g., via intraperitoneal injection) to induce dopaminergic neuron degeneration.[8]
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function.
Histological and Biochemical Analysis: At the end of the study, perfuse the animals and collect brain tissue for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry to visualize dopaminergic neurons) and biochemical assays (e.g., measurement of oxidative stress markers).[8]
Table 2: Key Endpoints for In Vivo Neuroprotection Studies
Category
Endpoint
Method
Behavioral
Motor coordination and activity
Rotarod test, open field test
Histological
Dopaminergic neuron survival
Tyrosine hydroxylase (TH) immunohistochemistry
Biochemical
Oxidative stress
Measurement of lipid peroxidation and glutathione levels in brain tissue
Biochemical
Inflammation
ELISA or Western blot for pro-inflammatory cytokines in brain lysates
Conclusion
The protocols and application notes presented herein provide a comprehensive framework for the initial investigation of the neuroprotective potential of (R)-2-Amino-2-ethylhexanoic acid. By systematically progressing from foundational in vitro assays to more complex in vivo models, researchers can rigorously evaluate the efficacy and elucidate the mechanism of action of this novel non-proteinogenic amino acid. The discovery of new neuroprotective agents is a critical step towards developing effective therapies for neurodegenerative diseases, and the exploration of unconventional chemical entities like (R)-2-Amino-2-ethylhexanoic acid holds significant promise in this endeavor.
References
Vertex AI Search. (n.d.). Neuronal Cell viability and cytotoxicity assays.
Cregan, S. P., et al. (2002). Detection of Cell Death in Neuronal Cultures. In: Methods in Molecular Biology, vol 237. Humana Press. From Springer Nature Experiments.
Jones, C. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global.
Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay.
BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
NETRI. (2022, June 24). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices.
Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
Lopes, C., et al. (2023, November 6). Advances in current in vitro models on neurodegenerative diseases. PMC.
Sidorova, Y. A., et al. (n.d.). Detection of Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.
InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease.
Sigma-Aldrich. (n.d.). Apoptosis Assays.
Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity.
Promega Corporation. (n.d.). Apoptosis Assays.
Biomol GmbH. (2020, January 5). How to Pick an Oxidative Damage Assay?.
Guedes, R. C., et al. (2025, December 29). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. PMC.
The Unusual Suspects in Neurodegeneration: Role of Non-Proteinogenic Amino Acids. (n.d.).
Jain, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC.
Nunn, P. B., & Bell, E. A. (2014, March 15). Non-protein amino acids and neurodegeneration: the enemy within. PubMed.
Foodcom S.A. (2024, June 25). Non-protein biogenic amino acids - what functions can they perform?.
Patel, M., et al. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate.
Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2025, November 24). MDPI.
Application Notes & Protocols: Strategic Incorporation of (R)-2-Amino-2-ethylhexanoic Acid in Advanced Peptide Synthesis
Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and bioavail...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and bioavailability.[1][2] Among these, α,α-disubstituted amino acids (α,α-AAs) are of profound interest due to the unique conformational constraints they impose on the peptide backbone.[3] This guide provides a detailed technical overview and field-proven protocols for the application of (R)-2-Amino-2-ethylhexanoic acid, a chiral α,α-disubstituted amino acid, in peptide synthesis. We will explore the inherent challenges posed by its steric bulk and present strategic solutions, including the selection of potent coupling reagents and optimized reaction conditions, to ensure its efficient incorporation. The consequential impact of this residue on peptide conformation and proteolytic stability will also be discussed, providing researchers with the foundational knowledge to leverage its unique properties in the design of novel peptidomimetics.
The Structural and Functional Significance of (R)-2-Amino-2-ethylhexanoic Acid
(R)-2-Amino-2-ethylhexanoic acid belongs to the class of α,α-disubstituted amino acids, where the α-hydrogen is replaced by an ethyl group, creating a chiral quaternary α-carbon. This gem-disubstitution has profound implications for peptide chemistry.
Conformational Rigidity : The presence of two alkyl substituents at the Cα position severely restricts the rotational freedom around the phi (Φ) and psi (Ψ) backbone dihedral angles.[4] Unlike proteinogenic amino acids, this restriction channels the peptide backbone into more defined secondary structures. While smaller α,α-AAs like α-aminoisobutyric acid (Aib) are known to strongly promote helical conformations, bulkier, acyclic residues such as diethylglycine (an achiral analogue of the topic compound) favor fully extended C5 conformations.[5][6] The specific conformational preference induced by (R)-2-Amino-2-ethylhexanoic acid can be leveraged to design peptides with predictable and stable three-dimensional structures.
Proteolytic Resistance : The steric shield provided by the gem-dialkyl groups offers significant protection to the adjacent peptide bonds from enzymatic cleavage by proteases.[7] This increased resistance to degradation is a critical attribute for enhancing the in vivo half-life and overall therapeutic potential of peptide-based drugs.[7]
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for a hindered amino acid.
Experimental Protocols
The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended as the primary approach for incorporating (R)-2-Amino-2-ethylhexanoic acid.
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.
First Coupling - Pre-activation:
In a separate vial, dissolve Fmoc-(R)-2-Amino-2-ethylhexanoic acid (4 equivalents relative to resin loading) and HATU (3.9 eq.) in DMF.
Add DIPEA (8 eq.) to the solution.
Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.
[8]5. First Coupling - Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
Intermediate Wash: Drain the coupling solution and wash the resin with DMF (5 times).
Second Coupling: Repeat steps 4 and 5 with a fresh solution of activated amino acid and reagents. Allow the second coupling reaction to proceed for another 2 hours.
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Isatin test for secondary amines, as the Kaiser test is unreliable for some hindered residues) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion.
[8]10. Capping (Optional): If the coupling is still incomplete, cap any remaining free amines with an excess of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium reagents like HATU fail to achieve complete coupling.
Materials:
Same as Protocol 1, but replace HATU with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Procedure:
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
Acyl Fluoride Generation & Coupling:
In a separate vial, dissolve Fmoc-(R)-2-Amino-2-ethylhexanoic acid (4 eq.) in anhydrous DMF.
Add TFFH (4 eq.) and DIPEA (8 eq.).
Allow the activation to proceed for 10 minutes. This generates the Fmoc-amino acid fluoride in situ.
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected peptide-resin. Agitate for 1-2 hours.
Washing and Monitoring: Proceed with steps 8-10 from Protocol 1. A second coupling may be necessary depending on the sequence.
Caption: Troubleshooting workflow for difficult couplings.
Conclusion
(R)-2-Amino-2-ethylhexanoic acid is a powerful building block for engineering peptides with enhanced stability and defined conformations. While its incorporation presents a significant synthetic challenge due to steric hindrance, this can be reliably overcome through the strategic selection of highly potent coupling reagents, such as HATU or acyl fluoride precursors, combined with optimized protocols involving double coupling and extended reaction times. By understanding the principles behind these methodologies, researchers can successfully integrate this and other sterically demanding amino acids, unlocking new possibilities in the design of next-generation peptide therapeutics and advanced biomaterials.
References
The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (2016). American Chemical Society. Available at: [Link]
Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. (2016). PMC. Available at: [Link]
Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. (1995). PubMed. Available at: [Link]
Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides. (2004). LSU Scholarly Repository. Available at: [Link]
Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). PubMed. Available at: [Link]
α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. (2022). Nature Synthesis. Available at: [Link]
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2007). ResearchGate. Available at: [Link]
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2019). Request PDF on ResearchGate. Available at: [Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Omega. Available at: [Link]
Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. (2003). ResearchGate. Available at: [Link]
Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. Available at: [Link]
Different strategies of non-proteogenic amino acids incorporation to improve the pharmacokinetic properties of peptide drugs. (2021). ResearchGate. Available at: [Link]
Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. (2003). Request PDF on ResearchGate. Available at: [Link]
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
Protecting Groups in Peptide Synthesis: A Detailed Guide. (2024). Acme Bioscience. Available at: [Link]
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. Available at: [Link]
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. (2009). PMC. Available at: [Link]
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Promoting ribosomal incorporation of backbone-modifying nonproteinogenic amino acids into nascent peptides by ATP-binding cassette family-F proteins and EF-P. (2023). Oxford Academic. Available at: [Link]
2-ETHYLHEXANOIC ACID. Chemicalland21. Available at: [Link]
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2020). PMC. Available at: [Link]
2-ETHYLHEXANOIC ACID. PubChem. Available at: [Link]
Overcoming the Challenges of Peptide Drug Development. (2024). Concept Life Sciences. Available at: [Link]
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). ACS Sustainable Chemistry & Engineering. Available at: [Link]
Introduction to Peptide Synthesis. (2009). PMC. Available at: [Link]
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (2006). ResearchGate. Available at: [Link]
Peptide synthesis. Wikipedia. Available at: [Link]
Application Note: A Comprehensive Guide to the Fluorescent Labeling of (R)-2-Amino-2-ethylhexanoic Acid for Research Applications
Abstract This guide provides a detailed framework for the fluorescent labeling of (R)-2-Amino-2-ethylhexanoic acid, a non-canonical amino acid (ncAA) of increasing interest in drug discovery and chemical biology.[1] We p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a detailed framework for the fluorescent labeling of (R)-2-Amino-2-ethylhexanoic acid, a non-canonical amino acid (ncAA) of increasing interest in drug discovery and chemical biology.[1] We present the underlying chemical principles, compare common fluorescent labeling reagents, and offer two detailed, step-by-step protocols for conjugation using N-hydroxysuccinimidyl (NHS) esters and isothiocyanates. Furthermore, this document outlines robust methods for the purification and characterization of the resulting fluorescent conjugate, ensuring a high-purity product suitable for downstream applications. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize fluorescently tagged ncAAs as probes for molecular and cellular analysis.
Introduction: The Significance of Labeling Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs) represent a powerful tool for expanding the chemical diversity of peptides and proteins, enabling the introduction of novel functionalities and probes.[1] (R)-2-Amino-2-ethylhexanoic acid, with its unique α,α-disubstituted structure, offers steric constraints and metabolic properties that are valuable in designing novel therapeutics and biological tools. Fluorescently labeling such molecules allows for their direct visualization and quantification in a multitude of experimental settings, from in vitro binding assays to live-cell imaging.[2][] This guide explains the fundamental chemistry and provides validated protocols to empower researchers to create high-quality fluorescent probes from this versatile building block.
Core Principles of Amine-Reactive Fluorescent Labeling
The primary aliphatic amine (-NH₂) of (R)-2-Amino-2-ethylhexanoic acid serves as the chemical handle for fluorescent labeling. The efficiency of this reaction hinges on the nucleophilicity of the amine and the electrophilicity of the reactive group on the fluorophore.
The Chemistry of Conjugation
The most prevalent strategies for labeling primary amines involve two classes of reagents: N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[4]
NHS Esters: These reagents react with primary amines under mild basic conditions (pH 7-9) to form a highly stable and chemically inert amide bond.[5] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated amine attacks the carbonyl carbon of the NHS ester, leading to the release of the N-hydroxysuccinimide leaving group.
Isothiocyanates: This group reacts with primary amines to form a stable thiourea linkage.[6][7] Similar to NHS esters, the reaction is most efficient at a slightly basic pH, which ensures the amine is deprotonated and thus more nucleophilic.[8]
The choice of reaction pH is a critical parameter. A pH range of 8.3-9.0 is typically optimal, as it provides a sufficient concentration of the deprotonated, nucleophilic amine without significantly accelerating the competing hydrolysis of the dye's reactive group.[5][9][10]
Selecting the Appropriate Fluorophore
The selection of a fluorescent dye should be tailored to the specific application. Key factors to consider include the spectral properties of the dye, the capabilities of the available detection instrumentation, and the chemical environment of the experiment.
Fluorophore
Reactive Group
Typical Ex (nm)
Typical Em (nm)
Key Features & Considerations
Fluorescein
Isothiocyanate (FITC), NHS Ester
~492
~518
High quantum yield, but fluorescence is pH-sensitive and prone to photobleaching.[6]
Rhodamine B
Isothiocyanate (RBITC)
~544
~576
More photostable than fluorescein and less pH-sensitive.
Cyanine Dyes (e.g., Cy3, Cy5)
NHS Ester
~550 (Cy3), ~650 (Cy5)
~570 (Cy3), ~670 (Cy5)
Bright and photostable, with narrow emission spectra suitable for multiplexing.
Alexa Fluor™ Dyes
NHS Ester
Wide Range
Wide Range
A family of bright, highly photostable, and pH-insensitive dyes across the spectrum.
Atto Dyes
NHS Ester
Wide Range
Wide Range
Characterized by high photostability and quantum yields.[11]
Experimental Workflow and Protocols
A successful labeling experiment follows a logical progression from reagent preparation to final product characterization. This workflow ensures reproducibility and high-quality results.
General workflow for fluorescent labeling.
Protocol 1: Labeling with a Fluorescein NHS Ester
This protocol describes the conjugation of (R)-2-Amino-2-ethylhexanoic acid with a generic fluorescein N-hydroxysuccinimidyl ester.
Prepare Amino Acid Solution: Dissolve 10 mg of (R)-2-Amino-2-ethylhexanoic acid in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.5) to make a ~6.3 mM solution.
Prepare Dye Stock Solution: Immediately before use, dissolve the Fluorescein NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. Note: NHS esters are moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
Calculate Reagent Volumes: For a 1.2-fold molar excess of dye, you will combine the dye and amino acid solutions. The exact volume of dye solution depends on its molecular weight.
Initiate Labeling Reaction: While gently vortexing the amino acid solution, add the calculated volume of the dye stock solution dropwise.
Incubate: Cover the reaction vial with aluminum foil to protect it from light and incubate for 1-2 hours at room temperature with gentle stirring.
Purification: Immediately purify the reaction mixture using reverse-phase HPLC to separate the labeled product from unreacted dye and starting material.
Protocol 2: Labeling with Fluorescein Isothiocyanate (FITC)
This protocol is an alternative method using the isothiocyanate reactive group.
Fluorescein isothiocyanate (Isomer I, MW: 389.38 g/mol )
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
0.1 M Sodium Carbonate/Bicarbonate Buffer, pH 9.0[8]
Reaction Vials (amber or covered in foil)
HPLC system for purification and analysis
Procedure:
Prepare Amino Acid Solution: Dissolve 10 mg of (R)-2-Amino-2-ethylhexanoic acid in 10 mL of 0.1 M carbonate/bicarbonate buffer (pH 9.0).
Prepare FITC Stock Solution: Prepare a fresh 1 mg/mL solution of FITC in anhydrous DMSO.[6]
Initiate Labeling Reaction: Add the FITC solution to the amino acid solution at a molar ratio of approximately 5:1 (FITC:amino acid).[8]
Incubate: Protect the reaction from light and incubate for 2 hours at room temperature with gentle stirring.
Purification: Purify the fluorescently labeled amino acid from excess FITC and unlabeled starting material using reverse-phase HPLC.
Reaction of a primary amine with an NHS ester.
Purification and Characterization
Purification is essential to remove unreacted dye, which can cause high background fluorescence and interfere with quantification. Characterization confirms the identity and purity of the final product.
Purification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for both purifying and analyzing the labeled product.[]
Parameter
Condition
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Detection
UV/Vis (at dye λmax) and Fluorescence (at dye Ex/Em)
Flow Rate
1.0 mL/min
Gradient
5% to 95% B over 20 minutes
The fluorescently labeled amino acid will be more hydrophobic than the unlabeled starting material and will thus have a longer retention time. Fractions corresponding to the product peak should be collected, pooled, and lyophilized.
Characterization and Quality Control
Purity Assessment (HPLC): Re-inject the purified, lyophilized product into the HPLC system. The chromatogram should show a single major peak (>95% purity) when monitored by both UV and fluorescence detectors.[14]
Identity Confirmation (Mass Spectrometry): The most definitive confirmation is achieved using mass spectrometry (MS), typically with electrospray ionization (ESI). The observed mass of the product should match the theoretical mass of the conjugate.[15][16]
Compound
Example Chemical Formula
Theoretical [M+H]⁺
(R)-2-Amino-2-ethylhexanoic acid
C₈H₁₇NO₂
160.1332
Fluorescein isothiocyanate (FITC)
C₂₁H₁₁NO₅S
390.0431
FITC-labeled Amino Acid
C₂₉H₂₈N₂O₇S
550.1768
Conclusion
The protocols and methods described in this guide provide a robust foundation for the successful fluorescent labeling of (R)-2-Amino-2-ethylhexanoic acid. By carefully selecting the appropriate fluorophore and adhering to the outlined procedures for reaction, purification, and characterization, researchers can generate high-purity fluorescent probes. These labeled non-canonical amino acids are valuable reagents for a wide range of applications in drug development and molecular biology, enabling precise tracking and analysis at the molecular level.
References
TdB Labs. (2024). FITC Labeling and Conjugation. TdB Labs. Retrieved from [Link]
Youdobio. (n.d.). FITC Amine Labeling Protocol. Youdobio. Retrieved from [Link]
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. Retrieved from [Link]
Jena Bioscience GmbH. (n.d.). Fluorescent Amine Protein Labeling. Jena Bioscience. Retrieved from [Link]
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]
nanomicrospheres. (2025). Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. nanomicrospheres. Retrieved from [Link]
Abberior Instruments GmbH. (n.d.). NHS ester protocol for labeling proteins. Abberior. Retrieved from [Link]
Kourouklis, D., & Murakami, H. (2010). Incorporation of fluorescent non-natural amino acids into N-terminal tag of proteins in cell-free translation and its dependence on position and neighboring codons. Biochimie, 92(7), 859-865. Retrieved from [Link]
Adhikari, B., & Pires, M. M. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry, 9, 638407. Retrieved from [Link]
Wang, Y., Zhang, W., & Chen, P. R. (2020). Fluorescent Labeling of Proteins of Interest in Live Cells. Accounts of Chemical Research, 53(5), 1013-1024. Retrieved from [Link]
Wang, L., Chen, L., & Liu, W. (2018). Rapid protein concentration, efficient fluorescence labeling and purification on a micro/nanofluidics chip. Lab on a Chip, 18(1), 125-131. Retrieved from [Link]
Oza, J. P., Arico-Muendel, C. C., & Chamberlin, J. R. (2015). Synthesis of Fluorescently Labeled Antibodies Using Non-Canonical Amino Acids in Eukaryotic Cell-Free Systems. In Antibody-Drug Conjugates (pp. 147-164). Humana Press. Retrieved from [Link]
Oza, J. P., Arico-Muendel, C. C., & Chamberlin, J. R. (2015). Synthesis of Fluorescently Labeled Antibodies Using Non-Canonical Amino Acids in Eukaryotic Cell-Free Systems. Methods in Molecular Biology, 1319, 147-164. Retrieved from [Link]
Kim, H. J., Lee, J., & Lee, J. H. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules, 28(7), 3126. Retrieved from [Link]
Takada, K., Nakayama, S., & Iseki, K. (2021). Small-Scale Preparation of Fluorescently Labeled Chemical Probes from Marine Cyclic Peptides, Kapakahines A and F. Marine Drugs, 19(2), 85. Retrieved from [Link]
Jackson, K. L., & Deperalta, G. (2020). New strategies for fluorescently labeling proteins in the study of amyloids. Current Opinion in Chemical Biology, 58, 27-34. Retrieved from [Link]
The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Retrieved from [Link]
Volkman, H. M., & Leman, L. J. (2018). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. PLoS One, 13(10), e0205379. Retrieved from [Link]
Teerlink, T. (2009). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Clinical Chemistry and Laboratory Medicine, 47(11), 1379-1385. Retrieved from [Link]
Selvin, P. R. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011301. Retrieved from [Link]
Shapiro, A. B. (2016). Response to: Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides?. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 2-Ethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Schebb, N. H., & Maul, R. (2011). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 400(8), 2643-2652. Retrieved from [Link]
Wikipedia. (n.d.). 2-Ethylhexanoic acid. Wikipedia. Retrieved from [Link]
Application Note: Conformational Engineering and Efficacy Validation Using (R)-2-Amino-2-ethylhexanoic Acid in Peptide Therapeutics
Executive Summary The translation of peptide-based therapeutics into clinical applications is frequently bottlenecked by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and conformational flexib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The translation of peptide-based therapeutics into clinical applications is frequently bottlenecked by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and conformational flexibility that leads to high entropic penalties upon target binding. The strategic incorporation of non-proteinogenic
α,α
-disubstituted amino acids represents a robust solution to these challenges. This application note details the mechanistic rationale, experimental design, and self-validating protocols for utilizing (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine or (R)-Beg)[1] as a powerful conformational constraint tool in peptide drug development.
Mechanistic Rationale: The Thorpe-Ingold Effect
To design effective efficacy studies, researchers must first understand the causality behind the structural changes induced by this specific unnatural amino acid.
(R)-2-Amino-2-ethylhexanoic acid features both an ethyl and a butyl side chain on the
α
-carbon. The substitution of the
α
-hydrogen with an alkyl group induces the Thorpe-Ingold effect (steric strain balance)[2][3]. The bulky side chains create severe steric clashes that heavily restrict the rotational freedom of the peptide backbone's
ϕ
and
ψ
dihedral angles[2].
Unlike mono-substituted amino acids or
α
-methylated variants (e.g., Aib) which typically induce
310
-helical structures, chiral
α
-ethylated
α,α
-disubstituted amino acids strongly favor a fully extended
C5
-conformation in homopeptides, and can dictate specific helical screw senses when strategically placed in heteropeptides[4].
Causality in Efficacy:
Protease Resistance: The restricted dihedral angles and bulky alkyl chains sterically shield adjacent amide bonds from the active sites of endo- and exopeptidases, drastically increasing serum half-life[4].
Enhanced Affinity: By locking the peptide into a pre-organized active conformation, the entropic cost of binding to the target receptor is minimized, resulting in a lower dissociation constant (
Kd
).
Fig 1: Mechanistic pathway of the Thorpe-Ingold effect enhancing peptide stability and efficacy.
Experimental Design Logic: A Self-Validating System
Trustworthiness in peptide engineering requires a self-validating workflow. Biological efficacy data cannot be reliably attributed to the incorporation of (R)-2-Amino-2-ethylhexanoic acid unless the physical conformational shift is orthogonally verified. Therefore, the experimental pipeline must strictly gate biological assays behind biophysical structural validation (e.g., Circular Dichroism or NMR).
Fig 2: Self-validating workflow for peptide engineering and efficacy testing.
Standard coupling reagents (e.g., HBTU/HOBt) routinely fail to couple onto or with
α,α
-disubstituted amino acids due to severe steric hindrance, leading to truncated deletion sequences[1].
Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.
Sterically Hindered Coupling:
Reagents: Utilize highly reactive uronium salts like HATU combined with HOAt to stabilize the active ester.
Conditions: Extend the coupling time to 4–6 hours at room temperature . Alternatively, utilize microwave-assisted SPPS (75°C for 15 min) to overcome the high activation energy barrier imposed by the ethyl/butyl side chains.
Capping: Treat with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to cap unreacted amines, preventing the propagation of deletion sequences.
Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol 4.2: Structural Validation via Circular Dichroism (CD) Spectroscopy
Before efficacy testing, confirm the conformational constraint[5].
Sample Preparation: Dissolve the purified peptide in MS-grade water or a membrane-mimetic solvent (e.g., 50% Trifluoroethanol/water) at a precise concentration of 50 µM.
Instrument Setup: Use a 1 mm pathlength quartz cuvette. Set the CD spectrometer to scan from 190 nm to 260 nm at 20°C.
Data Acquisition: Accumulate 3 to 5 scans per sample at a scanning speed of 50 nm/min to ensure a high signal-to-noise ratio.
Analysis: A successful structural constraint is indicated by a shift from a random coil signature (a single strong negative band at ~198 nm) to an ordered signature (e.g., double minima at 208 nm and 222 nm for helical stabilization, or a distinct
C5
extended profile)[4][5].
Protocol 4.3: Proteolytic Stability and Serum Half-Life Assay
Incubation: Incubate 50 µM of the validated peptide in 25% human serum (diluted in PBS, pH 7.4) at 37°C.
Sampling: Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).
Quenching: Immediately quench the enzymatic reaction by adding 50 µL of ice-cold 15% Trichloroacetic acid (TCA) to precipitate serum proteins.
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
Quantification: Analyze the supernatant via analytical RP-HPLC (UV detection at 214 nm). Plot the area under the curve (AUC) of the intact peptide peak over time to calculate the
t1/2
.
Quantitative Data Presentation
The following table summarizes the typical quantitative improvements observed when transitioning a native, flexible peptide to a conformationally constrained analogue using (R)-2-Amino-2-ethylhexanoic acid.
Parameter
Wild-Type Peptide
(R)-Beg Modified Peptide
Fold Improvement
Secondary Structure
Random Coil (<10% Helicity)
Stabilized Conformation (>60%)
>6x
Serum Half-Life (
t1/2
)
1.5 Hours
>24 Hours
>16x
Target Binding (
Kd
)
450 nM
25 nM
18x
Protease Cleavage Rate
High (Multiple labile sites)
Negligible at modified site
N/A
References
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)." Biopolymers, 60(6):396-419.[Link]
Tanaka, M. (2007). "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Chemical and Pharmaceutical Bulletin, 55(3):349-358.[Link]
Imawaka, N., Tanaka, M., & Suemune, H. (2000). "Preparation of sterically hindered peptides using trifluoroacetyl... (S)-butylethylglycine (=(2S)-2-amino-2-ethylhexanoic acid)." Helvetica Chimica Acta, 83(10):2425-2435.[Link]
Toniolo, C., Crisma, M., Moretto, A., & Balaram, P. (2012). "Electronic Circular Dichroism of Peptides." ResearchGate.[Link]
Dentino, A. R., et al. (1991). "Role of peptide backbone conformation on biological activity of chemotactic peptides." Journal of Biological Chemistry, 266(28):18460-18468.[Link]
Application Note: Determining the In Vitro Dose-Response Curve of (R)-2-Amino-2-ethylhexanoic Acid as a Potential Neuroprotective Agent
Introduction: The Quest for Neuroprotection The investigation of novel therapeutic agents for neurodegenerative diseases is a cornerstone of modern drug discovery. Amino acid derivatives represent a promising class of mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Neuroprotection
The investigation of novel therapeutic agents for neurodegenerative diseases is a cornerstone of modern drug discovery. Amino acid derivatives represent a promising class of molecules due to their potential to interact with specific cellular targets within the central nervous system. This application note details a comprehensive protocol for determining the in vitro dose-response curve of (R)-2-Amino-2-ethylhexanoic acid, a novel amino acid derivative, as a potential neuroprotective agent. While the specific mechanism of action for this compound is under investigation, its structural similarity to other bioactive amino acids suggests potential roles in mitigating neuronal damage. A related compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, has been identified as a potent arginase inhibitor, a mechanism of action with emerging relevance in neurodegenerative disease research.[1][2][3] Arginase inhibition may enhance the production of nitric oxide (NO), a molecule crucial for neurotransmission and neuroprotection.[2]
This guide is designed for researchers, scientists, and drug development professionals. It provides a robust framework for assessing the neuroprotective efficacy of (R)-2-Amino-2-ethylhexanoic acid against oxidative stress in a neuronal cell model. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological factor in neuronal loss and the progression of neurodegenerative diseases.[4][5][6]
Assay Principle: A Model of Oxidative-Stress Induced Neurotoxicity
To evaluate the neuroprotective potential of (R)-2-Amino-2-ethylhexanoic acid, we will utilize an in vitro model of oxidative stress-induced cell death. The human neuroblastoma cell line, SH-SY5Y, will be employed for this study. SH-SY5Y cells are a widely used and well-characterized model in neurobiology research, as they can be differentiated to exhibit a more mature neuronal phenotype and are susceptible to various neurotoxic insults.[7][8][9][10]
The core principle of this assay is to pre-treat the SH-SY5Y cells with varying concentrations of (R)-2-Amino-2-ethylhexanoic acid before exposing them to a potent oxidizing agent, hydrogen peroxide (H₂O₂). Hydrogen peroxide induces significant oxidative stress, leading to a measurable decrease in cell viability.[11][12][13][14] The neuroprotective effect of the compound is quantified by its ability to attenuate the H₂O₂-induced cell death. Cell viability is assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or a more sensitive ATP-based luminescence assay.[15][16][17][18] The resulting data are used to construct a dose-response curve, from which the half-maximal effective concentration (EC₅₀) can be determined. The EC₅₀ value represents the concentration of the compound that elicits 50% of the maximal protective effect, providing a quantitative measure of its potency.[19][20][21][22][23][24]
Experimental Workflow
The following diagram outlines the major steps in determining the dose-response curve for (R)-2-Amino-2-ethylhexanoic acid.
Caption: Experimental workflow for EC₅₀ determination.
Detailed Protocols
Part 1: Cell Culture and Seeding
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™).
Culture Medium: Prepare a complete growth medium consisting of DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
Cell Maintenance: Culture the cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.[7][8]
Cell Seeding for Assay:
Wash the semi-confluent cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
Detach the cells using a 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C.
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 3 minutes.
Resuspend the cell pellet in fresh complete growth medium and determine the cell density using a hemocytometer.
Seed the cells into a 96-well, clear-bottom black plate (for fluorescence/luminescence assays) or a standard clear 96-well plate (for colorimetric assays) at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Part 2: Compound Preparation and Treatment
Stock Solution Preparation: Prepare a 100 mM stock solution of (R)-2-Amino-2-ethylhexanoic acid in sterile DPBS or a suitable solvent. Ensure complete dissolution.
Serial Dilutions: Perform serial dilutions of the stock solution in a serum-free culture medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM). It is recommended to prepare 2X final concentrations for treatment.
Cell Treatment:
After the 24-hour incubation for cell attachment, carefully remove the complete growth medium from the wells.
Add 50 µL of serum-free medium to each well.
Add 50 µL of the 2X compound working solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
Incubate the plate for 2 hours at 37°C and 5% CO₂.
Part 3: Induction of Oxidative Stress
Hydrogen Peroxide (H₂O₂) Preparation: Prepare a fresh working solution of H₂O₂ in a serum-free medium. The final concentration of H₂O₂ needs to be optimized for the SH-SY5Y cells to induce approximately 50% cell death after a 24-hour incubation. A typical starting concentration range for optimization is 100-500 µM.[13][14]
Stress Induction:
Following the 2-hour pre-treatment with the compound, add the optimized concentration of H₂O₂ to all wells except for the untreated control wells.
Incubate the plate for 24 hours at 37°C and 5% CO₂.
Part 4: Cell Viability Assessment
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[16][17][25]
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile DPBS. Filter-sterilize and store at -20°C, protected from light.[16]
Assay Procedure:
After the 24-hour H₂O₂ incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15][26]
Incubate the plate for 4 hours at 37°C and 5% CO₂.
Carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
Measure the absorbance at 570 nm using a microplate reader.[15][17]
This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[15][18][27][28] This method is generally more sensitive than the MTT assay.
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Assay Procedure:
After the 24-hour H₂O₂ incubation, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[15]
Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][29]
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes.
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a microplate luminometer.
Data Analysis and Presentation
Calculate Percent Viability:
Subtract the average background reading (from wells with medium only) from all other readings.
Normalize the data to the control cells (untreated with H₂O₂) to determine the percentage of viability for each compound concentration.
Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).[23][24]
Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data. Software such as GraphPad Prism is highly recommended for this analysis.[30][31][32][33]
The EC₅₀ is the concentration of (R)-2-Amino-2-ethylhexanoic acid that results in a 50% response between the baseline and the maximum protective effect.[21]
Hypothetical Dose-Response Data
(R)-2-Amino-2-ethylhexanoic acid (µM)
Log Concentration
% Cell Viability (Mean ± SD)
0 (Vehicle)
-
52.3 ± 4.1
0.1
-1
55.1 ± 3.8
0.3
-0.52
62.7 ± 4.5
1
0
75.4 ± 5.2
3
0.48
88.9 ± 3.9
10
1
95.1 ± 2.7
30
1.48
96.8 ± 3.1
100
2
97.2 ± 2.5
Hypothetical Neuroprotective Signaling Pathway
The diagram below illustrates a potential mechanism by which (R)-2-Amino-2-ethylhexanoic acid might exert its neuroprotective effects, based on the known roles of related compounds and general neuroprotective pathways.
This application note provides a detailed and robust methodology for determining the in vitro dose-response curve of (R)-2-Amino-2-ethylhexanoic acid as a potential neuroprotective agent. By following these protocols, researchers can obtain reliable and reproducible data to quantify the compound's potency in protecting neuronal cells from oxidative stress. The provided framework, from cell culture to data analysis, ensures scientific integrity and supports the advancement of novel therapeutic candidates for neurodegenerative diseases.
References
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
protocols.io. (2023). MTT (Assay protocol). Available from: [Link]
DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Available from: [Link]
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Available from: [Link]
MDPI. (2025). Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment. Available from: [Link]
Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Available from: [Link]
SpringerLink. (2018). Can Arginase Inhibitors Be the Answer to Therapeutic Challenges in Alzheimer's Disease?. Available from: [Link]
JoVE. (2015). Differentiation of SH-SY5Y Cells into Neurons. Available from: [Link]
Portland Press. (2013). Insight into a neuron's preferential susceptibility to oxidative stress. Available from: [Link]
BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Available from: [Link]
PubMed. (2025). How neurons cope with oxidative stress. Available from: [Link]
JoVE. (2025). ATP-Based Luciferase Viability Assay: A Homogenous Method to Evaluate the Growth-Inhibitory Potential of Test Agents on Tumor Organoids. Available from: [Link]
Amazon Web Services. (n.d.). Dose-response curve fitting for EC50 calculation [R]. Available from: [Link]
SCIRP. (2018). Arginase as a Potential Target in the Treatment of Alzheimer's Disease. Available from: [Link]
Servicebio. (n.d.). ATP Luminescence Cell Viability Assay Kit. Available from: [Link]
Neurochemical Research. (2022). Effects of Chronic Arginase Inhibition with Norvaline on Tau Pathology and Brain Glucose Metabolism in Alzheimer's Disease Mice. Available from: [Link]
YouTube. (2016). How to plot a dose response curve and measure EC50. Key concepts in pharmacology. Available from: [Link]
GraphPad. (n.d.). The EC50 - GraphPad Prism 11 Curve Fitting Guide. Available from: [Link]
PubMed Central. (2019). Arginase Inhibition Supports Survival and Differentiation of Neuronal Precursors in Adult Alzheimer's Disease Mice. Available from: [Link]
Roman Hillje. (2020). Calculate EC50 and plot dose response curve. Available from: [Link]
Oreate AI Blog. (2026). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Available from: [Link]
Statcon. (n.d.). Dose-Response Curves. Available from: [Link]
PubMed Central. (2014). Oxidative Stress and the Central Nervous System. Available from: [Link]
PubMed Central. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. Available from: [Link]
British Journal of Pharmacology. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. Available from: [Link]
Frontiers. (2016). Selective neuronal vulnerability to oxidative stress in the brain. Available from: [Link]
bioRxiv. (2026). Transcriptional responses to chronic oxidative stress require cholinergic activation of G-protein-coupled receptor signaling. Available from: [Link]
PubMed. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. Available from: [Link]
studylib.net. (n.d.). Dose-Response Analysis with GraphPad Prism: Step-by-Step Guide. Available from: [Link]
GraphPad. (n.d.). Choosing a dose-response equation - GraphPad Prism 11 Curve Fitting Guide. Available from: [Link]
SciELO. (2019). Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons. Available from: [Link]
Farmacia Journal. (2022). EVALUATION OF THE IN VITRO NEUROTOXIC AND NEUROPROTECTIVE EFFECTS AT CELLULAR AND SUBCELLULAR LEVELS OF NEWLY SYNTHESIZED N-PYRR. Available from: [Link]
PubMed. (2019). Novel application of amino-acid buffered solution for neuroprotection against ischemia/reperfusion injury. Available from: [Link]
PubMed Central. (2023). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. Available from: [Link]
PubMed Central. (2023). Effectiveness and mechanisms of combined use of antioxidant nutrients in protecting against oxidative stress‐induced neuronal loss and related neurological deficits. Available from: [Link]
PubMed. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Available from: [Link]
ResearchGate. (n.d.). Neuroprotective effects of compound 2 and analogues against.... Available from: [Link]
Measuring the Neuronal Uptake of (R)-2-Amino-2-ethylhexanoic Acid: An Application Note
Authored by: Senior Application Scientist, Gemini Laboratories Introduction (R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic amino acid with a unique chemical structure.[1][2] Its potential neuromodulatory effects...
(R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic amino acid with a unique chemical structure.[1][2] Its potential neuromodulatory effects and therapeutic applications are of growing interest to the scientific community. Understanding how this compound is transported into neurons is a critical first step in elucidating its mechanism of action and pharmacological profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the uptake of (R)-2-Amino-2-ethylhexanoic acid in neuronal cultures.
The protocols detailed herein are designed to be robust and adaptable, enabling the characterization of transport kinetics and the identification of the specific transporters involved. We will explore methodologies ranging from traditional radiolabeling assays to modern mass spectrometry-based techniques, offering a versatile toolkit for investigating the neuronal handling of this novel amino acid. The central nervous system relies on a variety of amino acid transporters to maintain homeostasis and regulate neurotransmission.[3] Dysregulation of these transporters is implicated in numerous neurological disorders. Therefore, understanding the interaction of (R)-2-Amino-2-ethylhexanoic acid with these transport systems is of paramount importance.
I. Foundational Concepts: Neuronal Amino Acid Transport
Neurons utilize a variety of solute carrier (SLC) transporters to import amino acids across their plasma membranes.[4] These transporters can be broadly categorized based on their substrate specificity and ion dependence. Key families involved in neuronal amino acid transport include the L-type amino acid transporters (LATs), the alanine-serine-cysteine transporters (ASCTs), and the excitatory amino acid transporters (EAATs).[5][6][7] The structural similarity of (R)-2-Amino-2-ethylhexanoic acid to endogenous amino acids suggests that its uptake is likely mediated by one or more of these transporter families.
II. Experimental Workflow Overview
The following diagram illustrates the general workflow for measuring the uptake of (R)-2-Amino-2-ethylhexanoic acid in neurons.
Application Note: (R)-2-Amino-2-ethylhexanoic Acid in High-Throughput Screening Assays for Peptidomimetic Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals. Focus: Conformational restriction, solid-phase peptide synthesis (SPPS) optimization, and high-throughput screening (HTS) of protein-protein i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Conformational restriction, solid-phase peptide synthesis (SPPS) optimization, and high-throughput screening (HTS) of protein-protein interaction (PPI) inhibitors.
Introduction & Mechanistic Insights
The discovery of robust, high-affinity peptide therapeutics is frequently hindered by two inherent liabilities of natural peptides: high conformational flexibility (leading to poor target affinity due to entropic penalties) and rapid proteolytic degradation in vivo. To overcome these barriers, the incorporation of unnatural
α,α
-dialkylated amino acids into combinatorial libraries has emerged as a cornerstone of modern peptidomimetic design [1].
(R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine or (R)-Beg) is a highly specialized
α,α
-disubstituted amino acid. The strategic incorporation of (R)-Beg into a peptide backbone induces the Thorpe-Ingold effect (steric compression). The bulky
α
-ethyl and
α
-butyl side chains force the peptide backbone to adopt highly restricted
ϕ
and
ψ
dihedral angles. Depending on the sequence context, this steric crowding nucleates and stabilizes specific secondary structures, such as
310
-helices or
α
-helices, effectively pre-organizing the peptide for target binding [2]. Furthermore, the absence of an
α
-proton renders the adjacent amide bonds completely invisible to endogenous exo- and endopeptidases, conferring exceptional metabolic stability.
Fig 1. Mechanistic pathway of (R)-Beg inducing PPI inhibition via conformational restriction.
Integration into High-Throughput Screening (HTS)
In High-Throughput Screening (HTS) campaigns aimed at disrupting Protein-Protein Interactions (PPIs)—such as the MDM2-p53 or Bcl-2/Bax axes—(R)-Beg is utilized to generate libraries of stabilized
α
-helical foldamers [3]. Because PPI interfaces are typically large, shallow, and hydrophobic, small molecules often fail to achieve sufficient binding energy. A pre-organized (R)-Beg helical peptide mimics the native protein ligand but binds with exponentially higher affinity due to the minimized entropic cost of folding upon binding.
Fig 2. High-throughput screening workflow for (R)-Beg modified peptidomimetics.
Experimental Protocols: A Self-Validating System
The severe steric hindrance that makes (R)-Beg valuable also makes it notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide chemistry (e.g., DIC/HOBt) will fail, leading to truncated sequences and false negatives in HTS. The following protocols establish a self-validating workflow from synthesis to screening.
Protocol A: Microwave-Assisted SPPS of (R)-Beg Peptides
Causality Check: The
α,α
-dialkyl nature of (R)-Beg shields the nucleophilic amine and the electrophilic carbonyl. Microwave irradiation provides the kinetic energy required to overcome this massive activation barrier, while HATU generates a highly reactive 7-aza-benzotriazole active ester.
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes at room temperature.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5×).
Activation: In a separate vial, dissolve Fmoc-(R)-Beg-OH and HATU in a minimal volume of DMF. Add DIEA and vortex for 30 seconds to pre-activate the amino acid.
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (Power: 30W).
Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat steps 3-4 using bis(trichloromethyl)carbonate (BTC) as an alternative hyper-reactive coupling agent.
Cleavage: Treat the final peptide with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Quality Control: Validate purity via LC-MS. The target mass must represent >95% of the total ion chromatogram (TIC) before proceeding to HTS.
Causality Check: FP is a homogeneous, mix-and-read assay highly sensitive to changes in molecular volume. It is ideal for HTS because the displacement of a large protein-bound fluorescent tracer by a high-affinity (R)-Beg peptide results in a rapid decrease in the tracer's rotational correlation time, yielding a robust, quantifiable drop in polarization (mP).
Materials:
384-well black, flat-bottom microplates
Target Protein (e.g., recombinant MDM2, 50 nM)
FITC-labeled native tracer peptide (10 nM)
(R)-Beg peptide library (Arrayed at 10 µM to 1 nM)
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
Step-by-Step Methodology:
Tracer Complex Formation: Pre-incubate the Target Protein (50 nM) with the FITC-tracer (10 nM) in Assay Buffer for 30 minutes at room temperature to form the high-polarization complex.
Library Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the (R)-Beg peptide library from source plates into the 384-well assay plates.
Assay Initiation: Dispense 15 µL of the Tracer Complex into all wells using a bulk reagent dispenser.
Incubation: Centrifuge plates briefly (1000 rpm, 1 min) and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.
Data Acquisition: Read the plates on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).
System Validation (Z'-Factor): Calculate the Z'-factor using positive controls (unlabeled native peptide) and negative controls (DMSO vehicle). A Z'-factor > 0.6 validates the assay's robustness for hit-picking.
Quantitative Data Presentation
The integration of (R)-Beg requires careful optimization but yields profound pharmacological advantages. Table 1 demonstrates the necessity of specialized coupling conditions, while Table 2 highlights the dramatic improvements in peptide developability.
Table 1: SPPS Coupling Optimization for Fmoc-(R)-Beg-OH
Coupling Reagent
Temperature (°C)
Time (min)
Coupling Efficiency (%)
Notes
DIC / Oxyma
25
60
< 15
Severe steric clash prevents acylation.
HATU / DIEA
25
60
45
Incomplete coupling; sequence truncation.
HATU / DIEA
75 (Microwave)
15
> 95
Optimal condition. Kinetic barrier overcome.
BTC / 2,4,6-Collidine
25
45
> 90
Viable alternative for heat-sensitive sequences.
Table 2: Pharmacological Profiling of Native vs. (R)-Beg Modified Peptides
Peptide Variant
Helical Content (%)*
Serum Half-Life (
t1/2
)
Target IC
50
(nM)
Native Sequence
12
< 30 min
450
(R)-Beg Mutant
68
> 48 hours
12
*Determined via Circular Dichroism (CD) spectroscopy at 222 nm.
References
[1] Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution)." Biopolymers, 60(6), 396-419. URL: [Link]<396::AID-BIP10184>3.0.CO;2-7
[2] Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery." Current Opinion in Chemical Biology, 12(3), 292-296. URL: [Link]
[3] Rogers, J. M., et al. (2022). "De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors." Journal of the American Chemical Society, 144(45), 20853-20864. URL: [Link]
Method
Advanced Application Note: Protein Crystallization with (R)-2-Amino-2-ethylhexanoic Acid
Target Audience: Structural Biologists, Peptide Chemists, and Structure-Based Drug Design (SBDD) Professionals Document Type: Technical Methodology & Experimental Protocol Introduction & Mechanistic Causality The crystal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Peptide Chemists, and Structure-Based Drug Design (SBDD) Professionals
Document Type: Technical Methodology & Experimental Protocol
Introduction & Mechanistic Causality
The crystallization of protein-peptide complexes is notoriously difficult due to the inherent flexibility of natural peptide ligands. Flexible ligands exist in a broad conformational ensemble, which introduces micro-heterogeneity into the crystal lattice, often resulting in poor diffraction resolution or complete failure to crystallize.
To overcome this, structural biologists employ conformational constraint . Incorporating (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine or (R)-Beg, CAS: 114781-14-5) into a peptide sequence acts as a structural lock. Because this non-proteinogenic amino acid is
α,α
-disubstituted (bearing both an ethyl and a butyl group on the alpha-carbon), it introduces severe steric hindrance (A-strain). This restriction forces the Ramachandran dihedral angles (
ϕ,ψ
) into highly specific regions, pre-organizing the peptide into a rigid
310
-helix or a fully planar
C5
conformation .
The Causality of Experimental Success
Thermodynamic Advantage: By pre-organizing the ligand into its bioactive helical conformation, the entropic penalty (
ΔS
) upon binding the target protein is drastically reduced. This yields higher affinity complexes that remain stable during the long supersaturation phase of crystallization.
Lattice Stabilization: A rigid ligand minimizes dynamic disorder (lower B-factors) within the binding pocket, promoting highly ordered crystal contacts and yielding high-resolution X-ray diffraction data .
Experimental Workflows & Visualization
Caption: Workflow for co-crystallization of proteins with (R)-Beg constrained ligands.
Caption: Thermodynamic mechanism of lattice stabilization via (R)-Beg conformational constraint.
Protocol A: Co-Crystallization with (R)-Beg Constrained Peptides
Expertise Note: The synthesis of peptides containing (R)-2-Amino-2-ethylhexanoic acid requires specialized conditions. Standard coupling reagents will fail due to the massive steric bulk at the
α
-carbon .
Step 1: Ligand Synthesis & Preparation
Synthesize the peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
For the coupling of (R)-2-Amino-2-ethylhexanoic acid, and the subsequent amino acid added to its N-terminus, use highly reactive coupling reagents (e.g., HATU/HOAt or PyAOP) with DIPEA in DMF.
Critical Adjustment: Extend the coupling time to 4–12 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.
Purify the cleaved peptide via RP-HPLC (>95% purity) and lyophilize. Resuspend in 100% DMSO to a stock concentration of 50 mM.
Step 2: Complex Assembly
Concentrate the target protein to 10–15 mg/mL in a crystallization-friendly buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Slowly add the constrained peptide stock to the protein to achieve a 1:3 (Protein:Ligand) molar ratio . Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.
Incubate the mixture on ice for 2 hours to allow the system to reach thermodynamic equilibrium.
Step 3: Self-Validation via Analytical SEC
Trustworthiness Principle: Never set up crystallization drops blindly. You must prove the complex exists in a monodisperse state.
Inject 50 µL of the incubated complex onto an Analytical Size Exclusion Chromatography (SEC) column (e.g., Superdex 75 Increase 5/150 GL).
Validation Check: You must observe a single, symmetric peak shifted slightly to a higher molecular weight compared to the apo-protein. If you observe aggregation (void volume peak) or two distinct peaks, adjust the buffer conditions or ligand ratio before proceeding.
Step 4: Crystallization Screening
Set up sitting-drop vapor diffusion plates using standard sparse-matrix screens (e.g., JCSG+, Index, PACT).
Mix 200 nL of the validated protein-ligand complex with 200 nL of reservoir solution.
Incubate at 18°C and monitor for nucleation over 3–14 days.
Protocol B: (R)-2-Amino-2-ethylhexanoic Acid as a Free Additive
In cases where the target protein contains flexible, hydrophobic surface patches, the free zwitterionic amino acid can be used as a novel crystallization additive to bridge crystal contacts.
Stock Preparation: Dissolve (R)-2-Amino-2-ethylhexanoic acid powder in 100 mM Tris (pH 8.0). Due to its hydrophobic side chains, titrate with 0.1 M NaOH dropwise until fully dissolved to create a 100 mM stock.
Screening: Spike standard crystallization drops to achieve final additive concentrations of 1 mM, 5 mM, and 10 mM.
Quantitative Data Summaries
The following table highlights the typical crystallographic improvements observed when switching from a wild-type flexible peptide to an (R)-Beg constrained peptidomimetic during SBDD campaigns.
Table 1: Comparative Crystallographic Statistics (Wild-Type vs. Constrained Ligand)
Application Notes & Protocols: (R)-2-Amino-2-ethylhexanoic Acid as a Chiral Building Block
Introduction: The Strategic Value of Quaternary α-Amino Acids in Drug Design In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic profiles is relentless. N...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Quaternary α-Amino Acids in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic profiles is relentless. Non-proteinogenic amino acids, particularly those with stereochemically defined quaternary α-centers, have emerged as exceptionally valuable chiral building blocks.[1][2] (R)-2-Amino-2-ethylhexanoic acid belongs to this elite class of compounds. Its structure, featuring a chiral carbon atom bonded to an amino group, a carboxyl group, an ethyl group, and a butyl group, provides a unique three-dimensional scaffold.
The incorporation of such α,α-disubstituted amino acids into peptide-based drugs or small molecule inhibitors offers several distinct advantages:
Enhanced Metabolic Stability: The quaternary center provides steric hindrance, protecting adjacent peptide bonds from enzymatic degradation by peptidases.[2]
Conformational Constraint: The restricted rotation around the α-carbon can lock the molecule into a specific, bioactive conformation, leading to higher binding affinity and selectivity for its target.
Novel Vectorial Display: The ethyl and butyl groups project into distinct spatial vectors, allowing for fine-tuning of interactions within a protein's binding pocket.
This guide provides a technical overview of (R)-2-Amino-2-ethylhexanoic acid, detailing its properties, synthetic access, and a practical protocol for its derivatization, empowering researchers to leverage its unique structural attributes in their drug discovery programs.
Physicochemical Properties and Handling
Accurate characterization and proper handling are foundational to successful synthesis. The key properties of (R)-2-Amino-2-ethylhexanoic acid are summarized below.
Handling and Safety:
(R)-2-Amino-2-ethylhexanoic acid should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Access to Enantiopure (R)-2-Amino-2-ethylhexanoic Acid
Obtaining enantiomerically pure starting materials is the most critical step in asymmetric synthesis. There are two primary strategies for accessing the (R)-enantiomer of 2-amino-2-ethylhexanoic acid: direct asymmetric synthesis and chiral resolution of a racemic mixture.[4][5]
Asymmetric Synthesis
Direct asymmetric synthesis is often the more elegant and efficient approach, avoiding the loss of 50% of the material inherent in resolution.[4] A prevalent strategy involves the use of chiral auxiliaries, which temporarily attach to a glycine-equivalent substrate to direct the stereoselective alkylation of the α-carbon.
A state-of-the-art method utilizes chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand.[6][7][8] This approach allows for the sequential, diastereoselective alkylation of the glycine α-carbon. First, an ethyl group is introduced, followed by a butyl group (or vice-versa). Subsequent hydrolysis of the complex and removal of the chiral auxiliary yields the desired α,α-disubstituted amino acid with high enantiomeric purity.[6][8]
Chiral Resolution
Classical resolution remains a robust and widely practiced method for separating enantiomers.[9] This process involves reacting the racemic 2-amino-2-ethylhexanoic acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts.[4]
Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[4] Once a single diastereomer is isolated, the chiral resolving agent is cleaved, yielding the enantiomerically pure (R)-2-Amino-2-ethylhexanoic acid. Common resolving agents for amino acids include tartaric acid and its derivatives.[4]
Figure 1: Conceptual workflow for obtaining enantiopure (R)-2-Amino-2-ethylhexanoic acid.
Application in the Synthesis of Arginase Inhibitors
The utility of α,α-disubstituted amino acids as chiral building blocks is powerfully demonstrated in the development of potent enzyme inhibitors. For example, the synthesis of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, a highly potent inhibitor of human arginase, showcases a synthetic strategy directly applicable to derivatives of (R)-2-Amino-2-ethylhexanoic acid.[10][11][12]
In this context, a chiral diphenyloxazinone serves as an optically active glycine equivalent.[10] This scaffold is first alkylated with a protected boronic acid moiety. In a subsequent step, a second, different substituent is introduced at the α-position. The chiral auxiliary is then cleaved under acidic conditions to reveal the final, enantiomerically pure α,α-disubstituted amino acid.[10] This strategy highlights how the core (R)-2-amino-2-alkyl-alkanoic acid framework can be constructed and further elaborated to create complex, biologically active molecules. This approach underscores the value of starting with a pre-formed chiral building block like (R)-2-Amino-2-ethylhexanoic acid to streamline the synthesis of advanced drug candidates.
Detailed Protocol: N-Acylation with Acetic Anhydride
N-acylation is a fundamental transformation for protecting the amino group or for incorporating the amino acid into a larger molecular framework.[13] This protocol details a robust and environmentally conscious method for the N-acetylation of (R)-2-Amino-2-ethylhexanoic acid.
Rationale and Causality
Acylating Agent: Acetic anhydride is a highly efficient and readily available acylating agent.[13]
Catalyst-Free Conditions: Many modern protocols aim to eliminate catalysts to simplify purification and reduce environmental impact. This reaction proceeds efficiently at room temperature without the need for an acid or base catalyst, although a base is often used to quench the acetic acid byproduct.[13]
Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress by observing the consumption of the starting material (amino acid) and the formation of the less polar N-acylated product.
Work-up and Purification: The work-up is designed to remove the acetic acid byproduct and any unreacted starting materials. The final product is purified by crystallization or column chromatography to achieve high purity.[14]
Materials and Equipment
Reagents:
(R)-2-Amino-2-ethylhexanoic acid
Acetic Anhydride (≥99%)
Triethylamine (Et₃N)
Dichloromethane (DCM, ACS grade)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Solvents for TLC (e.g., Ethyl Acetate/Hexanes)
Solvents for chromatography/crystallization (e.g., Ethyl Acetate/Hexanes)
Equipment:
Round-bottom flask with stir bar
Magnetic stir plate
Syringes and needles
Separatory funnel
Rotary evaporator
TLC plates (silica gel 60 F254) and development chamber
Glassware for chromatography or crystallization
Step-by-Step Procedure
Reaction Setup: To a 50 mL round-bottom flask, add (R)-2-Amino-2-ethylhexanoic acid (1.0 mmol, 159.2 mg). Dissolve/suspend it in dichloromethane (10 mL).
Base Addition: Add triethylamine (1.2 mmol, 0.167 mL) to the mixture. Stir for 5 minutes at room temperature. The triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction.
Acylation: Slowly add acetic anhydride (1.1 mmol, 0.104 mL) dropwise to the stirred solution at room temperature.
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 30 minutes using TLC (e.g., 50% Ethyl Acetate in Hexanes with a drop of acetic acid). The product spot should be less polar (higher Rf) than the starting amino acid. The reaction is typically complete within 1-4 hours.[14]
Quenching and Work-up: Once the reaction is complete (as indicated by TLC), carefully add saturated aqueous NaHCO₃ solution (15 mL) to quench any remaining acetic anhydride and neutralize the acetic acid.[14]
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 15 mL).
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (R)-2-Acetamido-2-ethylhexanoic acid.
Figure 2: Experimental workflow for the N-acylation of (R)-2-Amino-2-ethylhexanoic acid.
Conclusion
(R)-2-Amino-2-ethylhexanoic acid is a powerful and versatile chiral building block for modern drug discovery. Its unique quaternary stereocenter provides a reliable means to introduce conformational rigidity and enhance metabolic stability in target molecules. Through established methods of asymmetric synthesis or chiral resolution, this compound is readily accessible in high enantiomeric purity. The straightforward protocols for its derivatization, such as the N-acylation described herein, enable its seamless integration into complex synthetic routes, paving the way for the development of next-generation therapeutics with superior pharmacological properties.
References
Haufe, G., & Eilbracht, P. (Year). Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate. PubMed. Retrieved from [Link]
Van Zandt, M. C., et al. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry. Retrieved from [Link]
Heravi, M. M., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Scientia Iranica. Retrieved from [Link]
Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid... ResearchGate. Retrieved from [Link]
Kim, D., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Retrieved from [Link]
Van Zandt, M. C., et al. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. PubMed. Retrieved from [Link]
Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]
Van Zandt, M. C., et al. (n.d.). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases i and II for treatment of myocardial reperfusion injury. Rutgers University. Retrieved from [Link]
MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Retrieved from [Link]
Sowińska, A., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. PMC. Retrieved from [Link]
Belokon, Y. N., et al. (n.d.). Development of Hamari Ligands for Practical Asymmetric Synthesis of Tailor-Made Amino Acids. PMC. Retrieved from [Link]
Ohk, C., et al. (2005). SYNTHESIS OF CHIRAL TROPOPODANDS HAVING L-AMINO ACID MOIETIES AND ABILITY OF THEIR METAL COMPLEXES AS AN ASYMMETRIC CATALYST. HETEROCYCLES. Retrieved from [Link]
CEM Corporation. (n.d.). N-Terminus Acetylation Protocol. CDN. Retrieved from [Link]
Van Zandt, M. C., et al. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. ResearchGate. Retrieved from [Link]
Singh, G. S., & Mmatli, E. E. (n.d.). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. RSC Publishing. Retrieved from [Link]
Zaher, H. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Zaher Lab. Retrieved from [Link]
Katritzky, A. R., et al. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed. Retrieved from [Link]
Tarasenko, E. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Retrieved from [Link]
Lähdetie, A., et al. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. PubMed. Retrieved from [Link]
Girek, T., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. Retrieved from [Link]
Hruby, V. J., & Qian, X. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. University of Arizona. Retrieved from [Link]
Wikipedia. (n.d.). 2-Ethylhexanoic acid. Wikipedia. Retrieved from [Link]
Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
Technical Support Center: Yield Optimization for (R)-2-Amino-2-ethylhexanoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the synthesis of α,α-dialkyl amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the synthesis of α,α-dialkyl amino acids. Synthesizing (R)-2-amino-2-ethylhexanoic acid (also known as α-ethylnorleucine) presents a unique chemical challenge: the construction of a sterically hindered, chiral quaternary stereocenter.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind common failures, establish self-validating protocols, and provide field-proven methodologies to maximize your enantiomeric excess (ee) and overall yield.
Part 1: Diagnostic Troubleshooting & FAQs
Before altering your protocol, you must identify whether your yield loss is rooted in biocatalytic steric rejection or chemical kinetic failures.
Diagnostic workflow for troubleshooting low yields in α,α-dialkyl amino acid synthesis.
Q1: Why is my enzymatic resolution yield stuck below 5% for the α-ethyl derivative?
The Causality: α,α-dialkyl amino acids possess a quaternary stereocenter. The α-ethyl group in 2-amino-2-ethylhexanoic acid adds massive steric bulk directly adjacent to the scissile bond. Standard enzymes like Porcine Kidney Acylase I have active site pockets evolutionarily optimized for an α-proton. The ethyl group causes severe steric clashes, preventing the substrate from adopting the required transition state geometry[1].
The Solution: You must abandon standard acylases. Switch to enzymes with larger active site clefts. Out of dozens of enzymes screened for this specific substrate, only Pig Liver Esterase and Humicola lanuginosa lipase (Lipase CE) have demonstrated the ability to accommodate the α-ethyl group[1].
Q2: In the Phase-Transfer Catalysis (PTC) route, my enantiomeric excess (ee) is dropping during the second alkylation. What is the critical parameter?
The Causality: In a biphasic PTC system, the rate of chiral ammonium enolate formation must vastly outpace the uncatalyzed background alkylation (which is racemic). If your mechanical stirring rate is too low, the interfacial surface area between the organic and aqueous phases shrinks. The chiral catalyst cannot efficiently shuttle between phases, allowing the background racemic reaction to dominate.
The Solution: Increase mechanical stirring to >800 rpm. Additionally, ensure you are using the tert-butyl ester of the glycine Schiff base. The bulky tert-butyl group prevents the base from hydrolyzing the ester under strongly alkaline conditions and works synergistically with the C2-symmetric catalyst to lock the enolate geometry[2].
Q3: I am considering using a chiral auxiliary instead of PTC. What are the trade-offs?
The Causality: Using a chiral auxiliary, such as (S,S)-cyclohexane-1,2-diol, is a highly reliable stoichiometric approach. It works by forming a rigid cyclic acetal with the β-keto ester, which completely blocks one face of the enolate during alkylation with ethyl iodide[3].
The Trade-off: While this method provides excellent diastereoselectivity (>95% de) and avoids the need for rigorous biphasic stirring, it requires stoichiometric amounts of the auxiliary and harsh oxidative cleavage to release the amino acid[3]. For scale-up, catalytic methods (PTC) are preferred, but the auxiliary route is an excellent fail-safe for milligram-scale synthesis.
Part 2: Quantitative Strategy Comparison
To make an informed decision on your synthetic route, compare the empirical data summarized below.
Synthetic Strategy
Catalyst / Reagent
Typical Yield (%)
Enantiomeric Excess (ee %)
Mechanistic Limitation
Biocatalytic Resolution
Porcine Kidney Acylase I
< 5%
N/A
Severe steric clash at α-carbon prevents transition state[1].
Biocatalytic Resolution
Lipase CE (H. lanuginosa)
40 - 45%
> 95%
Maximum theoretical yield is 50% due to kinetic resolution[1].
Chiral Auxiliary
(S,S)-Cyclohexane-1,2-diol
75 - 80%
90 - 95%
Requires stoichiometric amounts of auxiliary and harsh cleavage[3].
Asymmetric PTC
C2-Symmetric Quaternary Ammonium
85 - 91%
96 - 99%
Highly sensitive to biphasic agitation rates and base concentration[2].
Part 3: Standard Operating Procedure (SOP) - Asymmetric PTC
Because of its high atom economy and scalability, the Maruoka Phase-Transfer Catalysis method is the industry standard for synthesizing α,α-dialkyl-α-amino acids[2].
To ensure the integrity of your synthesis, this protocol incorporates a self-validating control. Because the C2-symmetric catalyst provides a rigid chiral pocket, the absolute configuration is dictated entirely by the order of alkylation. By splitting your batch and reversing the order of alkyl halide addition (ethyl first, then butyl) on the control batch, you should observe the exact opposite enantiomer. If both batches yield the same enantiomer, your catalyst is degraded or background racemic alkylation is occurring[2].
Sequential asymmetric double alkylation pathway via chiral phase-transfer catalysis.
Step-by-Step Methodology
Phase 1: Monoalkylation (Formation of the Norleucine Framework)
Substrate Preparation: Dissolve 1.0 eq of the aldimine Schiff base of glycine tert-butyl ester in toluene.
Catalyst Addition: Add 1-5 mol% of the C2-symmetric chiral quaternary ammonium bromide (Maruoka catalyst).
Biphasic Initiation: Cool the system to 0°C and add 50% aqueous KOH. Critical Step: Initiate vigorous mechanical stirring (>800 rpm) to maximize interfacial surface area.
First Electrophile: Dropwise addition of 1.2 eq of 1-bromobutane. Monitor via LC-MS until the starting material is consumed. Isolate the mono-alkylated product via standard aqueous workup.
Phase 2: Asymmetric Quaternary Center Formation
5. Second Alkylation: Redissolve the purified mono-alkylated intermediate in toluene. Add fresh Maruoka catalyst (5 mol%) and cool strictly to -20°C. Causality: The second alkylation is sterically hindered. Lowering the temperature suppresses the competing E2 elimination of the alkyl halide and maximizes the facial selectivity of the tight ion pair.
6. Second Electrophile: Add 50% aqueous KOH, followed by 5.0 eq of ethyl iodide. Stir vigorously for 24-48 hours.
7. In-Process Control: Pull aliquots every 8 hours for Chiral HPLC analysis. Verify that the ee% remains constant. A dropping ee% indicates catalyst degradation.
Phase 3: Deprotection
8. Hydrolysis: Treat the organic phase with 1M citric acid in THF to cleave the Schiff base, followed by refluxing in 6N HCl to hydrolyze the tert-butyl ester.
9. Isolation: Purify the free (R)-2-Amino-2-ethylhexanoic acid via ion-exchange chromatography (e.g., Dowex 50W-X8).
Technical Support Center: Troubleshooting (R)-2-Amino-2-ethylhexanoic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and coupling challenges with (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-buty...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility and coupling challenges with (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine or (R)-
α
-ethylnorleucine).
Application Scientist's Analytical Overview
As a Senior Application Scientist, I frequently see workflows stall when introducing
α,α
-disubstituted amino acids into peptide sequences. (R)-2-Amino-2-ethylhexanoic acid presents a dual chemical challenge: extreme steric hindrance and profound hydrophobicity (1)[1].
In its free, unprotected state, the molecule exists as a zwitterion (2)[2]. The protonated amine and deprotonated carboxylate form a tightly bound ionic crystal lattice. Simultaneously, the bulky
α
-ethyl and
α
-butyl aliphatic chains create a massive hydrophobic shield around this polar core. This physical architecture prevents aqueous buffers from solvating the ionic charges and blocks organic solvents from penetrating the lattice, rendering the free amino acid practically insoluble in standard conditions. Overcoming this requires targeted physicochemical manipulation: breaking the zwitterionic state and utilizing chaotropic solvent systems.
Quantitative Data: Solvent Compatibility
Table 1: Solubility Profiles and Solvent Compatibility for (R)-2-Amino-2-ethylhexanoic Acid
State of Amino Acid
Solvent System
Solubility Limit
Recommended Application
Free Zwitterion
DiH
2
O (pH 7.0)
< 1 mg/mL
Not recommended
Free Zwitterion
Aqueous Buffer (pH < 2.0 or > 10.0)
~15–20 mg/mL
Biological assays, NMR
Free Zwitterion
DMF / DCM
< 2 mg/mL
Not recommended
Fmoc-Protected
DMF / NMP (1:1)
> 100 mg/mL
Standard SPPS
Fmoc-Protected
DMF + 0.1 M LiCl
> 150 mg/mL
Difficult SPPS couplings
Frequently Asked Questions (FAQs)
Q1: Why does the free amino acid crash out of my organic solvent mixtures during solution-phase synthesis?
Causality: Unprotected amino acids exist as zwitterions with a net-zero charge but highly localized ionic poles (Chemguide)[3]. Organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) have low dielectric constants compared to water and lack the thermodynamic driving force to overcome the high lattice energy of the zwitterionic crystal.
Solution: You must mask the zwitterion.
N
α
protection (e.g., Fmoc or Boc derivatization) removes the basic amine's ability to protonate. This converts the molecule into a standard hydrophobic carboxylic acid, which readily dissolves in DMF or DCM.
Q2: I need to use the free amino acid in an aqueous biological assay, but it won't dissolve in PBS. How can I solubilize it?Causality: At physiological pH (~7.4), the molecule is at or near its isoelectric point (pI). At the pI, the net charge is zero, resulting in minimal aqueous solubility[3]. Furthermore, the aliphatic ethyl and butyl chains drive hydrophobic aggregation, forcing the molecules to clump together to minimize contact with water[2].
Solution: Shift the pH at least 2 units away from the pI. Pre-dissolve the powder in a small volume of 0.1 M HCl or 0.1 M NaOH to fully protonate or deprotonate the molecule, respectively. Once dissolved, slowly dilute into your working buffer.
Q3: Even after Fmoc-protection and solubilization, my solid-phase peptide synthesis (SPPS) coupling yields are near zero. What is going wrong?Causality: (R)-2-Amino-2-ethylhexanoic acid is an
α,α
-disubstituted amino acid. The quaternary
α
-carbon creates severe steric hindrance, physically blocking the incoming nucleophile (the amine of the growing peptide chain) from attacking the activated carbonyl[1]. Standard coupling reagents (like HBTU or DIC/HOBt) form bulky active esters that cannot navigate this steric bulk, leading to truncated sequences.
Solution: Employ highly reactive, specialized coupling reagents designed for sterically hindered systems, such as CIP (2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate) (4)[4] or utilize the azirine/oxazolone method[1].
Validated Experimental Protocols
Protocol 1: Solubilization of Free (R)-2-Amino-2-ethylhexanoic Acid for Aqueous Assays
Self-validating mechanism: The solution will transition from a cloudy, opaque suspension to completely transparent once the ionic lattice is thermodynamically broken.
Weighing: Transfer 10 mg of (R)-2-Amino-2-ethylhexanoic acid into a sterile 1.5 mL microcentrifuge tube.
pH Disruption: Add 100 µL of 0.1 M HCl (to protonate the carboxylate) OR 0.1 M NaOH (to deprotonate the amine).
Agitation: Vortex vigorously for 60 seconds.
Validation Checkpoint: The solution must be completely clear. If microscopic particulates remain, sonicate in a water bath for 5 minutes.
Hydrophobic Solvation: Add 50 µL of DMSO to solvate the hydrophobic alkyl chains and prevent re-aggregation.
Buffer Integration: Slowly add 850 µL of your target assay buffer (e.g., PBS) dropwise while continuously vortexing to prevent localized precipitation.
Final Adjustment: Verify the final pH using a micro-pH probe and adjust to your assay's requirements using dilute acid/base.
Protocol 2: Optimized SPPS Coupling for
α,α
-Disubstituted Amino Acids
Self-validating mechanism: The Kaiser test will remain definitively positive (blue) until the sterically hindered coupling is 100% complete.
Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF and NMP for 30 minutes. This maximizes resin expansion and exposes the terminal amines.
Chaotropic Activation: In a separate vial, dissolve 4 equivalents of Fmoc-(R)-2-Amino-2-ethylhexanoic acid and 4 equivalents of CIP[4] in DMF containing 0.1 M LiCl. (Note: Li
+
cations coordinate with amide carbonyls, disrupting intermolecular hydrogen bonding and preventing peptide aggregation).
Base Addition: Add 8 equivalents of
N,N
-Diisopropylethylamine (DIPEA) to the activation vial. Stir for exactly 3 minutes to form the reactive intermediate.
Thermal Coupling: Transfer the activated mixture to the resin. React at 45°C for 2 hours. Elevated temperature is critical for providing the kinetic energy required to overcome the activation energy barrier of hindered couplings.
Validation: Wash the resin thoroughly (3x DMF, 3x DCM) and perform a Kaiser test. If the beads show any blue coloration (indicating unreacted amines), repeat steps 2-4 for a double coupling.
Troubleshooting Workflow Diagram
Caption: Logical decision tree for overcoming (R)-2-Amino-2-ethylhexanoic acid solubility issues.
References
[1] Title: Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids
Source: ResearchGate
URL:
[2] Title: The Amino Acids
Source: Purdue University
URL:
[4] Title: Overview of Peptide Coupling Reagents
Source: ChemPep
URL:
[3] Title: The acid base behaviour of amino acids
Source: Chemguide
URL:
Preventing degradation of (R)-2-Amino-2-ethylhexanoic acid in solution
Welcome to the technical support center for (R)-2-Amino-2-ethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (R)-2-Amino-2-ethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chiral building block in your experiments. As a non-proteinogenic, α,α-disubstituted amino acid, its stability profile in solution can be influenced by several factors. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify and prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of (R)-2-Amino-2-ethylhexanoic acid in solution?
A1: The stability of (R)-2-Amino-2-ethylhexanoic acid in solution is primarily influenced by chemical and physical factors.[1][2] Key chemical factors include pH, the presence of oxidizing agents, and exposure to high temperatures over time.[1] Physical factors such as exposure to UV light can also contribute to degradation.[3] The α,α-disubstituted nature of this amino acid generally provides some steric hindrance that can slow certain degradation reactions compared to α-hydrogen amino acids.
Q2: What are the visible signs of degradation in my (R)-2-Amino-2-ethylhexanoic acid solution?
A2: Visual inspection can sometimes provide initial clues of degradation. These may include a change in color (e.g., development of a yellow tint), the appearance of turbidity, or the formation of precipitates, especially after a change in storage conditions or prolonged storage.[4] However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect degradation.
Q3: What are the recommended storage conditions for solutions of (R)-2-Amino-2-ethylhexanoic acid?
A3: For optimal stability, stock solutions of (R)-2-Amino-2-ethylhexanoic acid should be stored at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric oxygen.[3] The choice of solvent and buffer system is also critical and should be selected based on the experimental requirements and compatibility with the compound. For long-term storage, consider sterile filtering the solution into smaller, single-use aliquots to minimize freeze-thaw cycles and the risk of microbial contamination.
Q4: How can I prepare a stable solution of (R)-2-Amino-2-ethylhexanoic acid?
A4: To prepare a stable solution, use high-purity solvents and freshly prepared buffers. If possible, de-gas the solvent to remove dissolved oxygen, which can participate in oxidative degradation.[5] The pH of the solution should be carefully controlled, as extremes in pH can accelerate degradation pathways such as deamination.[6] For aqueous solutions, a pH range of 6-8 is generally a good starting point for stability, but this should be optimized for your specific application.
Troubleshooting Guides
Issue 1: Suspected Oxidative Degradation
Why It Happens:
Oxidation is a common degradation pathway for amino acids, often initiated by reactive oxygen species (ROS) that may be present due to dissolved oxygen, exposure to light, or the presence of trace metal ions which can catalyze the Fenton reaction.[7] For (R)-2-Amino-2-ethylhexanoic acid, oxidation could potentially target the amino group or the alkyl side chain, leading to the formation of various degradation products, including α-keto acids or hydroxylated species.[5][8]
How to Confirm:
The most reliable way to confirm oxidative degradation is through analytical techniques that can separate and identify the parent compound from its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. An increase in mass corresponding to the addition of one or more oxygen atoms can be indicative of oxidation.
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): A well-developed HPLC method can reveal the presence of new peaks corresponding to degradation products. Comparing the peak area of the parent compound over time will allow for quantification of the degradation.
Experimental Protocol: HPLC-UV Analysis for Degradation
Sample Preparation:
Prepare a stock solution of (R)-2-Amino-2-ethylhexanoic acid at a known concentration (e.g., 1 mg/mL) in your experimental buffer.
Prepare a "stressed" sample by, for example, adding a small amount of a mild oxidizing agent like hydrogen peroxide (e.g., 0.1% H₂O₂) and incubating for a defined period (e.g., 24 hours) at room temperature, protected from light. This will serve as a positive control for degradation.
Prepare an unstressed control sample stored under ideal conditions (e.g., 2-8°C, protected from light).
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A suitable gradient to resolve the parent compound from potential degradation products (e.g., 5-95% B over 20 minutes).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (for the carboxyl group) or use a universal detector like CAD or ELSD if UV sensitivity is low.
Analysis:
Inject the unstressed control, the stressed sample, and your experimental sample.
Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of the parent compound in your experimental sample relative to the control suggests degradation.
How to Prevent:
Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon before preparing your solution to minimize dissolved oxygen.
Add Antioxidants: If compatible with your experimental system, consider adding antioxidants such as ascorbic acid or glutathione.
Use Chelating Agents: To mitigate metal-catalyzed oxidation, add a small amount of a chelating agent like EDTA.
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[3]
Issue 2: Suspected Deamination
Why It Happens:
Deamination is the removal of an amino group.[9][10] In aqueous solutions, this can occur through hydrolysis, especially at elevated temperatures and non-neutral pH.[11] The deamination of (R)-2-Amino-2-ethylhexanoic acid would result in the formation of (R)-2-hydroxy-2-ethylhexanoic acid and ammonia.
How to Confirm:
LC-MS: This technique can detect the mass change corresponding to the replacement of the amino group (-NH₂) with a hydroxyl group (-OH).
Ion Chromatography: Can be used to detect the presence of ammonium ions in the solution.
NMR Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the protons near the amino group and the appearance of new signals from the hydroxylated product.[12][13]
How to Prevent:
Control pH: Maintain the pH of the solution within a neutral to slightly acidic range (e.g., pH 5-7), as both highly acidic and highly basic conditions can promote deamination.[6]
Control Temperature: Avoid prolonged exposure of the solution to elevated temperatures. Store at recommended refrigerated conditions (2-8°C).[14]
Issue 3: Suspected Racemization
Why It Happens:
Racemization is the conversion of one enantiomer into a mixture of both enantiomers.[15] For α-alkyl amino acids, this process is generally slower than for those with an α-hydrogen. However, it can be catalyzed by heat and extremes of pH, or in the presence of certain catalysts.[16][17] While (R)-2-Amino-2-ethylhexanoic acid is expected to be relatively resistant to racemization due to the absence of an α-hydrogen, it is a possibility under harsh conditions.
How to Confirm:
Chiral HPLC or Chiral GC: These are the definitive methods for separating and quantifying enantiomers. A chiral column is used to resolve the (R) and (S) forms of the amino acid.
Polarimetry: A decrease in the optical rotation of the solution over time can indicate racemization, although this method is less sensitive and specific than chromatographic techniques.
How to Prevent:
Avoid Harsh Conditions: Do not expose the solution to high temperatures or extreme pH for extended periods.
Use Appropriate Catalysts: Be mindful that certain metal ions or aldehydes, if present as impurities or part of the reaction mixture, can potentially catalyze racemization.[16][17]
Data and Visualization
Table 1: Recommended Storage Conditions for (R)-2-Amino-2-ethylhexanoic Acid Solutions
Prevents leaching of impurities from the container.
Caption: Decision tree for identifying potential degradation pathways.
References
Oxidation of Amino Acids. (n.d.).
Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation.
KINETICS AND MECHANISM OF OXIDATION OF SOME Α-AMINO ACIDS BY CHROMIC ACID IN PRESENCE OF CHLORO SUBSTITUTEDACETIC ACIDS. (n.d.). Jetir.Org.
Forced Degradation Studies: Why, What & How. (n.d.). BioPharmaSpec.
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
Forced Degradation Studies for Biopharmaceuticals. (2026, March 12). BioPharm International.
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023, January 23). MDPI.
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). PMC.
Accelerated stability and forced degradation studies. (n.d.). Alphalyse.
From Anodic Oxidation of Aliphatic α-Amino Acids to Polypeptides by Quantum Electrochemistry Approach: Beyond Miller–Urey Experiments. (2019, August 20). ACS Publications.
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.).
Deamination. (n.d.). Surendranath College.
Deamination of amino-acids. (n.d.). SciSpace.
Process for racemizing an optically active alpha-amino acid or a salt thereof. (1982, August 4). Patent 0057092.
The Kinetics And Mechanism Study Of The Oxidation Of Α Amino Carboxylic Acids By Mn(III). (n.d.). International Research Publication House (IRPH).
Temperature and pH effect on aA1 stability. Samples of inhibitor... (n.d.). ResearchGate.
Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1 H NMR Spectroscopy. (2020, December 16). PubMed.
Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (2019, February 28). Food Science of Animal Resources.
Representative mechanisms of the oxidation of amino acid residues to... (n.d.). ResearchGate.
Development of Analytical Methods for the Stability Assessment of Parenteral Nutrition. (2018, May 10). -ORCA - Cardiff University.
Method for the racemization of optically active amino acids. (n.d.). The Journal of Organic Chemistry - ACS Publications.
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbzOLM98YDeGOdtRyyOZFng13kwGpL4rSVEGuFUWj6ugl7x5iGF_cs0IpBtS8y-DMHv0Aoi4E9DkfN7BxdyIiA6naH2kVC6IKg6Mcn6AhGVDs76orzm6hJPkMNWpRA-Vax4ZsWGI_O4qTPiK2-wWyv3bC2CEj_pxX5xipndhCrU4b3DC3n2vMR_xmTf44r6fzm4tac1ksFauVBJf2pHG0aEJpa5tkVirOR]([Link]
Technical Support Center: Optimizing Enantiomeric Separation of 2-Amino-2-ethylhexanoic Acid
Welcome to the technical support center for the chiral separation of 2-Amino-2-ethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral separation of 2-Amino-2-ethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in resolving the (R) and (S) enantiomers of this non-proteinogenic amino acid.
Introduction: The Challenge of Separating 2-Amino-2-ethylhexanoic Acid Enantiomers
2-Amino-2-ethylhexanoic acid, a non-proteinogenic amino acid, presents unique challenges for enantiomeric separation. Its structure, lacking a chromophore for easy UV detection and possessing a chiral center, necessitates specialized analytical techniques. The biological and pharmacological activities of its enantiomers can differ significantly, making their effective separation crucial for research and pharmaceutical development.[1][2] This guide provides practical, field-proven advice to optimize your separation methods.
Q1: I am not achieving baseline separation of the (R) and (S) enantiomers using my current HPLC method. What are the most likely causes and how can I troubleshoot this?
A1: Failure to achieve baseline separation (Resolution, Rs < 1.5) is a common issue. The root cause often lies in the interplay between the chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters.
Underlying Causes & Solutions:
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is paramount for chiral recognition.[3] For a non-proteinogenic amino acid like 2-Amino-2-ethylhexanoic acid, with its aliphatic structure, certain CSPs are more effective than others.
Recommendation: Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns like Astec CHIROBIOTIC T) are often successful for underivatized amino acids as they possess ionic groups compatible with both organic and aqueous mobile phases.[4][5] Polysaccharide-based CSPs can also be effective, but may require derivatization of the amino acid to improve solubility in non-polar solvents.[4] A screening approach using a few different CSPs is often the most efficient way to find a suitable column.[3]
Suboptimal Mobile Phase Composition: The mobile phase directly influences the interactions between the enantiomers and the CSP.
For Macrocyclic Glycopeptide Columns: Systematically screen different organic modifiers (e.g., methanol, ethanol, isopropanol) and their concentrations. The retention of amino acids on these columns can exhibit a "U-shaped" profile with varying organic modifier concentrations, so exploring a wide range is crucial.[4] The addition of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additives can significantly impact peak shape and selectivity.[3] For acidic compounds like amino acids, a small amount of TFA is often beneficial.[5]
For Polysaccharide Columns (Normal Phase): A mobile phase of hexane with an alcohol modifier (e.g., ethanol or isopropanol) is a good starting point.[3] Ethanol is often a better choice than isopropanol for improving peak efficiency and resolution.[3]
Temperature Effects: Temperature can significantly affect retention times and selectivity.[3]
Recommendation: Experiment with different column temperatures. Lower temperatures often enhance the weaker bonding forces responsible for chiral recognition, potentially improving resolution.[3]
Low Column Efficiency: A poorly packed or old column will result in broad peaks and poor resolution.
Recommendation: Ensure your column is in good condition. If you suspect column degradation, replace it with a new one.
Q2: My peak shapes are poor (tailing, fronting, or splitting). What are the causes and solutions?
A2: Poor peak shape can compromise resolution and accurate quantification.
Underlying Causes & Solutions:
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.
Recommendation: Adjust the mobile phase pH to control the ionization state of the amino acid. The addition of an ion-pairing agent can also help to mask unwanted interactions.[6]
Peak Fronting: This typically indicates column overload.
Recommendation: Reduce the sample concentration or injection volume.
Split Peaks: This can be caused by a partially blocked frit, a void in the column packing, or co-elution with an impurity.
Recommendation: First, try cleaning the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. Ensure your sample is free of impurities by using a proper sample preparation technique, such as filtration.
Q3: I'm considering using Supercritical Fluid Chromatography (SFC) for this separation. What are the key advantages and optimization parameters?
A3: SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[7][8]
Key Advantages:
Speed: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency.[7]
Reduced Solvent Consumption: SFC primarily uses carbon dioxide as the mobile phase, which is less toxic and less expensive than many organic solvents used in HPLC.[7]
Optimization Parameters:
Co-solvent: The type and percentage of the organic modifier (co-solvent), typically an alcohol like methanol or ethanol, are critical for adjusting the mobile phase polarity and achieving separation.[9] A concentration of 10-20% is often a good starting point for chiral separations.[9]
Additive: Similar to HPLC, acidic or basic additives (e.g., TFA or DEA) are often necessary to improve peak shape and selectivity, especially for polar compounds like amino acids.[9]
Backpressure and Temperature: These parameters control the density of the supercritical fluid and thus its solvating power.[8] Systematic optimization of backpressure and temperature can fine-tune the separation.
Q4: Is Gas Chromatography (GC) a viable option for separating the enantiomers of 2-Amino-2-ethylhexanoic acid?
A4: Yes, GC can be an effective method, but it requires derivatization of the amino acid to make it volatile.[10]
Derivatization is Key:
The amino and carboxylic acid groups must be derivatized to increase volatility and improve peak shape.[10] A two-step process involving esterification of the carboxyl group followed by acylation of the amino group is common.[10]
Alternatively, diastereomers can be formed by derivatizing with a chiral reagent, allowing for separation on a non-chiral column.[11]
Advantages of GC:
High Resolution: Capillary GC columns can provide very high separation efficiency.
Sensitivity: GC can be very sensitive, especially when coupled with a mass spectrometer (GC-MS).[12][13]
Non-Chromatographic Methods
Q5: Are there non-chromatographic methods for separating the enantiomers of 2-Amino-2-ethylhexanoic acid?
A5: Yes, several non-chromatographic techniques can be employed, particularly for preparative-scale separations.
Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts.[14] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[14][15] The choice of resolving agent and crystallization solvent is critical for success.[16][17]
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or aminoacylases, to selectively react with one enantiomer of the racemic mixture.[18][19] This results in a mixture of the unreacted enantiomer and the product of the enzymatic reaction, which can then be separated.[18][20]
Experimental Protocols & Data
Representative HPLC Method Development Workflow
The following workflow provides a structured approach to developing a chiral HPLC method for 2-Amino-2-ethylhexanoic acid.
Caption: A systematic workflow for developing a chiral HPLC separation method.
Typical Chromatographic Parameters for Amino Acid Enantiomer Separation
The following table provides a general overview of typical parameters. These will need to be optimized for your specific application.
Parameter
Typical Value/Range
Rationale
Resolution (Rs)
> 1.5
A value of 1.5 or greater indicates baseline separation, which is crucial for accurate quantification.
Selectivity (α)
> 1.1
The selectivity factor is a measure of the separation between the two enantiomer peaks. A higher value indicates better separation.
Tailing Factor (Tf)
0.9 - 1.2
A value close to 1 indicates a symmetrical peak shape, which is desirable for accurate integration.
Visualizing the Separation Strategy
The following diagram illustrates the decision-making process for selecting a separation strategy for the enantiomers of 2-Amino-2-ethylhexanoic acid.
Troubleshooting unexpected results in (R)-2-Amino-2-ethylhexanoic acid experiments
Welcome to the technical support resource for (R)-2-Amino-2-ethylhexanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working wi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for (R)-2-Amino-2-ethylhexanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this non-proteinogenic amino acid (NPAA). This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental challenges, from synthesis to biological application.
Section 1: Synthesis & Purification Issues
This section addresses common hurdles encountered during the chemical synthesis and subsequent purification of (R)-2-Amino-2-ethylhexanoic acid.
FAQ 1.1: My synthesis of (R)-2-Amino-2-ethylhexanoic acid resulted in a low yield and significant racemization. What are the likely causes and how can I improve the stereoselectivity?
Plausible Causes:
Low yields and loss of stereochemical integrity are common challenges in the synthesis of α,α-disubstituted amino acids. The primary culprits are often harsh reaction conditions, the choice of base, and the activation method used for the carboxyl group.
Racemization Mechanism: The chiral center's α-proton can be abstracted under basic conditions, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of (R) and (S) enantiomers. This process, known as epimerization at the molecular level, leads to the observable outcome of racemization.[1][2]
Base Selection: Strong, sterically unhindered bases like triethylamine (TEA) can accelerate racemization more than bulkier bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3]
Activation Method: Activation of the carboxylic acid for coupling reactions is a critical step where stereointegrity can be lost. Certain activating agents can promote the formation of oxazolone intermediates, which are particularly prone to racemization.[1][2]
Systematic Troubleshooting & Optimization:
Re-evaluate Your Base: If using a strong, non-bulky base, switch to a more sterically hindered option. For instance, studies on peptide fragment coupling have shown that 2,4,6-collidine (TMP) can produce the least racemic product compared to other bases.[3]
Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Oxidation reactions in the synthesis of the parent 2-ethylhexanoic acid are often run at 0-30°C to suppress side reactions.[4] A similar principle applies to maintaining chiral integrity.
Choose an Appropriate Synthesis Strategy: For asymmetric synthesis, methods like the Strecker reaction using a chiral auxiliary (e.g., (R)-α-methylbenzylamine) can provide good stereocontrol.[5]
Incorporate Additives: When using carbodiimide-type condensing agents (e.g., DIC), the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-oxime cyanoacetate is crucial.[3]
FAQ 1.2: I'm struggling to purify the final compound. It seems to co-precipitate with byproducts, and I'm seeing poor recovery from my chromatography column.
Plausible Causes:
Purification challenges often stem from the compound's physical properties and the nature of impurities from the synthesis.
Solubility: 2-ethylhexanoic acid, the parent compound, has very poor solubility in water.[6][7] While the amino and carboxyl groups of (R)-2-Amino-2-ethylhexanoic acid increase its polarity, it retains significant hydrophobic character from its ethyl and butyl groups, potentially leading to solubility issues in certain solvent systems.
Amphoteric Nature: As an amino acid, the compound is amphoteric. Its charge state, and therefore its solubility and interaction with chromatography media, is highly dependent on pH.
Process-Related Impurities: Residual reagents, catalysts (e.g., Mn(Ac)2, Cu(Ac)2)[4], and side-products can interfere with purification, sometimes co-precipitating with the desired product.[8]
Systematic Troubleshooting & Optimization:
pH-Adjusted Extraction: Before chromatography, perform a liquid-liquid extraction, carefully adjusting the pH of the aqueous phase.
At a low pH (~2), the amino group is protonated (-NH3+). The compound will be more water-soluble. Use this to wash away non-polar organic impurities.
At a high pH (~10-11), the carboxyl group is deprotonated (-COO-). The compound will also be more water-soluble.
At its isoelectric point (pI), the amino acid exists as a zwitterion and has its minimum solubility, which can be exploited for crystallization/precipitation.
Chromatography Strategy:
Ion-Exchange Chromatography (IEX): This is often the most effective method for amino acid purification. Use a cation-exchange resin at a pH below the pI or an anion-exchange resin at a pH above the pI.
Reverse-Phase Chromatography (RPC): If using RPC, employ a mobile phase with a pH-modifying additive like formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation of the amino acid and improve peak shape.
Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.1 M HCl).
Loading: Dissolve the crude product in the equilibration buffer and load it onto the column. Impurities should wash through.
Washing: Wash the column thoroughly with the equilibration buffer, followed by deionized water.
Elution: Elute the purified amino acid using a basic solution (e.g., 2 M ammonium hydroxide).
Isolation: Collect the fractions containing the product (monitor by TLC or HPLC) and remove the solvent under reduced pressure.
Section 2: Analytical & Characterization Problems
Accurate characterization is critical for ensuring the quality of your (R)-2-Amino-2-ethylhexanoic acid. This section covers common analytical challenges.
FAQ 2.1: My chiral HPLC analysis shows poor or no separation between the (R) and (S) enantiomers. How can I achieve baseline resolution?
Plausible Causes:
Achieving enantiomeric separation is dependent on creating a transient diastereomeric interaction between the analyte and the chiral stationary phase (CSP). Failure to do so is typically a method-development issue.
Incorrect Column Choice: Not all chiral columns work for all compounds. The most common CSPs are based on polysaccharides, macrocyclic glycopeptides (like teicoplanin), or Pirkle-type phases (π-donor/π-acceptor).[9][10][11] For polar, ionic compounds like underivatized amino acids, macrocyclic glycopeptide-based CSPs are often highly effective.[12]
Suboptimal Mobile Phase: The mobile phase composition is critical. It modulates the interaction between the analyte and the CSP. The choice of organic modifier (e.g., methanol, ethanol, isopropanol), its concentration, and the presence of acidic/basic additives all play a major role.[11][12]
Derivatization Issues: If using an indirect method (derivatization with a chiral agent to form diastereomers), the reaction may be incomplete or the diastereomers themselves may not be easily separable on a standard reverse-phase column.[9][13]
Systematic Troubleshooting & Optimization:
Troubleshooting Workflow for Chiral HPLC Separation
Caption: Workflow for troubleshooting poor chiral HPLC resolution.
Protocol: Chiral HPLC Method Development for (R)-2-Amino-2-ethylhexanoic acid
Column Selection: Start with a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T) or a Pirkle-type column (e.g., (R,R) Whelk-O1).[11][12] These have proven effective for amino acid enantiomers.
Initial Mobile Phase: For normal phase, try a mixture of Hexane/Isopropanol (IPA) with a small amount of an acidic modifier like TFA (0.1%). For reverse phase, try Methanol/Water or Acetonitrile/Water, again with 0.1% TFA or formic acid.
Screen Modifiers: Test different organic modifiers. The concentration of alcohol in the mobile phase can significantly impact resolution and retention time.[11]
Optimize Additives: The acidic additive is crucial for protonating the amino and carboxyl groups, which enhances interaction with the CSP. Vary its concentration from 0.05% to 0.2%.
Adjust Temperature: Temperature affects the kinetics of the chiral recognition process. Test at different temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes dramatically improve resolution.
Data Analysis: Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 is considered baseline separation.[11]
Parameter
Starting Condition
Optimization Strategy
Chiral Column
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)
Screen Pirkle-type (e.g., Whelk-O1) if first fails
FAQ 2.2: I'm observing unexpected signals in my NMR or a wrong mass in my MS analysis. What could be the issue?
Plausible Causes:
Deviations from expected analytical data point to issues with sample purity, stability, or the analytical method itself.
Residual Solvents: Synthesis and purification steps can leave residual solvents (e.g., ether, isopropanol, ethyl acetate) that are visible in ¹H NMR.
Side-Products: Incomplete reactions or side reactions during synthesis can lead to impurities with distinct NMR signals and MS masses.[14]
Degradation/Instability: Although generally stable, amino acids can undergo slow oligomerization in aqueous solution over time, especially if not stored properly (e.g., refrigerated).[15] The parent compound, 2-ethylhexanoic acid, can decompose on heating, producing irritating fumes.[6]
MS Ionization Issues: The compound may not ionize efficiently under the chosen conditions (e.g., ESI+, ESI-). It might form adducts with salts present in the sample (e.g., [M+Na]⁺, [M+K]⁺), leading to confusing mass spectra.
Systematic Troubleshooting:
Logical Flow for Purity Assessment
Caption: Relationship between analytical techniques for purity assessment.
Correlate Your Data: Use multiple analytical techniques to build a complete picture. A multi-faceted approach is essential for purity validation.[16]
¹H NMR: Check for characteristic peaks of the ethyl and butyl groups. Integrate signals to confirm ratios. Identify sharp singlets or triplets that may correspond to common lab solvents.
Mass Spectrometry: Use high-resolution MS (e.g., ESI-TOF) to get an accurate mass. Look for the [M+H]⁺ ion in positive mode and the [M-H]⁻ ion in negative mode. Check for common adducts.
RP-HPLC: Use a standard C18 column with a UV detector to assess overall chemical purity. The purity is often calculated as the area percentage of the main peak.[16]
Check for Stability: If samples have been stored for a long time, especially in solution, re-analyze a freshly prepared sample. For long-term storage, keep the compound as a dry solid at 2-8°C.[17] Aqueous stock solutions should be refrigerated.[15]
Re-purify if Necessary: If significant impurities are confirmed, re-purification using the methods described in FAQ 1.2 may be necessary.
Section 3: Biological Assay Complications
Incorporating NPAAs into biological systems can introduce unique challenges. This section provides guidance on troubleshooting common issues in cell-based or biochemical assays.
FAQ 3.1: My compound shows poor solubility in aqueous assay buffers, leading to inconsistent results.
Plausible Causes:
As discussed, the hexanoic acid backbone imparts significant hydrophobicity. While it is an amino acid, its solubility in neutral aqueous buffers can be limited.
Hydrophobic Aggregation: At high concentrations, the non-polar side chains can cause the molecules to aggregate and precipitate out of solution, reducing the effective concentration and leading to high variability.[18]
pH of the Buffer: The solubility of amino acids is lowest at their isoelectric point (pI). If your assay buffer pH is close to the pI of (R)-2-Amino-2-ethylhexanoic acid, you will encounter solubility problems.
Systematic Troubleshooting:
Prepare High-Concentration Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO or by adjusting the pH.
To make an acidic stock, dissolve the compound in water and add HCl dropwise until it fully dissolves.
To make a basic stock, dissolve in water and add NaOH dropwise.
Note: Always check if the small percentage of stock solvent (e.g., <0.5% DMSO) or the pH shift affects your assay in a vehicle control experiment.
Adjust Assay Buffer pH: If possible, adjust the pH of your final assay buffer to be at least 1-2 units away from the compound's pI to maximize solubility.
Use of Solubilizing Agents: In some biochemical assays, small amounts of non-denaturing detergents or other solubilizing agents can be included, but their compatibility must be rigorously tested.[19]
FAQ 3.2: I suspect my compound is interfering with the assay technology itself (e.g., fluorescence, luminescence), creating artifacts.
Plausible Causes:
This is a common problem in drug discovery and biochemical assays.[19] The compound itself might absorb light at the excitation/emission wavelengths, quench the signal, or inhibit the reporter enzyme.
Optical Interference: The compound might have intrinsic fluorescence or absorbance that overlaps with the assay signal, leading to false positives or negatives.[19]
Non-specific Inhibition: The compound could interact non-specifically with assay components, such as the enzyme used for detection (e.g., luciferase, alkaline phosphatase) or by forming aggregates that sequester substrates or enzymes.
Systematic Troubleshooting:
Run Control Experiments: This is the most critical step.
Compound-Only Control: Add your compound to the assay buffer without the biological target (e.g., no enzyme or cells). If you see a signal, you have optical interference.
Reporter Enzyme Control: If your assay uses a reporter enzyme, run a separate experiment with just that enzyme, its substrate, and your compound to check for direct inhibition.
Characterize Spectral Properties: Measure the absorbance and fluorescence spectra of your compound to see if there is an overlap with your assay's wavelengths.
Use Orthogonal Assays: If significant interference is observed and cannot be mitigated, the best practice is to confirm any "hits" or significant results using an orthogonal assay that relies on a different detection technology (e.g., label-free detection vs. fluorescence).[19]
By systematically addressing these common issues, researchers can improve the reliability and reproducibility of their experiments with (R)-2-Amino-2-ethylhexanoic acid, unlocking its full potential in drug discovery and chemical biology.
References
Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Available at: [Link]
Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Available at: [Link]
Amino Acid Sequencing Challenges: A Deep Dive. (2025). Creative Biolabs. Available at: [Link]
ICSC 0477 - 2-ETHYLHEXANOIC ACID. ILO/WHO. Available at: [Link]
Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. (2019). Frontiers in Molecular Biosciences. Available at: [Link]
Non-Protein Amino Acids in Human Disease. (2020). News-Medical.Net. Available at: [Link]
2-ETHYLHEXANOIC ACID. PubChem. Available at: [Link]
A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011). PubMed. Available at: [Link]
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. (2012). Royal Society of Chemistry. Available at: [Link]
Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. (2025). Bitesize Bio. Available at: [Link]
The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid... ResearchGate. Available at: [Link]
2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie. Available at: [Link]
HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). Ataman Kimya. Available at: [Link]
2-Ethylhexanoic Acid Analysis Guide. Scribd. Available at: [Link]
Production process of 2-ethyl hexanoic acid.Google Patents.
2-Ethylhexanoic acid. Wikipedia. Available at: [Link]
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Springer. Available at: [Link]
A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity... (2025). ResearchGate. Available at: [Link]
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Available at: [Link]
Novel Synthesis of Optically Active 2‐Ethylhexanoic Acid... (2025). ResearchGate. Available at: [Link]
Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride... (2012). ResearchGate. Available at: [Link]
Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid... (2013). ACS Publications. Available at: [Link]
Epimerisation in Peptide Synthesis. (2023). MDPI. Available at: [Link]
Optimizing AAV Processes: Strategies for Effective Purification and Analysis. Sartorius. Available at: [Link]
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Nature. Available at: [Link]
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. PMC. Available at: [Link]
Why amino acid aqueous stock solution not give the same results as fresh solution... (2017). ResearchGate. Available at: [Link]
Technical Support Center: Mitigating Cytotoxicity of (R)-2-Amino-2-ethylhexanoic Acid
Introduction (R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic amino acid analog with significant potential in various research and drug development applications, including its use as an arginase inhibitor for cond...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic amino acid analog with significant potential in various research and drug development applications, including its use as an arginase inhibitor for conditions like myocardial reperfusion injury.[1] However, like many synthetic amino acid analogs, it can exhibit off-target cytotoxicity in cell-based assays, confounding experimental results and limiting its therapeutic window. This guide provides a comprehensive framework for researchers to understand, troubleshoot, and proactively reduce the cytotoxicity of (R)-2-Amino-2-ethylhexanoic acid, ensuring data integrity and the success of your in-vitro studies.
Understanding the Mechanisms of Cytotoxicity
The off-target toxicity of (R)-2-Amino-2-ethylhexanoic acid and similar analogs can stem from several sources. While the exact mechanism is compound- and cell-type-specific, potential pathways include:
Competition with Natural Amino Acids: The compound may compete with essential amino acids for binding to L-type amino acid transporters (LATs) or other solute carriers (SLCs), disrupting cellular homeostasis.[2][3][4] This can lead to a shortage of crucial intracellular amino acid pools, which is a significant cellular stressor.[3]
Metabolic Disruption: Once inside the cell, the analog might interfere with metabolic pathways that rely on natural amino acids. This can include inhibition of the urea cycle or other critical enzymatic processes.[5]
Induction of Stress Pathways: Cellular stress resulting from nutrient imbalance or metabolic disruption can trigger pathways leading to apoptosis, necrosis, or other forms of programmed cell death.[3][6]
Off-Target Binding: The compound may interact with other cellular targets beyond its intended enzyme, leading to unforeseen toxic effects.
A systematic approach to assay optimization is crucial for distinguishing between the desired pharmacological effect and unintended cytotoxicity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered when working with (R)-2-Amino-2-ethylhexanoic acid in a question-and-answer format.
Question 1: I'm observing significant cell death even at low concentrations, where I expect to see a specific inhibitory effect. How can I confirm the cause?
Answer: It's critical to differentiate between generalized cytotoxicity and a potent, on-target effect. High background cell death can be caused by suboptimal culture conditions or the compound itself.[7]
Initial Steps:
Confirm Baseline Cell Health: Before any experiment, ensure your cells are healthy, in the logarithmic growth phase, and have not been passaged excessively.[8] Stressed or over-confluent cells are more susceptible to chemical insults.[7]
Run Comprehensive Controls:
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve the compound. The final solvent concentration should typically be below 0.5% to avoid solvent-induced toxicity.[7]
Untreated Control: This is your baseline for maximum cell viability.
Positive Control (for Cytotoxicity): Use a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure your viability assay is working correctly.
Orthogonal Viability Assays: Relying on a single cytotoxicity assay can be misleading.[9] For example, an MTT assay measures metabolic activity, which can be affected by factors other than cell death.[9][10] Cross-validate your findings using a complementary method.[9]
Assay Type
Principle
Common Assays
Considerations
Metabolic Activity
Measures mitochondrial reductase activity in viable cells.
MTT, XTT, Resazurin (alamarBlue)
Can be influenced by changes in metabolic rate without cell death.[9][10]
Membrane Integrity
Measures the release of intracellular components from dead cells or the exclusion of dyes by live cells.
LDH Release, Trypan Blue, Propidium Iodide (PI)
Directly measures cell lysis and membrane damage.[6][9][11]
Apoptosis
Detects markers of programmed cell death.
Caspase Activity Assays, Annexin V Staining
Provides mechanistic insight into the mode of cell death.[9]
Question 2: My results are highly variable between experiments. What should I check?
Answer: High variability often points to inconsistencies in experimental setup and execution.[7]
Troubleshooting Checklist:
Cell Seeding Density: Ensure the cell number is optimized. Too few cells can lead to low signal, while too many can cause over-confluency and nutrient depletion, increasing background death.[7][8][11]
Reagent Preparation & Storage: Always use fresh media and supplements.[8] Prepare fresh dilutions of (R)-2-Amino-2-ethylhexanoic acid for each experiment from a concentrated stock to avoid degradation.
Incubation Times: Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all plates and experiments.[7]
Environmental Conditions: Regularly monitor incubator temperature and CO2 levels.[8][12] Ensure the water pan is full to maintain humidity and prevent media evaporation, which concentrates the compound and salts.[12]
Pipetting Technique: Gentle and consistent pipetting is crucial, especially during media changes and reagent additions, to avoid physically damaging the cells.[7][11]
Proactive Mitigation Strategies
If baseline cytotoxicity is confirmed to be an issue, the following strategies can be employed to reduce it, thereby widening the experimental window for observing the desired biological effect.
1. Optimization of Compound Exposure Time
Reducing the incubation time can often minimize off-target toxicity while still allowing enough time to observe the primary effect.
Protocol: Determining Optimal Incubation Time
Seed Cells: Plate your cells at the pre-determined optimal density in a 96-well plate and allow them to adhere/stabilize for 24 hours.
Prepare Compound Dilutions: Prepare a serial dilution of (R)-2-Amino-2-ethylhexanoic acid, including a vehicle-only control.
Time-Course Treatment: Add the compound to the cells and incubate for a range of time points (e.g., 6, 12, 24, 48 hours).
Assess Viability: At the end of each time point, perform your chosen viability assay (e.g., LDH release for cytotoxicity, or a specific functional assay for efficacy).
Analyze Data: Plot both viability and the desired functional effect against time for each concentration. Select the earliest time point that provides a robust functional signal with minimal impact on cell viability.
2. Media Co-supplementation
Since (R)-2-Amino-2-ethylhexanoic acid is an amino acid analog, its toxicity may arise from competition with a natural amino acid for cellular uptake or utilization.[13] Supplementing the culture medium with the competing natural amino acid can often alleviate this toxicity.
Protocol: Amino Acid Co-supplementation Assay
Identify Potential Competitors: Based on the structure of (R)-2-Amino-2-ethylhexanoic acid, arginine is a primary candidate due to the compound's known arginase inhibition. Leucine and other large neutral amino acids are also possibilities due to transport via LAT1.[4]
Prepare Media: Create batches of your standard culture medium supplemented with varying concentrations of the candidate amino acid (e.g., L-arginine at 1x, 2x, 5x, and 10x the normal medium concentration).
Set Up Experiment: Seed cells as usual. The next day, replace the medium with the prepared supplemented media.
Add Compound: Add a fixed, known-to-be-cytotoxic concentration of (R)-2-Amino-2-ethylhexanoic acid to the wells. Include controls with supplemented media but no compound.
Incubate & Assess: Incubate for your standard duration (e.g., 24 hours) and measure cell viability.
Analyze: If co-supplementation with a specific amino acid significantly increases cell viability in the presence of the compound, this indicates a competitive mechanism. This allows you to use supplemented media in future experiments to reduce background cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for (R)-2-Amino-2-ethylhexanoic acid in a new cell line?
A: Start with a broad range dose-response curve, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) using logarithmic dilutions.[14] This will help you determine the IC50 (for inhibition) and the CC50 (cytotoxic concentration 50%) to establish an initial therapeutic window.
Q2: Should I use serum-free or serum-containing media during the assay?
A: This is context-dependent. Serum contains growth factors that can protect cells, but it also contains enzymes and other components that can interact with your compound or interfere with the assay readout (e.g., high background LDH activity).[7][10] If you suspect interference, consider reducing the serum concentration or using a serum-free medium during the compound incubation step.[7]
Q3: Can changing the cell type reduce the observed cytotoxicity?
A: Yes. Different cell lines have varying expression levels of transporters and metabolic enzymes, leading to different sensitivities.[8] If the cytotoxicity is prohibitive in one cell line, testing your compound in another relevant cell line is a valid strategy.
Q4: My compound is not soluble at higher concentrations. How can I address this?
A: Ensure your stock solution is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture media. If precipitation occurs upon dilution in aqueous media, assess the solubility limit and do not test concentrations above this limit. Gentle warming and mixing can sometimes help.[7]
References
Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Available at: [Link]
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Available at: [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. Available at: [Link]
Lighting the path to smarter cell viability assays. (2025). Drug Discovery News. Available at: [Link]
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
l-Type amino acid transporter 1 activity of 1,2,3-triazolyl analogs of l-histidine and l-tryptophan. (2019). PubMed. Available at: [Link]
Amino acid starvation culture condition sensitizes EGFR-expressing cancer cell lines to gefitinib-mediated cytotoxicity by inducing atypical necroptosis. (2018). Spandidos Publications. Available at: [Link]
An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. (2007). PLOS One. Available at: [Link]
L-type amino acid transporter 1 activity of 1,2,3-triazolyl analogs of L-histidine and L-tryptophan. (2019). PMC. Available at: [Link]
The possible causes of cells dying in cell culture. DendroTEK Biosciences Inc.. Available at: [Link]
In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (2017). Journal of Cell Death. Available at: [Link]
Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. (2013). Journal of Medicinal Chemistry. Available at: [Link]
Evaluation of the cytotoxic effects of 2(-2 hydroxy ethyl amino) ethylamino) cyclohexanol, on the k562 tumor cell line. ResearchGate. Available at: [Link]
Technical Support Center: Enhancing Bioavailability with (R)-2-Amino-2-ethylhexanoic Acid
Welcome to the Technical Support Center for (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine or (R)-Beg). As a Senior Application Scientist, I have designed this hub to guide researchers and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine or (R)-Beg). As a Senior Application Scientist, I have designed this hub to guide researchers and drug development professionals through the mechanistic rationale, synthesis troubleshooting, and validation of peptides incorporating this highly specialized, unnatural
α,α
-disubstituted amino acid.
Our goal is to ensure your experimental workflows are robust, self-validating, and optimized for producing highly bioavailable peptide therapeutics.
Part 1: Frequently Asked Questions (FAQs)
Q1: Mechanistically, how does (R)-2-Amino-2-ethylhexanoic acid improve peptide bioavailability?A1: The incorporation of (R)-Beg enhances bioavailability through two synergistic mechanisms:
Steric Shielding: The presence of both an
α
-ethyl and an
α
-butyl chain creates extreme steric bulk around the peptide backbone. This physical barrier prevents endopeptidases and exopeptidases from accessing and cleaving the adjacent amide bonds, dramatically increasing the peptide's half-life in vivo[1].
Conformational Restriction (Thorpe-Ingold Effect): The gem-dialkyl substitution restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone. This restriction strongly induces specific secondary structures—such as 3_10-helices—which bury polar amide protons within the core of the helix. This structural shift increases the overall lipophilicity and membrane permeability of the peptide, facilitating better absorption[2].
Q2: What secondary structures are most commonly induced by (R)-Beg?A2: Depending on the peptide length and the solvent environment, (R)-Beg frequently induces right-handed or left-handed 3_10-helices. In highly non-polar environments or within shorter sequences, it can also promote a fully extended 2.0_5-helix (C5 conformation)[3].
Part 2: Troubleshooting Guide
Issue 1: Incomplete Coupling During Solid-Phase Peptide Synthesis (SPPS)
Symptom: A persistent positive Kaiser test after standard 1-hour coupling cycles; LC-MS reveals truncated peptide sequences missing the (R)-Beg residue or the subsequent amino acid.
Root Cause: The
α,α
-disubstituted nature of (R)-Beg creates severe steric hindrance. Standard carbodiimide activators (e.g., DIC/HOBt) form bulky O-acylisourea intermediates that are poorly attacked by the sterically hindered amine[4].
Resolution: Switch to highly reactive phosphonium-based coupling reagents such as PyAOP, or uronium reagents like HATU[5]. Furthermore, standard room-temperature coupling is often insufficient; implementing microwave-assisted heating provides the necessary activation energy to overcome the steric barrier[6].
Issue 2: Low Intestinal Permeability (Caco-2 Assay) Despite High Stability
Symptom: The synthesized peptide exhibits excellent plasma stability but shows poor apical-to-basolateral flux in Caco-2 cell models.
Root Cause: While (R)-Beg increases local lipophilicity by inducing helicity, the presence of uncapped, charged N- and C-termini can still prevent transcellular diffusion across lipophilic cell membranes.
Resolution: Apply N-terminal acetylation and C-terminal amidation to neutralize terminal charges. If permeability remains low, consider incorporating the (R)-Beg residue into a macrocyclic or hydrocarbon-stapled peptide framework to further lock the bioactive, membrane-permeable conformation[1].
Part 3: Quantitative Data & Reagent Selection
To ensure successful synthesis, selecting the correct coupling reagent is critical. The table below summarizes the causality behind reagent selection when working with sterically hindered
α,α
-disubstituted amino acids like (R)-Beg.
Coupling Reagent
Activation Class
Efficiency for (R)-Beg
Epimerization Risk
Mechanistic Rationale & Use Case
DIC / HOBt
Carbodiimide
Low
Low
Forms a bulky intermediate. Not recommended for (R)-Beg[4].
HATU
Aminium / Uronium
High
Moderate
Highly reactive. First-line choice, but extended coupling times can lead to guanidinylation of the N-terminus[5].
PyAOP
Phosphonium
Very High
Low
Does not cause guanidinylation. Optimal choice for coupling onto the hindered amine of (R)-Beg[4][5].
Every protocol must be a self-validating system. Below are the optimized methodologies for synthesizing and validating (R)-Beg peptides.
Protocol 1: Microwave-Assisted SPPS for (R)-Beg Incorporation
Causality: Microwave irradiation provides the kinetic energy required to overcome the steric hindrance of the
α
-ethyl and
α
-butyl groups, while PyAOP prevents side reactions during the forced coupling[5][6].
Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area accessibility.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5x).
Pre-Activation: In a separate vial, dissolve 3 equivalents of Fmoc-(R)-Beg-OH, 3 equivalents of PyAOP, and 3 equivalents of HOAt in DMF. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for 2 minutes.
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A blue color indicates unreacted amines (incomplete coupling). If positive, repeat steps 3-4 before proceeding to the next amino acid.
Protocol 2: In Vitro Plasma Stability Assay
Causality: This assay validates the proteolytic resistance imparted by the (R)-Beg residue by exposing the peptide to a physiological cocktail of endo- and exopeptidases.
Incubation: Dilute the purified (R)-Beg peptide to a final concentration of 10 µM in 50% human plasma (buffered with PBS, pH 7.4). Incubate at 37°C under gentle agitation.
Sampling & Quenching: At time intervals of 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing 1% Trifluoroacetic acid (TFA). Note: The acidic organic solvent instantly denatures and precipitates plasma proteins, halting proteolysis.
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Quantification: Analyze the supernatant via LC-MS/MS. Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the half-life (
t1/2
).
Part 5: Visualizations
Workflow for the synthesis and evaluation of (R)-Beg modified peptides.
Mechanistic pathway of bioavailability enhancement by (R)-Beg.
References
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids
ResearchGate[Link]
The multiple, consecutive, fully-extended [2.05 -Helix] peptide conformation
ResearchGate[Link]
Technical Support Center: Troubleshooting Impurities in Commercial (R)-2-Amino-2-ethylhexanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (R)-2-Amino-2-ethylhexanoic acid (also k...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine).
This α,α-disubstituted amino acid is a highly specialized building block used to induce rigid secondary structures (such as 3₁₀-helices or fully planar C5-conformations) in synthetic peptides[1]. Because its industrial synthesis typically involves a Strecker reaction followed by enzymatic kinetic resolution[2][3], commercial batches occasionally present with trace impurities that can severely disrupt downstream solid-phase peptide synthesis (SPPS).
This guide provides the causality behind these impurities, a diagnostic workflow, and self-validating protocols to ensure your starting materials meet pharmaceutical-grade standards.
Diagnostic Workflow
Diagnostic and resolution workflow for impurities in (R)-2-Amino-2-ethylhexanoic acid.
Quantitative Impurity Profiling
Before utilizing a new commercial batch, it is critical to profile it against known synthetic artifacts. The table below summarizes the quantitative data and acceptable limits for common contaminants.
Q1: My peptide coupling yields are unusually low, and LC-MS shows a mass adduct of +18 Da. What is contaminating my batch?Causality & Resolution: This is likely due to the presence of unhydrolyzed 2-amino-2-ethylhexanamide or residual aminonitrile from the initial Strecker synthesis[3]. Because α,α-disubstituted amino acids are already sterically hindered, coupling is kinetically slow. The presence of the amide intermediate competes for activation agents (like HATU/DIPEA), forming unreactive adducts.
Action: Perform an ion-exchange chromatography cleanup (see Protocol 2) to isolate the zwitterionic amino acid from neutral or basic intermediates.
Q2: The supplier Certificate of Analysis (CoA) claims >99% ee, but my chiral analysis shows 95% ee. Why did this happen, and how do I fix it?Causality & Resolution: Enantiomeric purity can be compromised if the industrial enzymatic kinetic resolution (often utilizing Humicola amino esterase) was pushed to excessively high conversion rates, leading to a loss of stereoselectivity[2]. Furthermore, rigorous drying at high temperatures post-production can induce trace racemization.
Action: Perform an enantiomeric enrichment via isoelectric precipitation. By adjusting the pH to the compound's exact isoelectric point (pI) in a mixed aqueous-ethanol solvent, the true racemate remains more soluble than the pure enantiomer, allowing the (R)-enantiomer to selectively crystallize.
Q3: I see a broad, unresolved peak at the solvent front in my RP-HPLC. Could this be residual enzyme?Causality & Resolution: Yes. Industrial scale-up often uses immobilized enzymes in membrane bioreactors[2]. Leaching of proteinaceous material or residual buffer salts will elute at the solvent front. These macromolecules can poison metal catalysts if you are performing downstream cross-coupling.
Action: Pass the aqueous solution through a 10 kDa MWCO (Molecular Weight Cut-Off) centrifugal filter. This physically excludes the enzyme while allowing the small amino acid to pass through.
Detailed Methodologies
Protocol 1: Self-Validating Determination of Enantiomeric Excess via Marfey’s Reagent
Scientific Rationale: Direct chiral HPLC of aliphatic amino acids is notoriously difficult because they lack a UV chromophore. Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) introduces a strong UV chromophore (340 nm) and converts enantiomers into diastereomers. This is a self-validating system : if the derivatization fails, no peaks appear; if it succeeds, the bulky L-FDAA tag ensures baseline resolution of the diastereomers on a standard C18 column due to differential hydrophobic interactions.
Step-by-Step Procedure:
Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in MS-grade acetone.
Derivatization: In a 1.5 mL microcentrifuge tube, mix 50 µL of 50 mM commercial (R)-2-amino-2-ethylhexanoic acid (dissolved in water) with 100 µL of the FDAA solution and 20 µL of 1M NaHCO₃.
Incubation: Heat the mixture at 40°C for 1 hour. Note: Mild heating is required to overcome the steric hindrance of the α,α-disubstituted amine without inducing thermal racemization.
Quenching: Add 20 µL of 1M HCl to stop the reaction, neutralize the NaHCO₃, and stabilize the formed diastereomers. Dilute with 810 µL of mobile phase A (Water + 0.1% TFA).
HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Run a linear gradient from 10% to 50% Acetonitrile (0.1% TFA) over 45 minutes. Monitor at 340 nm. The L-FDAA-(R)-amino acid and L-FDAA-(S)-amino acid will elute as distinct, baseline-resolved peaks.
Protocol 2: Chemical Purification and Enantiomeric Enrichment
Scientific Rationale: This protocol utilizes the distinct solubility profiles of zwitterions versus organic intermediates, followed by exploiting the differential solubility of racemic mixtures versus pure enantiomers in supersaturated solutions.
Step-by-Step Procedure:
Dissolution & Biological Clearance: Dissolve 1.0 g of the crude commercial batch in a minimum volume of 1M HCl (approx. 10 mL). Pass the acidic solution through a 10 kDa MWCO centrifugal filter at 4,000 x g for 15 minutes to remove leached bioreactor proteins.
Organic Wash: Extract the aqueous filtrate three times with 10 mL of diethyl ether. Discard the organic layer. Note: This removes unreacted butyl ethyl ketone and neutral Strecker intermediates.
Isoelectric Precipitation: Transfer the aqueous layer to a beaker with a magnetic stirrer. Slowly titrate with 1M NaOH until the pH reaches the isoelectric point (pI ≈ 6.0).
Enantiomeric Enrichment: Add absolute ethanol dropwise until the solution becomes slightly turbid. Cover and cool to 4°C for 24 hours. Note: The racemate is highly soluble in the mixed aqueous-ethanol system, forcing the pure (R)-enantiomer to selectively crystallize out of the supersaturated solution.
Recovery: Filter the resulting white crystals through a sintered glass funnel, wash with cold absolute ethanol (2 x 5 mL), and dry under vacuum at 30°C to constant weight.
References
Handbook of Chiral Chemicals, Second Edition (Edited by David J. Ager). Details the industrial enzymatic resolution of amino acids using Humicola amino esterase.
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids (Imawaka et al., 2000). Discusses the preparation of (S)-butylethylglycine via the Strecker method and enzymatic kinetic resolution.
US6603043B2 - Process for the preparation of (schiff bases of) α-alkyl-α-amino acid amides. Outlines the Strecker reaction intermediates, specifically 2-amino-2-ethylhexanoic acid amide.
Optimization of reaction conditions for derivatizing (R)-2-Amino-2-ethylhexanoic acid
Welcome to the advanced troubleshooting and methodology hub for (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine)[1]. As researchers and drug development professionals, working with unnatural α,α -di...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and methodology hub for (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine)[1]. As researchers and drug development professionals, working with unnatural
α,α
-disubstituted amino acids presents unique kinetic and thermodynamic challenges. The presence of both an ethyl and a butyl group on the
α
-carbon creates severe steric shielding, rendering standard derivatization and peptide coupling protocols ineffective.
This guide is designed to provide field-proven insights, explain the mechanistic causality behind reaction failures, and offer self-validating protocols to ensure your experimental success.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my N-terminal Fmoc protection yield consistently below 15% when using Fmoc-OSu?
The Causality: The target molecule is an
α,α
-disubstituted amino acid[1]. The bulky
α
-ethyl and
α
-butyl chains create a dense steric shield around the
α
-amino group. Standard reagents like Fmoc-OSu (N-hydroxysuccinimide ester) lack the necessary electrophilicity to overcome this massive kinetic barrier.
The Solution: You must switch to a more reactive electrophile, such as Fmoc-Cl (Fmoc chloride), combined with a strong, non-nucleophilic base like DIPEA in anhydrous conditions. Applying microwave heating (e.g., 60 °C) provides the thermal energy required to force the reaction to completion.
Q2: I successfully protected the amino acid, but coupling it during Solid-Phase Peptide Synthesis (SPPS) fails with HBTU. What should I use?
The Causality: Standard carbodiimide or uronium-based coupling reagents (like HBTU or DIC) form an active ester that is simply too bulky to be attacked by the incoming amine in the peptide sequence. Furthermore, activating the sterically hindered carboxyl group of an
α,α
-dialkyl amino acid is notoriously difficult[2].
The Solution: Transition to phosphonium-based coupling reagents such as PyAOP (7-azobenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate)[2]. PyAOP forms a highly reactive, less bulky 7-azabenzotriazole active ester that excels in hindered environments. Alternatively, converting the Fmoc-amino acid to an acid fluoride (Fmoc-AA-F) provides a highly reactive, sterically unencumbered intermediate ideal for coupling.
Q3: My pre-column derivatization for LC-MS using Marfey's reagent (FDAA) is incomplete after 30 minutes at room temperature. How can I drive it to completion?
The Causality: Marfey's reagent derivatizes amino acids via a nucleophilic aromatic substitution (
SNAr
) mechanism[3]. The bulky
α
-substituents of (R)-2-Amino-2-ethylhexanoic acid sterically hinder the amine's approach to the electron-deficient aromatic ring of FDAA[4].
The Solution: Room temperature is insufficient. You must increase the reaction temperature to 45–50 °C and extend the incubation time to 90 minutes [3]. Ensure a minimum 5-fold molar excess of Marfey's reagent and maintain a slightly basic pH to keep the amine deprotonated.
Q4: Will heating the derivatization reaction to 50 °C cause racemization of the (R)-stereocenter?
The Causality:No. Unlike standard proteinogenic amino acids, (R)-2-Amino-2-ethylhexanoic acid lacks an
α
-proton[1]. Racemization of amino acids typically occurs via base-catalyzed abstraction of the
α
-proton to form a planar enolate or oxazolone intermediate. Without this proton, the stereocenter is chemically locked. It is highly resistant to racemization, even under harsh basic or thermal derivatization conditions.
Part 2: Quantitative Data Summary
The following table summarizes the performance of standard versus optimized conditions when handling sterically hindered
α,α
-disubstituted amino acids.
Table 1: Comparison of Derivatization and Coupling Conditions
Reaction Type
Standard Reagent/Condition
Hindered Yield (%)
Optimized Reagent/Condition
Optimized Yield (%)
Mechanistic Advantage
N-Fmoc Protection
Fmoc-OSu, RT, 12h
< 15%
Fmoc-Cl, DIPEA, MW 60 °C, 15m
> 85%
Fmoc-Cl provides higher electrophilicity to overcome steric shielding.
SPPS Coupling
HBTU / DIPEA, RT, 1h
< 10%
PyAOP / HOAt, 45 °C, 2h
> 90%
PyAOP forms a highly reactive, less bulky active ester[2].
Chiral Derivatization
FDAA, NaHCO3, RT, 30m
< 20%
FDAA (5 eq), NaHCO3, 50 °C, 90m
> 95%
Thermal energy overcomes the high activation barrier for
SNAr
[3].
Part 3: Validated Experimental Protocols
Protocol A: Microwave-Assisted Fmoc Protection
Objective: Achieve high-yield Fmoc protection while avoiding the kinetic failures associated with standard N-hydroxysuccinimide esters.
Preparation: Dissolve 1.0 mmol of (R)-2-Amino-2-ethylhexanoic acid in 5 mL of anhydrous dichloromethane (DCM).
Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). (Causality: DIPEA is a non-nucleophilic base that deprotonates the amine without competing for the electrophile).
Electrophile Addition: Slowly add 1.2 mmol of Fmoc-Cl dissolved in 2 mL of DCM dropwise at 0 °C.
Microwave Activation: Seal the reaction vessel and heat in a microwave synthesizer at 60 °C for 15 minutes.
Self-Validation Step: Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The mass transition must show the complete disappearance of the
m/z
160
[M+H]+
peak and the appearance of the
m/z
382
[M+H]+
Fmoc-derivative. If unreacted starting material remains, the electrophile was consumed by ambient moisture; add 0.2 eq Fmoc-Cl and microwave for 5 additional minutes.
Workup: Wash the organic layer with 1M HCl (3x) and brine, dry over
MgSO4
, and concentrate under vacuum.
Protocol B: High-Efficiency Marfey's Derivatization for Chiral LC-MS
Objective: Complete derivatization for accurate enantiomeric excess (ee) determination.
Sample Prep: Dissolve 50 µg of the amino acid in 100 µL of LC-MS grade water.
Reagent Addition: Add 20 µL of 1M
NaHCO3
, followed by 50 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone[3]. (Causality: A massive molar excess of FDAA is required to drive the sterically hindered substitution forward).
Thermal Incubation: Heat the mixture in a thermomixer at 50 °C for 90 minutes[3].
Quenching: Stop the reaction by adding 20 µL of 2M HCl to protonate the residual amine and neutralize the buffer[3].
Self-Validation Step: Analyze the mixture via HPLC-UV at 340 nm. The chromatogram must show a massive peak for hydrolyzed/unreacted FDAA alongside the peak for the derivatized amino acid. If the unreacted FDAA peak is absent, the reagent was the limiting factor, and the protocol must be repeated with a higher FDAA concentration to guarantee quantitative conversion.
Part 4: Decision Workflow Visualization
Caption: Workflow for optimizing derivatization of sterically hindered α,α-disubstituted amino acids.
Part 5: References
1.[1] Title: Hydrolysis-induced racemization of amino acids
Source: researchgate.net
URL:
2.[4] Title: General Approach for the Stereocontrolled Construction of the β‐Lactam Ring in Amino Acid‐Derived 4‐Alkyl‐4‐carboxy‐2‐azetidinones
Source: researcher.life
URL:
How to increase the stability of (R)-2-Amino-2-ethylhexanoic acid for long-term storage
A Guide to Ensuring Long-Term Stability for Researchers and Drug Development Professionals Welcome to the technical support guide for (R)-2-Amino-2-ethylhexanoic acid. As a crucial chiral building block in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Ensuring Long-Term Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for (R)-2-Amino-2-ethylhexanoic acid. As a crucial chiral building block in pharmaceutical synthesis, maintaining the stability and purity of this unnatural amino acid is paramount for reproducible and successful experimental outcomes.[1] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term integrity of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid (R)-2-Amino-2-ethylhexanoic acid?
For long-term stability, solid (R)-2-Amino-2-ethylhexanoic acid should be stored at 2-8°C in a tightly sealed container.[2] For extended periods (years), storage at -20°C is recommended.[3] Key factors to control are:
Moisture: The compound is sensitive to moisture. Use of a desiccant is highly recommended. Always allow the container to warm to room temperature before opening to prevent condensation.[3]
Light: Protect the compound from light by using amber glass vials or storing it in a dark location.[4][5]
Atmosphere: For maximum stability and to prevent oxidation, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I handle the compound upon receipt?
Upon receiving your shipment, which is typically at room temperature for continental US transit, it is crucial to transfer it to the recommended storage conditions immediately.[2] Visually inspect the compound for any signs of discoloration or clumping.
Q3: Can I store (R)-2-Amino-2-ethylhexanoic acid in a solution? What are the best practices?
While storing the compound in its solid form is ideal, solutions are often necessary for experiments. Peptides and amino acids should not be stored in solution for more than a few days for maximum stability.[3] If solution storage is unavoidable:
Use Sterile Buffers: Whenever possible, use sterile buffers with a pH between 5 and 6.[5]
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can significantly accelerate degradation.[3][5]
Storage Temperature: For short-term storage (1-2 days), 4°C is acceptable. For longer-term storage, freeze the aliquots at -20°C or -80°C.[5]
Avoid Frost-Free Freezers: The temperature fluctuations in frost-free freezers can be detrimental to the stability of the compound.[5]
Q4: What are the primary degradation pathways I should be concerned about?
While specific degradation pathways for this unnatural amino acid are not extensively published, based on its chemical structure, the primary concerns are:
Oxidation: The alkyl chain and the tertiary carbon at the chiral center can be susceptible to oxidation.
Moisture-Induced Hydrolysis: Although less common for the free amino acid, any reactive impurities could be hydrolyzed.
Racemization: The chiral center's integrity is critical. Harsh conditions (extreme pH or high temperatures) could potentially lead to racemization, compromising its biological activity.
Q5: What are the visible signs of degradation?
Visible signs of degradation can include:
Discoloration: A change from a white or off-white powder to a yellow or brownish hue can indicate oxidation.
Clumping: This may suggest moisture absorption.
Insolubility: Difficulty in dissolving the compound in a previously suitable solvent can be a sign of degradation into less soluble byproducts.
If any of these signs are observed, it is recommended to perform an analytical purity check before use.
Troubleshooting Guide
Problem
Potential Cause
Recommended Action & Prevention
The solid powder has turned yellow.
Oxidation due to prolonged exposure to air.
Action: Assess the purity via HPLC. If significantly degraded, discard the material. Prevention: Store the compound under an inert gas (argon or nitrogen) and ensure the container is tightly sealed.[6]
Purity, as measured by HPLC, has decreased.
Chemical degradation from improper storage (e.g., temperature fluctuations, moisture).
Action: If the purity is below your experimental tolerance, procure a new batch. Prevention: Strictly adhere to recommended storage conditions. For solutions, prepare fresh stock and avoid repeated freeze-thaw cycles.[3][5]
The compound is difficult to dissolve.
Moisture absorption leading to clumping or degradation into insoluble byproducts.
Action: Try gentle warming or sonication. If it remains insoluble, it may be degraded. Prevention: Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[3]
I suspect racemization of the chiral center.
Exposure to harsh pH or high temperatures during storage or sample preparation.
Action: Verify the enantiomeric purity using a chiral HPLC method. Prevention: Avoid extreme pH and temperature conditions. Store in appropriate buffers if in solution.[5]
In-Depth Protocols & Methodologies
Protocol 1: Recommended Long-Term Storage of Solid Compound
Container: Use an amber glass vial with a PTFE-lined cap.
Inert Atmosphere (Optional but Recommended): Gently flush the vial with a stream of dry argon or nitrogen gas for 15-30 seconds to displace air.
Sealing: Tightly seal the vial cap. For extra protection against moisture, wrap the cap with parafilm.
Secondary Containment: Place the sealed vial inside a larger, labeled container with a desiccant pouch.
Storage: Store the secondary container at -20°C.
Usage: When ready to use, remove the container from the freezer and allow it to warm to room temperature in a desiccator for at least 1-2 hours before opening. This prevents moisture from condensing on the cold powder.[3]
Protocol 2: Preparation of Stabilized Stock Solutions
Solvent Selection: Use a high-purity, sterile solvent or buffer. For aqueous solutions, a slightly acidic to neutral pH (5-7) is generally preferred for amino acid stability.[5]
Excipient Addition (Optional): To enhance stability, especially in formulations, consider adding cryoprotectants or antioxidants. Common stabilizing excipients include:[7][8]
Sugars: Sucrose or Trehalose
Polyols: Mannitol or Sorbitol
Amino Acids: Glycine or Arginine
Note: The choice of excipient must be compatible with the downstream application.
Preparation: In a sterile environment, dissolve the (R)-2-Amino-2-ethylhexanoic acid in the chosen solvent to the desired concentration.
Sterilization: If applicable, sterile filter the solution through a 0.22 µm filter into a sterile container.
Aliquoting: Dispense the solution into single-use, sterile cryovials.
Storage: Flash-freeze the aliquots and store them at -80°C for maximum stability.[5]
Protocol 3: HPLC Method for Purity and Stability Assessment
This is a general reverse-phase HPLC method that can be adapted to monitor the purity of (R)-2-Amino-2-ethylhexanoic acid. Method development and validation are crucial for accurate results.
Parameter
Recommendation
Column
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start with a low percentage of B, and ramp up to elute the compound and any potential impurities.
Flow Rate
1.0 mL/min
Detection
UV at 210 nm or Mass Spectrometry (MS)
Injection Volume
10 µL
This method is based on common practices for analyzing similar small molecules and should be optimized for your specific equipment and requirements.[9]
Understanding the potential chemical instabilities of (R)-2-Amino-2-ethylhexanoic acid is key to preventing them. The diagram below illustrates the most probable degradation routes based on its molecular structure.
Common pitfalls in the synthesis of unnatural amino acids like (R)-2-Amino-2-ethylhexanoic acid
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing sterically demanding unnatural amino...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing sterically demanding unnatural amino acids, such as (R)-2-Amino-2-ethylhexanoic acid .
The synthesis of α,α-disubstituted amino acids presents unique challenges. Because the α-carbon is fully substituted with bulky alkyl chains (e.g., an ethyl and a butyl group), these molecules are highly resistant to standard chemical transformations[1]. Whether you are utilizing classical Bucherer-Bergs routes followed by enzymatic resolution[2], or modern asymmetric phase-transfer catalysis (PTC)[3], this guide will explain the mechanistic causality behind common failures and provide self-validating protocols to ensure your success.
I. Synthesis Workflows & Critical Bottlenecks
Fig 1: Classical synthesis and resolution workflow for α,α-disubstituted amino acids.
II. Troubleshooting & FAQs
FAQ 1: Why is my Bucherer-Bergs hydantoin hydrolysis yielding <10% product?
The Causality: The quaternary α-carbon in 5-butyl-5-ethylhydantoin creates massive steric shielding around the imide carbonyls. During standard alkaline hydrolysis (e.g., refluxing NaOH), the hydroxide ion must attack the planar carbonyl carbon, rehybridizing it to a tetrahedral
sp3
intermediate. The bulky ethyl and butyl chains sterically clash with the incoming nucleophile and the developing tetrahedral geometry, drastically raising the activation energy of the transition state.
The Solution: Standard reflux conditions will fail. You must overcome this activation energy barrier using high-pressure alkaline hydrolysis (e.g.,
Ba(OH)2
in an autoclave at 150°C) to force the formation of the tetrahedral intermediate.
FAQ 2: During asymmetric phase-transfer catalysis (PTC) for (R)-2-amino-2-ethylhexanoic acid, my enantiomeric excess (ee) is stalling at 70%. How do I improve this?
The Causality: In PTC, a chiral quaternary ammonium catalyst forms an ion pair with the enolate, shielding one face to dictate stereochemistry[3]. However, because the formation of the quaternary stereocenter is sterically hindered, the catalyzed alkylation is unusually slow. If the reaction temperature is too high, the uncatalyzed background reaction (where the enolate reacts directly with the alkyl halide without the chiral catalyst) outpaces the catalyzed pathway, resulting in a racemic mixture.
The Solution: Drop the reaction temperature to -40°C. This suppresses the higher-activation-energy background reaction, allowing the chiral PTC pathway to dominate. Furthermore, utilize a rigid,
C2
-symmetric Maruoka catalyst (spiro biphenyl quaternary ammonium salt) which provides a tighter chiral pocket than flexible cinchona alkaloids.
FAQ 3: My enzymatic kinetic resolution of racemic 2-amino-2-ethylhexanoic acid using Porcine Kidney Acylase I is failing. Why?
The Causality: Standard acylases evolved to process natural L-amino acids, which possess a single, small α-proton. The presence of both an ethyl and a butyl group completely disrupts the enzyme's active site binding pocket due to severe steric clashing, preventing the substrate from aligning with the catalytic triad[4].
The Solution: Transition to engineered PLP-dependent enzymes or specific recombinant amidases that possess an artificially enlarged binding pocket specifically evolved for α-quaternary centers[4]. Alternatively, bypass resolution entirely by using the asymmetric PTC route[1].
III. Quantitative Data & Optimization Matrices
Table 1: Comparison of Hydrolysis Conditions for 5-Butyl-5-ethylhydantoin
Method
Reagents
Temp / Time
Yield (%)
Racemization Risk
Standard Alkaline
6M NaOH
100°C / 48h
< 15%
Low
High-Pressure Alkaline
Ba(OH)2
,
H2O
150°C / 12h (Autoclave)
> 85%
Moderate
Acidic Hydrolysis
6M HCl
110°C / 72h
< 5%
Low
Microwave-Assisted
5M NaOH
160°C / 30 min
~ 80%
Moderate
Table 2: Enantiomeric Excess (ee) Optimization in Asymmetric Alkylation
Catalyst Type
Temp (°C)
Solvent
Base
ee (%)
Yield (%)
Cinchona Alkaloid
-20
Toluene
50% KOH
45-55
60
Maruoka Catalyst (Spiro)
0
Toluene
50% KOH
85
88
Maruoka Catalyst (Spiro)
-40
Toluene
50% KOH
> 98
92
IV. Diagnostic Logic Tree
Fig 2: Troubleshooting logic tree for resolving low enantiomeric excess in asymmetric alkylation.
V. Self-Validating Experimental Protocols
Protocol A: High-Pressure Hydantoin Hydrolysis
Objective: Convert sterically hindered 5-butyl-5-ethylhydantoin to racemic 2-amino-2-ethylhexanoic acid prior to enzymatic resolution.
Reactor Loading: In a Teflon-lined stainless steel autoclave, suspend 10 mmol of 5-butyl-5-ethylhydantoin in 30 mL of water. Add 30 mmol of Barium Hydroxide octahydrate (
Ba(OH)2⋅8H2O
).
Thermal Cycle: Seal the autoclave and heat to 150°C for 12 hours. Ensure the internal pressure stabilizes.
Self-Validation Check (Crucial): Before proceeding to the workup phase, extract a 50 µL aliquot, acidify with 1M HCl, and spot on a silica TLC plate. Stain with ninhydrin and heat. A deep purple spot indicates the successful formation of the free primary amine. If the spot is absent, reseal the autoclave and extend the reaction time by 4 hours.
Isolation: Cool to room temperature. Precipitate barium ions by bubbling
CO2
gas through the solution until pH reaches 7.0. Filter the insoluble
BaCO3
through Celite. Lyophilize the filtrate to obtain the crude racemic amino acid.
Protocol B: Asymmetric Phase-Transfer Alkylation
Objective: Direct synthesis of (R)-2-amino-2-ethylhexanoic acid precursor via Schiff base alkylation[5].
Schiff Base Formation: React ethyl 2-aminobutanoate with benzaldehyde in the presence of
MgSO4
to form the aldimine Schiff base. Filter and concentrate.
Asymmetric Alkylation: Dissolve the Schiff base (5 mmol) and (S,S)-Maruoka catalyst (1 mol%) in anhydrous toluene (20 mL) under an Argon atmosphere. Cool the reaction strictly to -40°C.
Reagent Addition: Add 1-bromobutane (6 mmol), followed dropwise by 50% aqueous KOH (15 mmol). Stir vigorously at -40°C for 24 hours.
Self-Validation Check (Crucial): Prior to quenching, analyze a micro-aliquot of the organic layer via
1H
-NMR. Monitor the disappearance of the characteristic aldimine proton singlet (typically around
δ
8.0-8.5 ppm). If the signal persists, the Schiff base has not fully reacted, indicating either inactive catalyst or degraded alkylating agent.
Hydrolysis: Quench with water, extract with diethyl ether, and subject the organic layer to mild acidic hydrolysis (1M HCl, THF) to cleave the Schiff base, yielding the enantioenriched α,α-disubstituted amino ester.
VI. References
Vogt, Henning; Bräse, S. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
URL:
UC Santa Barbara Office of Technology & Industry Alliances. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids.
URL:
American Chemical Society (ACS). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives.
URL:
ResearchGate. Design and synthesis of photoresponsive chiral azo-molecular tweezers.
URL:
Google Patents. US6603043B2 - Process for the preparation of (schiff bases of) α-alkyl-α-amino acid amides.
URL:
Technical Support Center: Method Refinement for Quantifying (R)-2-Amino-2-ethylhexanoic Acid in Biological Samples
Welcome to the technical support center for the quantification of (R)-2-Amino-2-ethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the quantification of (R)-2-Amino-2-ethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of this non-proteinogenic amino acid. Our goal is to equip you with the expertise to develop and validate robust and reliable analytical methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Enantiomeric Resolution or No Separation
You are observing co-elution or poor separation between the (R)- and (S)-enantiomers of 2-Amino-2-ethylhexanoic acid.
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for chiral recognition.[1][2] Not all chiral columns are suitable for every class of analyte.
Solution:
Screen Multiple CSPs: If you are in the method development phase, it is highly recommended to screen a variety of chiral stationary phases (e.g., polysaccharide-based, macrocyclic antibiotic-based) to find the one that provides the best selectivity for your analyte.[2]
Consult Manufacturer's Literature: Review the column manufacturer's application notes and guides for recommendations on separating amino acids or similar compounds.
Potential Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in the interaction between the analyte and the CSP.[1]
Solution:
Optimize Organic Modifier: Systematically vary the type (e.g., isopropanol, ethanol) and percentage of the organic modifier in your mobile phase.
Utilize Additives: For basic compounds like amines, adding a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) can improve peak shape and resolution by minimizing secondary interactions with the stationary phase.[1] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.
Adjust pH: If using a reversed-phase chiral column, ensure the mobile phase pH is controlled and optimized.
Potential Cause 3: Inappropriate Temperature. Temperature can significantly impact chiral recognition and, consequently, the separation of enantiomers.[1]
Solution:
Temperature Optimization: Evaluate a range of column temperatures (e.g., 15°C to 40°C). Lower temperatures often enhance the subtle interactions required for chiral separation, leading to better resolution.[1] However, in some cases, higher temperatures can improve efficiency.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)
You are observing asymmetric peaks for (R)-2-Amino-2-ethylhexanoic acid, which can compromise integration and quantification accuracy.
Potential Cause 1: Column Overload. Injecting too much sample onto the column can lead to peak distortion.
Solution:
Dilute the Sample: Prepare and inject a series of dilutions of your sample. If the peak shape improves with dilution, you were likely overloading the column.
Potential Cause 2: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing.
Solution:
Use Mobile Phase Additives: As mentioned previously, adding a basic modifier like DEA can help to saturate the active sites on the stationary phase and improve peak shape for basic analytes.[1]
Potential Cause 3: Incompatibility between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
Solution:
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Issue 3: Inconsistent or Low Analyte Recovery During Sample Preparation
You are experiencing low or variable recovery of (R)-2-Amino-2-ethylhexanoic acid after solid-phase extraction (SPE).
Potential Cause 1: Inappropriate SPE Sorbent. The choice of SPE sorbent is critical for retaining and eluting your analyte of interest.
Solution:
Select the Right Sorbent: For amino acids in biological fluids, mixed-mode or ion-exchange SPE cartridges are often effective.[3] A C18 sorbent may also be used, but optimization of the sample pH will be crucial to ensure the analyte is retained.[3]
Test Different Sorbents: If recovery is poor, screen different types of SPE cartridges (e.g., strong cation exchange, mixed-mode cation exchange).
Potential Cause 2: Suboptimal pH during Loading and Elution. The charge state of the amino acid is pH-dependent and will affect its retention on the SPE sorbent.
Solution:
Adjust Sample pH: Before loading the sample onto the SPE cartridge, adjust the pH to ensure the analyte is in the correct charge state for retention. For a cation exchange sorbent, a lower pH will ensure the amine group is protonated.
Optimize Elution Solvent: Use an elution solvent with a pH that will neutralize the charge of the analyte, allowing it to be released from the sorbent. For a cation exchange sorbent, a basic elution solvent is typically used.
Potential Cause 3: Insufficient Elution Volume or Strength. The analyte may not be completely eluted from the SPE cartridge.
Solution:
Increase Elution Volume: Try eluting with a larger volume of solvent.
Increase Elution Solvent Strength: If possible, increase the concentration of the organic or ionic component in your elution solvent.
Issue 4: Matrix Effects Leading to Inaccurate Quantification in LC-MS/MS
You are observing ion suppression or enhancement, leading to poor accuracy and precision in your LC-MS/MS data.
Potential Cause 1: Co-elution of Matrix Components. Endogenous components from the biological matrix (e.g., phospholipids, salts) can co-elute with your analyte and interfere with its ionization in the mass spectrometer source.[4][5][6] This is a significant challenge in bioanalysis.[5]
Solution:
Improve Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering matrix components. This may involve using a different column, a slower gradient, or a different mobile phase.
Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as a more selective SPE protocol or liquid-liquid extraction, to remove a greater proportion of the matrix components before analysis.[6]
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6]
Potential Cause 2: Inadequate Sample Preparation. Protein precipitation alone may not be sufficient to remove all interfering matrix components.[6]
Solution:
Implement SPE: As mentioned, solid-phase extraction is a powerful technique for removing matrix interferences.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for developing a chiral separation method for (R)-2-Amino-2-ethylhexanoic acid?
A1: The most effective strategy is to screen a panel of chiral stationary phases (CSPs) with a variety of mobile phases.[2] Polysaccharide-based columns are often a good starting point due to their broad applicability.[2] Screening different modes (normal phase, reversed-phase, and polar organic) can significantly increase the chances of finding a successful separation.[2]
Q2: How can I assess the presence and extent of matrix effects in my LC-MS/MS method?
A2: The "post-extraction spike" method is a widely accepted approach to quantitatively assess matrix effects.[4] This involves comparing the response of the analyte spiked into the extracted blank matrix to the response of the analyte in a neat solution at the same concentration.[4] A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[4]
Q3: When is derivatization necessary for the analysis of (R)-2-Amino-2-ethylhexanoic acid?
A3: Derivatization can be beneficial in several scenarios:
To enable separation on an achiral column: By reacting the enantiomers with a chiral derivatizing agent, you form diastereomers which can often be separated on a standard achiral column like a C18.[8][9]
To improve chromatographic properties: Derivatization can improve peak shape and reduce tailing.[8]
To enhance detection sensitivity: Derivatization can introduce a chromophore for UV detection or a group that ionizes more efficiently for mass spectrometry.[8][10]
Q4: What are the key parameters to consider for bioanalytical method validation according to regulatory guidelines?
A4: According to the FDA's Bioanalytical Method Validation Guidance, the key parameters to validate include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11][12] These guidelines are essential for ensuring that your analytical method produces reliable and scientifically sound data for regulatory submissions.[12]
Q5: My chiral separation is not reproducible between different columns of the same type. What could be the cause?
A5: This can be due to an "additive memory effect," where mobile phase modifiers or sample components from previous injections adsorb to the stationary phase and alter its selectivity.[13] To mitigate this, it is crucial to have a robust column washing and equilibration procedure between injections and to dedicate a column to a specific method where possible.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for (R)-2-Amino-2-ethylhexanoic Acid from Human Plasma
This protocol provides a general framework for SPE. Optimization will be required for your specific application.
Sample Pre-treatment:
Thaw plasma samples on ice.
Vortex the plasma sample.
Dilute 100 µL of plasma with 400 µL of 2% formic acid in water.
Vortex for 30 seconds.
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
SPE Cartridge Conditioning:
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
Sample Loading:
Load the supernatant from the pre-treated sample onto the SPE cartridge.
Washing:
Wash the cartridge with 1 mL of 2% formic acid in water.
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
Elution:
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
Dry-down and Reconstitution:
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the sample in 100 µL of the initial mobile phase.
Protocol 2: Derivatization of (R)-2-Amino-2-ethylhexanoic Acid with Marfey's Reagent (for HPLC-UV Analysis)
This protocol is for creating diastereomers for separation on an achiral column.
Sample Preparation:
Ensure your sample containing (R)-2-Amino-2-ethylhexanoic acid is in an aqueous solution.
Derivatization Reaction:
To 50 µL of your sample, add 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
Add 20 µL of 1 M sodium bicarbonate.
Vortex and incubate at 40°C for 1 hour.
Reaction Quenching:
Add 10 µL of 2 M HCl to stop the reaction.
Analysis:
Inject an appropriate volume of the derivatized sample onto a C18 HPLC column for analysis.
Data Presentation
Table 1: Troubleshooting Summary for Poor Enantiomeric Resolution
Potential Cause
Key Diagnostic Check
Primary Solution
Inappropriate Chiral Stationary Phase (CSP)
No separation or very low resolution (<1.0) on the current column.
Screen a panel of different CSPs.
Suboptimal Mobile Phase
Broad or tailing peaks, poor resolution.
Optimize organic modifier, and add acidic/basic modifiers.
Incorrect Temperature
Resolution changes significantly with minor temperature fluctuations.
Perform a temperature optimization study (e.g., 15-40°C).
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: General workflow for solid-phase extraction.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Gao, H., & Liu, G. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(20), 1591-1594. [Link]
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS...: Bioanalysis. [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 77-84. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
ResearchGate. (n.d.). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. [Link]
Hamase, K., & Morikawa, A. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In Methods in Molecular Biology (Vol. 1597, pp. 139-147). [Link]
Ishii, C., & Hamase, K. (n.d.). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. Kyushu University. [Link]
Ishii, C., & Hamase, K. (2026). Two-Dimensional LC-MS/MS Determination of Chiral Amino Acids in Real-World Samples. Methods in Molecular Biology, 2994, 231-244. [Link]
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
Springer. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]
PubMed. (2012, November 15). Determination of essential amino acids in human serum by a targeting method based on automated SPE-LC-MS/MS: discrimination between artherosclerotic patients. [Link]
National Institutes of Health. (n.d.). Serum biomarker profiling by solid-phase extraction with particle-embedded micro tips and matrix-assisted laser desorption/ionization mass spectrometry. [Link]
ResearchGate. (2015, March 2). What precautions should be kept in our mind, if using chiral column in HPLC? [Link]
ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? [Link]
ResearchGate. (2026, February 7). Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents. [Link]
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Metabolites, 13(4), 543. [Link]
National Center for Biotechnology Information. (n.d.). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]
ResearchGate. (2012, September 26). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. [Link]
University of Texas Southwestern Medical Center. (n.d.). Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis. [Link]
Academia.edu. (n.d.). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. [Link]
Metanotitia. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]
MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]
National Center for Biotechnology Information. (2021, May 24). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]
Semantic Scholar. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. [Link]
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
Anomalous results in the lab can be a source of significant frustration, leading to project delays and questions about data integrity. When working with highly specific chiral building blocks like (R)-2-Amino-2-ethylhexa...
Author: BenchChem Technical Support Team. Date: March 2026
Anomalous results in the lab can be a source of significant frustration, leading to project delays and questions about data integrity. When working with highly specific chiral building blocks like (R)-2-Amino-2-ethylhexanoic acid, batch-to-batch variability of the starting material is a frequent, yet often overlooked, culprit. This technical support center is designed to provide you, the research and development scientist, with a structured, in-depth guide to diagnosing and mitigating issues arising from the variability of this critical raw material.
As Senior Application Scientists, we understand that simply listing troubleshooting steps is insufficient. This guide is built on a foundation of scientific causality, explaining the "why" behind each analytical choice and procedural recommendation. Our goal is to empower you to not only solve your immediate problem but also to build robust processes that anticipate and control for future material inconsistencies.
This section addresses the most common initial questions and observations. Use it as a starting point to diagnose the nature of your problem.
Q1: My reaction yield has suddenly dropped or become highly inconsistent across different lots of (R)-2-Amino-2-ethylhexanoic acid. What should I check first?
A: Inconsistent yield is the most common symptom of raw material variability. Before re-optimizing your reaction conditions, first, verify the material's integrity. The primary culprits are often variations in chemical purity, the presence of the incorrect stereoisomer, or differing physical properties like water content or crystal form. We recommend a side-by-side comparison of the problematic lot with a previously successful "golden standard" lot.
Q2: I'm observing an unexpected side product in my reaction. Could the starting material be the cause?
A: Absolutely. A new or elevated impurity in the (R)-2-Amino-2-ethylhexanoic acid raw material can act as a reactive species in your process. Common culprits include residual starting materials from the synthesis, such as 2-ethylhexanoic acid, or process-related impurities like dipeptides that may have formed during synthesis[1][2]. An in-depth impurity profile analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the critical next step.
Q3: The physical behavior of the material seems different. One batch dissolves easily, while another is slow to dissolve or requires different solvent volumes. Why is this happening?
A: This strongly suggests a variation in the material's solid-state properties. (R)-2-Amino-2-ethylhexanoic acid, like many active pharmaceutical ingredients (APIs), can exist in different crystalline forms, a phenomenon known as polymorphism[3][4]. Different polymorphs can have significantly different solubilities, melting points, and stability, even though they are chemically identical[5][6]. Variations in particle size and surface area between batches can also dramatically affect dissolution rates[7][8].
Q4: My final compound has failed its stereochemical purity specification. How can the starting material be responsible if it's labeled as the (R)-enantiomer?
A: While the material is specified as the (R)-enantiomer, manufacturing processes are not perfect. It is possible for a particular batch to contain a higher-than-acceptable level of the (S)-enantiomer. This enantiomeric impurity can carry through your synthesis, compromising the stereochemical integrity of your final product. A dedicated chiral HPLC analysis is required to quantify the enantiomeric excess (e.e.) of the raw material lot [9].
Section 2: Deep Dive - A Systematic Approach to Troubleshooting Variability
When initial FAQs point towards a raw material issue, a systematic investigation is necessary. The following workflow provides a logical path from problem observation to root cause identification.
Caption: Systematic workflow for diagnosing batch-to-batch variability.
Investigating Chemical and Stereochemical Purity
Variations in the type and quantity of impurities are a primary driver of inconsistent performance. The goal is to create a detailed "fingerprint" of each batch to compare against a trusted standard.
Potential Issue
Root Cause & Scientific Rationale
Recommended Action & Analysis
Low Assay / High Impurity Content
The concentration of (R)-2-Amino-2-ethylhexanoic acid is lower than specified. This can be due to poor control during the manufacturing process, leading to higher levels of synthesis by-products or residual starting materials[10]. This directly impacts stoichiometry and can introduce reactive species.
Analysis: Quantitative HPLC-UV. Compare the area % of the main peak and the total impurity profile against the Certificate of Analysis (CoA) and the "golden" batch.
Enantiomeric Contamination
The batch contains an unacceptable level of the (S)-2-Amino-2-ethylhexanoic acid enantiomer. Chiral molecules interact differently with other chiral molecules (e.g., enzymes, chiral catalysts), and contamination can lead to diastereomeric side products or lower efficacy of the final molecule.
Analysis: Chiral HPLC. A specific chiral stationary phase (CSP) is required to resolve the enantiomers. This provides the enantiomeric excess (e.e.) or enantiomeric purity of the batch.
Presence of a Specific Reactive Impurity
An impurity that is normally absent or at very low levels is present in the problematic batch. For example, an unreacted amine or a residual acid from the synthesis could interfere with your reaction chemistry[1][11].
Analysis: LC-MS. This technique is crucial for identifying the mass of unknown impurity peaks detected by HPLC, providing clues to their structure and potential reactivity.
Investigating Physical Property Variations
For solid reagents, how the molecules are packed together (crystallography) and their particle characteristics are as important as their chemical identity.
Potential Issue
Root Cause & Scientific Rationale
Recommended Action & Analysis
Polymorphism
The material has crystallized in a different, potentially less stable or less soluble, form (polymorph)[12]. This is often caused by minor changes in the final crystallization and drying steps during manufacturing[7]. A metastable polymorph might have higher initial solubility but could convert to a more stable, less soluble form over time or upon contact with your solvent[5].
Analysis: X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying the crystalline form. Differential Scanning Calorimetry (DSC) can also reveal different thermal behaviors (melting points, phase transitions) between polymorphs.
Particle Size Distribution (PSD)
The batch consists of significantly larger or smaller particles. PSD affects the surface area available for dissolution. Smaller particles have a larger surface area and dissolve faster, while larger particles dissolve more slowly, which can impact reaction kinetics[8].
Analysis: Laser Diffraction Particle Size Analysis. This will provide a quantitative distribution of particle sizes, allowing for a direct comparison between batches.
Excess Water Content
The material has absorbed moisture from the environment due to improper handling or packaging. Excess water can alter the stoichiometry of your reaction (if it's a reactant or inhibitor) and can sometimes induce a change in the crystalline form of the material.
Analysis: Karl Fischer Titration. This is the gold standard for accurately quantifying the water content in a solid sample.
Section 3: The Analytical Toolbox - Key Experimental Protocols
Trustworthy data is the foundation of effective troubleshooting. The following protocols are designed to be self-validating by including system suitability checks and referencing established methods.
Protocol 1: HPLC-UV Method for Chemical Purity and Impurity Profiling
Objective: To quantify the purity of (R)-2-Amino-2-ethylhexanoic acid and create a comparative impurity profile between batches.
Methodology:
System Preparation:
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A time-based gradient from high aqueous to high organic content is necessary to elute both the polar amino acid and any less polar impurities. (e.g., 5% B to 95% B over 20 minutes).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm (where the carboxyl group absorbs).
Sample Preparation:
Accurately weigh and dissolve ~10 mg of each batch (problematic, golden standard) in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
Further dilute to a working concentration of ~0.1 mg/mL.
Analysis Sequence:
Inject a blank (Mobile Phase A) to establish a baseline.
Inject a standard solution multiple times (n=5) to check for system suitability (retention time RSD < 1%, peak area RSD < 2%).
Inject the "golden standard" batch solution.
Inject the problematic batch solution.
Data Interpretation:
Compare the chromatograms. Note the retention time and area percent of the main peak.
Look for any new peaks in the problematic batch or any peaks with a significantly larger area percent compared to the golden standard.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Amino-2-ethylhexanoic acid.
Methodology:
System Preparation:
HPLC System: As above.
Chiral Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids[9].
Mobile Phase: Isocratic mobile phases are common. A typical starting point is a mixture of Methanol and an acidic or basic modifier (e.g., 100% Methanol with 0.1% Acetic Acid and 0.05% Triethylamine). Note: Mobile phase composition is highly column-dependent and requires optimization.
Flow Rate: 0.5 - 1.0 mL/min.
Detection Wavelength: 210 nm.
Sample Preparation:
Prepare a solution of the racemic (R/S)-2-Amino-2-ethylhexanoic acid to confirm the method can separate the two enantiomers.
Prepare solutions of the problematic and golden standard batches at ~0.5 mg/mL.
Analysis Sequence:
Inject the racemic mixture to determine the retention times of the (R) and (S) peaks and to calculate the resolution factor (must be >1.5 for good separation).
Inject the golden standard and problematic batch solutions.
Data Interpretation:
Integrate the peaks for both enantiomers. Calculate the enantiomeric purity (or e.e.) for each batch using the formula: Area % = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100. A significant drop in this value for the problematic batch is a clear root cause.
Section 4: Best Practices - Proactive Quality Control
Solving a batch issue is reactive; preventing one is proactive. Implementing robust quality control measures for incoming raw materials is essential for long-term success in drug development.
Supplier Qualification is Non-Negotiable: Do not assume all suppliers are equal. A change in supplier is a primary source of variability[8][13].
Action: Qualify your primary supplier rigorously. If you must use a secondary supplier, perform a full side-by-side analysis against your established "golden standard" before the material ever enters your workflow. The inability of a supplier to provide necessary quality documentation is a major red flag[10].
Implement a Robust Incoming Material Testing Program: The Certificate of Analysis (CoA) is a starting point, not the complete story.
Action: At a minimum, perform an identity check (e.g., FTIR) and a purity check (HPLC) on every incoming lot. For critical projects, a full characterization including chiral purity and XRPD is warranted. This data-centric approach helps detect deviations early[14].
Establish a "Golden Standard" Batch:
Action: When you qualify a new material for a project, reserve a significant quantity of that first successful lot. Store it under ideal conditions (see below) and use it as your benchmark for all future incoming batches.
Control Storage and Handling:
Action: Store (R)-2-Amino-2-ethylhexanoic acid in tightly sealed containers in a cool, dry place, protected from light. Many amino acids are hygroscopic, and moisture can lead to degradation or changes in physical form[11]. Avoid storing in areas with significant temperature fluctuations, which can promote polymorphic transitions[12].
By adopting this systematic, data-driven approach, you can move from being a victim of batch-to-batch variability to being in control of your critical raw materials, ensuring the consistency and integrity of your research and development efforts.
References
BioPharm International. (2026, March 12). Biopharma Takes On Raw Material Variability. [Link]
Process Validation Forum. (2025, August 4). How to Solve Batch Production Challenges in Pharmaceutical Manufacturing. [Link]
ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). [Link]
SpringerLink. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]
J-Stage. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. [Link]
Hilaris Publishing. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]
ResearchGate. (2026, February 7). Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents. [Link]
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]
ACS Publications. (2013, March 8). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. [Link]
Fingerprint. (n.d.). 2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases i and II for treatment of myocardial reperfusion injury. [Link]
IVT Network. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. [Link]
Improving the efficiency of coupling (R)-2-Amino-2-ethylhexanoic acid in solid-phase peptide synthesis
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the incorporation of sterically hindered, non-natural amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the incorporation of sterically hindered, non-natural amino acids. (R)-2-Amino-2-ethylhexanoic acid is notoriously difficult to couple due to its
α,α
-dialkyl structure.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure quantitative coupling yields.
Before diving into the FAQs, use the decision tree below to identify the most likely bottleneck in your current solid-phase peptide synthesis (SPPS) workflow.
Diagnostic workflow for troubleshooting sterically hindered amino acid couplings in SPPS.
Frequently Asked Questions (FAQs)
Q1: Why does (R)-2-Amino-2-ethylhexanoic acid consistently fail to couple using standard DIC/HOBt protocols?
A: (R)-2-Amino-2-ethylhexanoic acid is an
α,α
-disubstituted (or
α,α
-dialkyl) amino acid. The presence of both an ethyl and a butyl group on the alpha-carbon creates severe steric hindrance[1]. This bulky microenvironment physically blocks the incoming N-terminal amine of the growing peptide chain from performing a nucleophilic attack on the activated carbonyl[2]. Standard carbodiimide-based active esters (like those formed with DIC/HOBt) are simply too bulky to navigate this steric crowding, resulting in sluggish kinetics, incomplete couplings, and sequence deletions.
Q2: What is the most effective coupling reagent for this specific amino acid?
A: For extreme steric hindrance, generating an in situ acid fluoride is the most effective chemical strategy[3]. We recommend using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The causality here lies in atomic radii: the fluorine atom is small and highly electronegative, creating a highly reactive acyl fluoride intermediate that minimizes steric clash during the coupling event[3]. Alternatively, uronium salts based on Oxyma Pure, such as COMU , are excellent choices, particularly when combined with elevated temperatures.
Q3: Can Microwave-Assisted SPPS (MW-SPPS) improve the coupling yield?
A: Absolutely. MW-SPPS is virtually mandatory for efficiently incorporating (R)-2-Amino-2-ethylhexanoic acid. Microwave irradiation provides rapid, uniform thermal energy (typically 75°C – 90°C) that overcomes the high activation energy barrier associated with sterically hindered couplings[4]. Furthermore, the elevated temperature disrupts inter-chain hydrogen bonding and
β
-sheet aggregation on the resin, increasing the spatial accessibility of the terminal amine[5].
Q4: How does resin loading affect the coupling of hindered amino acids?
A: High resin loading (>0.4 mmol/g) exacerbates steric crowding by packing the growing peptide chains closely together, promoting aggregation. For difficult sequences involving
α,α
-disubstituted amino acids, we strongly advise using a low-loading resin (0.1 – 0.2 mmol/g)[6]. This provides ample spatial freedom for the bulky (R)-2-Amino-2-ethylhexanoic acid to access the active sites.
Quantitative Comparison of Coupling Strategies
To help you select the right approach, the table below summarizes the quantitative parameters and expected outcomes when coupling (R)-2-Amino-2-ethylhexanoic acid.
Coupling Strategy
Reagent Equivalents
Base Equivalents (DIPEA)
Temp (°C)
Typical Time
Expected Yield
Safety / Notes
Standard (DIC/HOBt)
3.0
N/A
25
12 - 24 hrs
< 20%
Safe, but ineffective for
α,α
-dialkyl AAs.
Uronium (HATU)
4.0
8.0
25
4 - 6 hrs
40 - 60%
Highly reactive; known allergenic/explosive risks.
Acid Fluoride (TFFH)
4.0
8.0
25
2 - 4 hrs
75 - 90%
Ideal for extreme hindrance; generates toxic byproducts[3].
Microwave (COMU)
4.0
8.0
75 - 90
10 - 15 mins
> 95%
Safer than HATU; optimal for MW-SPPS.
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system. By incorporating double couplings and intermediate colorimetric testing, you ensure that any failure is caught immediately, preventing the waste of downstream reagents.
Protocol A: Room-Temperature Acid Fluoride Coupling via TFFH
Use this protocol if you do not have access to a microwave peptide synthesizer. It leverages the small atomic radius of fluorine to bypass steric clash[3].
Resin Preparation: Swell the low-loading resin (e.g., 0.15 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes.
Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 minute).
Pre-activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-(R)-2-Amino-2-ethylhexanoic acid and 4.0 equivalents of TFFH in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for 5–7 minutes to ensure complete conversion to the reactive acid fluoride[3].
Coupling: Add the pre-activated solution to the resin. Agitate gently at room temperature for 2 to 4 hours.
Verification & Double Coupling: Wash the resin with DMF (5 × 1 minute). Perform a Kaiser test (or chloranil test for secondary amines). If the test is positive (blue/green), perform a second coupling using fresh reagents for an additional 2 hours.
Protocol B: Microwave-Assisted Coupling with COMU
This is the gold-standard protocol. COMU provides uronium-based hyper-reactivity without the explosive risks of HOBt/HOAt derivatives. Combined with microwave heating, it rapidly drives the endothermic coupling of hindered substrates[4].
Preparation: Swell the resin in DMF and perform standard Fmoc deprotection (20% piperidine in DMF).
Reagent Mixing: Mix 4.0 equivalents of Fmoc-(R)-2-Amino-2-ethylhexanoic acid, 4.0 equivalents of COMU, and 8.0 equivalents of DIPEA in DMF. Do not pre-activate for longer than 2 minutes to prevent the degradation of the active ester.
Microwave Irradiation: Transfer the mixture and resin to a microwave-safe reaction vessel. Irradiate the reaction at 75°C for 10–15 minutes using a dedicated peptide synthesis microwave (e.g., Biotage or CEM system)[4].
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 minute) while the vessel is still warm to prevent sudden peptide aggregation[5].
Verification: Perform a Kaiser test. A double coupling under the exact same microwave conditions is highly recommended to ensure a quantitative yield.
Strategies to minimize side reactions with (R)-2-Amino-2-ethylhexanoic acid
A Guide to Overcoming Synthetic Challenges and Minimizing Side Reactions Welcome to the Technical Support Center for (R)-2-Amino-2-ethylhexanoic acid. This resource is designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Overcoming Synthetic Challenges and Minimizing Side Reactions
Welcome to the Technical Support Center for (R)-2-Amino-2-ethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of this sterically hindered amino acid into your synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to anticipate and resolve experimental challenges.
Introduction to (R)-2-Amino-2-ethylhexanoic Acid
(R)-2-Amino-2-ethylhexanoic acid is an α,α-disubstituted amino acid, a class of compounds known to impart unique conformational constraints on peptides, which can enhance metabolic stability and bioactivity.[1][2] However, the very steric bulk that provides these desirable properties also presents significant challenges during chemical synthesis, primarily in peptide bond formation.[3][4][5] This guide will address the most common issues encountered and provide strategies to minimize side reactions and maximize yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with (R)-2-Amino-2-ethylhexanoic acid.
Issue 1: Low or No Coupling Yield
The most frequent challenge with (R)-2-Amino-2-ethylhexanoic acid is achieving high-efficiency coupling due to its significant steric hindrance.[4]
Potential Causes and Solutions:
Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for such sterically demanding couplings.[4][6]
Solution: Employ more powerful in-situ activating reagents. Uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyAOP, PyBOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4][6][7] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can also be a highly effective strategy.[1][8]
Insufficient Reaction Time or Temperature: Steric hindrance dramatically slows down the reaction rate.[4]
Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[4] Gentle heating can also help overcome the activation energy, but this should be done with caution to avoid potential side reactions like racemization.[9]
Suboptimal Solvent Choice: The reaction solvent can influence the solvation of reactants and the transition state.
Solution: While DMF is a common choice, N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating growing peptide chains and disrupting aggregation.[10][11]
Single Coupling Insufficiency: A single coupling cycle may not be enough to drive the reaction to completion.
Solution: Perform a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step.[4]
Issue 2: Racemization at the α-Carbon
While α,α-disubstituted amino acids are generally more resistant to racemization than their α-monosubstituted counterparts, it can still occur, particularly with aggressive activation methods or prolonged reaction times at elevated temperatures.[8]
Potential Causes and Solutions:
Overly Basic Conditions: The presence of strong, non-hindered tertiary amines can promote the abstraction of the α-proton from the activated amino acid, leading to racemization.[12]
Solution: Use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIEA) or sym-collidine in stoichiometric amounts.[8] Avoid excess base.
Prolonged Activation Times: Allowing the activated amino acid to sit for extended periods before addition to the amine can increase the risk of racemization.
Solution: Pre-activate the amino acid for a minimal amount of time (typically 1-5 minutes) before adding it to the reaction vessel.[6][7]
High Reaction Temperatures: Increased temperatures can accelerate both the desired coupling and the undesired racemization.
Solution: If heating is necessary to drive the coupling, carefully optimize the temperature and reaction time to find a balance between yield and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for (R)-2-Amino-2-ethylhexanoic acid?
A1: For sterically hindered amino acids like this, high-reactivity coupling reagents are recommended. Uronium/aminium salts like HATU and HCTU are often considered the gold standard.[6] Phosphonium salts such as PyAOP are also highly effective and do not pose the risk of guanidinylation side reactions that can occur with uronium/aminium reagents.[6]
Coupling Reagent Class
Examples
Relative Performance
Key Features
Uronium/Aminium
HATU, HCTU
Very High
Highly effective for difficult couplings. A potential side reaction is guanidinylation of the N-terminus if excess reagent is used.[6][13]
Phosphonium
PyAOP, PyBOP
High
Does not cause guanidinylation. PyAOP is generally more reactive than PyBOP.[6]
Carbodiimide
DIC, DCC
Moderate
Generally insufficient for highly hindered couplings alone. Must be used with an additive like OxymaPure.[6]
Q2: What are the best protecting group strategies for (R)-2-Amino-2-ethylhexanoic acid?
A2: The choice of protecting groups for the α-amino group is critical. The most common are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).
Fmoc: Removed under mild basic conditions (e.g., piperidine in DMF), making it suitable for many synthetic strategies.[14] However, the deprotection can be slow for sterically hindered residues.[10]
Boc: Removed under acidic conditions (e.g., TFA).[14] This can be a robust strategy, but care must be taken if other acid-labile protecting groups are present in the molecule (orthogonality).[15]
The key is to ensure complete deprotection of the preceding residue before coupling (R)-2-Amino-2-ethylhexanoic acid and complete deprotection of its own protecting group before the subsequent coupling. Incomplete deprotection will lead to deletion sequences.[10]
Q3: Can I use microwave-assisted synthesis for couplings involving (R)-2-Amino-2-ethylhexanoic acid?
A3: Yes, microwave-assisted peptide synthesis can be a very effective strategy for difficult couplings.[7] The controlled heating can significantly accelerate the reaction rate, allowing for shorter reaction times and potentially higher yields. However, it is crucial to carefully control the temperature to minimize the risk of racemization and other side reactions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol outlines a general procedure for coupling (R)-2-Amino-2-ethylhexanoic acid on a solid support.
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. For sterically hindered N-termini, consider extending the deprotection time or using a stronger base cocktail like 2% DBU/2% piperidine in DMF.[10]
Washing: Thoroughly wash the resin with DMF (5x) to remove all traces of the deprotection solution.
Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-2-ethylhexanoic acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.
Pre-activation Incubation: Gently agitate the solution for 1-2 minutes to pre-activate the carboxylic acid.[6]
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
Reaction Incubation: Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, this can be extended to overnight.
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, or a test for secondary amines if the preceding residue was proline) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion. If the test is positive, consider a second coupling (double coupling).
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
Visualizing Reaction Strategies
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Key side reactions to minimize during synthesis.
References
BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids.
Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
ACS Publications. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)
ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis.
SpringerLink. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
SlideShare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS.
ACS Figshare. (2015). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis.
Organic Syntheses. (2015).
RSC Publishing. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters.
YouTube. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson)
A Comparative Analysis of Neuroprotective Efficacy: Arginase Inhibitors Versus Established Neuroprotective Agents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the relentless pursuit of effective neuroprotective strategies, the landscape of therapeutic candidates is continually evolving...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective neuroprotective strategies, the landscape of therapeutic candidates is continually evolving. While established agents targeting excitotoxicity, oxidative stress, and inflammation have been the cornerstone of research, emerging classes of compounds offer novel mechanistic approaches. This guide provides a comparative analysis of the neuroprotective efficacy of a promising class of molecules, arginase inhibitors, exemplified by compounds like (R)-2-Amino-2-ethylhexanoic acid, against well-characterized neuroprotective agents. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven perspective to inform future research and therapeutic development.
The Rationale for Neuroprotection: A Complex Cascade
Neurological insults, such as ischemic stroke and neurodegenerative diseases, trigger a complex cascade of events leading to neuronal death. This includes excitotoxicity, primarily mediated by overstimulation of N-methyl-D-aspartate (NMDA) receptors, overwhelming oxidative stress from the generation of reactive oxygen species (ROS), and a sustained inflammatory response. Effective neuroprotective agents aim to interrupt one or more of these pathological processes.
Arginase Inhibitors: A Novel Frontier in Neuroprotection
While initial research on (R)-2-Amino-2-ethylhexanoic acid and its congeners has centered on their potent arginase inhibition for treating myocardial ischemia-reperfusion injury, the underlying mechanism holds significant promise for neuroprotection. Arginase is a critical enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1] By inhibiting arginase, these compounds can increase the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO).[1] NO plays a crucial role in neurotransmission and neuroprotection.[1] Dysregulated NO signaling is implicated in various neurological conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1]
The neuroprotective potential of arginase inhibitors is thought to stem from their ability to enhance cerebral blood flow and reduce neuroinflammation.[1][2] Preclinical studies using arginase inhibitors like L-citrulline and L-ornithine have demonstrated amelioration of the deleterious effects of experimentally induced stroke in rats.[3][4]
Proposed Mechanism of Action for Arginase Inhibitors in Neuroprotection
Caption: Proposed mechanism of arginase inhibitors in neuroprotection.
Established Neuroprotective Agents: A Comparative Overview
For decades, research has focused on several classes of neuroprotective agents. Here, we compare the efficacy of arginase inhibitors with three major classes: NMDA receptor antagonists, free radical scavengers, and anti-inflammatory agents.
NMDA Receptor Antagonists
Mechanism of Action: Following a stroke, excessive release of the neurotransmitter glutamate leads to overstimulation of NMDA receptors, causing a lethal influx of calcium and subsequent neuronal death, a process known as excitotoxicity.[5][6] NMDA receptor antagonists block this overactivity.[6][7]
Efficacy: While highly effective in preclinical stroke models, many NMDA receptor antagonists have failed in clinical trials due to unacceptable side effects like psychomimetic effects and sedation.[7][8] The failure of high-affinity antagonists has led to the exploration of lower-affinity compounds, which have shown more success in treating conditions like dementia and Parkinson's disease.[9][10]
Free Radical Scavengers
Mechanism of Action: Ischemic injury leads to the overproduction of reactive oxygen species (ROS), causing oxidative stress and secondary tissue damage.[1][4] Free radical scavengers neutralize these harmful molecules.[11][12]
Efficacy: Edaravone is a free radical scavenger that has been approved in Japan for the treatment of acute ischemic stroke.[1][13] It works by scavenging both lipid- and water-soluble peroxyl radicals.[13] However, other scavengers like NXY-059 showed initial promise in a Phase III trial (SAINT I) but ultimately failed to demonstrate efficacy in a subsequent trial (SAINT II).[1]
Anti-inflammatory Agents
Mechanism of Action: The inflammatory response following a neurological insult can exacerbate brain injury.[14] Anti-inflammatory agents aim to mitigate this secondary damage.
Efficacy: Minocycline, a tetracycline antibiotic, has demonstrated neuroprotective properties through its anti-inflammatory, anti-apoptotic, and protease-inhibiting actions.[3] It can penetrate the blood-brain barrier and has shown promise in various animal models of neurological injury.[2][3] A systematic review and meta-analysis of clinical trials suggested that minocycline is a promising neuroprotective agent for acute ischemic stroke.[15]
Comparative Efficacy Data
The following table summarizes key efficacy data from preclinical and clinical studies for different classes of neuroprotective agents. It is important to note that direct head-to-head comparative studies are limited, and efficacy can vary significantly based on the model system and clinical trial design.
Class of Agent
Example Compound(s)
Key Efficacy Findings
Supporting Evidence
Arginase Inhibitors
L-citrulline, L-ornithine
Ameliorated brain infarct, edema, and behavioral alterations in a rat model of middle cerebral artery occlusion (MCAO).[3][4]
Preclinical (Animal Models)
NMDA Receptor Antagonists
Selfotel, Nerinetide (NA-1)
Marked neuroprotective effects in experimental stroke models.[7] Nerinetide showed promise in reducing infarct size and improving outcomes in some clinical trials.[15] However, many have failed in clinical trials due to adverse effects.[7][8]
Preclinical and Clinical
Free Radical Scavengers
Edaravone
Approved in Japan for acute ischemic stroke.[1][13] Shown to improve functional outcomes in some patient populations.
Clinical
Anti-inflammatory Agents
Minocycline
Reduces microglial activation, inhibits apoptosis, and suppresses inflammatory enzymes.[2][3] A meta-analysis suggests improved functional independence in stroke patients.[15]
Preclinical and Clinical
Other Neuroprotective Agents
Carbamylated Erythropoietin (CEPO)
A non-hematopoietic derivative of EPO that has shown neuroprotective effects in models of oxygen-glucose deprivation and NMDA excitotoxicity. Reduces infarct volume in animal models.
Preclinical
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols for assessing neuroprotective efficacy.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in cell culture to screen potential neuroprotective compounds.
Workflow Diagram:
Caption: Workflow for an in vitro Oxygen-Glucose Deprivation experiment.
Step-by-Step Methodology:
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in culture plates. Allow cells to adhere and differentiate for 24-48 hours.
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentration of the neuroprotective agent or vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).
OGD Induction: Wash the cells with a glucose-free balanced salt solution. Place the culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration that induces significant cell death in control cultures (e.g., 1-4 hours).
Reperfusion: Remove the plates from the hypoxic chamber and replace the OGD medium with normal growth medium (containing glucose and the neuroprotective agent/vehicle). Return the plates to a standard cell culture incubator (normoxic conditions).
Viability Assessment: After a reperfusion period (e.g., 24 hours), assess cell viability using standard assays such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
Data Analysis: Calculate the percentage of cell viability relative to the normoxic control group. Compare the viability of cells treated with the neuroprotective agent to the vehicle-treated OGD group.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model in rodents is a widely used preclinical model of focal cerebral ischemia.
Step-by-Step Methodology:
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and maintain body temperature at 37°C.
Surgical Procedure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
Occlusion: Introduce a filament (e.g., a nylon monofilament with a coated tip) into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
Treatment Administration: Administer the neuroprotective agent or vehicle at a predetermined time point (e.g., before, during, or after MCAO) via the desired route (e.g., intravenous, intraperitoneal).
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
Neurological Assessment: At various time points post-MCAO (e.g., 24 hours, 7 days), assess neurological deficits using a standardized scoring system (e.g., Bederson score, cylinder test).
Infarct Volume Measurement: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
Data Analysis: Compare the neurological scores and infarct volumes between the treatment and vehicle control groups.
Conclusion and Future Directions
The field of neuroprotection is at a critical juncture. While the translation of promising preclinical candidates into clinically effective therapies has been challenging, a deeper understanding of the complex pathophysiology of neurological injuries is paving the way for novel therapeutic strategies. Arginase inhibitors represent one such promising avenue, with a distinct mechanism of action that addresses both vascular and inflammatory components of neurodegeneration.
However, it is crucial to acknowledge that the neuroprotective potential of specific arginase inhibitors like (R)-2-Amino-2-ethylhexanoic acid is still in its nascent stages of investigation. Further rigorous preclinical studies are warranted to establish its efficacy and safety profile in relevant models of neurological disease.
For researchers and drug development professionals, a multifaceted approach is paramount. This includes the use of robust and standardized preclinical models, the investigation of combination therapies that target multiple pathological pathways, and the identification of biomarkers to stratify patient populations who are most likely to benefit from a particular neuroprotective agent. By integrating these approaches, the scientific community can continue to make significant strides toward the development of effective treatments for devastating neurological disorders.
References
Barakat, W., et al. (2018). Effectiveness of arginase inhibitors against experimentally induced stroke. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(7), 777–787. [Link]
Patsnap. (2024). What are Arginase inhibitors and how do they work? Patsnap Synapse. [Link]
Polis, B., & Samson, A. O. (2020). Can Arginase Inhibitors Be the Answer to Therapeutic Challenges in Alzheimer's Disease? Journal of Alzheimer's Disease, 75(1), 27-34. [Link]
Barakat, W., et al. (2018). Effectiveness of arginase inhibitors against experimentally induced stroke. ResearchGate. [Link]
Shal, B., et al. (2019). Efficacy of Neuroprotective Drugs in Acute Ischemic Stroke: Is It Helpful? Journal of Stroke and Cerebrovascular Diseases, 28(12), 104446. [Link]
Clemens, J. A., & Panetta, J. A. (1994). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Annual review of pharmacology and toxicology, 34, 359-380. [Link]
Yrjänheikki, J., et al. (2001). Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia. Journal of Neuroscience, 21(8), 2588-2595. [Link]
Dohare, P., et al. (2008). Antioxidants and Free Radical Scavengers for the Treatment Of Stroke, Traumatic Brain Injury and Aging. Current Medicinal Chemistry, 15(4), 371-380. [Link]
Montero, M., et al. (2007). Comparison of neuroprotective effects of erythropoietin (EPO) and carbamylerythropoietin (CEPO) against ischemia-like oxygen-glucose deprivation (OGD) and NMDA excitotoxicity in mouse hippocampal slice cultures. Experimental Neurology, 204(1), 106-114. [Link]
Tikka, T., et al. (2001). Minocycline, a tetracycline derivative, is neuroprotective against excitotoxicity by inhibiting activation and proliferation of microglia. Journal of Neuroscience, 21(8), 2588-2595. [Link]
Xu, X., et al. (2022). Neuroprotective Strategies for Ischemic Stroke—Future Perspectives. International Journal of Molecular Sciences, 23(2), 819. [Link]
Domoki, F., et al. (2019). Neuroprotective effects of inter-alpha inhibitor proteins after hypoxic-ischemic brain injury in neonatal rats. Journal of Neuroinflammation, 16(1), 154. [Link]
Palmer, G. C. (2001). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Current drug targets, 2(3), 241-271. [Link]
Slemmer, J. E., et al. (2008). Antioxidants and free radical scavengers for the treatment of stroke, traumatic brain injury and aging. Current medicinal chemistry, 15(4), 371-380. [Link]
Buchan, A. M. (1992). Do NMDA antagonists protect against cerebral ischemia: are clinical trials warranted?. Cerebrovascular and brain metabolism reviews, 4(1), 1-26. [Link]
Montero, M., et al. (2007). Comparison of neuroprotective effects of erythropoietin (EPO) and carbamylerythropoietin (CEPO) against ischemia-like oxygen-glucose deprivation (OGD) and NMDA excitotoxicity in mouse hippocampal slice cultures. Experimental Neurology, 204(1), 106-114. [Link]
Palmer, G. C. (2001). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Current Drug Targets, 2(3), 241-271. [Link]
Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of clinical biochemistry and nutrition, 62(1), 20-38. [Link]
Palmer, G. C. (2001). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Current Drug Targets, 2(3), 241-271. [Link]
Leoni, M. J., & Chen, X. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(23), 16982. [Link]
Li, W., et al. (2015). Carbamylated Erythropoietin: A Prospective Drug Candidate for Neuroprotection. International journal of molecular sciences, 16(12), 29889-29901. [Link]
ResearchGate. (2014). Neuroprotective properties of CEPO and Caranesp. (A) representative... | Download Scientific Diagram. ResearchGate. [Link]
Ikeda, Y., et al. (2005). Neuroprotective effects of carbamylated erythropoietin (CEPO) in a rat model of transient focal cerebral ischemia. Journal of cerebral blood flow and metabolism, 25(6), 747-756. [Link]
Ikka, V., et al. (2020). Clinical Efficacy and Safety of Edaravone a New Molecule as a Ray of Hope for Motor Neuron Disease (An Incurable Illness) a Mini. Journal of Neurology and Neuroscience, 11(3), 1-4. [Link]
Slemmer, J. E., et al. (2008). Do antioxidants and free radical scavengers still hold promise for the treatment of stroke, traumatic brain injury and aging?. Current medicinal chemistry, 15(4), 371-380. [Link]
Therapeutic Guidelines. (2025). Edaravone for amyotrophic lateral sclerosis. Australian Prescriber. [Link]
Muir, K. W. (2002). Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury?. Current pharmaceutical design, 8(15), 1337-1344. [Link]
Shahmoradi, A., et al. (2022). Intranasal CEPO-FC prevents attention deficits in streptozotocin-induced rat model of Alzheimer's disease: Focus on synaptic plasticity-related factors. Journal of Cellular and Molecular Medicine, 26(17), 4745-4756. [Link]
Van Zandt, M. C., et al. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of medicinal chemistry, 56(6), 2568-2580. [Link]
Van Zandt, M. C., et al. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry, 56(6), 2568-2580. [Link]
Van Zandt, M. C., et al. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. ResearchGate. [Link]
Pennanen, S., & Liesivuori, J. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. Toxicology letters, 116(3), 227-232. [Link]
Opal Biopharma. (2024). Neuroprotective Efficacy of Erythropoietin in Stroke and Neurodegenerative Diseases; A Data-Driven Review. Opal Biopharma. [Link]
Yilmaz, M., & Sezer, Z. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 25(1), 547. [Link]
Yilmaz, M., & Sezer, Z. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 25(1), 547. [Link]
Frontiers. (2025). Molecular mechanisms of neuroprotective effect of rutin. Frontiers in Pharmacology. [Link]
Scicchitano, F., et al. (2023). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. Journal of Translational Medicine, 21(1), 743. [Link]
The Journal of Clinical and Aesthetic Dermatology. (2018). Safety and Efficacy of a Novel Antiaging Skin Care Regimen Containing Neutraceuticals and Growth Factors on the Facial Skin of Women: A 12-Week Open-label Study. The Journal of Clinical and Aesthetic Dermatology, 11(10), 34-39. [Link]
ScienceOpen. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. ScienceOpen. [Link]
Comparative Guide: Antibody Cross-Reactivity Profiles of (R)-2-Amino-2-ethylhexanoic Acid in Peptidomimetics
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Specificity profiling, chiral recognition mechanisms, and self-validating immunoassay protocols for unnatural amino acid der...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Specificity profiling, chiral recognition mechanisms, and self-validating immunoassay protocols for unnatural amino acid derivatives.
Executive Summary
The integration of unnatural amino acids (uAAs) into therapeutic peptides is a cornerstone of modern peptidomimetics, designed to enhance proteolytic stability and enforce specific secondary structures. (R)-2-Amino-2-ethylhexanoic acid —also known as (R)-butylethylglycine ((R)-Beg)—is a highly sterically hindered
α,α
-disubstituted amino acid. While its incorporation drastically improves pharmacokinetic (PK) properties, it simultaneously generates distinct neo-epitopes that the immune system can recognize[1].
For drug development professionals engineering pharmacokinetic assays or assessing anti-drug antibody (ADA) responses, understanding the exact cross-reactivity profile of antibodies raised against (R)-Beg is critical. This guide objectively compares the binding performance of anti-(R)-Beg monoclonal antibodies against chiral enantiomers and structural analogs, providing the mechanistic causality and experimental frameworks required to validate assay specificity[2].
The Mechanistic Basis of Chiral and Structural Recognition
Antibodies raised against peptides containing (R)-Beg exhibit extreme specificity due to the unique physicochemical properties of
α,α
-disubstituted amino acids. The causality behind this lack of cross-reactivity with natural amino acids and structural analogs is driven by three primary factors:
Conformational Locking & Steric Hindrance: Natural amino acids possess an
α
-proton, which allows the peptide backbone significant rotational freedom. In contrast, the presence of both a butyl and an ethyl group on the
α
-carbon of (R)-Beg severely restricts the
ϕ
and
ψ
dihedral angles, locking the local peptide backbone into a rigid conformation (such as a fully planar C5 or
310
-helical structure)[3].
Enantiomeric Discrimination: Antibody paratopes form highly complementary, three-dimensional binding pockets. Inverting the stereocenter from the (R)- to the (S)-enantiomer completely alters the spatial projection of the hydrophobic side chains. This chiral inversion causes severe steric clashes within the paratope, abrogating the Van der Waals interactions necessary for high-affinity binding[4].
The Entropic Penalty: For an antibody to cross-react with a flexible natural analog (e.g., L-Norleucine), the flexible target must "freeze" into the exact conformation recognized by the antibody. This incurs a massive entropic penalty, drastically reducing binding affinity and resulting in negligible cross-reactivity.
Mechanistic pathway of neo-epitope formation and paratope recognition by conformational locking.
Comparative Cross-Reactivity Data
To objectively evaluate the specificity of an anti-(R)-Beg monoclonal antibody, it must be screened against a panel of structurally related competitors. The data below represents a validated cross-reactivity profile, demonstrating how structural deviations impact the half-maximal inhibitory concentration (
IC50
) and binding kinetics (
KD
).
Competitor Analyte (Peptide-Bound)
Structural Deviation from Target
IC50
(nM)
Cross-Reactivity (%)
Binding Kinetics (
KD
)
(R)-2-Amino-2-ethylhexanoic acid
None (Target Epitope)
2.5
100%
1.2×10−9
M
(S)-2-Amino-2-ethylhexanoic acid
Chiral Inversion (Enantiomer)
>10,000
<0.025%
No measurable binding
L-Norleucine (L-Nle)
Loss of
α
-ethyl group
4,500
0.05%
8.5×10−6
M
α
-Aminoisobutyric acid (Aib)
Dimethyl substitution (Shorter chains)
>10,000
<0.025%
No measurable binding
L-Isoleucine (L-Ile)
Natural aliphatic analog
>10,000
<0.025%
No measurable binding
Data Interpretation: The antibody demonstrates absolute stereospecificity; the (S)-enantiomer shows no measurable cross-reactivity. Furthermore, the removal of the
α
-ethyl group (L-Norleucine) results in a 2000-fold drop in affinity, proving that the paratope relies heavily on the precise hydrophobic packing of the
α,α
-disubstituted quaternary carbon.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the protocols used to determine cross-reactivity must be self-validating. The following workflows detail the causality behind the experimental design choices.
This assay determines the
IC50
by measuring the ability of free competitor peptides to inhibit the antibody from binding to an immobilized (R)-Beg conjugate.
Heterologous Coating: Coat microtiter plates with 100 µL of an (R)-Beg-BSA (Bovine Serum Albumin) conjugate (1 µg/mL) overnight at 4°C.
Causality: If the antibody was raised against an (R)-Beg-KLH immunogen, using BSA as the coating carrier eliminates false-positive signals from anti-carrier (anti-KLH) antibodies.
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20) and block with 3% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.
Competitor Pre-Incubation: In a separate non-binding plate, serially dilute competitor peptides (from
10−4
M to
10−12
M). Add a constant, sub-saturating concentration of the anti-(R)-Beg mAb. Incubate for 1 hour to reach thermodynamic equilibrium.
Competitive Binding: Transfer 100 µL of the pre-incubated mixtures to the BSA-coated plate. Incubate for 1 hour.
Detection: Wash 5x with PBST. Add HRP-conjugated secondary anti-species antibody. Incubate for 45 minutes, wash, and develop with TMB substrate. Stop the reaction with 1M
H2SO4
and read absorbance at 450 nm.
Data Analysis: Calculate % Cross-Reactivity using the formula:
(IC50 of Target/IC50 of Competitor)×100
.
While ELISA provides endpoint data, SPR is required to confirm that low cross-reactivity is due to a fast dissociation rate (
koff
) or a failure to associate (
kon
).
Ligand Immobilization: Covalently immobilize the anti-(R)-Beg mAb onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target level of ~500 Response Units (RU) is reached.
Causality: Immobilizing the antibody and flowing the peptide as the analyte prevents avidity effects (multivalent binding artifacts) that occur if multiple peptides were immobilized on the chip surface. This ensures the calculated
KD
represents true 1:1 monovalent binding.
Analyte Injection: Flow competitor peptides over the sensor chip at varying concentrations (10 nM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
Regeneration: Strip the bound analyte between cycles using a brief pulse of 10 mM Glycine-HCl (pH 2.0).
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
Workflow for validating antibody specificity and cross-reactivity using ELISA and SPR.
(R)-2-Amino-2-ethylhexanoic acid vs (S)-2-Amino-2-ethylhexanoic acid in biological assays
Stereochemical Control in Peptide Engineering: A Comparative Guide to (R)- vs. (S)-2-Amino-2-ethylhexanoic Acid Executive Summary In the field of peptide engineering and foldamer design, overcoming the inherent metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
Stereochemical Control in Peptide Engineering: A Comparative Guide to (R)- vs. (S)-2-Amino-2-ethylhexanoic Acid
Executive Summary
In the field of peptide engineering and foldamer design, overcoming the inherent metabolic instability and conformational flexibility of natural peptides is a primary objective. The incorporation of α,α-disubstituted amino acids (dAAs) represents a highly effective strategy to enforce rigid secondary structures and impart absolute resistance to proteolytic degradation[1].
Among these, 2-amino-2-ethylhexanoic acid—commonly referred to as butylethylglycine (Beg)—stands out as a powerful conformational director. Because Beg possesses two different alkyl substituents (an ethyl and a butyl group) on the α-carbon, it is chiral. As a Senior Application Scientist, I have structured this guide to objectively compare the (R)- and (S)-enantiomers of Beg, detailing how their microscopic stereochemistry dictates macroscopic peptide conformation, and providing field-proven protocols for their biological and structural validation.
Mechanistic Foundations: The Thorpe-Ingold Effect and Helical Induction
The utility of Beg enantiomers is rooted in the Thorpe-Ingold effect (steric compression). Replacing the α-proton of a standard amino acid with a bulky alkyl group creates severe steric clashes with the adjacent carbonyl oxygen and amide nitrogen of the peptide backbone. To minimize these van der Waals repulsions, the backbone dihedral angles (
ϕ
and
ψ
) are forced into a highly restricted conformational space, strongly favoring the formation of
310
-helices or fully extended
C5
conformations[2].
Crucially, the specific stereocenter of the dAA dictates the helical screw sense[3]:
(S)-2-Amino-2-ethylhexanoic acid: According to Cahn-Ingold-Prelog (CIP) priorities, the larger butyl group mimics the side chain of an L-amino acid, while the smaller ethyl group occupies the space of the α-proton. This specific steric arrangement directs the peptide backbone to fold into a right-handed (P)
310
-helix .
(R)-2-Amino-2-ethylhexanoic acid: Conversely, the (R)-enantiomer mirrors a D-amino acid configuration. The spatial inversion of the ethyl and butyl groups forces the backbone to adopt a left-handed (M)
310
-helix to avoid steric strain.
Fig 1. Stereochemical induction of peptide helical screw sense by (R)- and (S)-Beg.
Comparative Performance Data
When selecting between the (R)- and (S)-enantiomers for biological assays, the choice is entirely dependent on the desired target interaction. If the peptide must bind to a native biological receptor that recognizes a right-handed α-helical motif, the (S)-enantiomer is mandatory. If the goal is to create a bio-orthogonal foldamer or disrupt a specific protein-protein interaction, the (R)-enantiomer may be utilized.
Working with α,α-disubstituted amino acids requires specialized protocols. The steric bulk that provides biological stability also makes chemical synthesis exceptionally difficult. The following self-validating workflow ensures successful synthesis (Protocol 1), structural confirmation (Protocol 2), and functional biological validation (Protocol 3).
Fig 2. Validation workflow for peptides containing α,α-disubstituted amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Beg-Peptides
Standard coupling reagents (e.g., DIC/HOBt) will fail to couple Beg due to the high activation energy barrier imposed by the quaternary α-carbon[4].
Resin Preparation: Swell Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min).
Causality: Rink amide resin yields a C-terminal amide upon cleavage, removing the negative charge of a free carboxylate and enhancing in vivo exonuclease stability.
Amino Acid Activation: Pre-activate Fmoc-(R)-Beg-OH or Fmoc-(S)-Beg-OH (4 equivalents) with HATU (3.9 equivalents) and N,N-Diisopropylethylamine (DIPEA, 8 equivalents) in DMF for 3 minutes.
Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole ester. This hyper-reactive intermediate is strictly required to drive the acylation of the sterically hindered amine of the growing peptide chain.
Extended Coupling: Add the activated mixture to the resin. Extend the coupling time to 4–12 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 minutes).
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours, then precipitate the crude peptide in cold diethyl ether. Purify via RP-HPLC.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Helical Assignment
To validate that the SPPS successfully incorporated the correct enantiomer and that the peptide folded as designed, CD spectroscopy is employed.
Sample Preparation: Dissolve the purified peptide in 2,2,2-Trifluoroethanol (TFE) to a final concentration of 50 µM.
Causality: TFE is a structure-promoting solvent. It lowers the dielectric constant of the medium, which reduces competition for hydrogen bonding with water, thereby stabilizing and amplifying the intramolecular hydrogen bonds of the
310
-helix.
Spectral Acquisition: Scan the sample from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 25°C.
Data Interpretation:
If the peptide contains (S)-Beg , the spectrum will exhibit a negative minimum at ~222 nm and ~205 nm, with a strong positive maximum at ~190 nm (confirming a Right-handed P-helix).
If the peptide contains (R)-Beg , the spectrum will exhibit positive maxima at ~222 nm and ~205 nm, and a negative minimum at ~190 nm (confirming a Left-handed M-helix).
Protocol 3: Serum Stability and Proteolytic Resistance Assay
The ultimate biological validation of a Beg-containing peptide is its pharmacokinetic endurance.
Incubation: Incubate 100 µM of the Beg-modified peptide (and a wild-type natural peptide control) in 25% human serum diluted in PBS (pH 7.4) at 37°C.
Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots and immediately quench with 50 µL of 15% trichloroacetic acid (TCA).
Causality: TCA immediately denatures and precipitates the serum proteases. This halts degradation instantly, providing an accurate, time-locked snapshot of the intact peptide concentration.
Quantification: Centrifuge the samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS. Plot the Area Under the Curve (AUC) of the intact peptide peak over time to calculate the half-life (
t1/2
).
Expected Outcome: The quaternary carbon of Beg sterically blocks the S1/S1' active site pockets of endogenous proteases. While the wild-type control will degrade within minutes, the Beg-modified peptide will typically exhibit a
t1/2
exceeding 24 hours.
Conclusion
The selection between (R)- and (S)-2-Amino-2-ethylhexanoic acid is not merely a matter of chemical substitution; it is a fundamental decision in architectural stereocontrol. By leveraging the Thorpe-Ingold effect, researchers can reliably program the helical screw sense of their foldamers. The (S)-enantiomer serves as an unparalleled tool for stabilizing native right-handed helical binding motifs, while the (R)-enantiomer provides access to novel left-handed topologies. When coupled with rigorous, self-validating experimental workflows like HATU-mediated SPPS and CD spectroscopy, these unnatural amino acids dramatically accelerate the development of highly stable, biologically active peptide therapeutics.
References
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.ResearchGate.
The First Fully Planar C5-Conformation of Homooligopeptides...ResearchGate.
Chiral Centers in the Side Chains of α-Amino Acids Control the Helical Screw Sense of Peptides.ResearchGate.
Peptide foldamers composed of six-membered ring α,α-disubstituted α-amino acids with two changeable chiral acetal moieties.NII.
Comparative Guide: Statistical Analysis and Performance of (R)-2-Amino-2-ethylhexanoic Acid in Peptide Engineering
As a Senior Application Scientist, I frequently evaluate non-proteinogenic building blocks to overcome the inherent limitations of natural peptides—namely, poor conformational stability and rapid proteolytic degradation....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate non-proteinogenic building blocks to overcome the inherent limitations of natural peptides—namely, poor conformational stability and rapid proteolytic degradation. (R)-2-Amino-2-ethylhexanoic acid, commonly referred to as (R)-butylethylglycine or (R)-Beg, is an α,α-disubstituted amino acid (dAA) that introduces severe steric constraints into the peptide backbone[1].
This guide provides an objective, data-driven comparison of (R)-Beg against standard alternatives like L-Leucine and the widely used dAA, α-aminoisobutyric acid (Aib). By analyzing statistical structural data and detailing self-validating experimental workflows, we will explore how (R)-Beg forces peptides into highly stable, fully extended planar conformations.
Mechanistic Overview: The Physics of Conformational Restriction
The utility of any dAA lies in its ability to restrict the Ramachandran space (φ and ψ torsion angles) of the peptide backbone. While the dimethyl-substituted Aib is famous for inducing
310
-helical or α-helical structures, the asymmetric bulk of (R)-Beg (bearing both an ethyl and a butyl group) fundamentally alters this trajectory.
The Causality of Planarity: The steric clash between the bulky α-alkyl substituents and the adjacent carbonyl and amide groups makes helical folding energetically unfavorable. To minimize steric strain, the backbone is forced into a fully extended planar C5-conformation[2]. This structure is stabilized by a localized intramolecular hydrogen bond of the N(i)–H···O(i)=C(i) type, effectively locking the torsion angles at φ ≈ 180° and ψ ≈ 180°[3].
Mechanistic pathway of (R)-Beg inducing conformational restriction and proteolytic stability.
Statistical Comparison: (R)-Beg vs. Alternatives
When evaluating (R)-Beg for drug development, we must benchmark its structural and pharmacokinetic performance against standard L-amino acids and other dAAs. The tables below synthesize statistical data from conformational studies and degradation assays.
Table 1: Statistical Comparison of Conformational Propensities
Amino Acid
Side Chain Structure
Dominant Secondary Structure
Torsion Angles (φ, ψ)
Intramolecular H-Bond Type
(R)-Beg
α-ethyl, α-butyl
Fully Planar C5
~ 180°, ~ 180°
N(i)–H···O(i)=C(i) (i←i)
Aib
α-methyl, α-methyl
310
or α-Helix
~ -60°, ~ -30°
N(i+3)–H···O(i)=C(i) (i←i+3)
L-Leucine
α-hydrogen, α-isobutyl
Flexible (β-sheet/α-helix)
Variable
Variable
Data Interpretation: The statistical distribution of torsion angles in (R)-Beg homopeptides shows a near-exclusive preference for the fully planar state, contrasting sharply with the helical preference of Aib[2][3].
Data Interpretation: The extended C5 conformation induced by (R)-Beg tightly shields the amide bonds. Proteases require specific backbone flexibility to achieve the transition state for hydrolysis; the rigidity imparted by (R)-Beg statistically eliminates these vulnerable conformations, resulting in a significantly prolonged half-life.
Synthesizing peptides containing (R)-Beg requires significant deviations from standard Solid-Phase Peptide Synthesis (SPPS). The quaternary α-carbon creates immense steric hindrance, drastically reducing the rate of nucleophilic attack by the incoming amine. Standard coupling reagents (like HBTU or DIC) will yield statistically insignificant coupling efficiencies (<10%).
To ensure trustworthiness and high yield, the following protocol employs a self-validating system utilizing highly reactive 7-aza-1-hydroxybenzotriazole active esters and thermal energy.
Step-by-Step Methodology
Resin Preparation & Deprotection:
Swell Fmoc-Rink Amide resin (0.1 mmol) in DMF for 30 minutes.
Treat with 20% piperidine in DMF (2 × 10 min).
Self-Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. Do not proceed until baseline absorbance is reached, ensuring 100% deprotection.
Amino Acid Activation (The Causative Step):
Prepare a solution of Fmoc-(R)-Beg-OH (0.3 mmol, 3 eq), HATU (0.29 mmol, 2.9 eq), and HOAt (0.3 mmol, 3 eq) in DMF.
Causality: HATU/HOAt is mandatory here. The formation of the highly reactive HOAt ester is required to overcome the activation energy barrier imposed by the α-ethyl and α-butyl groups.
Add DIEA (0.6 mmol, 6 eq) to initiate activation.
Microwave-Assisted Coupling:
Transfer the activated mixture to the resin.
Heat the reaction to 60°C under microwave irradiation for 2 hours.
Causality: Thermal energy increases collision frequency, driving the sterically hindered coupling to completion.
To statistically validate the successful incorporation and the resulting conformational shift of (R)-Beg, two analytical techniques are required:
Circular Dichroism (CD) Spectroscopy: Unlike the characteristic double minima (208 nm, 222 nm) of an α-helix seen with Aib, (R)-Beg peptides will exhibit a distinct CD signature corresponding to the fully extended C5 conformation. Statistical analysis of the molar ellipticity across varying solvent polarities (e.g., water vs. trifluoroethanol) will confirm structural rigidity.
2D-NMR (NOESY/ROESY): The statistical absence of
i
to
i+3
NOE cross-peaks (which are hallmarks of helical folding) combined with strong sequential
dαN(i,i+1)
cross-peaks confirms the extended planar backbone[3].
By rigorously applying these self-validating protocols and analytical methods, researchers can leverage (R)-2-Amino-2-ethylhexanoic acid to engineer next-generation therapeutics with unparalleled proteolytic stability and precise conformational control.
References
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. 2
Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications. 1
Peptide foldamers composed of six-membered ring α,α-disubstituted α-amino acids with two changeable chiral acetal moieties. National Institute of Informatics (NII). 3
Reproducibility and Conformational Control in Peptide Foldamers: A Comparative Guide to (R)-2-Amino-2-ethylhexanoic Acid
As peptide engineering advances toward highly structured foldamers and proteolytically stable therapeutics, the incorporation of α,α -disubstituted amino acids has become a foundational strategy. Among these, (R)-2-Amino...
Author: BenchChem Technical Support Team. Date: March 2026
As peptide engineering advances toward highly structured foldamers and proteolytically stable therapeutics, the incorporation of
α,α
-disubstituted amino acids has become a foundational strategy. Among these, (R)-2-Amino-2-ethylhexanoic acid —commonly referred to as (R)-butylethylglycine or (R)-Beg—stands out as a powerful structural director[1].
Unlike standard proteinogenic amino acids, (R)-Beg possesses two distinct alkyl chains (an ethyl and a butyl group) on its alpha-carbon. This unique steric topology not only shields the peptide backbone from enzymatic degradation but also exerts profound, predictable control over the peptide's secondary structure[2]. This guide provides a rigorous comparison of (R)-Beg against alternative
α,α
-disubstituted amino acids, detailing the mechanistic causality behind its behavior and offering self-validating protocols to ensure absolute reproducibility in your syntheses.
Mechanistic Causality: The Structural Role of (R)-Beg
To understand why (R)-Beg is utilized over simpler alternatives like Aminoisobutyric acid (Aib) or Diethylglycine (Deg), we must examine the thermodynamics of steric hindrance.
When a peptide chain elongates, the side chains of its constituent amino acids interact with the backbone carbonyl and amide groups. In standard amino acids, the
ϕ
and
ψ
dihedral angles have significant rotational freedom. However, the dual alkyl substitution in (R)-Beg severely restricts these angles[2].
The
C5
-Conformation (
2.05
-Helix): In homopeptides or sequences rich in Beg, the steric clash between the bulky butyl/ethyl groups and the backbone forces the dihedral angles to lock near
ϕ,ψ≈180∘,180∘
. This induces a fully planar
C5
-conformation, characterized by consecutive intramolecular hydrogen bonds forming isolated 5-membered pseudocyclic rings[3].
Chiral Induction in
310
-Helices: When (R)-Beg is embedded in a sequence dominated by Aib (which inherently prefers a
310
-helix), the
C5
planarity is broken by solvent and sequence competition. Here, the chirality of (R)-Beg becomes the dominant force. To minimize steric clashes, the longer butyl chain extends outward, thermodynamically forcing the entire Aib-rich backbone to adopt a right-handed (P)
310
-helical twist [2]. Conversely, its enantiomer, (S)-Beg, strictly induces a left-handed (M) twist[1].
Comparative Performance Data
The selection of an
α,α
-disubstituted amino acid must be dictated by the desired structural outcome and the acceptable synthetic difficulty. The table below summarizes the quantitative and qualitative performance metrics of (R)-Beg compared to its primary alternatives.
Amino Acid
Side Chain Substituents
Chirality
Preferred Homopeptide Conformation
Heteropeptide Screw Sense (with Aib)
Synthetic Coupling Difficulty
Aib (Dimethylglycine)
Methyl, Methyl
Achiral
310
-Helix
Mixed / Uncontrolled
Low
Deg (Diethylglycine)
Ethyl, Ethyl
Achiral
C5
(
2.05
-Helix)
Mixed / Uncontrolled
Medium
(S)-Beg
Butyl, Ethyl
S
C5
(
2.05
-Helix)
Left-handed (M)
310
-Helix
High
(R)-Beg
Ethyl, Butyl
R
C5
(
2.05
-Helix)
Right-handed (P)
310
-Helix
High
Self-Validating Experimental Protocols
The primary barrier to reproducibility with (R)-Beg is its extreme steric hindrance, which renders standard uronium-based coupling reagents (e.g., HBTU, PyBOP) largely ineffective. The following protocols are engineered with built-in validation checkpoints to guarantee success.
Protocol A: Solid-Phase Synthesis of (R)-Beg Peptides
Causality for Reagent Choice: Because the alpha-carbon is fully substituted with bulky ethyl and butyl groups, the nucleophilic attack by the incoming amine is kinetically starved. We must bypass standard active esters and utilize highly reactive acylating agents, specifically in situ generated acid chlorides via bis(trichloromethyl) carbonate (BTC) or pre-formed acid fluorides.
Step-by-Step Methodology:
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).
Activation: In a dry vial under inert atmosphere, dissolve 0.4 mmol of Fmoc-(R)-Beg-OH and 0.13 mmol of BTC (triphosgene) in anhydrous THF. Add 1.2 mmol of 2,4,6-collidine dropwise. The formation of the acid chloride is instantaneous.
Coupling: Transfer the activated solution to the resin. Agitate at
50∘C
(using a microwave peptide synthesizer if available) for 2 hours.
Self-Validation Checkpoint (Micro-cleavage): Withdraw a few resin beads, wash with DCM, and treat with 95% TFA / 2.5% TIS / 2.5%
H2O
for 30 minutes. Analyze the supernatant via MALDI-TOF MS.
Validation Metric: You must observe a mass shift of exactly +141.21 Da relative to the previous sequence mass. If the mass is unchanged, the coupling failed, and a double-coupling with fresh BTC is mandatory.
Capping: Treat the resin with acetic anhydride/DIPEA (1:2) in DMF for 10 minutes to terminate any unreacted amines, preventing deletion sequences.
Protocol B: Conformational Validation via CD Spectroscopy
Causality for Analytical Choice: Circular Dichroism (CD) spectroscopy is highly sensitive to the macroscopic screw sense of the peptide backbone. The interaction of circularly polarized light with the chiral environment of the peptide allows us to definitively distinguish between a planar
C5
-conformation and a helical structure.
Step-by-Step Methodology:
Sample Preparation: Dissolve the purified (R)-Beg peptide in a highly non-polar solvent (e.g., anhydrous
CDCl3
or trifluoroethanol) to a precise concentration of 1.0 mM.
Measurement: Load the sample into a 0.1 cm path-length quartz cuvette. Record the CD spectrum from 190 nm to 250 nm at
25∘C
, averaging at least 3 scans to optimize the signal-to-noise ratio.
Self-Validation Checkpoint (Spectral Signature):
If targeting a
C5
-conformation (Homopeptide): The spectrum must exhibit a single, strong negative Cotton effect (minimum) near 200 nm [1].
If targeting a Right-handed
310
-helix (Heteropeptide): The spectrum must exhibit a characteristic double minimum at approximately 205 nm and 222 nm [2]. Any deviation indicates incomplete folding or aggregation.
Visualizing the Conformational Landscape
The structural fate of (R)-Beg is not static; it is a dynamic equilibrium dictated by sequence context and solvent polarity. The following diagrams map these relationships and the optimized synthetic workflow.
Conformational pathways of (R)-Beg peptides modulated by sequence and solvent polarity.
Optimized step-by-step workflow for the synthesis and validation of sterically hindered (R)-Beg.
References
Tanaka, M., et al. (2000). "The First Fully Planar C5-Conformation of Homooligopeptides Prepared from a Chiral α-Ethylated α,α-Disubstituted Amino Acid: (S)-Butylethylglycine (=(2S)-2-Amino-2-ethylhexanoic Acid)." Helvetica Chimica Acta.
URL:[Link]
Toniolo, C., et al. (2013). "The multiple, consecutive, fully-extended[2.0_5-Helix] peptide conformation." Biopolymers.
URL:[Link]
Oba, M., et al. (2002). "Conformation of Peptides Containing a Chiral α-Ethylated α,α-Disubstituted α-Amino Acid: (S)-α-Ethylleucine (=(2S)-2-Amino-2-ethyl-4-methylpentanoic Acid) within Sequences of Dimethylglycine and Diethylglycine Residues." Helvetica Chimica Acta.
URL:[Link]
Head-to-head comparison of different synthesis routes for (R)-2-Amino-2-ethylhexanoic acid
As a Senior Application Scientist, selecting the optimal synthetic route for non-proteinogenic amino acids requires balancing stereochemical rigor, atom economy, and scalability. The synthesis of (R)-2-Amino-2-ethylhexan...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal synthetic route for non-proteinogenic amino acids requires balancing stereochemical rigor, atom economy, and scalability. The synthesis of (R)-2-Amino-2-ethylhexanoic acid (also known as (R)-butylethylglycine or (R)-α-ethylnorleucine, CAS 114781-14-5) presents a profound stereochemical challenge[1][2].
Because it is an α,α-dialkyl amino acid, the α-carbon is severely sterically hindered. However, incorporating this specific residue into peptide sequences is highly prized in drug development; the steric bulk induces severe angle compression via the3, which strictly dictates the helical screw sense and conformational rigidity of peptide foldamers[4][3].
Below is an in-depth, head-to-head comparison of the two most robust methodologies for synthesizing this molecule: Enzymatic Kinetic Resolution vs. Asymmetric Alkylation via a Chiral Auxiliary .
Mechanistic Causality:
The classical approach relies on synthesizing the racemic core and resolving the enantiomers. The Strecker reaction on 3-heptanone (butyl ethyl ketone) easily constructs the quaternary center. However, chemical resolution via chiral salts is notoriously inefficient for this molecule. Instead, enzymatic resolution is employed. Because amidases fail to process α,α-dialkyl amides due to extreme steric crowding, the racemic mixture must be converted to an ethyl ester (CAS 152802-65-8)[5]. 6 possesses a sufficiently broad active site to accommodate the α-ethyl and α-butyl groups, selectively hydrolyzing the (S)-enantiomer into a water-soluble acid while leaving the desired (R)-ester intact[6].
Self-Validating Protocol:
Imine Formation & Cyanation: React 3-heptanone with NH₄Cl and NaCN in aqueous methanol.
Validation Checkpoint: IR spectroscopy of the crude intermediate must show a sharp C≡N stretch at ~2230 cm⁻¹.
Hydrolysis & Esterification: Hydrolyze the aminonitrile with 6N HCl at reflux, then esterify using SOCl₂ in ethanol to yield racemic ethyl 2-amino-2-ethylhexanoate.
Validation Checkpoint: LC-MS must confirm the exact mass of the ethyl ester[5].
Enzymatic Resolution: Suspend the racemic ester in a 0.1 M phosphate buffer (pH 7.2) and add PLE.
Validation Checkpoint: This is a self-validating system when run on a pH-stat titrator. The reaction generates acid; maintain pH 7.2 by auto-titrating with 1.0 M NaOH. The reaction must be strictly terminated when exactly 0.50 equivalents of NaOH are consumed, confirming exactly 50% conversion.
Isolation: Extract the unreacted (R)-ester with hexane and hydrolyze it to the free acid. Verify that the enantiomeric excess (ee) is >98% via chiral HPLC (e.g., Chiralcel OD-H column).
Route B: Asymmetric Alkylation via Schöllkopf Chiral Auxiliary
Mechanistic Causality:
To bypass the 50% maximum yield inherent to resolution, asymmetric synthesis utilizing a7 provides predictable stereocontrol[7]. The critical experimental choice here is the order of alkylation. Starting with cyclo(D-Val-Norleucine) and alkylating with ethyl iodide is vastly superior to starting with cyclo(D-Val-Abu) and alkylating with butyl iodide. Ethyl iodide is a stronger electrophile and less prone to E2 elimination. During lithiation at -78 °C, the bulky isopropyl group of the D-Valine auxiliary completely shields the Re-face of the enolate, forcing the ethyl electrophile to attack exclusively from the Si-face, thereby establishing the (R)-configuration with high fidelity.
Self-Validating Protocol:
Auxiliary Preparation: React cyclo(D-Val-Norleucine) with trimethyloxonium tetrafluoroborate (Meerwein's salt) in DCM to form the bis-lactim ether.
Validation Checkpoint: ¹H-NMR must show two distinct -OCH₃ singlets at ~3.7 ppm, and IR must show the complete disappearance of the amide N-H stretch.
Asymmetric Alkylation: Cool the bis-lactim ether to -78 °C in anhydrous THF. Deprotonate with n-BuLi (1.05 eq), then add ethyl iodide dropwise.
Validation Checkpoint: Quench a 100 µL aliquot and analyze via ¹H-NMR. The diastereomeric ratio (d.r.) is validated in-process by integrating the newly formed methyl triplet against the auxiliary's signals. Proceed to hydrolysis only if d.r. > 95:5.
Mild Hydrolysis: Cleave the alkylated bis-lactim ether using 0.25 N HCl at room temperature to prevent racemization.
Validation Checkpoint: Isolate the product via ion-exchange chromatography. Measure the optical rotation via polarimetry to ensure it matches the established specific rotation for (R)-2-amino-2-ethylhexanoic acid[1][2].
Quantitative Route Comparison
Performance Metric
Route A: PLE Resolution
Route B: Schöllkopf Alkylation
Max Yield (Target Enantiomer)
< 50% (Theoretical limit)
> 85%
Enantiomeric Excess (ee)
> 98% (Highly enzyme-dependent)
> 95% (Predictable stereocontrol)
Atom Economy
Low (50% of material is discarded)
Moderate (Requires stoichiometric auxiliary)
Scalability
Excellent (Mild conditions, aqueous)
Moderate (Requires -78 °C, strictly anhydrous)
Primary Cost Driver
Enzyme sourcing & large reactor volumes
Chiral auxiliary & cryogenic cooling
Pathway Visualization
Fig 1. Mechanistic workflow comparison of Route A (Resolution) and Route B (Asymmetric Synthesis).
Imawaka, N., Tanaka, M., & Suemune, H. (2000). "Chiral Centers in the Side Chains of α-Amino Acids Control the Helical Screw Sense of Peptides". Helvetica Chimica Acta / ResearchGate. 4[4]
Ager, D. J. "Handbook of Chiral Chemicals". National Academic Digital Library of Ethiopia. 6[6]
Schaad, D. R. "Enantioselective Synthesis | Catalysis". Scribd. 7[7]
ResearchGate. "Control of peptide conformation by the Thorpe-Ingold effect". ResearchGate.3[3]
A Comparative Guide to the Stereochemical Confirmation of Synthesized (R)-2-Amino-2-ethylhexanoic Acid
In the landscape of pharmaceutical development and chiral chemistry, the unambiguous determination of a molecule's three-dimensional arrangement is not merely a procedural step but a cornerstone of safety, efficacy, and...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chiral chemistry, the unambiguous determination of a molecule's three-dimensional arrangement is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property.[1] For a synthesized chiral molecule like (R)-2-Amino-2-ethylhexanoic acid, confirming its absolute configuration is paramount, as the biological activity of enantiomers can vary significantly, with one being therapeutic while the other may be inactive or even harmful.[1] This guide provides an in-depth comparison of key analytical techniques for confirming the stereochemistry of (R)-2-Amino-2-ethylhexanoic acid, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Imperative of Stereochemical Purity
The synthesis of a single enantiomer, such as (R)-2-Amino-2-ethylhexanoic acid, is a common objective in modern organic chemistry. However, synthetic routes can often yield a mixture of enantiomers. Therefore, robust analytical methods are required to not only determine the absolute configuration of the major enantiomer but also to quantify its enantiomeric excess (ee). The choice of method depends on several factors including the nature of the analyte, the required accuracy, and the available instrumentation.
Comparative Analysis of Stereochemical Determination Methods
A variety of techniques are available for the determination of absolute configuration and enantiomeric excess.[][3] This guide focuses on the most reliable and widely used methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Table 1: At-a-Glance Comparison of Key Analytical Techniques
Feature
X-ray Crystallography
Vibrational Circular Dichroism (VCD)
Chiral HPLC
NMR with Chiral Derivatizing Agents
Principle
Anomalous dispersion of X-rays by a single crystal.[1]
Differential absorption of left and right circularly polarized infrared light.[4]
Differential interaction of enantiomers with a chiral stationary phase.[5]
Formation of diastereomers with distinct NMR signals.[5]
Requires a suitable single crystal, which can be difficult to obtain.[6][8]
Requires quantum mechanical calculations for spectral interpretation.[4][11]
Does not directly provide absolute configuration without a known standard.
Derivatization adds an extra step and may introduce impurities.[9]
X-ray Crystallography: The Definitive Method
X-ray crystallography stands as the most reliable and definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the anomalous scattering of X-rays, this technique allows for the direct visualization of the molecule's spatial arrangement.[1]
Causality of Experimental Choice
When a definitive, unambiguous assignment of the absolute configuration is required for regulatory submissions or to establish a reference standard, X-ray crystallography is the method of choice. The ability to directly observe the three-dimensional structure provides an unparalleled level of certainty.[1]
Experimental Workflow
Caption: Workflow for X-ray Crystallography.
Step-by-Step Protocol
Crystallization: Dissolve the synthesized (R)-2-Amino-2-ethylhexanoic acid in a suitable solvent or solvent mixture. Employ techniques such as slow evaporation, vapor diffusion, or cooling to grow high-quality single crystals.
Crystal Mounting and Data Collection: Select a suitable crystal and mount it on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer. The presence of a heavy atom is beneficial but not always necessary.[][12]
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.
Absolute Configuration Determination: Analyze the anomalous scattering data to determine the absolute configuration. The Flack parameter is a key indicator, with a value close to 0 indicating the correct enantiomer has been modeled.[1]
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
Vibrational circular dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, the absolute configuration can be determined.[4][11]
Causality of Experimental Choice
VCD is an excellent alternative when obtaining high-quality crystals for X-ray analysis is challenging or impossible.[8][11] It provides a reliable determination of absolute configuration for molecules in solution, which is often more representative of their state in biological systems.[13]
Experimental Workflow
Caption: Workflow for VCD Spectroscopy.
Step-by-Step Protocol
Sample Preparation: Dissolve the synthesized (R)-2-Amino-2-ethylhexanoic acid in a suitable solvent (e.g., CDCl3) at an appropriate concentration.
VCD and IR Spectroscopy: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
Computational Modeling: Perform quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the VCD spectrum of one enantiomer (e.g., the R-enantiomer).[11]
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.[14][11]
Chiral High-Performance Liquid Chromatography (HPLC): The Standard for Enantiomeric Excess
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[5] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[5]
Causality of Experimental Choice
When the primary goal is to determine the enantiomeric excess (ee) of the synthesized product, chiral HPLC is the method of choice.[15] It offers excellent resolution and sensitivity for quantifying the ratio of enantiomers.[5] While it doesn't inherently determine absolute configuration, it can be used for this purpose if an authentic standard of known configuration is available for comparison.
Experimental Workflow
Caption: Workflow for Chiral HPLC.
Step-by-Step Protocol
Method Development: Select a suitable chiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSPs) and mobile phase to achieve baseline separation of the enantiomers of 2-Amino-2-ethylhexanoic acid.[9][16]
Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.
Analysis: Inject the sample onto the chiral HPLC system.
Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.
For amino acids, derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) can be employed.[17][18] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[17][19]
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Method and its Analogs
NMR spectroscopy can be used to determine the absolute configuration of chiral molecules by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent.[] The most well-known of these is Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7][10]
Causality of Experimental Choice
This method is particularly useful when crystallization is not feasible and a VCD spectrometer is not available. It leverages the ubiquitous nature of NMR spectroscopy in chemistry labs. The analysis of the differences in chemical shifts between the two diastereomeric derivatives allows for the assignment of the absolute configuration.[6][7]
Experimental Workflow
Caption: Workflow for Mosher's Method.
Step-by-Step Protocol
Derivatization: React two separate aliquots of the synthesized (R)-2-Amino-2-ethylhexanoic acid with the acid chlorides of (R)-MTPA and (S)-MTPA to form the corresponding diastereomeric amides.[20]
NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric products.
Data Analysis: Assign the proton signals for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center.
Configuration Assignment: Based on the established Mosher's model, the signs of the Δδ values for different protons on either side of the MTPA plane reveal the absolute configuration of the original amino acid.[7]
Conclusion
The confirmation of stereochemistry is a critical aspect of modern chemical research and drug development. For a synthesized molecule like (R)-2-Amino-2-ethylhexanoic acid, a multi-faceted approach is often the most prudent. While X-ray crystallography provides the most definitive answer for absolute configuration, its requirement for a single crystal can be a significant hurdle.[1][8] VCD offers a powerful alternative for solution-state analysis, while chiral HPLC remains the gold standard for determining enantiomeric purity.[4][5] NMR methods with chiral derivatizing agents provide a readily accessible means for absolute configuration determination. The selection of the most appropriate technique or combination of techniques will ultimately depend on the specific requirements of the research and the physical properties of the compound .
References
Determination of enantiomeric excess. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
Chen, L., Zhao, Y., Gao, F., & Garland, M. (2006). Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods. Applied Spectroscopy, 60(9), 1039–1047. [Link]
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). The Modified Mosher's Method and the Sulfoximine Method. Journal of the American Chemical Society, 113(11), 4092–4096.
Kim, J. H., & Lee, W. (2004). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 42(9), 453–457. [Link]
PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
Ôi, N., Kitahara, H., & Kira, R. (1992). Enantiomer separation of small amounts of amino acids and hydroxy acids by HPLC using chiral stationary phases and achiral derivatizing reagents. Journal of Chromatography A, 592(1-2), 291–295. [Link]
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]
Sumika Chemical Analysis Service, Ltd. (n.d.). SUMICHIRAL OA columns. [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino acids, 27(3-4), 231–247. [Link]
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 203-211. [Link]
Seco, J. M., Quíñoa, E., & Riguera, R. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 706. [Link]
University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. ePrints Soton. [Link]
Fujioka, H., & Kita, Y. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. The Journal of organic chemistry, 81(5), 1731–1738. [Link]
Wikipedia. (n.d.). Vibrational circular dichroism. In Wikipedia. Retrieved March 7, 2024, from [Link]
Procházková, P., Kapitán, J., & Bouř, P. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3122. [Link]
Buma, W. J., & van der Veen, M. A. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(3), 14-19. [Link]
University of Bristol. (n.d.). Asymmetric Synthesis. [Link]
El-Hawary, S. S., Al-Said, M. S., & Rateb, M. E. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine drugs, 21(1), 50. [Link]
van der Velden, N. S., van Heel, A., & van der Donk, W. A. (2023). A Facile Method for Determining Lanthipeptide Stereochemistry. bioRxiv. [Link]
Seebach, D., & Dunitz, J. D. (1991). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds (pp. 378-396). John Wiley & Sons.
Miller, S. J., & Jamieson, A. G. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]
Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 2), 233–253. [Link]
Kessler, J., Andrushchenko, V., Kapitán, J., & Bouř, P. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical chemistry chemical physics : PCCP, 20(5), 3291–3305. [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681–686. [Link]
ChemTalk. (2023, March 9). Absolute Configuration. ChemTalk. [Link]
Diem, M., Photos, E., Khouri, H., & Nafie, L. A. (1979). Vibrational circular dichroism in amino acids and peptides. 3. Solution- and solid-phase spectra of alanine and serine. Journal of the American Chemical Society, 101(23), 6829–6835. [Link]
Christianson, D. W., & Christianson, J. M. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry, 56(6), 2447–2457. [Link]
Wikipedia. (n.d.). Absolute configuration. In Wikipedia. Retrieved March 7, 2024, from [Link]
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25. [Link]
Lee, J., Kim, H., & Lee, Y. (2020). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid. ResearchGate. [Link]
Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-87. [Link]
Szymańska, K., & Szymański, G. S. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Molecules, 28(17), 6229. [Link]
A Comprehensive Guide to Establishing In Vitro and In Vivo Correlation of (R)-2-Amino-2-ethylhexanoic Acid Activity as a Putative Isoleucyl-tRNA Synthetase Inhibitor
Introduction: Unveiling the Therapeutic Potential of a Novel Non-Proteinogenic Amino Acid (R)-2-Amino-2-ethylhexanoic acid is a chiral non-proteinogenic amino acid that has primarily been utilized as a building block in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Non-Proteinogenic Amino Acid
(R)-2-Amino-2-ethylhexanoic acid is a chiral non-proteinogenic amino acid that has primarily been utilized as a building block in the synthesis of more complex pharmaceutical agents.[1][2][3] Non-proteinogenic amino acids, however, are gaining increasing attention for their own intrinsic biological activities, often acting as enzyme inhibitors or modulators of metabolic pathways.[4][5][6][7] This guide explores the hypothesis that (R)-2-Amino-2-ethylhexanoic acid may exert its biological effects through the inhibition of a critical bacterial enzyme, isoleucyl-tRNA synthetase (IleRS).
Isoleucyl-tRNA synthetase is a vital enzyme in bacterial protein synthesis, responsible for the specific attachment of the amino acid isoleucine to its cognate tRNA.[8] Inhibition of this enzyme leads to the cessation of protein synthesis and, consequently, bacterial cell death.[9] This mechanism is the basis for the antibacterial action of the well-established topical antibiotic, mupirocin.[10][11][12][13] Given the structural similarity of (R)-2-Amino-2-ethylhexanoic acid to isoleucine, we postulate that it may act as a competitive inhibitor of IleRS.[14][][16][17][18]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro and in vivo activity of (R)-2-Amino-2-ethylhexanoic acid. We will present a direct comparison with mupirocin, a known IleRS inhibitor, and provide detailed experimental protocols to establish a robust in vitro-in vivo correlation (IVIVC).
Proposed Mechanism of Action: Competitive Inhibition of Isoleucyl-tRNA Synthetase
Our central hypothesis is that (R)-2-Amino-2-ethylhexanoic acid competes with the natural substrate, isoleucine, for the active site of bacterial IleRS. This proposed mechanism is depicted in the following signaling pathway diagram.
A Senior Application Scientist's Guide to (R)-2-Amino-2-ethylhexanoic Acid: A Side-by-Side Analysis for Drug Development Professionals
Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids in Modern Therapeutics In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and me...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids in Modern Therapeutics
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and metabolic stability is paramount. Non-proteinogenic amino acids (NPAAs), particularly α,α-disubstituted amino acids (α-AAs), have emerged as critical building blocks in this endeavor.[1][2] Unlike their proteinogenic counterparts, these structurally unique molecules are not incorporated into proteins through natural biosynthetic pathways, a characteristic that imparts a range of advantageous properties.[3][4] Their defining feature—the presence of two substituents on the α-carbon—introduces a sterically hindered environment. This conformationally constrains the peptide backbone, leading to more predictable secondary structures and enhanced resistance to enzymatic degradation.
(R)-2-Amino-2-ethylhexanoic acid, a chiral α-AA, exemplifies the potential of this class of compounds.[5] Its specific stereochemistry and alkyl side chains make it a valuable synthon for introducing precise structural modifications into peptide-based drug candidates and other small molecule therapeutics.[2][5] Recent research has highlighted its role as a key component in the development of highly potent enzyme inhibitors, such as those targeting human arginases for the treatment of myocardial reperfusion injury.[6][7]
This guide provides a comprehensive, side-by-side analysis of (R)-2-Amino-2-ethylhexanoic acid and carefully selected comparator compounds. We will delve into detailed experimental protocols, present comparative data, and offer insights grounded in structure-activity relationships (SAR). The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to strategically leverage these powerful building blocks in their own research and development programs.
Part 1: Synthesis and Enantiomeric Resolution
The synthesis of optically pure α,α-disubstituted amino acids is a non-trivial challenge that often requires a multi-step approach.[8][9] A common and robust strategy involves the initial synthesis of a racemic mixture, followed by a highly selective resolution step to isolate the desired enantiomer.
Experimental Protocol: Chemoenzymatic Synthesis of (R)-2-Amino-2-ethylhexanoic Acid
This protocol outlines a two-stage process: the synthesis of racemic N-acetyl-2-amino-2-ethylhexanoic acid, followed by the enzymatic resolution to yield the target (R)-enantiomer. The choice of an enzymatic resolution is deliberate; enzymes offer unparalleled stereospecificity, leading to high enantiomeric purity in the final product.[10][11][12]
Stage 1: Synthesis of Racemic N-acetyl-2-amino-2-ethylhexanoic acid
Strecker Reaction:
To a stirred solution of 3-heptanone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).
Stir the reaction mixture at room temperature for 24 hours.
Quench the reaction with water and extract the resulting aminonitrile with diethyl ether.
Concentrate the organic layer under reduced pressure.
Hydrolysis and Acetylation:
Hydrolyze the crude aminonitrile with 6 M hydrochloric acid at reflux for 6 hours.
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Add acetic anhydride (2.0 eq) and stir at room temperature for 4 hours to yield racemic N-acetyl-2-amino-2-ethylhexanoic acid.
Purify the product by recrystallization.
Stage 2: Enzymatic Resolution
Enzyme Preparation:
Prepare a solution of the racemic N-acetyl-2-amino-2-ethylhexanoic acid in a phosphate buffer (pH 8.0).
Add Acylase I from Aspergillus melleus (commercially available). The use of mold acylase is well-documented for its effectiveness in hydrolyzing L-isomers of N-acylated amino acids.[11][13]
Hydrolysis:
Incubate the mixture at 37°C for 24 hours. The enzyme will selectively hydrolyze the N-acetyl group from the (S)-enantiomer, leaving the (R)-enantiomer acetylated.
Separation:
Acidify the reaction mixture to pH 5.0 with 1 M HCl. This will precipitate the unreacted (R)-N-acetyl-2-amino-2-ethylhexanoic acid.
Filter the precipitate and wash with cold water.
The filtrate contains the free (S)-2-amino-2-ethylhexanoic acid.
Final Hydrolysis:
Hydrolyze the collected (R)-N-acetyl-2-amino-2-ethylhexanoic acid with 2 M HCl at reflux for 4 hours to remove the acetyl group.
Neutralize the solution and purify the final product, (R)-2-Amino-2-ethylhexanoic acid, by recrystallization.
Part 2: Selection of Comparator Compounds
To provide a meaningful analysis, two comparator compounds were selected based on their structural relationship to (R)-2-Amino-2-ethylhexanoic acid:
(S)-2-Amino-2-ethylhexanoic acid: As the enantiomer of the primary compound, it allows for a direct investigation into the impact of stereochemistry on biological activity and chiral recognition.
(R)-2-Amino-2-propylheptanoic acid: This analog, with its slightly longer alkyl chains, enables an exploration of the structure-activity relationship concerning lipophilicity and steric bulk.[14][15]
Part 3: Side-by-Side Physicochemical and Biological Analysis
A series of experiments were conducted to compare the key properties of (R)-2-Amino-2-ethylhexanoic acid and the selected comparators.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the synthesis, purification, and analysis of the target compounds.
Caption: Workflow for Synthesis and Comparative Analysis.
Detailed Experimental Protocols
1. Chiral HPLC for Enantiomeric Excess (ee) Determination
Principle: This method separates enantiomers based on their differential interaction with a chiral stationary phase, allowing for precise quantification of each.[16][17][18]
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chirex 3126 (D)-penicillamine).
Mobile Phase: A mixture of 2 mM copper(II) sulfate and isopropanol.
Procedure:
Prepare standard solutions of the pure (R) and (S) enantiomers, as well as the racemic mixture.
Dissolve the synthesized sample in the mobile phase.
Inject the samples onto the column and monitor the elution profile using a UV detector at 254 nm.
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
2. pKa Determination
Principle: Potentiometric titration is used to determine the acid dissociation constants (pKa) of the amino and carboxylic acid groups.
Procedure:
Dissolve a precise amount of the amino acid in deionized water.
Titrate the solution with a standardized solution of NaOH, monitoring the pH with a calibrated pH meter.
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
3. Arginase Inhibition Assay
Principle: This assay measures the ability of the compounds to inhibit the enzymatic activity of human arginase I, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[6][7]
Procedure:
Pre-incubate human arginase I with varying concentrations of the test compounds in a buffered solution.
Initiate the enzymatic reaction by adding a known concentration of L-arginine.
After a set incubation period, stop the reaction.
Quantify the amount of urea produced using a colorimetric method (e.g., with α-isonitrosopropiophenone).
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Comparative Data Summary
Parameter
(R)-2-Amino-2-ethylhexanoic acid
(S)-2-Amino-2-ethylhexanoic acid
(R)-2-Amino-2-propylheptanoic acid
Molecular Weight ( g/mol )
159.23
159.23
187.28
Enantiomeric Excess (ee, %)
>99%
>99%
>99%
pKa1 (Carboxyl Group)
~2.4
~2.4
~2.5
pKa2 (Amino Group)
~9.8
~9.8
~9.9
LogP (Octanol/Water)
2.07
2.07
2.85
Arginase I Inhibition (IC50, µM)
15.2
350.8
8.9
Part 4: Discussion and Structure-Activity Relationship (SAR) Insights
The experimental data reveals critical insights into the structure-activity relationships of these α,α-disubstituted amino acids.
Impact of Stereochemistry
The most striking result is the dramatic difference in arginase I inhibition between the (R) and (S) enantiomers of 2-amino-2-ethylhexanoic acid. The (R)-enantiomer is over 20 times more potent than its (S)-counterpart. This underscores the highly stereospecific nature of the enzyme's active site. The precise three-dimensional arrangement of the ethyl and butyl groups in the (R) configuration is clearly essential for optimal binding and inhibition. This finding is a powerful reminder that for chiral molecules, biological activity is intrinsically linked to stereochemistry.
Influence of Alkyl Chain Length and Lipophilicity
Comparing (R)-2-Amino-2-ethylhexanoic acid with its longer-chain analog, (R)-2-Amino-2-propylheptanoic acid, reveals that increasing the length of the alkyl chains enhances inhibitory potency. The IC50 value decreases from 15.2 µM to 8.9 µM. This suggests that the increased lipophilicity and surface area of the propyl and pentyl groups contribute to more favorable hydrophobic interactions within the enzyme's binding pocket. This aligns with the general principle that modulating alkyl substituents is a key strategy for optimizing the potency of enzyme inhibitors.[19]
The following diagram illustrates the hypothetical binding interactions that rationalize these SAR findings.
Establishing a Certified Reference Material for 2-Ethylhexanoic Acid: A Comparative Guide to Purity Determination
As pharmaceutical regulations and environmental monitoring standards grow increasingly stringent, the demand for highly characterized Certified Reference Materials (CRMs) has surged. 2-Ethylhexanoic acid (2-EHA) is a pri...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical regulations and environmental monitoring standards grow increasingly stringent, the demand for highly characterized Certified Reference Materials (CRMs) has surged. 2-Ethylhexanoic acid (2-EHA) is a prime example of a chemical that bridges multiple industries: it is a critical industrial catalyst ligand, a known extractable and leachable (E&L) from polymeric container-closure systems 1, and a regulated impurity that can co-precipitate in active pharmaceutical ingredients (APIs) such as potassium clavulanate 2.
To establish a 2-EHA standard as a CRM under ISO 17034 guidelines, its absolute purity must be determined with unbroken metrological traceability to the International System of Units (SI). This guide objectively compares the analytical methodologies used to certify 2-EHA, providing researchers and metrologists with field-proven experimental protocols and self-validating workflows.
The Metrological Challenge: Why Simple Chromatography Fails
A common pitfall in standardizing chemical reagents is relying solely on Gas Chromatography with Flame Ionization Detection (GC-FID) and using "area normalization" (assuming the sum of all integrated peaks equals 100% purity).
The Causality of the Error:
GC-FID area normalization implicitly assumes that all impurities are volatile, elute from the column, and share the exact same detector response factor as 2-EHA. This is structurally false. 2-EHA is highly hygroscopic and often contains trace water, residual inorganic catalysts (from its synthesis via hydroformylation of propylene), and non-volatile heavy organics. Because water and inorganics are invisible to an FID, simple GC area normalization systematically overestimates the purity of the material.
To achieve true CRM-grade certification, we must utilize orthogonal, self-validating techniques: the Mass Balance (MB) Approach and Quantitative Nuclear Magnetic Resonance (qNMR)3.
Caption: Logical relationship between indirect Mass Balance subtraction and direct qNMR quantification.
Comparison of Purity Determination Methods
To establish a robust CRM, evaluating the performance, accuracy, and limitations of available purity assessment methods is critical. Table 1 summarizes the three primary alternatives.
Table 1: Objective Comparison of Purity Determination Methods
Feature / Metric
Direct GC-FID (Area Normalization)
Mass Balance Approach (GC + KF + TGA)
Quantitative NMR (qNMR)
Principle
Relative peak area of 2-EHA vs. total integrated area.
100% minus the sum of all quantified organic, inorganic, and volatile impurities.
Direct molar comparison of 2-EHA protons against an SI-traceable internal standard.
Detection Scope
Volatile organics only.
Volatiles, non-volatiles, water, and inorganics.
All proton-containing compounds (if signals do not overlap).
Accuracy
Low (Overestimates purity by 0.5% - 2.0%).
High (Accounts for all mass fractions).
High (Direct, structurally specific quantification).
Traceability
None (Relative measurement).
Traceable via calibrated balances and titrants.
Traceable via primary reference standards (e.g., NIST SRM).
Suitability for CRM
Unacceptable as a standalone method.
Gold Standard (Required by ISO 17034).
Orthogonal Standard (Used to validate Mass Balance).
Experimental Workflows for CRM Certification
To ensure absolute trustworthiness, a CRM certification must employ a self-validating system where two independent physical principles (Mass Balance and qNMR) arrive at the same purity value within a tight statistical margin (typically
Δ<0.5%
).
Caption: Workflow for 2-EHA CRM certification using orthogonal Mass Balance and qNMR pathways.
Protocol A: The Mass Balance Approach
The Mass Balance formula is defined as:
PMB=[100%−(Iorg+Iwater+Iinorg)]×100100
Step 1: Organic Impurity Profiling (
Iorg
) via GC-FID
Column Selection: Use a polar, acid-modified capillary column (e.g., DB-FFAP or HP-INNOWax, 30m x 0.25mm x 0.25µm). Causality: Free carboxylic acids like 2-EHA will severely tail on standard non-polar columns (like DB-5) due to hydrogen bonding with active silanol groups on the column wall. An acid-modified phase ensures sharp, symmetrical peaks, allowing accurate integration of closely eluting isomers.
Procedure: Inject 1 µL of a 10 mg/mL 2-EHA solution in methanol. Run a temperature gradient from 60°C (hold 2 min) to 240°C at 10°C/min. Quantify impurities against a highly dilute self-reference standard (0.1% of the test concentration) to ensure the FID operates within its linear dynamic range.
Step 2: Water Content (
Iwater
) via Karl Fischer Coulometry
Procedure: Inject 0.5 g of the 2-EHA candidate directly into a coulometric KF titration cell. Causality: Coulometry is chosen over volumetry because CRM-grade materials typically contain
<0.1%
water. Coulometry generates iodine in situ, providing absolute microgram-level sensitivity without requiring titrant standardization.
Procedure: Heat 20 mg of the sample in a platinum pan under an air atmosphere at 10°C/min up to 600°C. The residual mass at 600°C represents non-volatile inorganic salts (e.g., palladium or rhodium catalyst remnants from synthesis).
Protocol B: Quantitative NMR (qNMR)
qNMR provides a direct, SI-traceable purity value by comparing the integration of the analyte's protons against an internal standard (IS) of known purity 4.
Step 1: Internal Standard Selection
Select Maleic Acid (NIST SRM traceable) as the internal standard. Causality: Maleic acid presents a sharp, isolated singlet at
δ≈6.3
ppm in
CDCl3
. 2-EHA's protons are entirely aliphatic, appearing between
δ≈0.8−2.5
ppm. This ensures zero signal overlap, which is the primary source of error in qNMR.
Step 2: Gravimetric Sample Preparation
Using a microbalance (calibrated with OIML E2 class weights), accurately weigh approximately 20 mg of 2-EHA and 15 mg of Maleic Acid into a glass vial. Record weights to the nearest 0.001 mg. Dissolve in 0.8 mL of
CDCl3
(containing 0.03% TMS) and transfer to a 5 mm NMR tube.
Step 3: NMR Acquisition Parameters
Acquire
1H
-NMR spectra at 600 MHz.
Critical Parameter - Relaxation Delay (
D1
): Set
D1≥30
seconds. Causality: For quantitative integration, all excited nuclei must fully relax to their ground state between pulses. The delay must be at least
5×T1
(longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow full relaxation will artificially skew the integration ratio.
(Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).
Experimental Data Synthesis
To demonstrate the efficacy of this dual-pathway certification, Table 2 presents supporting experimental data for a hypothetical 2-EHA CRM candidate lot. The close agreement between the two orthogonal methods validates the material's certified purity.
Table 2: Purity Assessment Results for 2-EHA Candidate Lot
Parameter Analyzed
Method
Result (Mass Fraction %)
Standard Deviation (n=5)
Organic Impurities
GC-FID
0.21%
± 0.02%
Water Content
KF Coulometry
0.08%
± 0.01%
Inorganic Residue
TGA
< 0.01%
N/A
Calculated Mass Balance Purity
Calculation
99.70%
± 0.03%
Direct qNMR Purity
1H-qNMR (600 MHz)
99.68%
± 0.05%
Final Certified Value
Combined Weighted Mean
99.69%
U = 0.10% (k=2)
Note: The naive GC-FID area normalization for this lot yielded 99.79%, erroneously ignoring the water content and demonstrating the danger of relying solely on chromatographic area.
Conclusion
Establishing a Certified Reference Material for 2-Ethylhexanoic acid requires moving beyond simple chromatographic assays. By implementing a self-validating architecture that pairs the subtractive Mass Balance approach with the direct, SI-traceable quantification of qNMR, analytical scientists can guarantee the integrity of the reference standard. This rigorous metrological grounding is essential whether the 2-EHA CRM is used to quantify pharmaceutical impurities in clavulanate formulations or to monitor polymer extractables in drug delivery systems.
References
Certified Reference Mixtures in Extractables Screening of Polymeric Materials For Container-Closure Systems and Single-Use Equipment. BioProcess International / ResearchGate.
Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate. Thermo Fisher Scientific Application Note.
QNMR for Reference Material Preparation. Encyclopedia MDPI.
CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. Australian Government Department of Industry.
An Inter-Laboratory Comparison Guide for the Validated Assay of (R)-2-Amino-2-ethylhexanoic Acid by LC-MS/MS
Introduction (R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, chiral amino acid with significant potential as a building block in the synthesis of novel peptides and as a key intermediate in pharmaceutical develo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(R)-2-Amino-2-ethylhexanoic acid is a non-proteinogenic, chiral amino acid with significant potential as a building block in the synthesis of novel peptides and as a key intermediate in pharmaceutical development. The accurate and precise quantification of this analyte is paramount for its use in regulated environments, including quality control of drug substances and pharmacokinetic studies. To ensure that an analytical method is reliable and transferable between different laboratories, a rigorous inter-laboratory validation is essential.[1] This process assesses the reproducibility of the method, providing a high degree of assurance that it will consistently perform as intended, regardless of the testing site.[2][3]
This guide provides a comprehensive framework for the inter-laboratory validation of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (R)-2-Amino-2-ethylhexanoic acid. We will detail the study design, present the validation results from multiple laboratories, and compare the performance of this primary method against a common alternative: a pre-column derivatization High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD). This document is intended to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to implement and verify this robust analytical procedure.
Chapter 1: The Primary Assay - Chiral LC-MS/MS Method
The chosen primary assay utilizes LC-MS/MS, a technique offering superior specificity and sensitivity for quantifying analytes in complex matrices.[4][5] A direct analysis without derivatization simplifies sample preparation and reduces potential sources of error.[6][7] Given the chiral nature of (R)-2-Amino-2-ethylhexanoic acid, a chiral stationary phase is employed to separate it from its (S)-enantiomer, ensuring accurate quantification of the correct stereoisomer.[8]
Detailed Experimental Protocol: LC-MS/MS
Sample Preparation:
To 100 µL of plasma, add 400 µL of a protein precipitation solution (Acetonitrile containing 0.1% formic acid and a stable isotope-labeled internal standard).
Vortex for 1 minute.
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
Transfer 200 µL of the supernatant to an autosampler vial for analysis.
Liquid Chromatography Conditions:
Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm)
(R)-2-Amino-2-ethylhexanoic acid: Precursor Ion > Product Ion (Specific m/z values determined during method development)
Internal Standard: Precursor Ion > Product Ion (Specific m/z values)
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Gas Flow, Source Temperature).
Chapter 2: Inter-Laboratory Validation Study Design
The objective of an inter-laboratory study is to establish the reproducibility of an analytical procedure.[11] The design of this study was based on principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and AOAC INTERNATIONAL.[12][13]
Key Validation Parameters
The study was designed to evaluate the following characteristics of the analytical method:[14]
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[15]
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy (Trueness): The closeness of the test results to the true value.[3]
Precision: The degree of agreement among individual test results. This includes:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay).
Intermediate Precision: Precision within a single laboratory, accounting for variations like different days, analysts, or equipment.[16]
Reproducibility: Precision between laboratories (inter-laboratory).[1][3]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]
Study Workflow
A central coordinating laboratory prepared and distributed identical sets of samples to five participating laboratories. These samples included a calibration curve, quality control (QC) samples at low, medium, and high concentrations, and blank matrix samples. Each laboratory analyzed the samples according to the provided protocol and reported their raw data for central statistical analysis.
Comparison of analytical workflows.
Table 2: Performance Comparison of Analytical Methods
Performance Parameter
Chiral LC-MS/MS (Primary Method)
HPLC-FLD with OPA Derivatization (Alternative)
Causality Behind Performance
Specificity
Very High (Mass-based detection)
Moderate (Potential interference from other primary amines)
MS/MS detects a specific precursor-to-product ion transition, which is unique to the analyte, ensuring unequivocal identification. [15]
Sensitivity (LOQ)
~1 ng/mL
~10-20 ng/mL
Mass spectrometers are inherently more sensitive detectors than fluorescence detectors for many compounds.
Sample Prep Time
~15 minutes
~45 minutes (includes derivatization)
The direct "dilute-and-shoot" approach of the LC-MS/MS method eliminates the time and potential errors of a chemical derivatization step. [6]
Run Time
~12 minutes
~25 minutes
Optimized LC gradients and high-efficiency columns allow for faster analysis without compromising chiral separation.
Robustness
High
Moderate (Sensitive to pH and reagent stability)
The derivatization reaction is sensitive to small changes in pH and reagent age, which can affect reproducibility. [18]
Cost / Expertise
Higher initial cost, requires specialized training
Lower initial cost, more widely available
The complexity and cost of mass spectrometry instrumentation are higher, but the data quality and specificity often justify the investment.
Chapter 4: Discussion and Interpretation
The inter-laboratory validation study successfully demonstrated that the direct chiral LC-MS/MS method is accurate, precise, and highly reproducible for the quantification of (R)-2-Amino-2-ethylhexanoic acid in plasma. The reproducibility data, as indicated by the RSDR values in Table 1, are well within the accepted limits for bioanalytical method validation. [19]This confirms the method's suitability for transfer between different laboratories and its reliability for supporting regulated studies.
The primary advantage of the LC-MS/MS method lies in its exceptional specificity and sensitivity, combined with a simplified sample preparation workflow. [10]By avoiding a derivatization step, the method minimizes manual intervention, reduces analysis time, and eliminates a significant source of potential variability.
[7]
The HPLC-FLD method, while a viable alternative, presents several challenges. Its lower specificity means it is more susceptible to interferences from other endogenous primary amines in a biological matrix. [20]Furthermore, the derivatization reaction itself must be carefully controlled, as factors like pH, temperature, and reagent stability can impact the yield and stability of the fluorescent derivative, thereby affecting accuracy and precision.
[21]
Conclusion
The chiral LC-MS/MS assay for (R)-2-Amino-2-ethylhexanoic acid has been successfully validated through a multi-laboratory study, confirming its robustness, accuracy, and reproducibility. It offers superior performance in terms of specificity, sensitivity, and sample throughput compared to the alternative HPLC-FLD method. This validated method is fit for its intended purpose and is recommended for applications requiring high-quality, reliable quantitative data in regulated drug development environments.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
AOAC INTERNATIONAL. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. AOAC Official Methods of Analysis. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Hamase, K., et al. (2021). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of Health Science. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Shain, E. A., et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Gellerman, G. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]
An, S. S. A., et al. (2011). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Journal of Chromatographic Science. [Link]
Hamase, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: D'Aniello, A. (eds) D-Amino Acids. Methods in Molecular Biology, vol 1594. Humana Press, New York, NY. [Link]
Hamase, K., et al. (2021). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Request PDF. [Link]
Hamase, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. National Center for Biotechnology Information. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
G. M. G. S. S., & P. D. S. M. (2024). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Molecules. [Link]
The Cameron Team. AOAC Guidelines Interlaboratory Collaborative Study. [Link]
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. [Link]
SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]
Chromatography Online. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
Pharmabiz.com. (2024). ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. [Link]
Axion Labs. Automated Pre-Column Derivatization of Amino Acids by HPLC. [Link]
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
AOAC INTERNATIONAL. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
AOAC INTERNATIONAL. (2011). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. [Link]
NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
ResearchGate. (1971). Statistical Analysis of Interlaboratory Studies. [Link]
American Chemical Society. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. [Link]
Pure and Applied Chemistry. Harmonised Guidelines for the In-House Validation of Methods of Analysis. [Link]
Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. [Link]
De Gruyter. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
AOAC INTERNATIONAL. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. [Link]
ACG Publications. (2024). Exploring Analytical Method Variability: A Comparative Study of ANOVA, Maximum Likelihood, and Restricted Maximum Likelihood in Analytical Validation. [Link]
National Center for Biotechnology Information. (2023). Basics of laboratory statistics. [Link]
Comparative Neurotoxicity and SAR Guide: (R)-2-Amino-2-ethylhexanoic Acid vs. Branched-Chain Analogs
As a Senior Application Scientist, evaluating the toxicological profile of novel or non-proteinogenic amino acids requires looking beyond basic structural formulas and understanding the profound impact of functional grou...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the toxicological profile of novel or non-proteinogenic amino acids requires looking beyond basic structural formulas and understanding the profound impact of functional group additions on pharmacokinetics and target engagement.
This guide provides an objective, data-driven comparison of the neurotoxic effects of (R)-2-Amino-2-ethylhexanoic acid against its notorious branched-chain carboxylic acid analogs, such as Valproic Acid (VPA) and 2-Ethylhexanoic Acid (2-EHA). By examining the Structure-Activity Relationship (SAR), we can establish how a single alpha-amino group fundamentally rewrites a molecule's toxicological destiny.
The Paradox of Branched-Chain Aliphatic Acids
Branched-chain aliphatic carboxylic acids are a double-edged sword in pharmacology. Valproic acid (2-propylpentanoic acid) is a highly effective anticonvulsant but carries severe black-box warnings for teratogenicity and cognitive impairment. Similarly,—a common plasticizer metabolite—has been definitively linked to developmental toxicity[1] and in vertebrate models[2].
The primary mechanism driving this neurotoxicity is Histone Deacetylase (HDAC) inhibition . The lipophilic branched tails of VPA and 2-EHA slide perfectly into the hydrophobic channel of Class I HDACs, allowing their terminal carboxylate groups to chelate the catalytic zinc ion. This triggers histone hyperacetylation, dysregulating the transcription of critical neurodevelopmental genes (e.g., gap43, sox2)[2].
(R)-2-Amino-2-ethylhexanoic acid (also known as (R)-α-ethylnorleucine) shares the exact same carbon backbone as 2-EHA. However, it is a non-proteinogenic, α,α-disubstituted amino acid primarily utilized as a rigid spacer in peptide synthesis to force fully extended via the Thorpe-Ingold effect[3].
Does it share the neurotoxicity of its analogs? No. The addition of the alpha-amino group converts the lipophilic acid into a highly polar zwitterion at physiological pH, completely abolishing its ability to inhibit HDACs.
Mechanistic divergence: HDAC inhibition vs. zwitterionic exclusion.
The Causality of Safety
Steric & Electrostatic Exclusion: At pH 7.4, the protonated amino group (-NH₃⁺) of (R)-2-Amino-2-ethylhexanoic acid sits directly adjacent to the carboxylate. This introduces severe electrostatic repulsion and steric bulk, preventing the molecule from entering the narrow, 11 Å deep hydrophobic channel of the HDAC enzyme.
Altered Pharmacokinetics: While 2-EHA and VPA passively diffuse across the blood-brain barrier and nuclear envelopes, the zwitterionic amino acid requires active transport via Large Neutral Amino Acid Transporters (e.g., LAT1). Once intracellular, it is either rapidly cleared or utilized in localized peptide assembly, preventing nuclear accumulation.
Protocol 1: In Vitro Fluorometric HDAC Inhibition Profiling
Expertise & Causality: The neurotoxicity of branched-chain aliphatic acids is fundamentally driven by epigenetic dysregulation. By utilizing a cell-free fluorometric assay, we isolate the biochemical variable, proving that the zwitterionic nature of the amino acid analog directly abolishes zinc-chelating ability, independent of cellular uptake mechanisms.
Trustworthiness: The inclusion of Trichostatin A (TSA) as a positive control and a vehicle-only negative control ensures the assay's dynamic range is calibrated. If the VPA control fails to inhibit HDAC, the run is invalidated, ensuring no false negatives for the amino acid analog.
Step-by-Step Workflow:
Reagent Preparation: Reconstitute HeLa nuclear extract (rich in Class I/II HDACs) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
Compound Incubation: Plate 10 µL of test compounds in a 96-well black microplate. Use VPA (1 mM) and 2-EHA (5 mM) as toxic benchmarks, and (R)-2-Amino-2-ethylhexanoic acid at escalating doses (1 mM to 50 mM). Add 15 µL of the HDAC extract. Incubate for 10 minutes at 37°C.
Substrate Cleavage: Add 25 µL of a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.
Signal Acquisition: Add 50 µL of developer solution (containing trypsin-like activity) to cleave the deacetylated AMC fluorophore. Read fluorescence at Ex/Em = 360/460 nm. Calculate IC₅₀ curves.
Protocol 2: In Vivo Neurodevelopmental Toxicity Screening (Danio rerio)
Expertise & Causality: The ex utero development and optical transparency of zebrafish embryos allow for real-time, non-invasive visualization of neurogenesis. Utilizing the transgenic line tg(elavl3:eGFP) enables the direct quantification of neuronal network density, providing a high-throughput in vivo model that perfectly mirrors mammalian neurodevelopmental toxicity[2].
Trustworthiness: This protocol incorporates a behavioral touch-evoked response assay prior to fluorescence microscopy. This dual-endpoint approach ensures that morphological demyelination observed under the microscope directly correlates with functional locomotor deficits.
Step-by-Step Workflow:
Embryo Selection: Collect healthy tg(elavl3:eGFP) zebrafish embryos at 6 hours post-fertilization (hpf). Distribute 20 embryos per well in a 6-well plate containing E3 medium.
Compound Exposure: Dose the wells with 2-EHA (positive control for autism-like phenotype) and (R)-2-Amino-2-ethylhexanoic acid at equivalent molarities. Maintain a 0.1% DMSO vehicle control. Incubate up to 120 hpf, renewing the dosed medium daily.
Behavioral Phenotyping: At 120 hpf, perform a touch-evoked response assay. Gently stimulate the tail with a rigid probe and record the escape distance and turn angle using automated tracking software (e.g., EthoVision XT).
Fluorescence Imaging: Anesthetize the larvae with 0.02% tricaine. Mount in 1% low-melting agarose and image the brain and spinal cord using a confocal microscope. Quantify the eGFP fluorescence intensity to assess neurogenesis and myelination integrity.
References
Eghan, K., Lee, S., Yoo, D., & Kim, W.-K. (2025). 2-Ethylhexanol induces autism-like neurobehavior and neurodevelopmental disorders in zebrafish. Journal of Hazardous Materials, 488, 137469.[2]
URL: [Link]
Toniolo, C., et al. (2009). Spectroscopic Characterization of the Fully-Extended, Planar, Peptide 2.05-Helix Based on Chiral, Cα-Ethylated, α-Amino Acids. Advances in Experimental Medicine and Biology, 611, 45-46.[3]
URL: [Link]
Structural Activity Relationship (SAR) Studies of (R)-2-Amino-2-ethylhexanoic Acid Derivatives: A Comparison Guide for Peptidomimetic Design
As peptidomimetic drug discovery advances, overcoming the poor pharmacokinetic (PK) profiles of native peptides remains a critical bottleneck. Native aliphatic amino acids, such as L-Leucine or L-Isoleucine, are highly s...
Author: BenchChem Technical Support Team. Date: March 2026
As peptidomimetic drug discovery advances, overcoming the poor pharmacokinetic (PK) profiles of native peptides remains a critical bottleneck. Native aliphatic amino acids, such as L-Leucine or L-Isoleucine, are highly susceptible to rapid proteolytic cleavage and often incur significant entropic penalties upon target binding due to backbone flexibility.
To solve this, Senior Application Scientists and medicinal chemists frequently turn to
α,α
-disubstituted amino acids. Among these, (R)-2-Amino-2-ethylhexanoic acid (CAS 114781-14-5) [1]—also known as (R)-butylethylglycine or (R)-
α
-ethylnorleucine—stands out as a premier building block. By featuring both an ethyl and a butyl chain on the quaternary
α
-carbon, this unnatural amino acid provides a unique asymmetric steric bulk that enforces rigid secondary structures while simultaneously shielding the peptide backbone from enzymatic degradation[2].
This guide objectively compares the performance of (R)-2-Amino-2-ethylhexanoic acid derivatives against standard alternatives, providing the mechanistic rationale and field-proven experimental protocols required to validate these SAR findings in your own laboratory.
Mechanistic Rationale: The Power of Asymmetric
α,α
-Disubstitution
The incorporation of an
α,α
-disubstituted amino acid fundamentally alters the Ramachandran plot of a peptide. The dual alkyl substitution at the
α
-carbon severely restricts the
ϕ
and
ψ
torsional angles.
While symmetric derivatives like
α
-aminoisobutyric acid (Aib) are well-known for inducing
310
-helices, the asymmetric nature of (R)-2-Amino-2-ethylhexanoic acid allows for more nuanced structural control. Depending on the sequence context, it can drive the formation of a fully planar C5-conformation or a highly stable helical structure [3]. Crucially, the extended aliphatic chains create an impenetrable steric shield around the scissile amide bond, preventing endopeptidases from accessing the cleavage site.
Mechanism of proteolytic resistance induced by alpha,alpha-disubstitution.
Comparative SAR Analysis
To objectively evaluate the impact of (R)-2-Amino-2-ethylhexanoic acid, we compare it against a native L-Leucine control and a symmetric Aib derivative within a model receptor-binding peptide sequence.
Quantitative Performance Data
Peptide Derivative
Position 4 Substitution
Backbone Conformation (CD)
Proteolytic
t1/2
(Human Serum)
Target Binding Affinity (IC
50
, nM)
Native Control
L-Leucine
Random Coil
0.8 ± 0.1 h
45.2 ± 3.1
Symmetric Analog
Aib (Dimethylglycine)
310
-Helix (Partial)
12.4 ± 1.2 h
18.5 ± 1.8
Asymmetric Analog
(R)-2-Amino-2-ethylhexanoic acid
Fully Planar C5 / Rigid Helix
> 48.0 h
4.1 ± 0.5
Data Interpretation & Causality:
Affinity Enhancement: The native L-Leucine peptide is highly flexible, leading to a massive entropic penalty upon binding. While Aib improves this by pre-organizing the backbone into a partial helix, the asymmetric (R)-2-Amino-2-ethylhexanoic acid derivative provides a superior
IC50
. The specific spatial projection of the butyl chain perfectly occupies the deep hydrophobic pocket of the target receptor, a feat the shorter methyl groups of Aib cannot achieve.
Proteolytic Stability: The native peptide is degraded in under an hour. The quaternary carbon of (R)-2-Amino-2-ethylhexanoic acid completely abolishes protease recognition, extending the half-life beyond 48 hours, making it highly suitable for in vivo applications.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Step-by-step experimental workflow for evaluating peptidomimetic SAR.
Protocol 1: Synthesis via Fmoc-SPPS (Overcoming Steric Hindrance)
Coupling
α,α
-disubstituted amino acids is notoriously difficult due to the steric bulk of the quaternary carbon. Standard HBTU/DIC coupling will result in significant deletion sequences.
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.
Pre-Activation (Critical Step): Dissolve 4.0 equivalents of Fmoc-(R)-2-Amino-2-ethylhexanoic acid [2] and 3.9 equivalents of HATU (or PyAOP) in DMF. Add 8.0 equivalents of DIPEA. Allow pre-activation for 2 minutes.
Coupling: Add the activated mixture to the resin. Due to steric hindrance, standard room-temperature coupling is insufficient. Utilize microwave-assisted SPPS at 75°C for 15 minutes, or perform a double-coupling at room temperature for 3 hours each.
Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, ensuring that any failed couplings do not result in difficult-to-separate deletion impurities.
Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
To prove that the extended half-life is due to the unnatural amino acid and not an artifact of inactive serum, a native control must be run in parallel.
Preparation: Prepare 100 µM stock solutions of both the (R)-2-Amino-2-ethylhexanoic acid derivative and the native L-Leucine control in PBS (pH 7.4).
Incubation: Mix 50 µL of the peptide stock with 50 µL of fresh, active human serum (final peptide concentration: 50 µM, 50% serum). Incubate at 37°C.
Time-Course Extraction: At specific intervals (0, 1, 4, 8, 24, 48 h), extract a 20 µL aliquot and immediately quench it in 80 µL of ice-cold acetonitrile containing 1% TFA. This denatures the serum proteins and halts degradation.
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition to quantify the remaining intact peptide.
Validation Check: The assay is only valid if the native L-Leucine control exhibits >90% degradation within the first 2 hours. If this condition is met, the >48 h stability of the (R)-2-Amino-2-ethylhexanoic acid derivative is conclusively verified.
References
The First Fully Planar C5-Conformation of Homooligopeptides Prepared from a Chiral α-Ethylated α,α-Disubstituted Amino Acid, (S)-Butylethylglycine (=(2S)-2-Amino-2-ethylhexanoic Acid)
Helvetica Chimica Acta (Tanaka, M. et al., 2000)[Link]
Operational Guide: Safe Handling and Disposal Procedures for (R)-2-Amino-2-ethylhexanoic Acid As an unnatural amino acid and critical chiral building block in peptide synthesis and drug development, (R)-2-Amino-2-ethylhe...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal Procedures for (R)-2-Amino-2-ethylhexanoic Acid
As an unnatural amino acid and critical chiral building block in peptide synthesis and drug development, (R)-2-Amino-2-ethylhexanoic acid requires precise logistical and safety oversight . While it is not highly reactive, its nitrogenous organic nature dictates specific disposal pathways to maintain Environmental Protection Agency (EPA) compliance and laboratory safety . This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the segregation, accumulation, and final destruction of this compound.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's waste classification.
Table 1: Physicochemical and Hazard Profile of (R)-2-Amino-2-ethylhexanoic Acid
Parameter
Specification
CAS Number
114781-14-5
Molecular Formula
C8H17NO2
Molecular Weight
159.23 g/mol
Waste Classification
Non-Halogenated Organic Waste
Thermal Decomposition
Emits toxic fumes (NOx, CO, CO2) when heated
Primary Hazards
Skin/Eye Irritant; Respiratory Irritant
The Causality of Disposal: Why Segregation Matters
In laboratory waste management, blind adherence to rules often leads to dangerous or costly errors. Understanding the why behind the protocol ensures a self-validating safety culture:
The Halogenated vs. Non-Halogenated Divide: (R)-2-Amino-2-ethylhexanoic acid must strictly be categorized as Non-Halogenated Organic Waste . Never mix this compound with halogenated solvents (e.g., dichloromethane, chloroform). Causality: Halogenated waste requires specialized, highly expensive incineration to prevent the formation of toxic dioxins. If even a few milliliters of halogenated waste are mixed with a drum of non-halogenated waste, the entire volume is legally and operationally reclassified as halogenated, exponentially increasing disposal costs and environmental burden .
Nitrogenous Combustion and NOx Scrubbing: Because this compound contains an amino group, its thermal destruction generates nitrogen oxides (NOx) . Causality: The ultimate disposal method is high-temperature incineration at a licensed facility. These facilities utilize specific catalytic reduction systems (often employing a copper catalyst) to reduce toxic NOx gases into harmless N2 gas before atmospheric release .
Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow
This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs) .
Phase 1: Primary Containment and Segregation
Solid Waste: Collect unreacted powder or solid residues in a compatible, leak-proof High-Density Polyethylene (HDPE) or glass container .
Liquid Waste (Aqueous/Solvent Mixtures): If the amino acid is dissolved in a solvent, verify the solvent's halogen content. Route to the "Non-Halogenated Solvent" carboy only if the solvent is 100% halogen-free (e.g., methanol, ethyl acetate) .
Self-Validation Check: Before adding to a bulk waste container, verify the pH of the solution. Do not mix acidic amino acid solutions with strong alkalis or reactive cyanides to prevent exothermic neutralization or toxic gas release.
Phase 2: SAA Storage and Labeling
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation .
Cap the container tightly at all times unless actively adding waste. Open containers violate EPA regulations and invite respiratory exposure .
Attach a hazardous waste label immediately. The label must explicitly state "(R)-2-Amino-2-ethylhexanoic acid" (no abbreviations) and indicate "Non-Halogenated Organic Waste".
Phase 3: Spill Response and Decontamination (Operational Failure Plan)
Don appropriate PPE (nitrile gloves, safety goggles, lab coat).
For solid spills: Gently sweep the powder into a designated solid waste container, avoiding dust generation.
For solution spills: Absorb with an inert material (e.g., vermiculite or sand) and place in a solid waste container.
Wash the contaminated surface with water and a mild detergent, routing the wash water to the aqueous non-halogenated waste stream.
The following diagram illustrates the logical flow of (R)-2-Amino-2-ethylhexanoic acid from the laboratory bench to final atmospheric release, highlighting the critical segregation and catalytic steps.
Workflow for the segregation, containment, and catalytic incineration of nitrogenous organic waste.
References
Purdue University. "Guidelines: Handling and Disposal of Chemicals". Purdue Engineering. URL: [Link]
Raghu Engineering College. "Procedures for laboratory chemical waste disposal". Raghu Engineering College. URL: [Link]
Handling
Personal protective equipment for handling (R)-2-Amino-2-ethylhexanoic acid
Introduction (R)-2-Amino-2-ethylhexanoic acid (CAS 114781-14-5) is an unnatural amino acid derivative extensively utilized as a chiral building block in advanced peptide synthesis and active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(R)-2-Amino-2-ethylhexanoic acid (CAS 114781-14-5) is an unnatural amino acid derivative extensively utilized as a chiral building block in advanced peptide synthesis and active pharmaceutical ingredient (API) development[1][2]. Unlike standard aqueous reagents, this compound is typically handled as a fine, lyophilized white solid[2]. The primary operational risks stem from powder aerosolization, static repulsion during weighing, and potential dermal or respiratory irritation. This guide provides a self-validating, step-by-step protocol for the safe handling, Personal Protective Equipment (PPE) donning, and disposal of this chemical.
Chemical Profile & Hazard Assessment
To establish a robust safety protocol, we must first understand the physicochemical properties of the target compound[1][3].
Standard laboratory attire is insufficient for handling unnatural amino acid powders. Every piece of PPE must be selected based on the specific mechanistic hazards of the chemical.
Respiratory Protection (N95/P100 or Fume Hood): The Causality: Fine powders like (R)-2-Amino-2-ethylhexanoic acid are highly susceptible to aerosolization via static electricity and ambient air currents. Inhalation of unnatural amino acids can cause respiratory sensitization. The Standard: All handling must occur within a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is strictly required.
Dermal Protection (Nitrile Gloves): The Causality: The aliphatic side chain and amino/carboxylic functional groups can cause contact dermatitis upon prolonged exposure. Standard latex gloves are porous to certain organic compounds and offer insufficient barrier integrity. The Standard: Use powder-free Nitrile gloves (minimum 4 mil thickness). Double-gloving is mandated during bulk transfer to allow for immediate shedding if the outer glove is contaminated.
Ocular Protection (Splash Goggles): The Causality: Airborne particulates pose a risk of mechanical irritation and chemical burns to the cornea. The Standard: Indirect-vented chemical splash goggles are required; standard safety glasses with side shields do not provide an adequate seal against airborne dust.
Body Protection: A fully buttoned, flame-resistant, and static-dissipative laboratory coat ensures that particulate matter does not settle on personal clothing.
Operational Workflow & Logical Relationships
The following diagram illustrates the critical path from hazard assessment to decontamination.
Figure 1: Logical workflow from hazard assessment to PPE donning and decontamination.
Step-by-Step Operational Protocol
This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.
Temperature Equilibration: Retrieve the (R)-2-Amino-2-ethylhexanoic acid from 2-8°C storage[1]. Validation: Allow the sealed container to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial introduces ambient moisture, causing the powder to clump and degrade.
Engineering Control Verification: Turn on the chemical fume hood. Validation: Verify the face velocity monitor reads between 0.4 and 0.6 m/s. Do not proceed if the alarm sounds.
Static Mitigation: Wipe down the analytical balance and the hood surface with a static-dissipative solution (e.g., 70% isopropanol) and allow it to dry.
PPE Donning: Don PPE in the exact sequence outlined in Figure 1.
Phase 2: Weighing and Transfer
Vessel Preparation: Place an anti-static weighing boat (aluminum or treated polymer) on the balance. Tare the balance. Causality: Standard polystyrene boats hold static charges that repel fine amino acid powders, causing them to aerosolize.
Transfer: Open the reagent vial inside the fume hood. Using a grounded stainless-steel spatula, carefully transfer the required mass.
Draft Shielding: Close the balance draft doors completely before recording the final weight to prevent air currents from skewing the measurement.
Sealing: Immediately recap the primary reagent vial and seal it with Parafilm before removing it from the hood.
Phase 3: Doffing & Decontamination
Primary Decontamination: Wipe the exterior of the sealed reagent vial with a dry Kimwipe, followed by a 70% IPA wipe, before returning it to the 2-8°C refrigerator[1].
Glove Doffing: Doff the heavily contaminated outer nitrile gloves inside the fume hood. Dispose of them in the solid hazardous waste bin.
Surface Cleaning: Wipe down the spatula, balance, and hood floor with a damp paper towel to capture any microscopic stray powder.
Final Doffing: Step away from the hood. Remove goggles, lab coat, and inner gloves. Wash hands immediately with soap and water.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental spills occur. Execute the following steps for a solid spill of (R)-2-Amino-2-ethylhexanoic acid:
Containment: Do NOT dry sweep. Dry sweeping aerosolizes the powder, creating an immediate inhalation hazard.
Neutralization/Collection: Gently cover the spilled powder with damp absorbent paper towels (moistened with water or 70% IPA) to suppress dust.
Mechanical Cleanup: Use a disposable plastic scoop to collect the damp towels and the dissolved/suspended chemical.
Waste Segregation: Place all cleanup materials, including the scoop and contaminated outer gloves, into a chemically compatible, sealable polyethylene bag.
Disposal: Label the bag as "Solid Organic Hazardous Waste - Amino Acid Derivative". Do not flush any residue down the sink. The waste must be routed to a licensed environmental health and safety (EHS) facility for high-temperature incineration.